Jasmonic acid methyl ester
Description
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
GEWDNTWNSAZUDX-GHMZBOCLSA-N |
Isomeric SMILES |
CCC=CC[C@@H]1[C@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Jasmonic Acid Methyl Ester (MeJA) Signaling Pathway in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates (JAs), including jasmonic acid and its volatile methyl ester (MeJA), are lipid-derived phytohormones that are central regulators of plant growth, development, and immunity.[1][2][3] The signaling pathway initiated by these molecules is a critical nexus for integrating diverse internal and external cues, culminating in large-scale transcriptional reprogramming.[4] In the model organism Arabidopsis thaliana, the core components of JA perception and signaling have been extensively characterized, revealing a sophisticated derepression mechanism. This guide provides an in-depth technical overview of the MeJA signaling pathway, detailing the core molecular machinery, offering field-proven experimental protocols for its investigation, and discussing its broader implications for agricultural biotechnology and therapeutic development.
Introduction: The Centrality of Jasmonate Signaling
Initially identified for their roles in senescence and growth inhibition, jasmonates are now recognized as indispensable mediators of plant defense against a wide array of biotic and abiotic stresses.[1][3] The pathway is particularly crucial for defense against necrotrophic pathogens and herbivorous insects.[1][5] The signaling cascade is initiated by the bioactive form, jasmonoyl-L-isoleucine (JA-Ile), which is synthesized in response to various stimuli.[6][7] MeJA, a volatile derivative, can act as an airborne signal to prime defenses in neighboring plants. Understanding the intricate molecular events that translate this hormonal signal into a physiological response is paramount for developing strategies to enhance crop resilience and for identifying novel bioactive compounds.
The Core MeJA Signaling Module: A Mechanism of Derepression
The canonical JA signaling pathway operates through a mechanism of derepression, where the perception of the hormone leads to the degradation of transcriptional repressors. This elegant system allows for a rapid and robust activation of downstream genes upon stress perception. The core module consists of three key protein families: the F-box protein COI1, the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[4][8]
2.1. The COI1-JAZ Co-Receptor: Perception of the Signal
In the absence of a JA signal, JAZ proteins bind to and inhibit the activity of various transcription factors, effectively silencing JA-responsive genes.[6][8][9] The perception of the hormonal signal occurs when the bioactive form, JA-Ile, binds to a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JAZ protein.[8][10][11]
-
COI1: This protein is the substrate-recognition component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated SCFCOI1.[1][4][6]
-
JAZ Proteins: A family of 13 repressor proteins in Arabidopsis that share two conserved domains: the ZIM domain and the Jas domain. The Jas domain is essential for the interaction with both COI1 and the transcription factor MYC2.[12]
-
The Co-Receptor Complex: The binding of JA-Ile to COI1 creates a binding pocket that stabilizes the interaction with the Jas domain of a JAZ protein.[10][11] This event marks the JAZ protein for ubiquitination by the SCFCOI1 complex.
2.2. Proteasomal Degradation and Transcriptional Activation
Once polyubiquitinated, the JAZ repressor is targeted for degradation by the 26S proteasome.[6][8][9] The removal of the JAZ protein liberates the transcription factors it was repressing.
-
MYC2: A key basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of a large subset of JA-responsive genes.[4][13][14] Once freed from JAZ repression, MYC2 can bind to the G-box (5'-CACGTG-3') cis-regulatory elements in the promoters of its target genes, activating their transcription.[15]
-
Other Transcription Factors: The JAZ proteins also repress other transcription factors, including MYC3 and MYC4, which act partially redundantly with MYC2 to control JA responses.[7]
This cascade—from hormone perception to repressor degradation and transcription factor activation—allows the plant to mount a swift and specific response to threats.
Core Signaling Pathway Diagram
Caption: The core MeJA signaling pathway in Arabidopsis.
Dissecting the Pathway: Key Methodologies & Protocols
Investigating the MeJA signaling pathway requires a robust toolkit of molecular biology techniques. The causality behind these experimental choices is to validate the protein-protein interactions and downstream transcriptional events predicted by the signaling model.
Validating Protein-Protein Interactions: Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful in vivo technique to test for direct physical interactions between two proteins, such as COI1 and a specific JAZ protein.[16][17]
-
Principle of Causality: This method is chosen because it reconstitutes a functional transcription factor within a living yeast cell, providing strong evidence of a direct interaction.[16] If protein 'A' (e.g., COI1) fused to a DNA-binding domain (BD) interacts with protein 'B' (e.g., JAZ1) fused to an activation domain (AD), the two domains are brought into proximity, activating reporter genes and allowing yeast to grow on selective media.[17][18]
Caption: Workflow for a Yeast Two-Hybrid (Y2H) experiment.
-
Vector Construction: Clone the full-length cDNA of your "bait" protein (e.g., COI1) into a BD vector and your "prey" protein (e.g., JAZ1) into an AD vector using standard molecular cloning techniques.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or EGY48).[18] Include negative controls (bait + empty AD vector, prey + empty BD vector) to test for autoactivation.
-
Selection: Plate the transformed yeast on double dropout (DDO) medium (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
Interaction Assay: Replica-plate colonies from the DDO plates onto quadruple dropout (QDO) medium (SD/-Trp/-Leu/-His/-Ade).
-
Analysis: Growth on QDO medium indicates a positive interaction. The stringency of the selection can be modulated by adding competitive inhibitors like 3-AT (3-amino-1,2,4-triazole) to the histidine-deficient medium. For JA-dependent interactions, JA-Ile or its potent mimic, coronatine, can be added to the media.[8][12]
Identifying Transcription Factor Targets: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific DNA sequences that a transcription factor, like MYC2, binds to in vivo.[19] This is critical for mapping the downstream gene regulatory networks activated by MeJA signaling.
-
Principle of Causality: This protocol is designed to "freeze" protein-DNA interactions as they occur in the cell using a chemical cross-linker (formaldehyde).[19][20] The specific protein of interest (MYC2) is then isolated using a targeted antibody, and any DNA bound to it is co-precipitated. By sequencing this DNA (ChIP-seq) or analyzing specific loci (ChIP-qPCR), we can authoritatively identify the direct targets of the transcription factor.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
-
Plant Material and Cross-linking: Grow Arabidopsis seedlings (approx. 1.5g) for 10-14 days.[21] Treat with MeJA or a mock solution for the desired time. Submerge the seedlings in a 1% formaldehyde solution and apply a vacuum for 10-15 minutes to cross-link proteins to DNA.[20][22] Stop the reaction by adding glycine.[20]
-
Chromatin Preparation: Harvest and grind the tissue in liquid nitrogen. Isolate nuclei using a series of extraction buffers.[22] Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-800 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads.[21] Incubate the chromatin overnight at 4°C with an antibody specific to your protein of interest (e.g., anti-MYC2). An essential control is a parallel incubation with a non-specific IgG antibody.[21]
-
Washing and Elution: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[22] Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Add Proteinase K and incubate to degrade proteins. Reverse the formaldehyde cross-links by incubating at 65°C overnight.[21] Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA for quantitative real-time PCR (qPCR) to determine the enrichment of specific promoter regions or for high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.
Quantifying Transcriptional Output: qRT-PCR
To measure the functional consequence of MeJA signaling, quantitative RT-PCR is used to measure the change in expression levels of target genes (e.g., those identified by ChIP-seq).
-
Principle of Causality: This technique provides a quantitative measure of gene expression by reverse transcribing mRNA into cDNA and then amplifying it in a real-time PCR machine. The rate of amplification, monitored by a fluorescent dye, is directly proportional to the initial amount of mRNA for that gene. This allows for a precise comparison of gene expression between MeJA-treated and control samples.
| Gene Name | Gene ID | Fold Change (MeJA vs. Mock) | Standard Deviation | P-value |
| VSP2 | AT5G24770 | 150.2 | ± 12.5 | < 0.001 |
| JAZ1 | AT1G19180 | 25.6 | ± 3.1 | < 0.001 |
| MYC2 | AT1G32640 | 4.5 | ± 0.8 | < 0.01 |
| ACTIN2 | AT3G18780 | 1.0 (Reference) | N/A | N/A |
-
Treatment and RNA Extraction: Treat Arabidopsis seedlings with MeJA and a mock control. Harvest tissue at various time points and immediately freeze in liquid nitrogen.[23] Extract total RNA using a high-quality kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[23] Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to a stably expressed reference gene (e.g., ACTIN2, UBQ5).[24]
Implications for Drug Development and Agriculture
A deep understanding of the MeJA signaling pathway opens avenues for practical applications:
-
Crop Improvement: Modulating key components of the pathway could lead to crops with enhanced resistance to pests and pathogens, potentially reducing the need for chemical pesticides.[5][25] For example, fine-tuning the expression of JAZ repressors or MYC transcription factors could optimize the balance between growth and defense.[5][26]
-
Drug and Herbicide Discovery: The COI1-JAZ co-receptor is a highly specific molecular interface.[11] This makes it an attractive target for high-throughput screening of small molecules. Compounds that either agonize or antagonize this interaction could be developed as novel herbicides or plant growth regulators. The bacterial phytotoxin coronatine, a potent JA-Ile mimic, serves as a proof-of-concept for this approach.[8][10]
Conclusion
The Jasmonic acid methyl ester signaling pathway in Arabidopsis is a paradigm of plant hormonal regulation, characterized by a sensitive and rapid derepression mechanism. The core COI1-JAZ-MYC2 module provides a clear framework for understanding how plants translate chemical signals into adaptive physiological changes. The experimental protocols detailed herein provide a validated roadmap for researchers to probe this pathway, from identifying key protein interactions to mapping entire downstream regulatory networks. The insights gained from such studies are not only fundamental to plant biology but also hold significant promise for the development of next-generation solutions in agriculture and biotechnology.
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Plant Chromatin Immunoprecipitation. protocols.io. [Link]
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PROTOCOL: Chromatin Immunoprecipitation from Arabidopsis Tissues. BioOne Complete. [Link]
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MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, via PubMed Central. [Link]
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JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. Nature. [Link]
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Transcription factor MYC2 - Arabidopsis thaliana (Mouse-ear cress). UniProt. [Link]
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Chromatin Immunoprecipitation (ChIP) Protocol for A. thaliana. ChromoTek. [Link]
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Outline of the chromatin immunoprecipitation (ChIP) protocol followed... ResearchGate. [Link]
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The role of the jasmonate signalling transcription factors MYC2/3/4 in circadian clock-mediated regulation of immunity in Arabidopsis. Philosophical Transactions of the Royal Society B. [Link]
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The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants. MDPI. [Link]
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Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]
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The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell, via PubMed Central. [Link]
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JAZ4 is involved in plant defense, growth, and development in Arabidopsis. The Plant Journal, via PubMed. [Link]
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COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PNAS. [Link]
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The Jasmonate Signal Pathway. The Plant Cell. [Link]
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JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling. ResearchGate. [Link]
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The Jasmonate Signal Pathway. The Plant Cell, via PubMed Central. [Link]
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Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, via PubMed Central. [Link]
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Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. MDPI. [Link]
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The role of JAZ proteins in plant defence and hormone crosstalk. CORE. [Link]
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Jasmonic Acid Signaling Pathway in Plants. MDPI, via PubMed Central. [Link]
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Regulation of growth-defense balance by the JASMONATE ZIM-DOMAIN (JAZ)-MYC transcriptional module. Duke University Libraries. [Link]
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Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement. Journal of Genetics and Genomics, via PubMed Central. [Link]
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Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]
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A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. APS Journals. [Link]
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A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research C. APS Journals. [Link]
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Protein-Protein Interactions Visualized: Bimolecular Fluorescence Complementation l Protocol Preview. YouTube. [Link]
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A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. PubMed. [Link]
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Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet. Scientific Reports, via PubMed Central. [Link]
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Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Springer Link. [Link]
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EXPERIMENT 3 – GENE EXPRESSION STUDY IN ARABIDOPSIS THALIANA (GENE ONE). UCLA. [Link]
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The Sentinel's Signal: A Technical Guide to the Role of Methyl Jasmonate in Plant Defense Against Herbivores
This guide provides an in-depth exploration of methyl jasmonate (MeJA) as a key signaling molecule in orchestrating plant defense mechanisms against herbivory. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the causal relationships in MeJA-mediated defense, grounded in established experimental protocols and field-proven insights. We will delve into the molecular intricacies of the jasmonate signaling cascade, the resulting metabolic reprogramming of the plant, and the methodologies employed to elucidate these complex interactions.
Section 1: The Jasmonate Cascade: From Perception to Response
Plants, though sessile, possess a sophisticated and dynamic defense system. At the heart of this system lies a class of lipid-derived hormones known as jasmonates, with jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), being pivotal players in the response to herbivore attack.[1][2] Damage to plant tissues, often initiated by insect feeding, triggers a rapid cascade of biochemical events, leading to the synthesis and accumulation of jasmonates.[2]
Biosynthesis of Jasmonates: The Octadecanoid Pathway
The journey of jasmonate synthesis begins with the release of α-linolenic acid from chloroplast membranes.[3][4] This fatty acid is then converted through a series of enzymatic steps, collectively known as the octadecanoid pathway, into JA.[2][5] The key enzymes in this pathway include lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[5] JA can then be further metabolized into various derivatives, including the biologically active jasmonoyl-isoleucine (JA-Ile) and the volatile signal, MeJA, through the action of JASMONATE RESISTANT 1 (JAR1) and JA carboxyl methyltransferase (JMT), respectively.[4][6]
The Core Signaling Module: COI1, JAZ, and MYC2
The perception of the bioactive JA-Ile initiates a signaling cascade that ultimately leads to a massive reprogramming of the plant's transcriptome.[7] The core of this signaling pathway consists of three key components: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[8][9]
In the absence of JA-Ile, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors, effectively silencing the expression of jasmonate-responsive genes.[10][11] Upon herbivore attack and the subsequent rise in JA-Ile levels, JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[9][12] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a wide array of defense-related genes.[8]
Section 2: MeJA-Induced Defensive Arsenal: A Multi-pronged Approach
The activation of the jasmonate signaling pathway triggers a comprehensive defensive response, encompassing the production of both direct and indirect defenses.
Direct Defenses: Toxins and Anti-feedants
MeJA treatment induces the synthesis of a wide array of secondary metabolites that are toxic or deterrent to herbivores.[13][14] These include:
-
Proteinase Inhibitors (PIs): These proteins interfere with the digestive enzymes in the insect gut, leading to reduced nutrient uptake and slower growth.[1][13]
-
Alkaloids, Terpenoids, and Phenolics: This diverse group of compounds can have a range of negative effects on herbivores, from acting as neurotoxins to reducing the palatability of the plant tissue.[15][16]
Indirect Defenses: Calling for Bodyguards
In addition to direct chemical warfare, plants can also recruit natural enemies of the attacking herbivores. MeJA plays a crucial role in this "cry for help" by inducing the production and release of a specific blend of volatile organic compounds (VOCs).[15][17] These VOCs act as airborne signals that attract predatory and parasitic insects, which then attack the herbivores, providing an indirect defense for the plant.[17][18]
Section 3: Investigating the MeJA Response: Key Experimental Protocols
A thorough understanding of the role of MeJA in plant defense requires a multi-faceted experimental approach. Here, we outline key protocols for quantifying MeJA-induced responses.
Quantification of Jasmonates
Accurate measurement of endogenous jasmonate levels is crucial for understanding the dynamics of the defense response.
Protocol: Quantification of JA and MeJA by LC-MS/MS
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., leaves) at specific time points after herbivore feeding or MeJA treatment. Immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) containing deuterated internal standards for JA and MeJA to correct for extraction losses.[19]
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Elute the jasmonates with a high-purity solvent.
-
Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[19]
-
Use a gradient elution program to separate JA and MeJA.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for JA, MeJA, and their internal standards.[19]
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.
-
Transcriptomic Analysis of MeJA-Induced Gene Expression
Transcriptome profiling provides a global view of the changes in gene expression triggered by MeJA.
Protocol: RNA-Seq Analysis of MeJA-Treated Plants
-
Experimental Design and Sample Collection:
-
Treat plants with a defined concentration of MeJA (e.g., by spraying or in hydroponic solution) and collect tissue at various time points (e.g., 0, 1, 3, 6, 24 hours) to capture the temporal dynamics of gene expression.[20][21] Include mock-treated control plants.
-
Immediately freeze collected tissue in liquid nitrogen.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the ground tissue using a commercially available kit, ensuring high purity and integrity (RIN > 8).
-
Prepare RNA sequencing libraries from the total RNA, including poly(A) selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to a reference genome or perform a de novo assembly if a reference is unavailable.[20]
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Identify differentially expressed genes (DEGs) between MeJA-treated and control samples using statistical packages like DESeq2 or edgeR.[21]
-
Perform functional annotation and enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify over-represented biological processes and pathways.[22]
-
Metabolomic Analysis of MeJA-Induced Volatiles and Secondary Metabolites
Metabolomics allows for the comprehensive analysis of the chemical changes induced by MeJA.
Protocol: GC-MS Analysis of MeJA-Induced Volatiles
-
Volatile Collection:
-
Enclose a MeJA-treated plant (or a single leaf) in a volatile collection chamber.
-
Draw air from the chamber through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) for a defined period to capture the emitted VOCs.
-
-
Thermal Desorption and GC-MS Analysis:
-
Thermally desorb the trapped volatiles from the adsorbent into a gas chromatograph coupled to a mass spectrometer (GC-MS).[15][16]
-
Separate the individual VOCs on a capillary column with a temperature gradient.
-
Identify the compounds based on their mass spectra by comparison to a spectral library (e.g., NIST) and their retention times.
-
Quantify the relative abundance of each VOC by integrating the peak area.
-
Protocol: LC-MS Analysis of Non-Volatile Secondary Metabolites
-
Sample Extraction:
-
Extract ground plant tissue with a suitable solvent (e.g., methanol/water/formic acid) to capture a broad range of secondary metabolites.
-
Centrifuge and filter the extract.
-
-
LC-MS Analysis:
-
Inject the extract into an LC-MS system, typically using a reversed-phase column.
-
Use a gradient elution to separate the metabolites.
-
Acquire mass spectra in both positive and negative ionization modes to detect a wider range of compounds.
-
-
Data Analysis:
-
Process the raw data using software for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between MeJA-treated and control plants.[23][24]
-
Tentatively identify the differential metabolites based on their accurate mass, fragmentation patterns, and comparison to metabolite databases.
-
Section 4: Crosstalk with Other Hormonal Pathways
The plant's response to herbivory is not solely governed by jasmonates. There is extensive crosstalk between the JA signaling pathway and other hormone pathways, including those of salicylic acid (SA), ethylene (ET), abscisic acid (ABA), and gibberellins (GA).[25][26][27] This intricate network of interactions allows the plant to fine-tune its response to specific threats. For instance, there is often an antagonistic relationship between JA and SA signaling, where the activation of one pathway can suppress the other.[28][29] This is thought to allow the plant to prioritize its defense against either biotrophic pathogens (SA-mediated) or necrotrophic pathogens and herbivores (JA-mediated).
Section 5: Applications and Future Perspectives
The understanding of MeJA's role in plant defense has significant implications for agriculture and beyond. Exogenous application of MeJA has been explored as a method to enhance crop resistance to pests.[30][31][32] However, a key challenge is the potential for negative impacts on plant growth and yield, as the induction of defenses can divert resources from primary metabolism.[30][31] Future research will likely focus on optimizing the application of jasmonates to maximize defense benefits while minimizing growth trade-offs. Furthermore, the discovery of novel defense-related compounds induced by MeJA could lead to the development of new, environmentally friendly pesticides or serve as a source of inspiration for new pharmaceuticals.[33]
References
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Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666–671. [Link]
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An In-Depth Technical Guide to the Biosynthesis of Jasmonic Acid and Its Methyl Ester
Abstract
Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are lipid-derived signaling molecules, collectively known as jasmonates (JAs), that are central to plant defense and development. As critical regulators of responses to herbivory, pathogen attack, and a wide array of abiotic stresses, the biosynthetic pathway of jasmonates is a subject of intense research for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the jasmonate biosynthetic pathway, detailing the enzymatic cascade from its origin in chloroplast membranes to the final synthesis in peroxisomes. We offer field-proven, step-by-step protocols for the extraction, quantification, and enzymatic analysis of key pathway components, grounded in the principles of scientific integrity and reproducibility. This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but also the causal reasoning behind experimental choices and insights into potential challenges.
Introduction: The Significance of Jasmonates
Jasmonates are a class of oxylipins, oxygenated fatty acid derivatives, that act as potent signaling molecules in plants.[1] First identified for their roles in promoting senescence and inhibiting growth, their function as key mediators of plant immunity is now well-established.[2] The jasmonate signaling pathway is initiated in response to diverse stimuli, leading to large-scale transcriptional reprogramming that underpins adaptive responses.[3] Understanding the biosynthesis of JA and MeJA is fundamental to harnessing these responses for crop protection, improving plant resilience, and exploring the pharmacological potential of these natural compounds.
This guide will dissect the biosynthetic machinery of jasmonates, providing both the conceptual framework and the practical tools necessary for its study. We will navigate the subcellular journey of jasmonate synthesis, from the chloroplasts to the peroxisomes, and detail the key enzymatic players that orchestrate this elegant molecular symphony.
The Jasmonate Biosynthetic Pathway: A Two-Act Play in Different Organelles
The synthesis of jasmonic acid is a spatially segregated process, beginning in the chloroplasts and concluding in the peroxisomes. This compartmentalization allows for tight regulation and integration with other metabolic pathways. The entire process is often referred to as the octadecanoid pathway, starting from the 18-carbon fatty acid, α-linolenic acid.[4]
Act I: The Chloroplast - Crafting the Cyclopentenone Core
The initial phase of JA biosynthesis occurs within the chloroplasts, where the precursor α-linolenic acid is liberated from chloroplast membranes.[1] A cascade of three key enzymatic reactions converts this linear fatty acid into the cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[5]
-
Lipoxygenase (LOX): The pathway is initiated by the enzyme 13-lipoxygenase (LOX), which catalyzes the stereo-specific oxygenation of α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6][7] This is a critical regulatory point, as LOX enzymes are often induced by wounding and other stresses.[6]
-
Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted by allene oxide synthase (AOS), a specialized cytochrome P450 enzyme, into an unstable allene oxide.[8][9]
-
Allene Oxide Cyclase (AOC): The highly reactive allene oxide is efficiently cyclized by allene oxide cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).[9][10]
The tight coupling of the AOS and AOC reactions is crucial for the efficient and stereospecific formation of OPDA.[11]
Act II: The Peroxisome - Tailoring to the Final Active Form
Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the final steps of JA biosynthesis. This stage involves a reduction and a series of β-oxidation cycles.
-
12-oxo-phytodienoate Reductase (OPR): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxo-phytodienoate reductase 3 (OPR3).[4][12] This reaction is stereospecific and is a key step in committing the intermediate to JA synthesis.[4]
-
β-Oxidation: The resulting product undergoes three cycles of β-oxidation, a process analogous to fatty acid degradation. This involves the sequential action of three core enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[13] This chain-shortening process ultimately yields (+)-7-iso-jasmonic acid.
The Final Touch: Methylation to Methyl Jasmonate
Jasmonic acid can be further metabolized into various derivatives, the most prominent being its volatile methyl ester, methyl jasmonate (MeJA). This conversion is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT).[14] MeJA, due to its volatility, can act as an airborne signal, mediating inter-plant communication and systemic responses.[15]
Diagram of the Jasmonic Acid Biosynthetic Pathway
Caption: The biosynthetic pathway of jasmonic acid and methyl jasmonate.
Quantitative Analysis of Jasmonates: A Comparative Guide
Accurate quantification of JA and MeJA is crucial for understanding their physiological roles. The two most powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as sensitivity requirements, sample complexity, and available instrumentation.
GC-MS vs. LC-MS/MS: A Head-to-Head Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Principle | Separates volatile compounds in the gas phase.[16] | Separates compounds in the liquid phase.[16] | LC-MS/MS is better suited for non-volatile and thermally labile compounds like most phytohormones.[17] |
| Derivatization | Often requires derivatization (e.g., methylation) to increase volatility.[3] | Generally does not require derivatization.[3] | Derivatization adds an extra step to sample preparation and can be a source of variability. |
| Sensitivity (LOD) | 500 fg - 10 ng/mL[18] | 0.03 - 0.257 ng/mL[18] | LC-MS/MS generally offers superior sensitivity, which is critical for detecting low-abundance hormones.[18] |
| Throughput | Can be lower due to longer run times and derivatization steps. | Higher throughput is often achievable. | LC-MS/MS is often preferred for large-scale profiling studies. |
| Robustness | Generally considered very robust and reproducible. | Can be more susceptible to matrix effects. | Careful method validation is crucial for LC-MS/MS to mitigate matrix effects.[1][19] |
Expert Insight: For most applications in phytohormone analysis, LC-MS/MS is the method of choice due to its higher sensitivity and ability to analyze a broader range of compounds without derivatization.[17] However, GC-MS remains a valuable and robust technique, particularly when high-resolution separation of volatile derivatives is required.
Experimental Protocol: Extraction and Quantification of Jasmonates by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of JA and MeJA from plant tissues, optimized for LC-MS/MS analysis.
Self-Validation Principle: The inclusion of isotopically labeled internal standards is critical for self-validation. These standards are added at the very beginning of the extraction process and behave chemically identically to the endogenous analytes. Any loss of analyte during extraction and purification will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.[2]
Workflow for Jasmonate Quantification
Caption: A typical workflow for the extraction and analysis of jasmonates.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).
-
Crucial Step: Add a known amount of isotopically labeled internal standards (e.g., d6-JA, d3-MeJA) to each sample.
-
Vortex vigorously and incubate on a shaker for 1 hour at 4°C.
-
-
Purification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to purify and concentrate the jasmonates.[20]
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
Load the supernatant.
-
Wash with 1 mL of 1% acetic acid in water to remove polar impurities.
-
Elute the jasmonates with 1 mL of 80% methanol.
-
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method, typically in negative ion mode for JA and positive ion mode for MeJA.[20]
-
Typical Jasmonate Concentrations:
| Plant Species | Tissue | Condition | Jasmonic Acid (ng/g FW) | Methyl Jasmonate (ng/g FW) | Reference |
| Arabidopsis thaliana | Leaf | Unwounded | ~1-3 | < 1 | [21] |
| Arabidopsis thaliana | Leaf | Wounded (1h) | ~70-150 | ~5-15 | [21][22] |
| Glycine max (Soybean) | Hypocotyl | Unwounded | ~20-50 | ~10-30 | [15][23] |
| Glycine max (Soybean) | Hypocotyl | Wounded (2h) | ~200-400 | ~100-200 | [15][23] |
Characterization of Biosynthetic Enzymes: Activity Assays
Assessing the activity of the biosynthetic enzymes is essential for understanding the regulation of the jasmonate pathway. These assays typically involve providing the enzyme with its specific substrate and quantifying the product formed over time.
Expert Insight: A common challenge in assaying these enzymes is the instability or commercial unavailability of their substrates (e.g., 13-HPOT, allene oxide). Therefore, coupled enzyme assays are often employed, where the product of one enzyme is generated in-situ to serve as the substrate for the next.[24] Recombinant expression and purification of the enzymes are often necessary for detailed kinetic studies.[25]
Lipoxygenase (LOX) Activity Assay
-
Principle: LOX activity can be measured spectrophotometrically by monitoring the formation of the conjugated diene in the hydroperoxide product, which absorbs light at 234 nm.
-
Protocol:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 6.5) and the substrate, linolenic acid (typically 50-100 µM).
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the activity based on the initial rate of absorbance change and the molar extinction coefficient of the hydroperoxide product.
-
Coupled Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Assay
-
Principle: Due to the instability of the allene oxide intermediate, AOS and AOC activities are often measured in a coupled reaction. LOX is first used to generate 13-HPOT, which is then converted by AOS and AOC to OPDA. The stable end product, OPDA, is then quantified by HPLC or LC-MS.[24]
-
Protocol:
-
Incubate linolenic acid with a LOX preparation to generate 13-HPOT.
-
Add the enzyme extract containing AOS and AOC to the reaction mixture.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry down the organic phase, reconstitute, and quantify the amount of OPDA formed using a calibrated HPLC or LC-MS method.
-
12-oxo-phytodienoate Reductase 3 (OPR3) Assay
-
Principle: OPR3 activity is determined by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[26]
-
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH (e.g., 150 µM), and the enzyme extract.
-
Initiate the reaction by adding the substrate, OPDA (e.g., 50 µM).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity from the rate of NADPH oxidation using its molar extinction coefficient.
-
Jasmonic Acid Carboxyl Methyltransferase (JMT) Assay
-
Principle: JMT activity is measured by quantifying the formation of MeJA from JA and the methyl donor S-adenosyl-L-methionine (SAM). The product, MeJA, can be quantified by GC-MS or LC-MS.[14]
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), JA (e.g., 1 mM), SAM (e.g., 1 mM), and the enzyme extract.
-
Incubate at a suitable temperature (e.g., 20-30°C) for a defined time (e.g., 30-60 minutes).
-
Stop the reaction and extract MeJA with an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of MeJA produced using a calibrated GC-MS or LC-MS method.[14]
-
Enzyme Kinetic Parameters:
| Enzyme | Substrate | Km (µM) | Vmax | Plant Source | Reference |
| OPR3 | (9S,13S)-OPDA | 35 | 53.7 nkat/mg | Arabidopsis thaliana | [1][4] |
| OPR3 | NADPH | 12 | - | Arabidopsis thaliana | [27] |
| OPR3 | OPDA | 190 | - | Zea mays | [2] |
| JMT | Jasmonic Acid | 38.5 | 25 s⁻¹ (kcat) | Arabidopsis thaliana | [9] |
| JMT | SAM | 6.3 | 70 s⁻¹ (kcat) | Arabidopsis thaliana | [9] |
| LOX | Linoleic Acid | 4198 | 0.84 mM/min | Solanum lycopersicum | [28] |
Regulation of Jasmonate Biosynthesis
The production of jasmonates is tightly regulated at multiple levels to ensure a rapid and appropriate response to stimuli without incurring the fitness costs of constitutive defense activation.
-
Transcriptional Regulation: A key regulatory mechanism is the transcriptional activation of JA biosynthesis genes. Genes encoding LOX, AOS, AOC, and OPR3 are all induced by wounding and by jasmonates themselves.[15] This creates a positive feedback loop , where an initial burst of JA synthesis amplifies the signal by upregulating the very genes responsible for its production.[24]
-
Substrate Availability: The release of the initial substrate, α-linolenic acid, from chloroplast membranes by phospholipases is a critical rate-limiting step. This release is triggered by the initial stress signals.
-
Post-Translational Modification: There is growing evidence for post-translational modifications, such as phosphorylation, of biosynthetic enzymes. For instance, phosphorylation of AtLOX2 has been shown to inhibit its activity, suggesting a mechanism for rapidly switching off the pathway.[29]
Jasmonate Signaling and Feedback Regulation
Caption: Positive feedback loop in jasmonate biosynthesis and signaling.
Conclusion and Future Directions
The biosynthesis of jasmonic acid and its methyl ester is a finely tuned and spatially organized pathway that is fundamental to plant survival. The methodologies for its study have advanced significantly, with LC-MS/MS now providing the sensitivity and specificity required to probe the intricate dynamics of this signaling network. As detailed in this guide, a combination of precise analytical chemistry and robust enzymatic assays provides a powerful toolkit for researchers.
Future research will likely focus on elucidating the more subtle aspects of regulation, including the role of post-translational modifications, the dynamics of enzyme complex formation, and the precise mechanisms of inter-organellar transport. A deeper understanding of these processes will not only advance our fundamental knowledge of plant biology but also open new avenues for developing crops with enhanced resilience and for the biotechnological production of valuable jasmonate-derived compounds.
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Endogenous levels of methyl jasmonate in different plant tissues
An In-Depth Technical Guide to Endogenous Methyl Jasmonate (MeJA) Levels in Plant Tissues
Introduction
Jasmonates (JAs) are a class of lipid-derived phytohormones that act as critical signaling molecules in orchestrating a wide array of plant physiological processes. Among these, methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid, holds a unique position.[1][2] Its volatility allows it to function not only within the plant but also as an airborne signal, mediating communication between different plants.[1][2][3] MeJA is integral to responses against biotic stresses like herbivory and pathogen attacks, as well as abiotic challenges such as drought and salinity.[4][5][6] Furthermore, it plays a pivotal role in developmental processes including seed germination, root growth, flowering, and fruit ripening.[1][2][4]
Given its multifaceted functions, the precise quantification of endogenous MeJA levels in different plant tissues is fundamental for researchers. Understanding the spatial and temporal distribution of this molecule provides invaluable insights into the molecular underpinnings of plant defense, adaptation, and development. This guide offers a comprehensive overview of the factors influencing endogenous MeJA concentrations, a detailed, field-proven workflow for its quantification, and a comparative analysis of its levels across various plant tissues.
Section 1: The Jasmonate Biosynthesis and Signaling Axis
The concentration of MeJA within a plant tissue is tightly regulated by its biosynthesis and signaling pathways. The process begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome into jasmonic acid (JA).[7][8] In the cytoplasm, the enzyme JA carboxyl methyltransferase (JMT) catalyzes the final step, converting JA into the more volatile MeJA.[3][8]
The perception of the jasmonate signal is a critical control point. The bioactive form, jasmonate-isoleucine (JA-Ile), is recognized by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9][10] This binding event forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, targeting them for degradation via the 26S proteasome.[9][11] The degradation of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a cascade of JA-responsive genes, which in turn modulates the plant's physiological response.[4][5][11]
Section 2: Factors Influencing Endogenous MeJA Concentrations
Endogenous MeJA levels are not static; they fluctuate dramatically based on tissue type, developmental stage, and environmental cues.
-
Tissue-Specific Distribution: There is a distinct spatial variation in MeJA concentration throughout the plant. The highest levels are typically found in reproductive tissues such as flowers and developing fruits, where MeJA plays roles in fertility and ripening.[3][12][13] In contrast, mature leaves and roots generally exhibit lower basal levels of the hormone.[3][12] This distribution underscores its targeted roles in specific biological processes.
-
Developmental Stage: The phenological stage of a plant significantly impacts MeJA levels. For example, concentrations can increase during specific phases like fruit maturation or leaf senescence, where jasmonates are known to be key regulators.[2][3][4]
-
Environmental Stimuli (Biotic and Abiotic Stress): MeJA is a quintessential stress hormone. Its basal levels in unstressed tissues are often low, but they can increase rapidly and substantially in response to external challenges.[14][15]
-
Biotic Stress: Mechanical wounding, insect herbivory, and pathogen infection are potent inducers of MeJA synthesis.[1][6][10] The produced MeJA can then act locally to induce defense gene expression or travel through the air to warn nearby plants of an impending threat.[1]
-
Abiotic Stress: Environmental stressors such as drought, high salinity, and cold also trigger a significant accumulation of endogenous jasmonates.[5][12][14] This response is part of a broader hormonal signaling network that helps the plant adapt to adverse conditions.[5][12] For example, drought stress has been shown to cause a rapid and transient increase in JA levels in plants like Arabidopsis.[12]
-
Section 3: A Validated Workflow for MeJA Quantification
Accurate quantification of MeJA is challenging due to its low endogenous concentrations and the complexity of the plant matrix.[16][17] Therefore, a robust and validated analytical workflow is essential. The gold-standard techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the required sensitivity and selectivity.[17][18][19]
Step-by-Step Experimental Protocol
Expertise & Causality: This protocol is designed as a self-validating system. The inclusion of a labeled internal standard from the very beginning is non-negotiable; it is the only way to accurately account for analyte loss during the multi-step extraction and purification process, ensuring the final calculated concentration is trustworthy.[20]
-
Sample Collection and Handling:
-
Excise the desired plant tissue (e.g., leaf, root, flower).
-
Immediately flash-freeze the sample in liquid nitrogen to quench all enzymatic activity and halt any stress-induced changes in MeJA levels.
-
Store samples at -80°C until extraction. Causality: This step is critical to ensure that the measured MeJA level reflects the tissue's state at the moment of collection, not an artifact of post-harvest stress.
-
-
Extraction:
-
Weigh the frozen tissue (typically 50-200 mg fresh weight).
-
Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Immediately add a precise amount of a labeled internal standard (e.g., D2-MeJA or 13C-MeJA).
-
Add 1-2 mL of ice-cold extraction solvent (e.g., 80% methanol or an ethyl acetate-based solution).[21]
-
Incubate on a shaker at 4°C for at least 1 hour to allow for thorough extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris. Collect the supernatant.
-
-
Purification and Concentration (Solid-Phase Extraction - SPE):
-
The crude extract contains many interfering compounds. SPE is used to clean the sample. A reverse-phase C18 cartridge is commonly used.[20][22]
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or 10% methanol) to remove polar impurities.
-
Elute the jasmonates with a stronger solvent, such as 100% methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Instrumental Analysis:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase (for LC-MS) or a suitable solvent (for GC-MS).
-
For LC-MS/MS: This is often the preferred method due to its high sensitivity and ability to analyze MeJA directly without derivatization.[16][17][18] The system is typically run in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
-
For GC-MS: MeJA is volatile and well-suited for GC-MS analysis.[19][23][24] The instrument can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity.[21]
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of an authentic MeJA standard, with the internal standard concentration held constant.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.[21]
-
Calculate the concentration of MeJA in the plant sample by comparing its peak area ratio to the calibration curve. The final concentration is typically expressed in nanograms per gram of fresh weight (ng/g FW).
-
Section 4: Comparative Data on Endogenous MeJA Levels
The following table summarizes representative endogenous concentrations of jasmonates in various plant tissues from published literature. Basal levels are generally low, while stress-induced levels can be orders of magnitude higher.
| Plant Species | Tissue | Condition | Jasmonate Measured | Concentration Range | Reference(s) |
| Arabidopsis thaliana | Leaves | Wounded | Jasmonic Acid | ~7 nmol/g FW (~1470 ng/g FW) | [15] |
| Arabidopsis thaliana | Leaves | Unstressed (Volatiles) | Methyl Jasmonate | 10 - 100 ng/g | [19][23] |
| Arabidopsis thaliana | Leaves | Transgenic (JMT overexpression) | Methyl Jasmonate | ~3-fold increase over control | [6] |
| Glycine max (Soybean) | Various Organs | Unstressed | Jasmonic Acid | 50 - 2000 ng/g FW | [12] |
| Perennial Ryegrass | Leaves | Heat Stress | Methyl Jasmonate | Significant increase over control | [14] |
| Rice | Young Panicles | Transgenic (JMT overexpression) | Methyl Jasmonate | ~6-fold increase over control | [6] |
Note: Concentrations can vary significantly based on the specific ecotype, age, stress intensity, and analytical method used. The table provides a general comparative overview.
Conclusion
The endogenous level of methyl jasmonate is a highly dynamic parameter that reflects the plant's interaction with its environment and its current developmental state. Its concentration varies significantly across different tissues, with reproductive organs often showing the highest levels, while stress can induce a rapid and massive accumulation throughout the plant. For researchers in plant science and drug development, the ability to accurately measure MeJA is paramount. The workflow presented here, centered on mass spectrometry and the critical use of internal standards, provides a reliable framework for obtaining trustworthy quantitative data. These measurements are essential for unraveling the complex signaling networks that govern plant life and for harnessing these pathways for agricultural and pharmaceutical advancement.
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From Perfume to Plant Armor: A Technical History of Methyl Jasmonate
This guide provides a comprehensive technical overview of the discovery and history of methyl jasmonate (MeJA). It traces the molecule's journey from an intriguing component of floral fragrance to its current status as a critical plant hormone orchestrating a wide array of physiological processes, most notably defense and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and functional elucidation of the jasmonate signaling cascade.
Part 1: An Olfactory Debut: The Isolation of a Fragrant Ester
The story of methyl jasmonate begins not in a plant biology lab, but in the pursuit of one of nature's most iconic scents. For centuries, the essential oil of jasmine (Jasminum grandiflorum L.) has been a prized ingredient in perfumery.[1] Scientists were driven to deconstruct this complex aroma to identify its key chemical constituents.
In 1962, Swiss chemist Édouard Demole and his colleagues, through meticulous chemical analysis of jasmine absolute, isolated a novel, fragrant compound.[2][3] Their work, published in Helvetica Chimica Acta, identified the molecule as methyl cis-2-pent-2′-enyl-3-oxo-cyclopentylacetate, which they named methyl jasmonate.[2] For over a decade, the significance of this discovery was primarily confined to the fragrance industry, valued for its deep, sweet floral character.[2] Its profound role in the intricate life of plants remained entirely unknown.
Part 2: From Scent to Signal: Uncovering a Biological Role
The paradigm shift for methyl jasmonate from a simple fragrant ester to a key signaling molecule occurred at the intersection of several independent lines of botanical inquiry: plant senescence and the then-controversial idea of inter-plant communication.
Early Observations: A Regulator of Senescence
Long before its role in defense was understood, the jasmonate family was linked to plant aging. In 1980, a pivotal study by Ueda and Kato identified a substance from wormwood (Artemisia absinthium) that potently promoted senescence in detached oat leaves.[4][5][6] This substance was the free acid form, jasmonic acid. This discovery spurred investigation into its volatile methyl ester, MeJA, which was also found to be a powerful inducer of senescence, causing chlorophyll degradation and the expression of senescence-associated genes.[5][7]
The "Talking Trees" Hypothesis and Airborne Defense Signals
In the early 1980s, a revolutionary concept emerged: plants could communicate. In 1983, two seminal papers provided the first compelling evidence. David Rhoades and Gordon Orians observed that willow trees near herbivore-infested ones had elevated levels of defensive chemicals, suggesting they had received an airborne warning. Concurrently, Ian Baldwin and Jack Schultz published a landmark study in Science showing that undamaged poplar and sugar maple saplings exposed to air from damaged neighbors increased their own production of defensive phenolic compounds.[8] This phenomenon, dubbed the "talking trees" hypothesis, was initially met with skepticism but laid the critical groundwork for identifying the chemical messengers.[8]
The identity of this airborne signal was finally resolved in a landmark 1990 paper in the Proceedings of the National Academy of Sciences. Ted Farmer and Clarence Ryan demonstrated that sagebrush (Artemisia tridentata) releasing volatile compounds induced the synthesis of defensive proteinase inhibitors in neighboring tomato plants.[9] Through careful analysis, they unequivocally identified the active airborne signal as methyl jasmonate .[9] This was the watershed moment that established MeJA as a key inter-plant signaling molecule for inducing systemic acquired resistance.
Part 3: Elucidating the Molecular Machinery: The Jasmonate Signaling Pathway
With MeJA confirmed as a critical defense signal, the next frontier was to understand how plant cells perceive this signal and translate it into a complex transcriptional response. This led to the dissection of the jasmonate signaling pathway, a process heavily reliant on genetic screens in the model plant Arabidopsis thaliana.
The Core Signaling Module: COI1, JAZ, and MYC2
The central breakthrough in understanding jasmonate perception was the identification of the F-box protein CORONATINE INSENSITIVE 1 (COI1) . Initially identified from mutant screens for insensitivity to the bacterial phytotoxin coronatine—a structural mimic of the active form of jasmonate—COI1 was found to be an essential component of an SCF-type E3 ubiquitin ligase complex (SCFCOI1).[10][11] This discovery strongly implicated protein degradation as a key step in the signaling cascade.[12]
For years, the targets of this SCFCOI1 complex remained elusive. The "missing link" was discovered in 2007 with the independent identification by three research groups of a new family of repressor proteins: the JASMONATE-ZIM DOMAIN (JAZ) proteins .[2][10][11] These proteins act as transcriptional repressors. In the absence of a jasmonate signal, JAZ proteins are stable and bind to transcription factors, preventing them from activating gene expression.[13][14]
The final core component is the transcription factor MYC2 , a basic helix-loop-helix (bHLH) protein that acts as a master regulator of numerous jasmonate-responsive genes.[9][13][15] JAZ proteins directly bind to and repress the activity of MYC2.
The Mechanism of Action: A Degradation-Based Switch
The current model of jasmonate signaling operates on an elegant derepression mechanism.
-
Resting State (Low Jasmonate): JAZ repressor proteins are bound to the transcription factor MYC2, preventing it from activating the transcription of defense genes.
-
Activation (High Jasmonate): In response to wounding or herbivory, the plant synthesizes the biologically active form of the hormone, jasmonoyl-isoleucine (JA-Ile) .
-
Co-Receptor Formation: JA-Ile acts as a molecular "glue," promoting the direct physical interaction between the COI1 protein and the JAZ repressor.[14][16] This forms a co-receptor complex.[17]
-
Ubiquitination and Degradation: The formation of the COI1-JA-Ile-JAZ complex allows the SCFCOI1 E3 ligase to tag the JAZ protein with ubiquitin. This targets the JAZ repressor for degradation by the 26S proteasome.[14]
-
Gene Activation: With the JAZ repressor destroyed, MYC2 is liberated to activate the transcription of hundreds of downstream genes, leading to the production of proteinase inhibitors, defensive secondary metabolites, and other protective responses.
Caption: The core jasmonate signaling pathway is a derepression mechanism.
Part 4: Foundational Experimental Methodologies
The elucidation of the history and function of methyl jasmonate relied on several key experimental techniques that remain relevant in plant science today.
Data Presentation: Diverse Roles of Jasmonates
Research has expanded the known roles of jasmonates far beyond defense and senescence. The following table summarizes their diverse functions.
| Biological Process | Specific Effects Mediated by Jasmonates |
| Biotic Defense | Induction of anti-herbivore compounds (proteinase inhibitors, nicotine) and pathogen resistance. |
| Development | Inhibition of root growth, regulation of stamen and pollen development, tuber formation, tendril coiling.[3] |
| Senescence | Promotion of chlorophyll degradation and leaf aging.[4][7] |
| Abiotic Stress | Mediating responses to wounding, UV radiation, and osmotic stress. |
| Inter-plant Communication | Airborne signaling via methyl jasmonate to prime defenses in neighboring plants.[9] |
Experimental Protocols
Protocol 1: Oat Leaf Senescence Bioassay
This classic bioassay was fundamental in the initial discovery of the senescence-promoting activity of jasmonates.
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 7-10 days.
-
Leaf Excision: Excise 3-4 cm segments from the primary leaves under dim green light.
-
Incubation: Float 10-15 leaf segments in a petri dish containing a test solution (e.g., 10-50 µM MeJA in a buffer solution with a surfactant) or a control solution (buffer only).
-
Dark Incubation: Place the sealed petri dishes in complete darkness at room temperature for 48-72 hours.
-
Analysis: Measure chlorophyll content. A significant decrease in chlorophyll in the MeJA-treated segments compared to the control indicates a promotion of senescence.
Protocol 2: Headspace Analysis of Plant Volatiles
This technique is crucial for identifying airborne signals like methyl jasmonate.
-
Enclosure: Place a damaged or herbivore-infested plant (the emitter) inside a sealed, vented glass chamber.
-
Volatile Trapping: Use a pump to draw air from the chamber through a trap containing a sorbent material (e.g., Porapak Q or a Solid Phase Microextraction (SPME) fiber). This collects the volatile organic compounds (VOCs).
-
Elution/Desorption: The trapped volatiles are then either eluted with a solvent (e.g., dichloromethane) or thermally desorbed directly into the injection port of a gas chromatograph.
-
Analysis: The compounds are separated by Gas Chromatography (GC) and identified by Mass Spectrometry (MS), comparing the resulting mass spectra to known standards.
Protocol 3: Yeast Two-Hybrid (Y2H) System
The Y2H system was instrumental in confirming the physical interaction between COI1 and JAZ proteins, which is dependent on the presence of the jasmonate signal.
-
Vector Construction: Create two fusion proteins. The "bait" consists of the COI1 protein fused to a DNA-binding domain (DBD). The "prey" consists of a JAZ protein fused to a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Interaction Assay: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine) and contains a reporter gene (e.g., LacZ).
-
Result Interpretation: If COI1 (bait) and the JAZ protein (prey) interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium and/or turn blue in the presence of X-gal. This interaction is tested in the presence and absence of JA-Ile or coronatine to demonstrate its hormone-dependency.
Conclusion
The journey of methyl jasmonate from an obscure fragrance molecule to a central regulator of plant life is a powerful example of scientific discovery. Its history underscores the importance of interdisciplinary research, from analytical chemistry to molecular genetics. The elucidation of the COI1-JAZ co-receptor mechanism has provided a foundational model for understanding hormone signaling in plants and continues to offer new avenues for the development of strategies to enhance crop resilience and agricultural productivity.
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Decoding the Transcriptional Landscape: A Guide to Analyzing Gene Expression Changes Induced by Methyl Jasmonate
An In-depth Technical Guide for Researchers
Abstract: Jasmonates, including the volatile compound methyl jasmonate (MeJA), are pivotal lipid-derived hormones that orchestrate a wide array of plant defense and developmental programs.[1] Exposure to MeJA triggers a massive and rapid reprogramming of the plant cell's transcriptome, activating defense mechanisms and modulating growth processes.[2] Understanding the intricacies of these gene expression changes is fundamental for researchers in plant science, agriculture, and drug development seeking to harness these pathways for crop improvement or discovery of novel bioactive compounds. This technical guide provides a comprehensive framework for designing, executing, and analyzing experiments aimed at elucidating the gene expression changes induced by MeJA treatment. We delve into the core signaling pathway, offer field-proven insights into experimental design, and present a detailed, step-by-step workflow for transcriptomic analysis using RNA sequencing (RNA-seq), from raw data to biological interpretation.
The Molecular Logic of Jasmonate Signaling
Before embarking on a transcriptomic study, it is crucial to understand the molecular cascade that translates the MeJA signal into a transcriptional response. MeJA itself is a precursor to the biologically active form, jasmonoyl-L-isoleucine (JA-Ile).[3][4] The canonical jasmonate signaling pathway is a paradigm of negative regulation, where cellular response is triggered by the targeted degradation of repressor proteins.
The core components of this pathway are:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is the substrate-recruiting component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[5][6] Crucially, COI1 functions as a co-receptor for jasmonate.[5][7]
-
JAZ (JASMONATE ZIM-DOMAIN) Proteins: A family of transcriptional repressors that, in the absence of a JA signal, bind to and inhibit the activity of various transcription factors.[4][8]
-
MYC2: A master transcription factor of the basic-helix-loop-helix (bHLH) family that is a primary target of JAZ protein repression.[9][10] Once freed from JAZ inhibition, MYC2 activates the expression of a broad spectrum of early JA-responsive genes, including genes for secondary metabolite synthesis and defense.[11][12]
The signaling cascade proceeds as follows:
-
In response to developmental cues or stress, JA-Ile levels rise.
-
JA-Ile promotes the physical interaction between the COI1 protein and a JAZ repressor.[7][13]
-
This interaction leads the SCFCOI1 complex to tag the JAZ protein with ubiquitin.[4][14]
-
The ubiquitinated JAZ protein is rapidly degraded by the 26S proteasome.[8][13]
-
The degradation of JAZ proteins liberates MYC2 and other transcription factors.[15]
-
Freed transcription factors bind to the promoters of target genes, initiating a large-scale transcriptional reprogramming.[11] This includes a positive feedback loop where MYC2 can activate genes involved in JA biosynthesis, amplifying the signal.[16]
Experimental Design: A Self-Validating System
The quality of a transcriptomic study is determined before the first sample is collected. A robust experimental design is paramount for generating interpretable and trustworthy data.
Causality in Experimental Choices
-
Model System: The choice of model system (Arabidopsis thaliana, cell suspension cultures, or a specific crop) depends on the research question. Arabidopsis offers a wealth of genetic resources, while cell cultures provide a homogenous system ideal for studying early signaling events without the complexity of multiple tissue types.[2]
-
MeJA Concentration: The concentration of MeJA is a critical variable. Excessively high concentrations can induce non-specific stress responses, confounding the results. A dose-response experiment is often recommended to identify a concentration that elicits a robust JA response without causing widespread cellular damage.
-
Time-Course Analysis: The MeJA-induced transcriptional cascade is dynamic. Early response genes, including transcription factors, are often induced within minutes to a few hours, while secondary response genes involved in metabolic pathways may show changes at later time points.[2][3] A time-course experiment is essential to capture the full spectrum of these changes.
Recommended Experimental Parameters
The following table provides a starting point for designing MeJA treatment experiments, based on parameters used in published studies.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Model System | Arabidopsis thaliana (seedlings), Tobacco BY-2 cells, specific crop of interest | Choose based on research goals and available genomic resources. Cell cultures offer synchrony.[2] |
| MeJA Concentration | 5 µM - 200 µM | Perform a pilot study to determine the optimal concentration for your system. High concentrations can cause off-target effects.[17][18] |
| Solvent Control | Ethanol or DMSO (matching solvent used for MeJA stock) | Essential to ensure observed gene expression changes are due to MeJA and not the solvent. |
| Time Points | 0h (control), 1h, 3h, 6h, 12h, 24h | A time-course captures both early transcriptional regulators and later metabolic pathway genes.[3] |
| Biological Replicates | Minimum of 3 per condition/time point | Crucial for statistical power to confidently identify differentially expressed genes.[19] |
Protocol: From MeJA Treatment to RNA Sequencing
This section outlines a generalized, step-by-step workflow for generating high-quality RNA-seq data.
Plant/Cell Treatment and Sample Collection
-
Preparation: Grow plants or cell cultures under controlled, consistent conditions to minimize environmental variability.
-
Treatment Application: For seedlings, MeJA can be applied by spraying or by including it in the liquid growth medium. For cell cultures, add MeJA directly to the flask. Ensure the control group is treated with an equivalent volume of solvent.
-
Time-Course Sampling: At each designated time point, harvest the relevant tissue (e.g., whole seedlings, leaves, or cell pellets).
-
Flash Freezing: Immediately flash-freeze the collected samples in liquid nitrogen to halt all biological activity and prevent RNA degradation. Store at -80°C until RNA extraction.
RNA Extraction, Quality Control, and Sequencing
-
RNA Extraction: Extract total RNA using a reputable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to eliminate contaminating genomic DNA.
-
RNA Quality Control (QC): Assess the quantity and quality of the extracted RNA.
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to check A260/280 (aim for ~2.0) and A260/230 (aim for >1.8) ratios.
-
Integrity: Use a microfluidics-based system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is highly recommended for RNA-seq.
-
-
Library Preparation: Convert the high-quality RNA into cDNA libraries suitable for sequencing. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq). Aim for sufficient sequencing depth to detect lowly expressed genes (typically 20-30 million reads per sample).
Bioinformatic Analysis: Translating Data into Biological Insight
The raw sequencing data is a list of short nucleotide sequences. The following bioinformatic pipeline transforms this data into a meaningful list of differentially expressed genes and their associated biological functions.[20][21][22]
Step-by-Step Data Analysis Workflow
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC . This helps identify issues such as low-quality bases, adapter contamination, or sequence biases.
-
Read Trimming (Optional but Recommended): If QC reveals adapter sequences or low-quality ends, use a tool like Trimmomatic to remove them.
-
Alignment to Reference Genome: Align the high-quality reads to the appropriate reference genome using a splice-aware aligner like HISAT2 or STAR . The output is typically a BAM file.
-
Read Quantification: Count the number of reads that map to each annotated gene in the reference genome using a tool like featureCounts . The output is a raw count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis. Use a specialized R package like DESeq2 or edgeR .[23][24][25] These tools are built on negative binomial models, which are appropriate for count data that exhibits biological and technical variability.[19] The process involves:
-
Normalization: Adjusting raw counts to account for differences in sequencing depth and library composition between samples.
-
Statistical Modeling: Fitting the data to a model to estimate variance and test for significant differences in expression between conditions (e.g., MeJA-treated vs. control at a specific time point).
-
Output: A list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing). Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 (or < -1) are typically considered differentially expressed genes (DEGs).
-
Downstream Functional Analysis
Once a list of DEGs is obtained, the next step is to understand their collective biological meaning.
-
Gene Ontology (GO) Enrichment Analysis: This method determines which GO terms (representing biological processes, molecular functions, and cellular components) are statistically over-represented in your DEG list compared to a background of all expressed genes.[26][27][28] This can reveal, for example, that MeJA treatment significantly upregulates genes involved in the "response to wounding" or "terpenoid biosynthesis" processes.[29][30]
-
KEGG Pathway Analysis: This analysis maps your DEGs to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify metabolic or signaling pathways that are significantly enriched.[31][32] This can provide a systems-level view, showing how MeJA impacts interconnected pathways like "alpha-Linolenic acid metabolism" or "Biosynthesis of secondary metabolites".[33][34]
Conclusion
Investigating MeJA-induced gene expression changes offers a powerful lens into the complex regulatory networks governing plant responses to their environment. A successful study hinges on a tripartite foundation: a solid understanding of the underlying biology, a meticulously planned experimental design, and a robust, statistically sound bioinformatics pipeline. By integrating these pillars, researchers can move beyond a simple list of differentially expressed genes to uncover the key pathways, regulators, and functional modules that drive the plant's response to this critical signaling molecule. The insights gained from such analyses are invaluable for advancing our fundamental knowledge of plant science and for developing novel strategies in agriculture and biotechnology.
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A Deep Dive into Jasmonic Acid Methyl Ester: Perception, Receptor Identification, and Therapeutic Potential
This technical guide provides an in-depth exploration of the perception and receptor identification of Jasmonic acid methyl ester (MeJA), a critical signaling molecule in plant defense and development. We will delve into the molecular intricacies of the jasmonate signaling pathway, detail the experimental methodologies that have been pivotal in elucidating its components, and discuss the broader implications for agricultural and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital biological system.
Introduction: The Central Role of Jasmonates in Plant Biology
Jasmonates (JAs) are a class of lipid-derived hormones that play a crucial role in regulating a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses. Jasmonic acid (JA) and its methyl ester, MeJA, are key signaling molecules in this pathway. The perception of these signals and the subsequent cascade of molecular events are fundamental to a plant's ability to respond to its environment. Understanding the MeJA receptor system not only provides insights into plant biology but also opens avenues for the development of novel strategies in crop improvement and even human therapeutics, given the observed anti-cancer properties of jasmonates.
The Core of Jasmonate Perception: The COI1-JAZ Co-receptor Complex
The perception of the bioactive form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins. While MeJA is not the direct ligand for COI1, it is readily converted to JA in the cell and subsequently conjugated to isoleucine to form JA-Ile.
The F-box protein COI1 is a component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1. In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, which are key regulators of jasmonate-responsive genes. This repression is often mediated through the recruitment of the corepressor TOPLESS (TPL) via a Novel Interdomain (NID) region.
Upon perception of JA-Ile, a conformational change is induced in the COI1-JAZ complex, leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. This degradation relieves the repression of MYC2 and other transcription factors, allowing for the activation of downstream gene expression.
The Function of Methyl Jasmonate in Abiotic Stress Tolerance: Mechanisms, Crosstalk, and Methodologies
An In-Depth Technical Guide for Researchers
Abstract
Abiotic stresses, including salinity, drought, and heavy metal toxicity, represent significant threats to global agriculture and plant ecology. Plants have evolved intricate signaling networks to perceive and respond to these environmental challenges. Among the key players in these networks are jasmonates, a class of lipid-derived phytohormones. This technical guide provides an in-depth exploration of methyl jasmonate (MeJA), a volatile ester of jasmonic acid, and its pivotal role in orchestrating plant tolerance to abiotic stress. We will dissect the core MeJA signaling pathway, examine its function in response to specific stressors, explore its complex crosstalk with other hormonal pathways, and provide validated experimental protocols for researchers in the field. This guide is intended for researchers, scientists, and professionals in plant biology and drug development seeking to understand and leverage the protective capabilities of MeJA.
Introduction: Methyl Jasmonate as a Master Regulator of Stress Response
Plants, being sessile organisms, are continuously subjected to a variety of environmental adversities. Abiotic stresses trigger a cascade of physiological and biochemical changes, often leading to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components.[1][2] Phytohormones are central to the plant's ability to adapt to these conditions.
Methyl jasmonate (MeJA) and its parent compound, jasmonic acid (JA), collectively known as jasmonates (JAs), are critical signaling molecules that regulate a wide array of plant defense and developmental processes.[3][4] Initially identified for their roles in biotic stress responses like wounding and pathogen attack, JAs are now recognized as crucial mediators of abiotic stress tolerance.[5][6][7] Exogenous application of MeJA has been shown to effectively alleviate the damaging effects of salinity, drought, and heavy metal toxicity in a variety of plant species by modulating physiological processes, enhancing antioxidant systems, and regulating gene expression.[6][8][9] This guide synthesizes current knowledge to provide a comprehensive technical overview of MeJA's function in this critical domain.
The Core Methyl Jasmonate Signaling Pathway
Understanding the function of MeJA requires a foundational knowledge of its signaling cascade. Abiotic stress triggers the biosynthesis of jasmonic acid (JA), which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[3][4] MeJA itself can be converted back to JA within the cell to enter this pathway.
The canonical JA signaling pathway operates through a mechanism of de-repression:
-
Perception: In the nucleus, JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7]
-
De-repression: In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors. They bind to and inhibit the activity of transcription factors, most notably MYC2.[5][10]
-
JAZ Degradation: The binding of JA-Ile to COI1 facilitates the recruitment of JAZ proteins to the SCFCOI1 complex. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[7]
-
Gene Activation: The degradation of JAZ repressors liberates MYC2 and other transcription factors (e.g., ERFs, MYBs), allowing them to bind to the promoter regions of JA-responsive genes and activate their transcription.[7] This leads to the synthesis of proteins involved in stress mitigation.
This core pathway is the central hub through which MeJA-mediated responses are initiated.
Caption: Core MeJA/JA signaling pathway leading to abiotic stress tolerance.
MeJA's Role in Specific Abiotic Stress Responses
Exogenous MeJA application mitigates the impact of various abiotic stresses through distinct yet overlapping physiological and biochemical adjustments.
Salinity Stress
High soil salinity imposes both osmotic stress and ionic toxicity on plants. MeJA enhances salt tolerance through several mechanisms:
-
Ion Homeostasis: MeJA treatment helps maintain a favorable K⁺/Na⁺ ratio by regulating the expression of ion transporters, such as High-Affinity Potassium Transporters (HKTs), which can reduce the accumulation of toxic Na⁺ ions in shoots.[5][11]
-
Osmotic Adjustment: MeJA promotes the accumulation of compatible osmolytes like proline and soluble sugars.[12] These compounds help maintain cellular turgor and protect macromolecules from dehydration.
-
Antioxidant Defense: MeJA significantly boosts the activity of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX).[5][11][13] This enhanced enzymatic capacity helps scavenge ROS generated under salt stress, thereby reducing oxidative damage, often measured by malondialdehyde (MDA) content.[13]
Drought Stress
Drought is a major limiting factor for crop productivity. MeJA confers drought tolerance by:
-
Improving Water Status: MeJA-treated plants often exhibit higher relative water content (RWC) under drought conditions, indicating better water retention.[14]
-
Regulating Stomatal Closure: MeJA can induce stomatal closure, which reduces transpirational water loss. This response is mediated by the production of ROS and nitric oxide (NO) in guard cells.[15]
-
Enhancing Photosynthetic Efficiency: While high concentrations of MeJA can inhibit photosynthesis, under drought stress, appropriate concentrations can protect the photosynthetic machinery from damage, alleviating the decline in chlorophyll content.[12][16]
-
Activating Defense Metabolism: MeJA stimulates the accumulation of proline and the activity of antioxidant enzymes, similar to its role in salinity stress, to combat oxidative damage.[16][17]
Heavy Metal Stress
Heavy metals like cadmium (Cd) and arsenic (As) are highly toxic to plants. MeJA helps alleviate this toxicity by:
-
Reducing Metal Uptake and Translocation: Pre-treatment with MeJA has been shown to decrease the accumulation of heavy metals in plant tissues, though the precise mechanisms are still under investigation.[18]
-
Chelation and Sequestration: Jasmonates can induce the synthesis of chelating compounds like glutathione (GSH) and phytochelatins, which bind to heavy metal ions and sequester them in vacuoles, rendering them less toxic.[19]
-
Boosting Antioxidant Systems: MeJA application significantly enhances the activity of antioxidant enzymes (SOD, CAT, APX), which is crucial for detoxifying the massive amount of ROS produced during heavy metal stress.[18][19][20]
| Stress Type | Key Physiological/Biochemical Response to MeJA | Plant Species Example | Reference |
| Salinity | Increased K⁺/Na⁺ ratio, enhanced SOD, CAT, APX activity | Rice, Perennial Ryegrass | [5][11][13] |
| Drought | Increased Relative Water Content (RWC), proline accumulation | Summer Savory, Citrus | [16] |
| Heavy Metal (Cd) | Reduced MDA content, increased antioxidant enzyme activity | Wheat, Rapeseed | [18][19][21] |
Table 1: Summary of MeJA-mediated responses to different abiotic stresses.
Hormonal Crosstalk: The Signaling Network
MeJA does not function in isolation. Its signaling pathway is intricately connected with other phytohormone networks, creating a complex web of synergistic and antagonistic interactions that fine-tune the plant's response to stress.[10][22]
-
Abscisic Acid (ABA): ABA is a primary hormone for drought and salt stress response. MeJA and ABA often act synergistically to induce stomatal closure. In some cases, MeJA can induce ABA biosynthesis, leading to an amplified stress response.[23] However, under certain conditions, MeJA pretreatment can also diminish the ABA accumulation typically induced by salinity.[5] This complex interaction is crucial for balancing growth and defense.
-
Salicylic Acid (SA): The relationship between JA and SA is often antagonistic.[10][24] SA is primarily involved in responses to biotrophic pathogens, and its signaling can suppress the JA pathway. This antagonism allows the plant to prioritize its defense against the most pressing threat.
-
Gibberellins (GA): GAs are primarily growth-promoting hormones. The JA pathway, which often inhibits growth to redirect resources to defense, generally acts antagonistically with GA.[5][10][25] For instance, JAZ proteins can interact with DELLA proteins (key repressors in the GA pathway) to co-regulate gene expression, balancing growth and defense.
Caption: Simplified crosstalk between MeJA and other key phytohormones.
Methodologies for Studying MeJA Function
To investigate the role of MeJA in abiotic stress, a series of controlled experiments are required. The following protocols provide a framework for such studies.
Protocol: Exogenous Application of Methyl Jasmonate
This protocol describes the preparation and application of MeJA to plants prior to stress induction. The optimal concentration of MeJA is species- and stress-dependent, often ranging from 0.01 µM to 250 µM.[5][11][13][26] A dose-response experiment is highly recommended.
Causality: The use of a solvent like ethanol is necessary because MeJA is an oil and is not readily soluble in water. Tween 20 is a surfactant that ensures even spreading and adherence of the solution on the leaf surface, leading to more uniform uptake. A mock control (solvent + surfactant only) is critical to ensure that any observed effects are due to MeJA and not the application vehicle.
Methodology:
-
Stock Solution Preparation (e.g., 100 mM):
-
Dissolve a precise amount of pure MeJA (Sigma-Aldrich) in 95% ethanol. For example, to make 10 mL of a 100 mM stock, dissolve 224.25 mg of MeJA (M.W. = 224.25 g/mol ) in ethanol to a final volume of 10 mL.
-
Store the stock solution at -20°C in a glass vial.
-
-
Working Solution Preparation (e.g., 50 µM):
-
Prepare the desired volume of the working solution by diluting the stock solution in sterile deionized water.
-
Add a surfactant, such as Tween 20, to a final concentration of 0.05-0.1% (v/v) to facilitate foliar application.
-
For a 100 mL, 50 µM solution: Add 50 µL of the 100 mM stock and 100 µL of Tween 20 to ~99.85 mL of deionized water.
-
-
Control (Mock) Solution:
-
Prepare a solution containing the same concentration of ethanol and Tween 20 as the working solution, but without MeJA.
-
-
Application:
-
Apply the solution as a foliar spray until leaves are uniformly wet, typically 12-24 hours before initiating the abiotic stress treatment.[13] Ensure both the adaxial and abaxial surfaces of the leaves are covered.
-
Perform the application during a period of low light intensity (e.g., late afternoon) to prevent rapid evaporation and potential leaf burn.
-
Protocol: Measurement of Oxidative Stress Markers
This protocol outlines methods to quantify ROS accumulation and oxidative damage, which are key indicators of stress.[1][2][27]
Causality: The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, as an indicator of cell membrane damage. The reaction of MDA with TBA creates a pink chromophore measured at 532 nm. The measurement at 600 nm is for correcting non-specific turbidity. The activities of antioxidant enzymes like SOD and CAT are measured by their ability to inhibit a specific reaction (NBT photoreduction for SOD) or consume a substrate (H₂O₂ for CAT), providing a quantitative measure of the plant's enzymatic defense capacity.
Methodology:
-
Sample Preparation:
-
Harvest 0.5 g of fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5 mL of 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract for the following assays.
-
-
Malondialdehyde (MDA) Content Assay:
-
Mix 0.5 mL of the supernatant with 2.5 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) trichloroacetic acid (TCA).
-
Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate MDA concentration using the formula: MDA (µmol/L) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶. The extinction coefficient for the MDA-TBA adduct is 155 mM⁻¹ cm⁻¹.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
The assay mixture (3 mL) should contain 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.
-
Illuminate the reaction tubes for 15 minutes under a fluorescent lamp.
-
A control reaction without the enzyme extract will develop maximum color.
-
Measure absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
-
Catalase (CAT) Activity Assay:
-
The assay mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of enzyme extract.
-
Initiate the reaction by adding the enzyme extract.
-
Measure the decrease in absorbance at 240 nm for 1 minute due to the consumption of H₂O₂.
-
Calculate CAT activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).
-
Experimental Workflow and Gene Expression Analysis
A typical experiment involves pre-treating plants with MeJA, subjecting them to stress, and then analyzing the molecular response. Quantitative Real-Time PCR (qRT-PCR) is a standard method to analyze the expression of target genes.
Caption: A standard experimental workflow for studying MeJA's effects.
Protocol: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Extract total RNA from frozen leaf samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.
-
qRT-PCR:
-
Prepare the reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers for target genes (e.g., SOD, CAT, MYC2, JAZ1) and a reference gene (e.g., Actin or Ubiquitin).
-
Perform the qRT-PCR reaction in a thermal cycler with appropriate cycling conditions.
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression between MeJA-treated and control samples.
-
Conclusion and Future Perspectives
Methyl jasmonate is a potent signaling molecule that plays a multifaceted and crucial role in enhancing plant tolerance to a wide range of abiotic stresses. Its application triggers a cascade of events, from the activation of the core JA signaling pathway to the modulation of antioxidant systems, ion homeostasis, and osmotic balance. The intricate crosstalk between MeJA and other phytohormones like ABA and GA highlights the complexity of the plant's stress response network, allowing for a finely tuned balance between defense and growth.
For researchers and drug development professionals, understanding these mechanisms provides a powerful tool. Future research should focus on elucidating the specific roles of different JAZ proteins in various abiotic stresses, identifying downstream targets of MYC2, and exploring the potential for synergistic applications of MeJA with other plant growth regulators to maximize stress tolerance in important crop species. The continued exploration of the jasmonate signaling pathway holds significant promise for developing novel strategies to ensure food security in the face of a changing climate.
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The Role of Methyl Jasmonate in Fruit Ripening and Senescence: A Technical Guide for Researchers
Abstract
Methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid (JA), has emerged as a critical signaling molecule and a potent modulator of plant development and stress responses. Its role in the intricate processes of fruit ripening and senescence is of profound interest to researchers, scientists, and professionals in drug development and post-harvest technology. This technical guide provides an in-depth exploration of the core mechanisms by which MeJA influences fruit physiology. It synthesizes current knowledge on the JA signaling pathway, its crosstalk with other phytohormones, particularly ethylene, and its differential impacts on climacteric and non-climacteric fruits. This document is structured to offer both foundational knowledge and practical, field-proven methodologies, serving as a comprehensive resource for designing, executing, and interpreting experiments in this domain.
Introduction: The Jasmonate Family and Their Significance in Plant Biology
Jasmonates (JAs), a class of lipid-derived phytohormones, are ubiquitous in the plant kingdom, regulating a wide array of physiological processes from growth and development to defense against biotic and abiotic stresses[1]. Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are key players in these signaling cascades. Initially identified for their role in plant defense, their involvement in developmental processes such as fruit ripening, senescence, and the production of secondary metabolites has become a major focus of research[1][2].
Fruit ripening is a genetically programmed process involving a complex interplay of physiological, biochemical, and molecular changes that lead to the development of desirable characteristics such as color, flavor, aroma, and texture. This process is broadly categorized into two types: climacteric, which is characterized by a burst of ethylene production and a corresponding spike in respiration, and non-climacteric, which ripens without this ethylene surge. MeJA has been shown to influence both ripening types, highlighting its versatile role in fruit physiology[3]. Understanding the molecular underpinnings of MeJA's action is crucial for developing strategies to improve fruit quality, extend shelf life, and enhance nutritional value.
The Core Signaling Pathway of Jasmonic Acid
The perception and transduction of the JA signal follow a well-defined molecular pathway, culminating in the activation of JA-responsive genes. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is central to this process.
-
Perception and Co-receptor Complex Formation : The signaling cascade is initiated when JA-Ile binds to its co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.
-
Degradation of JAZ Repressors : This binding event targets the JAZ protein for ubiquitination by the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
Activation of Transcription Factors : In the absence of the JA-Ile signal, JAZ proteins bind to and repress various transcription factors. The degradation of JAZ repressors liberates these transcription factors, allowing them to activate the expression of downstream JA-responsive genes. A key transcription factor in this pathway is MYC2, a basic helix-loop-helix (bHLH) protein, which acts as a master regulator of many JA-mediated responses, including those involved in fruit ripening[4].
Caption: Core Jasmonate Signaling Pathway.
MeJA's Influence on Fruit Ripening and Senescence
MeJA's effects on fruit ripening are multifaceted and can vary depending on the fruit species, its ripening stage (pre-climacteric, climacteric, or post-climacteric), and the concentration of MeJA applied.
Crosstalk with Ethylene in Climacteric Fruits
In climacteric fruits such as apples, tomatoes, and bananas, ripening is intricately linked to ethylene biosynthesis. MeJA has been shown to significantly influence this process.
-
Induction of Ethylene Biosynthesis : Pre-climacteric application of MeJA can promote ethylene production by upregulating the expression of key ethylene biosynthesis genes, namely 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO). The transcription factor MYC2 directly binds to the promoters of MdACS1 and MdACO1 in apples, enhancing their transcription and thus accelerating ripening[4].
-
Stage-Dependent Effects : The timing of MeJA application is crucial. While pre-climacteric treatment often enhances ethylene production, application during the climacteric or post-climacteric stages can sometimes have an inhibitory effect.
Regulation of Non-Climacteric Fruit Ripening
In non-climacteric fruits like strawberries and grapes, where ethylene's role is less pronounced, MeJA influences ripening through other pathways:
-
Anthocyanin Accumulation : MeJA treatment is a potent inducer of anthocyanin biosynthesis, which is responsible for the red, purple, and blue pigments in many fruits. It achieves this by upregulating the expression of genes in the phenylpropanoid pathway[5].
-
Cell Wall Modification : Fruit softening is a key aspect of ripening and senescence, resulting from the enzymatic degradation of cell wall components. MeJA can alter the expression of cell wall-modifying genes, such as those encoding polygalacturonase (PG) and pectin methylesterase (PME), thereby influencing fruit texture[5].
-
Secondary Metabolite Production : MeJA can stimulate the production of a wide range of secondary metabolites, including volatile compounds that contribute to the fruit's aroma profile, as well as phenolic compounds that enhance its antioxidant capacity[1][6].
Summary of MeJA's Effects on Key Fruit Quality Parameters
The application of MeJA, either pre- or post-harvest, can lead to significant changes in various fruit quality attributes. The following table summarizes quantitative data from selected studies.
| Fruit | MeJA Concentration | Application | Parameter | Effect | Reference |
| 'Ruixue' Apple | 10 μM | Post-harvest Storage | Firmness | Maintained higher firmness compared to control | [7] |
| Soluble Solids Content (SSC) | Significantly increased after 6 days of storage | [7] | |||
| Titratable Acidity (TA) | Significantly decreased compared to control | [7] | |||
| 'Danxiahong' Pear | 2.0 mM | Pre-harvest Spray | Soluble Solids Content (SSC) | Increased by 4.12% compared to control | [4] |
| Anthocyanin Content | Significantly promoted red coloration | [4] | |||
| Loquat | 250 μmol/L | Post-harvest Dip | Decay Index | 23.1% lower than control after 30 days | [8] |
| Sucrose Content | Decrease was 20.4% vs. 52.1% in control after 30 days | [8] | |||
| Peach | 200 μM | Post-harvest Immersion | Anthocyanin Accumulation | ~120% increase after 7 days | [9] |
| Apricot | 0.2 mmol/L | Post-harvest Dip | Weight Loss | Significantly reduced during cold storage | [3] |
| Firmness | Maintained higher firmness during cold storage | [3] | |||
| Lemon | 0.3 mM | Pre-harvest Spray | Chilling Injury | Reduced incidence during cold storage | [10] |
Experimental Methodologies
To investigate the effects of MeJA on fruit ripening and senescence, a range of standardized protocols are employed. This section provides detailed, step-by-step methodologies for key experiments.
Preparation and Application of Methyl Jasmonate
Objective: To treat fruit samples with a standardized concentration of MeJA to study its effects on ripening and senescence.
Materials:
-
Methyl jasmonate (95% solution)
-
Ethanol (or other suitable solvent)
-
Tween-20 (surfactant)
-
Distilled water
-
Volumetric flasks and pipettes
-
Spray bottle (for pre-harvest), or containers for dipping/vapor treatment (for post-harvest)
Protocol (Post-harvest Dip Treatment):
-
Stock Solution Preparation: Prepare a stock solution of MeJA in ethanol. For example, to make a 100 mM stock, dissolve the appropriate amount of 95% MeJA in ethanol.
-
Working Solution Preparation: Prepare the final working solution by diluting the stock solution in distilled water. For a 200 μM MeJA solution, dilute the 100 mM stock accordingly. Add a surfactant like Tween-20 (e.g., 0.1% v/v) to ensure even coating of the fruit surface[9].
-
Fruit Treatment: Immerse the harvested fruits in the MeJA working solution for a specified duration (e.g., 15 minutes)[9]. A control group should be immersed in a solution containing only distilled water, ethanol, and Tween-20.
-
Drying and Storage: After treatment, allow the fruits to air-dry completely before placing them in storage under controlled conditions (e.g., 22°C for peaches)[9].
-
Sampling: Collect fruit samples at designated time points (e.g., 0, 2, 5, 7 days) for subsequent analysis.
Measurement of Ripening and Senescence Parameters
A typical experimental workflow involves the application of MeJA followed by the measurement of various physiological and biochemical markers over a time course.
Caption: General Experimental Workflow.
Protocol 1: Fruit Firmness Measurement
-
Use a penetrometer equipped with a plunger of appropriate size for the fruit being tested.
-
Remove a small patch of skin from the equatorial region of the fruit.
-
Place the fruit on a firm surface and press the plunger into the flesh at a steady speed to a predefined depth.
-
Record the force required for penetration, typically in Newtons (N) or pounds-force (lbs).
-
Take at least two measurements on opposite sides of each fruit and average the results.
Protocol 2: Ethylene Production Measurement
-
Place individual fruits in airtight glass jars of a known volume.
-
Incubate at a controlled temperature (e.g., 20°C) for a specific time (e.g., 1 hour).
-
Withdraw a 1 mL gas sample from the jar's headspace using a gas-tight syringe.
-
Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Quantify the ethylene concentration based on a standard curve and express the production rate as μL C₂H₄ kg⁻¹ h⁻¹.
Protocol 3: Total Monomeric Anthocyanin Content (pH Differential Method)
-
Prepare a fruit extract using an appropriate solvent (e.g., acidified ethanol).
-
Create two dilutions of the extract: one with a pH 1.0 buffer (potassium chloride) and another with a pH 4.5 buffer (sodium acetate).
-
Measure the absorbance of both dilutions at the wavelength of maximum absorbance (λ_vis-max, typically around 520 nm) and at 700 nm (to correct for haze) using a spectrophotometer.
-
Calculate the absorbance (A) as: A = (A_λvis-max – A₇₀₀)_pH 1.0 – (A_λvis-max – A₇₀₀)_pH 4.5.
-
Calculate the total anthocyanin concentration (mg/L) as: (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of cyanidin-3-glucoside (449.2 g/mol ), DF is the dilution factor, ε is the molar extinction coefficient of cyanidin-3-glucoside (26,900 L/mol/cm), and l is the pathlength (1 cm).
Protocol 4: Polygalacturonase (PG) Activity Assay
-
Extract crude enzyme from fruit tissue in a suitable buffer.
-
Prepare a reaction mixture containing a substrate solution (e.g., 0.5% pectic acid in citrate buffer, pH 5.5) and the enzyme extract[11].
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 6 hours)[11].
-
Stop the reaction and measure the amount of reducing sugars released using the dinitrosalicylic acid (DNS) method[11][12][13].
-
Express PG activity in terms of mg of reducing groups liberated per unit of time.
Protocol 5: Pectin Methylesterase (PME) Activity Assay
-
Prepare a substrate solution of 1% pectin in water, adjusted to a specific pH (e.g., 4.0) and temperature (e.g., 40°C)[14].
-
Add the enzyme extract to the substrate solution and start a timer.
-
Maintain the pH of the reaction mixture at the setpoint (e.g., 4.0) by titrating with a dilute NaOH solution (e.g., 0.01 M) for a defined period (e.g., 10 minutes)[14].
-
The PME activity is proportional to the amount of NaOH consumed, which neutralizes the carboxyl groups released by the enzyme.
-
One unit of PME activity can be defined as the amount of enzyme that releases 1 µmol of carboxyl groups per minute under the assay conditions.
Transcriptomic and Metabolomic Analyses
To gain a deeper understanding of the molecular changes induced by MeJA, high-throughput 'omics' technologies are invaluable.
-
RNA-Sequencing (RNA-Seq): This technique allows for a comprehensive analysis of the transcriptome, revealing changes in gene expression in response to MeJA treatment. The general workflow involves RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes (DEGs). These DEGs can then be mapped to specific pathways, such as hormone signaling, cell wall metabolism, and secondary metabolite biosynthesis, providing insights into the regulatory networks controlled by MeJA[5][15].
-
Metabolomics: This approach provides a snapshot of the metabolome, identifying and quantifying small molecules in the fruit. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can track changes in sugars, organic acids, amino acids, and a wide array of secondary metabolites, linking the genetic changes observed in RNA-Seq to the final fruit phenotype.
Conclusion and Future Perspectives
Methyl jasmonate is a key regulator of fruit ripening and senescence, exerting its influence through a complex signaling network that involves the degradation of JAZ repressors and the activation of transcription factors like MYC2. Its crosstalk with ethylene is fundamental to the ripening of climacteric fruits, while its role in promoting anthocyanin synthesis and modifying cell wall structure is crucial for non-climacteric fruits. The application of MeJA, particularly as a post-harvest treatment, holds significant promise for the agri-food industry, offering a natural and effective means to enhance fruit quality, improve nutritional value, and extend shelf life[2].
Future research should continue to unravel the intricate crosstalk between JA and other phytohormonal pathways. The use of advanced 'omics' technologies, combined with gene editing techniques like CRISPR/Cas9, will be instrumental in identifying novel regulatory genes and dissecting the precise molecular mechanisms that govern MeJA-mediated responses. A deeper understanding of these processes will pave the way for innovative strategies to optimize fruit quality and reduce post-harvest losses, contributing to a more sustainable and secure food supply.
References
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Li, T., et al. (2017). The Jasmonate-Activated Transcription Factor MdMYC2 Regulates ETHYLENE RESPONSE FACTOR and Ethylene Biosynthetic Genes to Promote Ethylene Biosynthesis during Apple Fruit Ripening. The Plant Cell. Available at: [Link]
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Han, X., et al. (2024). Exogenous Methyl Jasmonate (MeJA) Improves 'Ruixue' Apple Fruit Quality by Regulating Cell Wall Metabolism. International Journal of Molecular Sciences. Available at: [Link]
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Mishra, M., et al. (2021). Methyl Jasmonate and Its Application for Improving Postharvest Quality of Fruits. Journal of Postharvest Technology. Available at: [Link]
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Concha, C. M., et al. (2013). Methyl jasmonate treatment induces changes in fruit ripening by modifying the expression of several ripening genes in Fragaria chiloensis fruit. Plant Physiology and Biochemistry. Available at: [Link]
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International Organisation of Vine and Wine. (n.d.). Polygalacturonase activity. OIV. Available at: [Link]
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Rathinam, X., et al. (2018). Production of Polygalacturonase by Some Fruit Rot Fungi and its use in Fruit Juice Extraction and Clarification. International Journal of Advanced Research in Biological Sciences. Available at: [Link]
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Aslantürk, A. (2021). Effect of MeJA on secondary metabolites in different fruits. ResearchGate. Available at: [Link]
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Lv, J., et al. (2019). Effects of methyl jasmonate on expression of genes involved in ethylene biosynthesis and signaling pathway during postharvest ripening of apple fruit. Scientia Horticulturae. Available at: [Link]
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Rani, P. S., & Suneetha, V. (2021). Green Enzymes from Fruit Waste Aspergillus Sp-Derived Pectinase. Journal of Pure and Applied Microbiology. Available at: [Link]
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D'Onofrio, C., et al. (2024). Berry secondary metabolites and leaf physiological parameters are independently regulated by exogenous methyl jasmonate application on grapevine. Scientia Horticulturae. Available at: [Link]
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Pressey, R. (2015). Detecting Enzyme Activity: A Case Study Of Polygalacturonase. ResearchGate. Available at: [Link]
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Liao, X., et al. (2021). Pre- or Post-Harvest Treatment with MeJA Improves Post-Harvest Storage of Lemon Fruit by Stimulating the Antioxidant System and Alleviating Chilling Injury. Foods. Available at: [Link]
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Ghasemnezhad, M., & Ghorbanalipour, A. (2017). Postharvest Treatments with Methyl Jasmonate and Salicylic Acid for Maintaining Physico-Chemical Characteristics and Sensory Quality Properties of Apricot Fruit during Cold Storage and Shelf-Life. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
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He, M., et al. (2023). Methyl jasmonate (MeJA) treatment functions as a promising method to remain postharvest loquat fruit quality via regulating sucrose metabolism. Journal of Experimental Botany. Available at: [Link]
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Tao, F., et al. (2021). Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism. Frontiers in Plant Science. Available at: [Link]
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Amande, T., & Adebayo-Tayo, B. (2013). PRODUCTION AND PARTIAL CHARACTERIZATION OF PECTINASES FROM MANGO PEELS BY Aspergillus tamarii. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
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Concha, C. M., et al. (2013). Methyl jasmonate treatment induces changes in fruit ripening by modifying the expression of several ripening genes in Fragaria chiloensis fruit. ResearchGate. Available at: [Link]
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Faizy, A. F., et al. (2022). Role of methyl jasmonate application regime on fruit quality and bioactive compounds of sweet cherry at harvest and during cold storage. ResearchGate. Available at: [Link]
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McFeeters, R. F. (n.d.). Pectinesterase Activity, Pectin Methylation, and Texture Changes During Storage of Blanched Cucumber Slices. USDA ARS. Available at: [Link]
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International Organisation of Vine and Wine. (n.d.). Determination of pectin methylesterase activity in enzymatic preparations. OIV. Available at: [Link]
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Yang, L., et al. (2020). Characterization of the Tomato (Solanum lycopersicum) Pectin Methylesterases: Evolution, Activity of Isoforms and Expression During Fruit Ripening. Frontiers in Plant Science. Available at: [Link]
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Gonzalez, G., & Rosso, N. D. (2011). Determination of pectin methylesterase activity in commercial pectinases and study of the inactivation kinetics through two potentiometric procedures. Ciência e Tecnologia de Alimentos. Available at: [Link]
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Aksay, S., et al. (2023). DETERMINATION OF PECTIN METHYLESTERASE ACTIVITY OF PRICKLY PEAR (OPUNTIA FICUS INDICA) FRUIT AND ITS KINETIC PARAMETERS. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
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A Technical Guide to the Natural Sources, Occurrence, and Analysis of Methyl Jasmonate
Preamble: The Scent of Defense and Development
Methyl jasmonate (MeJA), a volatile organic compound first identified in the essential oil of Jasminum grandiflorum, is far more than a fragrant component of floral scents[1]. It is a pivotal, lipid-derived phytohormone that orchestrates a vast array of physiological and developmental processes in plants. From orchestrating defense responses against herbivores and pathogens to regulating growth, fruit ripening, and senescence, MeJA and its precursor, jasmonic acid (JA), are central signaling molecules[2][3][4]. For researchers in plant science, agriculture, and pharmacology, understanding the natural occurrence, biosynthesis, and quantification of this molecule is fundamental. This guide provides a technical overview of MeJA, grounded in established scientific principles and methodologies, to support advanced research and development.
Section 1: Natural Occurrence and Distribution
Methyl jasmonate is ubiquitously distributed throughout the plant kingdom, having been identified in algae, mosses, fungi, gymnosperms, and angiosperms[5]. Its concentration, however, varies significantly depending on the species, tissue type, developmental stage, and environmental conditions[6].
-
Taxonomic Distribution : While famously associated with jasmine, MeJA is a common constituent of the volatile organic compounds emitted by numerous plant families. It has been reported in species ranging from agricultural crops like tomato (Solanum lycopersicum) and tobacco (Nicotiana tabacum) to trees like the Norway spruce (Picea abies)[2].
-
Tissue-Specific Accumulation : The highest concentrations of jasmonates are typically found in reproductive tissues, such as flowers and developing fruits, where they play roles in fertility and ripening[4][6]. In contrast, mature leaves and roots generally exhibit lower basal levels[4][6]. However, these levels can increase dramatically in response to stress.
-
Inducible Occurrence : The synthesis and accumulation of MeJA are strongly induced by both biotic and abiotic stresses. Mechanical wounding, such as that caused by insect herbivory, triggers a rapid, localized, and systemic increase in MeJA production[2]. This response is a cornerstone of plant defense, activating a cascade of protective measures. Similarly, exposure to pathogens, drought, and salinity can also elevate MeJA levels[3][7].
Quantitative Overview of Methyl Jasmonate Occurrence
The following table summarizes typical concentration ranges of MeJA found in plant tissues, illustrating the distinction between basal and induced levels.
| Plant Species | Tissue | Condition | MeJA Concentration | Reference |
| Arabidopsis thaliana | Leaves | Basal | ~10-100 ng/g fresh weight | [8] |
| Arabidopsis thaliana | Leaves | Wounded | Significant increase over basal | [8] |
| Hybrid Poplar | Leaves | Not specified | 1.3 µg/g fresh weight | [9] |
| Jasminum grandiflorum | Flowers | Constitutive | ~2-3% of essential oil |
Section 2: The Biosynthesis of Methyl Jasmonate: A Multi-Organelle Pathway
The production of MeJA is a well-orchestrated enzymatic cascade known as the octadecanoid pathway, which spans multiple cellular compartments: the chloroplast, the peroxisome, and the cytoplasm. The causality behind this spatial separation lies in the localization of precursor molecules and specific enzyme families.
-
Initiation in the Chloroplast : The pathway begins with the release of α-linolenic acid (α-LeA), a polyunsaturated fatty acid, from chloroplast membranes by phospholipases[3]. Within the chloroplast, α-LeA is oxygenated by a 13-lipoxygenase (13-LOX) enzyme to form 13(S)-hydroperoxylinolenic acid (13-HPOT)[10][11]. This intermediate is then rapidly converted into an unstable allene oxide by allene oxide synthase (AOS), which is subsequently cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA)[10][12].
-
Modification in the Peroxisome : OPDA is transported from the chloroplast to the peroxisome. Inside the peroxisome, OPDA undergoes reduction by 12-oxo-phytodienoic acid reductase (OPR)[10]. The resulting compound then undergoes three successive cycles of β-oxidation, a process analogous to fatty acid degradation, which shortens the carboxylic acid side chain to yield jasmonic acid (JA)[10][13].
-
Final Conversion in the Cytoplasm : Jasmonic acid is then transported to the cytoplasm. Here, the final step occurs: the methylation of the carboxylic acid group of JA to form the volatile methyl jasmonate. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT)[2][3]. The conversion to MeJA is critical, as its volatility allows it to function as an airborne signaling molecule, mediating both intra- and inter-plant communication[3][14].
Visualization of the MeJA Biosynthesis Pathway
Caption: Multi-organelle biosynthesis pathway of Methyl Jasmonate (MeJA).
Section 3: Ecological Roles and Signaling Functions
The occurrence of MeJA is intrinsically linked to its function as a master regulator of plant responses to the environment.
-
Defense Against Herbivores : Upon insect attack, the rapid synthesis of MeJA triggers the expression of defense-related genes. These genes encode for the production of compounds like protease inhibitors, which interfere with insect digestion, and toxic secondary metabolites like nicotine, which deter further feeding[2].
-
Response to Pathogens : The JA/MeJA signaling pathway is a key component of the plant immune system, particularly against necrotrophic pathogens that feed on dead tissue[13]. It works in a complex interplay, often antagonistically, with the salicylic acid (SA) pathway, which is typically associated with defense against biotrophic pathogens[15].
-
Inter-Plant Communication : As a volatile compound, MeJA can be released from a damaged plant into the atmosphere. Neighboring, undamaged plants can perceive this airborne signal, typically through their stomata, and preemptively activate their own defense systems[2]. This "plant-to-plant eavesdropping" is a critical ecological mechanism for community-level defense.
-
Regulation of Development : Beyond defense, MeJA is involved in numerous developmental processes. It influences root growth, pollen development, fruit ripening, and senescence[2][3][13]. This pleiotropy highlights its role as a central hormonal regulator, mediating the trade-offs between growth and defense[16]. For example, under stress, resources may be shunted from growth towards the production of defensive compounds, a shift coordinated by MeJA signaling.
Visualization of JA/MeJA Core Signaling
Caption: Core components of the jasmonate signaling cascade.
Section 4: Technical Protocol for Extraction and Quantification
Accurate quantification of MeJA is essential for studying its physiological roles. The following protocol describes a robust method for the simultaneous extraction of JA and MeJA from a single plant sample, optimized for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique[9][17].
Principle and Self-Validation
This protocol employs a solvent extraction followed by solid-phase extraction (SPE) for sample cleanup and concentration. The trustworthiness of the quantification is ensured by the inclusion of deuterated or ¹³C-labeled internal standards corresponding to the analytes. These standards are added at the very beginning of the extraction process and co-purify with the target molecules. By monitoring the recovery of the internal standards, any sample loss during the multi-step procedure can be precisely accounted for, thus providing a self-validating system for accurate quantification[9].
Step-by-Step Methodology
-
Sample Preparation and Homogenization: a. Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. c. Transfer the powder to a 2.0 mL microcentrifuge tube.
-
Extraction: a. Add 1.0 mL of ice-cold extraction solvent (e.g., 80% methanol in water). b. Add internal standards (e.g., d₂-JA and d₃-MeJA) to a final concentration of ~10-20 ng/mL. c. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking. d. Centrifuge at 16,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant and transfer to a new tube.
-
Purification via Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge (e.g., 100 mg). b. Conditioning: Wash the cartridge sequentially with 1 mL of 100% methanol followed by 1 mL of deionized water. c. Loading: Load the supernatant from step 2e onto the conditioned cartridge. d. Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities. e. Elution: Elute the jasmonates from the cartridge using 1.0 mL of 80% methanol. Collect the eluate.
-
Sample Concentration and Analysis: a. Dry the eluate completely under a stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol). c. Transfer to an autosampler vial for analysis. d. Analyze using a reverse-phase capillary liquid chromatography system interfaced with an electrospray tandem mass spectrometer (LC-MS/MS)[9]. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. JA is typically analyzed in negative ion mode, while MeJA is analyzed in positive ion mode[9].
Visualization of the Analytical Workflow
Caption: Workflow for MeJA extraction and LC-MS/MS quantification.
References
-
Title: Jasmonic Acid Signaling Pathway in Plants[15] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs[16] Source: MDPI URL: [Link]
-
Title: The Jasmonate Signal Pathway[13] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and...[12] Source: ResearchGate URL: [Link]
-
Title: Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants[10] Source: MDPI URL: [Link]
-
Title: Major steps involved in the synthesis of methyl jasmonates (MeJA) from...[7] Source: ResearchGate URL: [Link]
-
Title: BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS[1] Source: Annual Reviews URL: [Link]
-
Title: Methyl jasmonate - Wikipedia[2] Source: Wikipedia URL: [Link]
-
Title: Methyl jasmonate as a vital substance in plants[3] Source: Scientia Agricola URL: [Link]
-
Title: Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development[5] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry[17] Source: Semantic Scholar URL: [Link]
-
Title: Methyl jasmonate as a vital substance in plants[14] Source: ResearchGate URL: [Link]
-
Title: Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry[8] Source: ResearchGate URL: [Link]
-
Title: The roles of methyl jasmonate to stress in plants[4] Source: Connect O-transcribe URL: [Link]
-
Title: Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits[6] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry[18] Source: ResearchGate URL: [Link]
-
Title: Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry[9] Source: PubMed URL: [Link]
-
Title: (PDF) METHYL JASMONATE – A MULTIFUNCTIONAL MOLECULE THROUGHOUT THE WHOLE PLANT LIFE[11] Source: ResearchGate URL: [Link]
-
Title: Jasmonates: Multifunctional Roles in Stress Tolerance[19] Source: Frontiers URL: [Link]
-
Title: Methyl Jasmonate - Molecule of the Month Source: University of Bristol URL: [Link]
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The Enantioselective World of Methyl Jasmonate: A Technical Guide to Structure, Properties, and Function
Abstract
Methyl jasmonate (MeJA), a cyclopentanone-based oxylipin, is a pivotal signaling molecule in the plant kingdom, orchestrating a wide array of physiological and defense responses. The biological activity of MeJA is not monolithic; it is profoundly influenced by its stereochemistry. This technical guide provides an in-depth exploration of the chemical structures and physicochemical properties of the four stereoisomers of methyl jasmonate. We will dissect the nuances of their biological activities, delve into the intricacies of the jasmonate signaling pathway, and provide validated experimental protocols for their separation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of methyl jasmonate isomers and their functional implications.
The Stereochemical Landscape of Methyl Jasmonate
Methyl jasmonate possesses two chiral centers at the C-3 and C-7 positions of its cyclopentanone ring, giving rise to four distinct stereoisomers. These isomers are classified into two epimeric pairs: methyl jasmonate and methyl epijasmonate, with each pair consisting of a (+)- and (-)-enantiomer. The orientation of the side chains at these chiral centers dictates the three-dimensional shape of the molecule, which in turn governs its interaction with biological receptors and, consequently, its physiological activity.[1]
The cis-isomers, known as methyl epijasmonates, and the trans-isomers, referred to as methyl jasmonates, exhibit different thermodynamic stabilities. The cis-form is generally less stable and can epimerize to the more stable trans-form.[2]
Table 1: Physicochemical Properties of Methyl Jasmonate Isomers
| Property | (-)-Methyl Jasmonate | (+)-Methyl Jasmonate | (-)-Methyl Epijasmonate | (+)-Methyl Epijasmonate |
| Molecular Formula | C₁₃H₂₀O₃[3][4] | C₁₃H₂₀O₃[3] | C₁₃H₂₀O₃[5][6] | C₁₃H₂₀O₃[7] |
| Molecular Weight | 224.30 g/mol [3][4] | 224.30 g/mol [3] | 224.30 g/mol [5][6] | 224.30 g/mol [7] |
| Boiling Point | 110 °C at 0.2 mmHg[4] | Not specified | 96°C at 2.7 mmHg (mixture)[8][9] | Not specified |
| Density | ~1.02 g/mL[10] | ~1.02 g/mL[10] | ~1.02 g/mL (mixture)[9] | ~1.02 g/mL[10] |
| Optical Rotation | -76.5°[4] | Not specified | Not specified | Not specified |
| Odor | Weak | Weak | Strong, characteristic jasmine odor[1][7] | Strongest, characteristic jasmine odor[1] |
Biological Activity: A Tale of Four Isomers
The stereochemistry of methyl jasmonate is the primary determinant of its biological efficacy. While all isomers may exhibit some level of activity, the plant's response is highly selective. The most biologically active form in many plant processes is not methyl jasmonate itself, but rather its isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[11][12] However, the precursor methyl jasmonate isomers play a crucial role as signaling molecules and can be converted to their active forms within the plant.
-
(+)-Methyl Epijasmonate: This isomer often exhibits the most potent biological activity, including the characteristic jasmine fragrance.[1] It is a key signaling molecule in plant defense against herbivores and necrotrophic pathogens.[13]
-
(-)-Methyl Epijasmonate: This isomer has been shown to influence the production of other volatile compounds in plants. For instance, in post-harvest raspberries, it can promote the formation of (+)-limonene.[14]
-
(+)- and (-)-Methyl Jasmonate: These trans-isomers are generally less biologically active than their cis- counterparts (epijasmonates). However, they are more thermodynamically stable and can be found in commercial preparations.[2] Their roles in plant physiology are still being elucidated, but they are known to be involved in various developmental processes.[13]
Beyond their roles in plants, methyl jasmonate and its isomers have garnered significant interest in the field of oncology. Studies have demonstrated that methyl jasmonate can selectively induce apoptosis in various cancer cell lines without harming normal cells, suggesting its potential as a therapeutic agent.
The Jasmonate Signaling Pathway: A Step-by-Step Mechanism
The perception and transduction of the jasmonate signal within a plant cell is a tightly regulated process. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a family of transcriptional repressors known as JASMONATE ZIM-DOMAIN (JAZ) proteins.
Here is a step-by-step breakdown of the jasmonate signaling cascade:
-
Biosynthesis and Conversion: In response to stress, such as wounding or herbivory, plants synthesize jasmonic acid (JA) from linolenic acid.[11] JA can then be methylated to form methyl jasmonate (MeJA) or conjugated with amino acids. The most active form for signaling is the isoleucine conjugate, JA-Ile.[11][12]
-
Signal Perception: JA-Ile binds to the COI1 protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Formation of the Co-receptor Complex: The binding of JA-Ile to COI1 facilitates the interaction between COI1 and a JAZ repressor protein, forming a co-receptor complex.
-
Ubiquitination and Degradation of JAZ: The SCF-COI1 complex then tags the JAZ protein with ubiquitin molecules. This polyubiquitination marks the JAZ protein for degradation by the 26S proteasome.
-
De-repression of Transcription Factors: In the absence of a jasmonate signal, JAZ proteins bind to and repress the activity of various transcription factors, such as MYC2. The degradation of JAZ proteins releases these transcription factors.
-
Activation of Jasmonate-Responsive Genes: The now-active transcription factors can bind to the promoters of jasmonate-responsive genes, initiating their transcription. This leads to the production of defense compounds, such as proteinase inhibitors and secondary metabolites, as well as the regulation of developmental processes.[13]
Experimental Protocols for Isomer Analysis
The accurate separation and quantification of methyl jasmonate isomers are critical for understanding their specific biological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a method for the separation of the four stereoisomers of methyl jasmonate using reversed-phase HPLC with a chiral selector as a mobile phase additive.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methyl-β-cyclodextrin (chiral selector)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Commercial methyl jasmonate standard (mixture of isomers)
-
Sample extract
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 20% methanol and 80% water containing 16 mM methyl-β-cyclodextrin. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.25 mL/min until a stable baseline is achieved. Set the column temperature to 45 °C.
-
Standard Injection: Inject a known concentration of the commercial methyl jasmonate standard to determine the retention times of the four isomers. The typical elution order is (-)-epimethyl jasmonate, (-)-methyl jasmonate, (+)-methyl jasmonate, and (+)-epimethyl jasmonate.[11]
-
Sample Preparation: Dissolve the sample extract in the mobile phase.
-
Sample Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the elution profile at an appropriate wavelength (e.g., 210 nm). Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like methyl jasmonate. This protocol outlines a general procedure for the analysis of methyl jasmonate isomers.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
-
Helium (carrier gas)
-
Commercial methyl jasmonate standard (mixture of isomers)
-
Sample extract
Procedure:
-
Sample Preparation: For biological samples, a solvent extraction (e.g., with dichloromethane or hexane) followed by a cleanup step may be necessary. For volatile analysis, headspace solid-phase microextraction (SPME) can be employed.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Standard Injection: Inject the methyl jasmonate standard to determine the retention times and mass spectra of the individual isomers.
-
Sample Injection: Inject the prepared sample extract.
-
Data Analysis: Identify the isomers in the sample by comparing their retention times and mass spectra with the standard and a reference library (e.g., NIST). Quantify the isomers using the peak areas of characteristic ions.
Conclusion and Future Perspectives
The stereochemistry of methyl jasmonate is a critical factor that dictates its diverse biological functions. The subtle differences in the three-dimensional arrangement of its atoms lead to profound variations in its efficacy as a signaling molecule in plants and its potential as a therapeutic agent. This guide has provided a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of the four methyl jasmonate stereoisomers.
Future research should continue to unravel the specific roles of each isomer in different plant species and under various environmental conditions. A deeper understanding of the structure-activity relationship of these molecules will be instrumental in developing novel applications in agriculture, such as the development of more effective and targeted plant protectants. Furthermore, the selective anticancer properties of methyl jasmonate warrant further investigation to explore its full therapeutic potential in human medicine. The experimental protocols provided herein offer a robust framework for the accurate analysis of these fascinating and functionally diverse molecules.
References
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Corpas, F. J., & Palma, J. M. (2020). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. PubMed. Available at: [Link]
-
Fonseca, S., et al. (2009). Endogenous Bioactive Jasmonate Is Composed of a Set of (+)-7-iso-JA-Amino Acid Conjugates. Plant Physiology. Available at: [Link]
- Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annual review of plant biology, 59, 41-66.
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Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281929, (-)-Methyl jasmonate. Retrieved from [Link]
-
National Institute of Standards and Technology. Methyl jasmonate. NIST Chemistry WebBook. Retrieved from [Link]
- Pauwels, L., et al. (2010). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant cell, 22(10), 3241-3252.
-
Pérez, A. G., et al. (2013). Isolation of the four methyl jasmonate stereoisomers and their effects on selected chiral volatile compounds in red raspberries. Food chemistry, 141(3), 2532-2539. Available at: [Link]
- Rotem, R., et al. (2005). Methyl jasmonate-induced killing of human cancer cells is mediated by redox-active species. Cancer research, 65(13), 5734-5742.
-
Tsuruta, H., et al. (1985). Optical Resolution of Methyl Jasmonate and Methyl Epijasmonate. Agricultural and Biological Chemistry, 49(8), 2469-2470. Available at: [Link]
- Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697.
-
Wikipedia. (2023). Methyl jasmonate. Retrieved from [Link]
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Cheméo. (2023). Chemical Properties of Methyl jasmonate (CAS 1211-29-6). Retrieved from [Link]
-
Cotton, S. (2001). Methyl Jasmonate. Molecule of the Month. Retrieved from [Link]
- Fingrut, O., & Flescher, E. (2002). Methyl jasmonate (MJ) is a novel anti-cancer agent. Apoptosis, 7(2), 125-131.
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Raviv, S., et al. (2014). Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis. International Journal of Molecular Sciences, 15(9), 16455-16479. Available at: [Link]
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National Institute of Standards and Technology. Methyl epi-jasmonate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (E)-methyl jasmonate. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (2020). The difference between jasmonic acid and methyl jasmonate. Retrieved from [Link]
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The Evolutionary Trajectory of Jasmonate Signaling: From Algal Precursors to Angiosperm Complexity
An In-depth Technical Guide
Abstract
Jasmonates (JAs) are a class of lipid-derived phytohormones that are central to plant survival, orchestrating a vast array of developmental processes and, most critically, defense responses against herbivores and necrotrophic pathogens.[1][2] The signaling pathway that transduces the jasmonate signal has been the subject of intense investigation, revealing a sophisticated mechanism of derepression centered on the COI1-JAZ co-receptor complex.[3][4] However, this well-characterized pathway, primarily elucidated in angiosperm models like Arabidopsis thaliana, is the product of a long and fascinating evolutionary journey. This guide provides a technical deep-dive into the evolution of the jasmonate signaling cascade, tracing its origins from ancestral oxylipin signaling in algae to its diversification and refinement across the plant kingdom. We will explore the key molecular innovations that enabled the transition to land, the co-evolution of ligands and receptors, and the expansion of component families that facilitated functional specialization. This evolutionary perspective not only deepens our fundamental understanding but also provides a powerful framework for developing novel strategies in crop protection and drug development.
The Archetype: Canonical Jasmonate Signaling in Flowering Plants
To appreciate the evolutionary modifications of the jasmonate pathway, we must first establish the baseline: the canonical signaling model in angiosperms. This pathway is a classic example of a "de-repression" system, where the default state is repression, and the hormonal signal actively removes this repression.
The core components are:
-
The Bioactive Ligand: Jasmonoyl-L-isoleucine (JA-Ile) is the most biologically active jasmonate in most flowering plants, formed by the conjugation of jasmonic acid (JA) to isoleucine by the enzyme JAR1.[1][5] Jasmonic acid itself exhibits low biological activity.[1]
-
The Co-Receptor Complex: The receptor is not a single protein but a complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[3]
-
The Master Regulators: Transcription factors, primarily MYC2 and its close homologs (MYC3, MYC4), belonging to the basic helix-loop-helix (bHLH) family, are the primary activators of JA-responsive genes.[2][6]
-
Co-repressors: In the absence of a signal, JAZ proteins recruit the transcriptional co-repressor TOPLESS (TPL) and TPL-related proteins, often via the adaptor protein NINJA (NOVEL INTERACTOR OF JAZ), to actively suppress MYC2 activity.[1][4]
The signaling cascade proceeds as follows: In the resting state, JAZ proteins are bound to MYC2, preventing it from activating target gene expression. Upon biotic or abiotic stress, JA-Ile levels rise. JA-Ile then acts as a molecular glue, promoting the interaction between the Jas domain of the JAZ protein and COI1.[4] As an F-box protein, COI1 is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] The formation of the COI1-JA-Ile-JAZ ternary complex leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S proteasome. The destruction of the JAZ repressor liberates MYC2, allowing it to activate the transcription of a wide array of downstream JA-responsive genes, initiating defense and developmental programs.[6]
The Primordial Soup: Oxylipin Signaling Before Land Plants
The evolutionary roots of jasmonate signaling predate the emergence of land plants. While the complete, canonical JA signaling pathway is absent in algae, many of the foundational components and precursor molecules are present.[1]
-
Biosynthesis Homologs: Genome-wide searches have identified homologs of JA biosynthesis enzymes in various charophyte and chlorophyte algae.[1] This suggests that the capacity to produce oxylipins, the broader family of lipid-derived signaling molecules to which JAs belong, is an ancient trait.
-
Ancestral Signaling Molecules: The JA precursor, 12-oxo-phytodienoic acid (OPDA), and its 16-carbon equivalent, dinor-OPDA (dn-OPDA), are found ubiquitously in land plants and also in charophyte algae.[7] This points to their crucial role as ancestral signaling molecules long before the evolution of JA-Ile.
-
Absence of the Core Receptor Complex: Critically, the core signaling machinery seen in land plants is not conserved in algae. Orthologs of the COI1 receptor and JAZ repressors that contain the essential C-terminal Jas domain are absent.[1][8] While TIFY family genes, the ancestors of JAZs, are present in algae, they lack the key domain required for COI1 interaction.[8]
This evidence strongly suggests that early algal ancestors utilized oxylipins like OPDA for signaling through a COI1-independent mechanism. The evolution of the canonical JA pathway was therefore not a de novo invention but a modification and repurposing of a pre-existing auxin signaling pathway.[1] The F-box proteins COI1 (for JA) and TIR1 (for auxin) share a common ancestry, with their divergence occurring early in the evolution of land plants.[1]
Making Landfall: A New Ligand-Receptor Pair in Bryophytes
The transition from an aquatic to a terrestrial environment, estimated to have occurred 473 to 515 million years ago, was a period of intense selective pressure, including increased exposure to herbivores and pathogens.[8] This pressure likely drove the evolution of a more sophisticated chemical defense system, leading to the birth of the canonical JA signaling pathway.[8]
The liverwort Marchantia polymorpha, a representative of an early-diverging land plant lineage, provides a fascinating snapshot of this evolutionary transition. Its genome contains orthologs for all the core JA signaling components: a single COI1 (MpCOI1), a single JAZ (MpJAZ), and a single MYC (MpMYC).[9]
However, a key difference exists: bryophytes synthesize OPDA but not JA or JA-Ile.[10] The functional ligand for the MpCOI1-MpJAZ co-receptor is not JA-Ile, but rather dn-OPDA.[11] This discovery was a landmark in understanding JA evolution, demonstrating that the signaling cassette (receptor-repressor-transcription factor) evolved before the ligand currently used by most vascular plants.
The specificity of MpCOI1 for dn-OPDA and AtCOI1 for JA-Ile is determined by subtle structural differences in the ligand-binding pocket of the COI1 protein.[12] Remarkably, a single amino acid substitution in MpCOI1 is sufficient to switch its ligand specificity, highlighting the elegance and efficiency of molecular evolution.
Diversification and Refinement in Vascular Plants
The evolution from non-vascular bryophytes to vascular plants introduced new complexities and, with them, further adaptations of the JA signaling pathway.
An Evolutionary Intermediate: The Lycophyte Lineage
Seedless vascular plants like the spikemoss Selaginella moellendorffii represent a key transitional state. Unlike bryophytes, lycophytes gained the ability to synthesize JA and JA-Ile, coinciding with the evolutionary appearance of a functional JAR1 enzyme.[7][13] Interestingly, studies have shown that the lycophyte COI1 receptor possesses a broader binding pocket, enabling it to recognize both the ancestral ligand (dn-OPDA) and the derived ligand (JA-Ile).[12] This dual-specificity suggests that lycophytes represent an intermediate step where the system was transitioning from an OPDA-based to a JA-Ile-based signaling network.
Expansion of the JAZ Family
A major theme in the evolution of the JA pathway in vascular plants is the expansion and diversification of the JAZ gene family. While bryophytes have a single JAZ gene, the number has expanded significantly in angiosperms.[3] This expansion provided the raw material for functional specialization, allowing for more nuanced control over JA responses. Different JAZ proteins can exhibit distinct expression patterns, interact with different transcription factors, and thus regulate specific subsets of the JA response, enabling the plant to fine-tune the trade-offs between growth and defense.[9]
| Plant Lineage | Representative Species | Approximate Number of JAZ Genes | Key Evolutionary Feature |
| Bryophyte | Marchantia polymorpha | 1 | dn-OPDA is the ligand; single copy of core components.[9] |
| Lycophyte | Selaginella moellendorffii | ~9 | JA-Ile biosynthesis emerges; COI1 has dual ligand specificity.[3][12] |
| Eudicot | Arabidopsis thaliana | 13 | JA-Ile is the primary ligand; significant family expansion.[3] |
| Monocot | Oryza sativa (Rice) | 15+ | Pathway largely conserved with dicots, with some diversification.[5] |
Methodologies for Interrogating Pathway Evolution
Elucidating the evolutionary history of a signaling pathway requires a multi-pronged experimental approach that combines computational and wet-lab techniques. The causality behind these experimental choices is to validate hypotheses generated from sequence data with tangible biochemical and genetic evidence.
Protocol: Comparative Genomics and Phylogenetic Analysis
Rationale: This is the foundational step to identify candidate genes in non-model organisms. By comparing protein sequences, we can infer evolutionary relationships (orthology) and identify the conservation of key functional domains.
Methodology:
-
Sequence Retrieval: Obtain the protein sequences of known JA pathway components (e.g., AtCOI1, AtJAZ1, AtMYC2) from a reference genome like Arabidopsis thaliana.
-
Homology Search: Use BLASTp (Protein-BLAST) to search for homologous sequences in the genome or transcriptome databases of target species from different evolutionary lineages (e.g., Chara braunii, Marchantia polymorpha, Selaginella moellendorffii).
-
Domain Analysis: Analyze the retrieved candidate sequences using tools like Pfam or SMART to confirm the presence and integrity of characteristic domains (e.g., F-box and LRR domains for COI1; TIFY/ZIM and Jas domains for JAZ). The presence of a Jas domain is a critical indicator for a true JAZ ortholog.[1]
-
Phylogenetic Tree Construction: Align the sequences of interest using algorithms like ClustalW or MUSCLE. Construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining to visualize evolutionary relationships and confirm orthology.
Self-Validation: A robust phylogenetic tree should group the candidate sequence from the target species with its known orthologs from other species with high statistical support (bootstrap values). The presence of conserved key domains validates the BLAST hit as a putative functional homolog.
Protocol: Ligand-Receptor Interaction Assay (Yeast Two-Hybrid)
Rationale: To experimentally test if a candidate COI1 and JAZ protein from an early-diverging plant physically interact, and whether this interaction is dependent on a specific ligand (e.g., JA-Ile, dn-OPDA, coronatine).
Methodology:
-
Construct Generation: Clone the full-length coding sequence of the candidate COI1 into a yeast bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain). Clone the candidate JAZ into a prey vector (e.g., pGADT7, containing the GAL4 activation domain).
-
Yeast Transformation: Co-transform both constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Interaction Assay: Plate the transformed yeast on selection media.
-
Control: Double dropout medium (-Leu, -Trp) to select for yeast containing both plasmids.
-
Test: Quadruple dropout medium (-Leu, -Trp, -His, -Ade) to test for interaction (activation of reporter genes).
-
-
Ligand Dependency: Perform the test plating on quadruple dropout medium supplemented with the potential ligands (e.g., 50 µM JA-Ile, 50 µM dn-OPDA) or a control (DMSO).
-
Result Interpretation: Growth on the high-stringency quadruple dropout medium only in the presence of a specific ligand indicates a ligand-dependent physical interaction between the two proteins.
Self-Validation: The system includes multiple negative controls (e.g., empty vectors, non-interacting proteins) and positive controls. The ligand-dependent nature of the interaction provides strong evidence for a functional co-receptor complex.
Protocol: In Vivo Functional Complementation
Rationale: The ultimate test of a gene's function is its ability to rescue a mutant phenotype. Expressing a COI1 ortholog from an early plant in an Arabidopsis coi1 null mutant can definitively prove its function as a JA receptor and reveal its preferred ligand in vivo.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants | Semantic Scholar [semanticscholar.org]
- 3. Evolutionary Analysis of JAZ Proteins in Plants: An Approach in Search of the Ancestral Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonate biosynthesis and signaling in monocots: a comparative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]
- 7. Evolution of the jasmonate ligands and their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin and evolution of jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evolution of biosynthesis and signaling pathway of jasmonates [jstage.jst.go.jp]
- 11. On plant defense signaling networks and early land plant evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
The Architect of Defense: A Technical Guide to Methyl Jasmonate's Role in Induced Systemic Resistance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of Methyl Jasmonate (MeJA) as a key signaling molecule in the orchestration of Induced Systemic Resistance (ISR) in plants. We will dissect the intricate signaling cascades, explore the critical crosstalk with other phytohormonal pathways, and provide detailed, field-proven methodologies for the robust investigation of MeJA-mediated ISR. This document is designed to serve as a comprehensive resource, blending foundational scientific principles with practical, actionable protocols to empower your research and development endeavors.
Introduction: The Sentinel's Alert - Understanding Induced Systemic Resistance
Plants, though sessile, possess a sophisticated and dynamic innate immune system. A crucial component of this system is Induced Systemic Resistance (ISR), a state of heightened defensive capacity in which a localized stimulus triggers a broad-spectrum and long-lasting resistance throughout the entire plant. This systemic alert protects against a wide range of pathogens and herbivores. Unlike Systemic Acquired Resistance (SAR), which is typically activated by pathogenic infection and is dependent on salicylic acid (SA), ISR is often initiated by beneficial microbes or specific chemical elicitors and is classically mediated by the jasmonic acid (JA) and ethylene (ET) signaling pathways. Methyl jasmonate (MeJA), the volatile methyl ester of JA, is a pivotal signaling molecule in this process, capable of acting both locally and systemically to prime and activate plant defenses.
The Core Mechanism: The Jasmonate Signaling Cascade in ISR
The perception of a threat, be it herbivory or colonization by certain microbes, initiates the biosynthesis of jasmonic acid. This process, known as the octadecanoid pathway, culminates in the production of JA, which can then be converted to various derivatives, including the highly mobile MeJA. The canonical JA signaling pathway is a well-orchestrated cascade of molecular events:
-
Perception and Derepression: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1). This perception facilitates the formation of a Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.
-
Targeted Degradation: The SCFCOI1 complex targets JASMONATE ZIM-DOMAIN (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome. JAZ proteins are transcriptional repressors that, in the absence of a JA signal, bind to and inhibit the activity of key transcription factors.
-
Transcriptional Activation: The degradation of JAZ proteins liberates transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor. Freed from repression, MYC2 activates the expression of a plethora of JA-responsive genes, including those involved in the synthesis of defense compounds, such as proteinase inhibitors, and enzymes for the production of secondary metabolites.
The Power of Synergy: Crosstalk with Ethylene and the Role of NPR1
The robustness of ISR often lies in the intricate interplay between different hormonal signaling pathways. The collaboration between the jasmonate and ethylene pathways is particularly crucial for mounting an effective defense.
The JA/ET Synergy
Ethylene signaling is initiated by the binding of ethylene to its receptors, which are located on the endoplasmic reticulum. This binding leads to the inactivation of CONSTITUTIVE TRIPLE RESPONSE1 (CTR1), a negative regulator of the pathway. The inactivation of CTR1 allows for the cleavage and nuclear translocation of the C-terminal portion of ETHYLENE INSENSITIVE2 (EIN2). In the nucleus, EIN2 stabilizes the transcription factors ETHYLENE INSENSITIVE3 (EIN3) and EIN3-LIKE1 (EIL1).
The synergy between JA and ET signaling converges at the level of transcription factors. EIN3/EIL1, along with the JA-activated MYC2, co-regulate the expression of a subset of defense-related genes, including PLANT DEFENSIN1.2 (PDF1.2). This co-activation results in a more potent and rapid defense response than either pathway could achieve alone.
The Central Regulator: NPR1
NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) is a master regulator of SAR, acting downstream of salicylic acid. Interestingly, studies have revealed that NPR1 is also a critical component of the MeJA- and ET-mediated ISR pathway.[1] This suggests that NPR1 acts as a central node, integrating signals from both SA-dependent and JA/ET-dependent defense pathways to fine-tune the plant's immune response.[1] The processes downstream of NPR1 in the ISR pathway, however, appear to be distinct from those in the SAR pathway, indicating that NPR1 can differentially regulate defense responses based on the initial inducing signals.[1]
Experimental Workflows for Investigating MeJA-Induced ISR
To rigorously investigate the role of MeJA in ISR, a multi-faceted experimental approach is required. The following sections provide detailed protocols for inducing resistance and quantifying its effects at the phenotypic, molecular, and biochemical levels.
Protocol: Induction of Systemic Resistance with Methyl Jasmonate
Objective: To induce a systemic resistance response in plants using MeJA.
Materials:
-
Methyl Jasmonate (MeJA) solution (e.g., 100 µM in 0.1% ethanol or Tween-20)
-
Control solution (0.1% ethanol or Tween-20)
-
Spray bottles or cotton swabs
-
Arabidopsis thaliana or other model plants (4-5 weeks old)
Procedure:
-
Prepare the MeJA and control solutions.
-
For spray application, evenly spray the foliage of the treatment group with the MeJA solution until runoff. Spray the control group with the control solution.
-
For localized application, use a cotton swab to apply the MeJA solution to two lower leaves of each plant in the treatment group. Apply the control solution to the corresponding leaves of the control group.
-
Keep the treated and control plants in separate, well-ventilated chambers to prevent cross-contamination by volatile MeJA.
-
Allow 24-72 hours for the induction of systemic resistance before proceeding with bioassays or molecular/biochemical analyses.
Protocol: Pathogen Bioassay
Objective: To quantify the level of disease resistance in MeJA-treated plants.
Materials:
-
MeJA-treated and control plants
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at 105-106 CFU/mL)
-
Syringe without a needle
-
Sterile water
-
Petri dishes with appropriate growth medium (e.g., King's B)
-
Incubator
Procedure:
-
Infiltrate the leaves of both MeJA-treated and control plants with the pathogen suspension using a needleless syringe. Infiltrate a defined area on each leaf.
-
Alternatively, for spray inoculation, spray the entire plant with the pathogen suspension.
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
At 3-5 days post-inoculation, assess disease symptoms. This can be done by:
-
Disease Severity Scoring: Visually score the percentage of leaf area showing symptoms (e.g., chlorosis, necrosis) on a predefined scale.
-
Quantification of Bacterial Growth: Excise leaf discs from the inoculated area, homogenize in sterile water, and plate serial dilutions on appropriate media. Count the colony-forming units (CFUs) after incubation to determine the bacterial population size.
-
Protocol: Herbivore Bioassay
Objective: To assess the resistance of MeJA-treated plants to herbivorous insects.
Materials:
-
MeJA-treated and control plants
-
Herbivorous insects (e.g., larvae of Spodoptera littoralis or Trichoplusia ni)
-
Fine-mesh cages or clip-cages
-
Analytical balance
Procedure:
-
Place a known number of pre-weighed insect larvae onto the leaves of MeJA-treated and control plants.
-
Enclose the larvae on the leaves using fine-mesh cages or clip-cages to prevent escape.
-
Allow the larvae to feed for a specified period (e.g., 24-72 hours).
-
After the feeding period, carefully remove the larvae and record their final weight.
-
Assess the amount of leaf area consumed by either visual estimation or using image analysis software.
-
Calculate the relative growth rate of the larvae and the amount of leaf damage for both treatment and control groups.
Protocol: Quantitative Real-Time PCR (RT-qPCR) for Defense Gene Expression
Objective: To quantify the expression levels of key defense-related genes in response to MeJA treatment.
Materials:
-
Leaf tissue from MeJA-treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target defense genes (e.g., PDF1.2, VSP2, PR1) and a reference gene (e.g., Actin or Ubiquitin)
-
RT-qPCR instrument
Procedure:
-
Harvest leaf tissue at various time points after MeJA treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Set up the RT-qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.
-
Perform the RT-qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in MeJA-treated samples compared to the control.
Protocol: Phytohormone Quantification by HPLC-MS/MS
Objective: To measure the endogenous levels of JA, SA, and other phytohormones in response to MeJA treatment.
Materials:
-
Leaf tissue from MeJA-treated and control plants
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Harvest and freeze leaf tissue as described in section 4.4.
-
Homogenize the frozen tissue in the extraction solvent.
-
Centrifuge the homogenate and collect the supernatant.
-
Purify and concentrate the phytohormones from the supernatant using SPE cartridges.
-
Analyze the purified samples using an HPLC-MS/MS system equipped with a reverse-phase column.
-
Quantify the phytohormones by comparing their peak areas to those of known standards.
Protocol: Analysis of Secondary Metabolites
Objective: To identify and quantify defense-related secondary metabolites induced by MeJA.
Materials:
-
Leaf tissue from MeJA-treated and control plants
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol or ethanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Harvest and freeze leaf tissue.
-
Extract secondary metabolites from the frozen tissue using an appropriate solvent.
-
Filter and concentrate the extract.
-
Analyze the extract using GC-MS (for volatile compounds) or LC-MS (for non-volatile compounds).
-
Identify the compounds by comparing their mass spectra and retention times to spectral libraries and authentic standards.
-
Quantify the relative abundance of the identified metabolites.
Protocol: Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS, which can act as signaling molecules in plant defense.
Materials:
-
Leaf discs from MeJA-treated and control plants
-
Luminol-based assay kit or 3,3'-diaminobenzidine (DAB) staining solution
-
Microplate reader or microscope
Procedure (Luminol-based assay):
-
Excise leaf discs from treated and control plants.
-
Float the leaf discs in a solution containing luminol and a peroxidase substrate.
-
Measure the chemiluminescence produced over time using a microplate reader. The intensity of the luminescence is proportional to the amount of ROS.
Procedure (DAB staining):
-
Incubate leaf discs in a DAB solution in the dark. DAB polymerizes in the presence of hydrogen peroxide, forming a brown precipitate.
-
Destain the leaves with ethanol to remove chlorophyll.
-
Visualize the brown precipitate under a microscope to determine the localization and relative abundance of hydrogen peroxide.
Data Integration and Analysis
Expected Outcomes and Data Interpretation
Treatment with MeJA is expected to elicit a range of measurable responses that collectively contribute to enhanced plant defense.
| Parameter | Expected Outcome in MeJA-Treated Plants | Example Quantitative Data |
| Disease Severity | Significant reduction in disease symptoms and pathogen growth. | 25-50% reduction in lesion size or a 1-2 log reduction in bacterial CFU/cm2. |
| Herbivore Performance | Reduced larval growth rate and increased feeding deterrence. | 30-60% reduction in larval weight gain and a significant decrease in leaf area consumed. |
| Defense Gene Expression | Upregulation of JA/ET-responsive genes (e.g., PDF1.2, VSP2). | 5 to 100-fold increase in transcript abundance compared to control. |
| Phytohormone Levels | Transient increase in endogenous JA and potentially ET. | 2 to 10-fold increase in JA levels within hours of treatment. |
| Secondary Metabolites | Accumulation of defense-related compounds (e.g., alkaloids, glucosinolates, terpenoids). | Significant increase in the peak areas of specific defense compounds in GC-MS or LC-MS chromatograms. |
| ROS Production | A transient burst of ROS in the early stages of the response. | 2 to 5-fold increase in luminol-dependent chemiluminescence. |
Conclusion: Harnessing the Power of Jasmonates in Plant Protection
Methyl jasmonate stands as a central and potent elicitor of induced systemic resistance in plants. Its role extends from initiating a complex signaling cascade to orchestrating a synergistic interplay with other hormonal pathways, culminating in a broad-spectrum defense against a variety of biotic threats. The experimental workflows detailed in this guide provide a robust framework for dissecting the multifaceted role of MeJA in ISR. A thorough understanding of these mechanisms, facilitated by the application of these methodologies, is not only fundamental to advancing our knowledge of plant immunology but also holds immense potential for the development of novel and sustainable strategies for crop protection. By harnessing the innate defensive capabilities of plants through the targeted application of elicitors like MeJA, we can move towards a future of agriculture that is both more productive and environmentally conscious.
References
-
Pieterse, C. M. J., Van Wees, S. C. M., Van Pelt, J. A., Knoester, M., Laan, R., Gerrits, H., Weisbeek, P. J., & Van Loon, L. C. (1998). A novel signaling pathway controlling induced systemic resistance in Arabidopsis. The Plant Cell, 10(9), 1571–1580. [Link]
Sources
Methodological & Application
Synthesis of Deuterated Jasmonic Acid Methyl Ester: An Internal Standard for Quantitative Mass Spectrometry
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of deuterated jasmonic acid methyl ester. Isotopically labeled internal standards are essential for accurate quantification of endogenous phytohormones like jasmonic acid in complex biological matrices using mass spectrometry.[1] Three robust methods for introducing deuterium labels into the jasmonate structure are presented: catalytic deuteration of an alkyne precursor, base-catalyzed hydrogen-deuterium exchange, and a Wittig reaction with a deuterated phosphonium ylide. Each protocol is designed to be self-validating, with comprehensive explanations of the underlying chemical principles and detailed procedures for purification and characterization to ensure the synthesis of a high-purity standard suitable for demanding research applications.
Introduction
Jasmonic acid (JA) and its methyl ester (MeJA) are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[2][3] Accurate quantification of these signaling molecules is crucial for understanding their physiological functions. Stable isotope dilution analysis using mass spectrometry (MS) is the gold standard for such quantification, requiring high-purity, isotopically labeled internal standards. Deuterated analogs of JA and MeJA are ideal for this purpose as they are chemically identical to the endogenous compounds but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[1]
This guide provides detailed protocols for the synthesis of deuterated this compound, catering to researchers in plant biology, analytical chemistry, and drug development who require a reliable internal standard for their quantitative assays. The described methods offer flexibility in the position and number of deuterium atoms incorporated, allowing for the synthesis of standards tailored to specific analytical needs.
Method 1: Catalytic Deuteration of an Alkyne Precursor for the Synthesis of [5,6-d2]-Methyl Jasmonate
This method involves the stereoselective reduction of an alkyne precursor using deuterium gas in the presence of a poisoned catalyst, such as Lindlar's catalyst, to yield the corresponding cis-alkene. This approach is highly efficient and provides specific labeling at the double bond of the pentenyl side chain.
Scientific Rationale
The key to this synthesis is the use of a "poisoned" palladium catalyst (Lindlar's catalyst), which is palladium on calcium carbonate treated with lead acetate and quinoline.[4] This deactivation of the catalyst is crucial for preventing the over-reduction of the alkyne to an alkane, thus selectively yielding the desired alkene.[4] The syn-addition of two deuterium atoms across the triple bond results in the formation of a cis-deuterated alkene with high stereoselectivity.
Experimental Workflow
Caption: Workflow for the synthesis of [5,6-d2]-Methyl Jasmonate.
Protocol
Materials and Reagents:
-
Methyl 3-oxo-2-(pent-2-yn-1-yl)cyclopentane-1-acetate
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)
-
Pyridine (anhydrous)
-
Deuterium gas (D2)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve methyl 3-oxo-2-(pent-2-yn-1-yl)cyclopentane-1-acetate (1 mmol) in anhydrous pyridine (10 mL).
-
Add Lindlar's catalyst (100 mg).
-
Deuteration: Evacuate the flask and backfill with deuterium gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a balloon of deuterium gas at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure [5,6-d2]-methyl jasmonate.
| Parameter | Value |
| Starting Material | Methyl 3-oxo-2-(pent-2-yn-1-yl)cyclopentane-1-acetate |
| Deuterium Source | Deuterium gas (D2) |
| Catalyst | Lindlar's catalyst |
| Solvent | Pyridine |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Method 2: Base-Catalyzed H/D Exchange for the Synthesis of Polydeuterated Methyl Jasmonate
This method utilizes a base to facilitate the exchange of acidic protons on the methyl jasmonate molecule with deuterium from a deuterated solvent. This approach is advantageous as it starts from commercially available methyl jasmonate.
Scientific Rationale
The protons alpha to the ketone and ester carbonyl groups in methyl jasmonate are acidic and can be removed by a base to form an enolate intermediate. In the presence of a deuterated solvent (e.g., methanol-d4), the enolate will be quenched by a deuterium atom, leading to the incorporation of deuterium at these positions. The extent of deuteration can be controlled by the reaction time, temperature, and the strength of the base.
Experimental Workflow
Caption: Workflow for the synthesis of polydeuterated Methyl Jasmonate.
Protocol
Materials and Reagents:
-
Methyl jasmonate
-
Sodium deuteroxide (NaOD) in D2O (40 wt. %)
-
Methanol-d4 (MeOD)
-
Deuterium oxide (D2O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
C18 reverse-phase silica for preparative HPLC
Procedure:
-
Reaction Setup: Dissolve methyl jasmonate (100 mg) in a mixture of MeOD (2 mL) and D2O (0.5 mL) in a sealed vial.
-
Add a catalytic amount of NaOD solution (e.g., 20 µL).
-
H/D Exchange: Heat the reaction mixture at 60°C and stir for 24-48 hours.
-
Monitoring the Reaction: Monitor the extent of deuteration by taking small aliquots, quenching with a drop of acetic acid, extracting with DCM, and analyzing by LC-MS.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction to room temperature and neutralize with 1 M DCl in D2O.
-
Add D2O (5 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the deuterated methyl jasmonate by preparative reverse-phase HPLC to remove any non-deuterated or partially deuterated species.
| Parameter | Value |
| Starting Material | Methyl Jasmonate |
| Deuterium Source | MeOD, D2O |
| Base | Sodium deuteroxide (NaOD) |
| Temperature | 60°C |
| Reaction Time | 24-48 hours |
| Typical Deuteration | 2-4 deuterium atoms |
Method 3: Ozonolysis and Wittig Reaction for the Synthesis of [10,11,11,12,12,12-d6]-Methyl Jasmonate
This elegant three-step synthesis allows for the specific introduction of six deuterium atoms at the terminus of the pentenyl side chain.
Scientific Rationale
The synthesis begins with the ozonolysis of the double bond in methyl jasmonate to generate an aldehyde intermediate. This aldehyde then undergoes a Wittig reaction with a deuterated phosphonium ylide. The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[5][6] The use of a deuterated ylide ensures the precise incorporation of the deuterium label.
Experimental Workflow
Caption: Workflow for the synthesis of [d6]-Methyl Jasmonate.
Protocol
Materials and Reagents:
-
Methyl jasmonate
-
Ozone (O3)
-
Dichloromethane (DCM, anhydrous)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
(1,2,2,3,3,3-d6)-1-Bromopropane
-
Triphenylphosphine (PPh3)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for flash chromatography
Procedure:
Step 1: Ozonolysis
-
Dissolve methyl jasmonate (1 g) in anhydrous DCM (50 mL) and cool to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add zinc dust (2 g) and acetic acid (5 mL) and allow the mixture to warm to room temperature while stirring overnight.
-
Filter the mixture and wash the solid with DCM.
-
Wash the filtrate with water, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate to yield the crude aldehyde.
Step 2: Preparation of the Deuterated Wittig Reagent
-
In a flame-dried Schlenk flask under argon, dissolve triphenylphosphine (1.2 eq) in anhydrous THF.
-
Add (1,2,2,3,3,3-d6)-1-bromopropane (1.1 eq) and reflux the mixture overnight to form the phosphonium salt.
-
Cool the mixture, and collect the precipitated phosphonium salt by filtration, wash with cold THF, and dry under vacuum.
-
Suspend the d6-propyltriphenylphosphonium bromide in anhydrous THF at -78°C.
-
Slowly add n-butyllithium (1.05 eq) and allow the mixture to warm to 0°C, resulting in a solution of the ylide.
Step 3: Wittig Reaction and Purification
-
Cool the ylide solution to -78°C and add a solution of the crude aldehyde from Step 1 in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain [10,11,11,12,12,12-d6]-methyl jasmonate.
| Parameter | Value |
| Starting Material | Methyl Jasmonate |
| Key Reactions | Ozonolysis, Wittig Reaction |
| Deuterated Reagent | (1,2,2,3,3,3-d6)-1-Bromopropane |
| Typical Yield | 40-50% over 3 steps |
Characterization of Deuterated Methyl Jasmonate
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance or significant reduction of the signals corresponding to the protons that have been replaced by deuterium. For example, in [5,6-d2]-methyl jasmonate, the olefinic proton signals will be absent. In polydeuterated methyl jasmonate, the signals for the protons alpha to the carbonyls will be diminished. For [10,11,11,12,12,12-d6]-methyl jasmonate, the signals for the terminal ethyl group of the pentenyl side chain will be absent.
-
¹³C NMR: The carbon signals where deuterium has been incorporated will appear as multiplets due to C-D coupling and will be shifted slightly upfield.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) in the mass spectrum will increase by the number of incorporated deuterium atoms. For example, the molecular weight of unlabeled methyl jasmonate is 224.3 g/mol . The molecular weight of [5,6-d2]-methyl jasmonate will be approximately 226.3 g/mol , and for [10,11,11,12,12,12-d6]-methyl jasmonate, it will be approximately 230.3 g/mol .
-
The fragmentation pattern in the MS/MS spectrum will also shift, which can be used to confirm the location of the deuterium labels.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of deuterated this compound. The choice of method will depend on the desired labeling pattern and the available starting materials. Proper purification and thorough characterization by NMR and MS are essential to ensure the quality and isotopic purity of the final standard, which is critical for its use in quantitative bioanalytical applications.
References
- Miersch, O. (1991). Synthesis of (±)-(10-²H, 11-²H₂,12-²H₃)Jasmonic Acid.
- Galka, M., et al. (2005). Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 869-875.
- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058.
- Seo, H. S., et al. (2001). Jasmonic acid carboxyl methyltransferase: a key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788-4793.
- Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant principal de l'essence de jasmin. Helvetica Chimica Acta, 45(2), 675-685.
- Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of jasmonic acid by several plant species. Plant physiology, 75(2), 458-461.
- Miersch, O., & Wasternack, C. (2000). Jasmonates and related compounds in plants. Phytochemistry, 53(8), 849-869.
- Taki, N., et al. (2005). 12-Oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. Plant physiology, 139(3), 1268-1283.
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PubChem. (-)-Methyl jasmonate. National Center for Biotechnology Information. PubChem Compound Database; CID=5281929, [Link] (accessed on Jan. 8, 2026).
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- Wilbert, S., et al. (1998). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical biochemistry, 257(2), 186-194.
- Miersch, O., et al. (2008). The jasmonate family of signals. Phytochemistry, 69(1), 85-105.
- Schaller, F., & Stintzi, A. (2009). Jasmonate biosynthesis and signaling for induced plant defense. Annual Plant Reviews, 37, 1-38.
- Creelman, R. A., & Mullet, J. E. (1997). Biosynthesis and action of jasmonates in plants. Annual review of plant physiology and plant molecular biology, 48(1), 355-381.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Miersch, O., et al. (1991). Occurrence of Jasmonic Acid and its Amino Acid Conjugates in Plants.
- Kramell, R., et al. (1997). A radioimmunoassay for the natural plant growth regulator (−)-jasmonic acid. Phytochemistry, 46(5), 827-833.
- Miersch, O., et al. (2004). Jasmonates and related compounds from fungi. Phytochemistry, 65(17), 2465-2475.
- Miersch, O., et al. (1999). Jasmonates and related compounds from the fungus Botryodiplodia theobromae. Phytochemistry, 50(4), 577-584.
- Miersch, O., et al. (1992). Jasmonic acid and related compounds from the culture filtrate of the fungus, Botryodiplodia theobromae. Phytochemistry, 31(5), 1579-1581.
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Quantification of Methyl Jasmonate in Plant Leaves using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Methyl jasmonate (MeJA) is a critical plant hormone involved in a wide array of developmental processes and defense responses. Accurate quantification of MeJA is paramount for researchers in plant science, agriculture, and drug development to understand its complex roles. This application note presents a detailed and robust protocol for the quantification of MeJA in plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers all stages from sample collection and preparation, through extraction and instrumental analysis, to data processing and validation. By providing insights into the causality behind experimental choices and incorporating self-validating systems, this guide aims to equip researchers with a reliable tool for their investigations into jasmonate signaling.
Introduction
Methyl jasmonate (MeJA), a volatile organic compound, is a key signaling molecule in the jasmonate (JA) family of phytohormones.[1][2] Jasmonates are lipid-derived compounds that play crucial roles in regulating plant growth, development, and responses to a multitude of biotic and abiotic stresses.[3][4] These stresses include pathogen attacks, insect herbivory, wounding, drought, and salinity.[2][4] As a central mediator of plant defense, the jasmonate signaling pathway is a subject of intense research for its potential to enhance crop resilience and for the discovery of novel bioactive compounds.[3]
The accurate measurement of endogenous MeJA levels is essential for elucidating its precise functions in these physiological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the quantification of volatile and semi-volatile compounds like MeJA.[5][6] Its high sensitivity, selectivity, and reproducibility make it a preferred method for analyzing complex plant matrices.[7][8] This protocol provides a comprehensive, step-by-step guide for the reliable quantification of MeJA in plant leaves, grounded in established analytical principles.
To fully appreciate the significance of MeJA quantification, it is helpful to understand its position within the broader jasmonate signaling pathway.
Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.
Principle of the Method
This protocol employs a solvent extraction method to isolate MeJA and other lipophilic compounds from homogenized leaf tissue. An internal standard (IS) is added at the beginning of the extraction process to account for analyte loss during sample preparation and for variations in GC-MS injection volume.[8] The extract is then concentrated and analyzed directly by GC-MS.
Gas chromatography separates the volatile components of the extract based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for identification and quantification.[6] Quantification is achieved by comparing the peak area of MeJA to that of the internal standard and applying a calibration curve generated from standards of known concentrations.[9] While derivatization can be used to improve the volatility and thermal stability of some phytohormones, MeJA is sufficiently volatile for direct GC-MS analysis.[10][11]
Materials and Reagents
-
Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade)
-
Standards: Methyl jasmonate (MeJA, ≥98% purity), Dihydrojasmonic acid methyl ester (DHD-MeJA) or a deuterated MeJA analogue as an internal standard (IS)
-
Reagents: Anhydrous sodium sulfate (Na₂SO₄), Liquid nitrogen
-
Consumables: 2 mL screw-cap microcentrifuge tubes, 2 mL GC vials with inserts, Syringe filters (0.22 µm, PTFE)
Equipment and Instrumentation
-
Sample Homogenization: Mortar and pestle, or a bead mill homogenizer
-
General Lab Equipment: Vortex mixer, Refrigerated microcentrifuge, Nitrogen evaporator or vacuum concentrator
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973i MS). The GC should be equipped with a capillary column suitable for semi-volatile compounds, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm).[10]
Experimental Protocol
The entire workflow is designed to ensure reproducibility and minimize analyte loss.
Caption: General workflow for GC-MS analysis of Methyl Jasmonate.
Sample Preparation and Extraction
-
Harvesting: Collect 50-100 mg of fresh leaf tissue. Immediately flash-freeze the sample in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
Extraction:
-
Transfer the powdered tissue to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of cold ethyl acetate.
-
Add the internal standard (e.g., 10 µL of 1 µg/mL DHD-MeJA in methanol). The exact amount and concentration of the IS should be optimized based on instrument sensitivity and expected MeJA levels.[10]
-
Vortex vigorously for 1 minute.
-
Agitate on a shaker for 30 minutes at 4°C.
-
-
Phase Separation and Cleanup:
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper ethyl acetate layer to a new 2 mL tube.
-
Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
-
-
Concentration:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid overheating the sample.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Vortex briefly and transfer the solution to a 2 mL GC vial with a 250 µL glass insert.
-
GC-MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the amount of analyte reaching the column, enhancing sensitivity for low-concentration samples. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of MeJA without thermal degradation. |
| Injection Volume | 1-2 µL | A standard volume for capillary columns; should be consistent across all samples and standards. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for solvent focusing and improves peak shape for early-eluting compounds. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate provides good separation of semi-volatile compounds.[10] |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all less volatile compounds are eluted from the column before the next run. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS. A constant flow ensures reproducible retention times.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation while ensuring efficient ionization.[10] |
| Quadrupole Temp | 150 °C | A typical quadrupole temperature for stable mass analysis.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of MeJA and the IS. |
| SIM Ions (m/z) | ||
| MeJA | 224 (M+), 193, 151, 83 | Quantifier ion: 151. Qualifier ions: 224, 193, 83. These are characteristic fragments of MeJA. |
| DHD-MeJA (IS) | 226 (M+), 195, 153, 83 | Quantifier ion: 153. Qualifier ions: 226, 195, 83. Characteristic fragments for a common internal standard. |
Calibration and Quantification
-
Prepare Stock Solutions: Create a 1 mg/mL stock solution of MeJA in methanol. From this, prepare a series of working standard solutions through serial dilution.[12]
-
Construct Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in ethyl acetate. Each standard must contain the same concentration of the internal standard as the samples.
-
Analysis: Inject the calibration standards into the GC-MS using the same method as for the samples.
-
Quantification: Plot the ratio of the MeJA peak area to the internal standard peak area against the known concentration of the MeJA standards. Perform a linear regression to obtain the calibration curve. The concentration of MeJA in the plant samples can then be calculated using the equation of the line from this curve.[9]
Method Validation
A validated analytical method is crucial for generating reliable and comparable data.[7][9] Key validation parameters should be assessed:
-
Linearity and Range: The calibration curve should have a correlation coefficient (R²) of >0.99 over the desired concentration range.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, typically defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be accurately quantified, usually with an S/N of 10.[13] For MeJA, LOQs in the low ng/mL range are achievable.[13][14]
-
Precision and Accuracy:
-
Precision (Repeatability): Assessed by analyzing replicate samples, with results typically expressed as the relative standard deviation (RSD), which should ideally be <15%.[13]
-
Accuracy (Recovery): Determined by spiking blank matrix samples with known amounts of MeJA at different concentrations (low, medium, high) and calculating the percentage recovery. Recoveries are typically expected to be within 80-120%.[10]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of MeJA in blank matrix samples and by the consistent ratio of qualifier to quantifier ions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak for MeJA | Inefficient extraction; Analyte degradation; Low endogenous concentration. | Optimize extraction solvent and time; Ensure samples are kept cold; Increase sample amount or concentrate the final extract more. |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner; Trim the first few cm of the column; Bake out the column according to manufacturer's instructions. |
| Inconsistent Retention Times | Leak in the GC system; Fluctuation in carrier gas flow or oven temperature. | Perform a leak check; Verify carrier gas supply and controller settings; Check oven temperature calibration. |
| Low Recovery of Internal Standard | Inaccurate spiking; Loss during evaporation/reconstitution. | Verify pipetting accuracy; Avoid evaporating to complete dryness for extended periods; Ensure the vial is properly sealed. |
| Matrix Interference | Co-eluting compounds from the plant extract. | Optimize the GC oven temperature program for better separation; Consider a sample cleanup step like solid-phase extraction (SPE).[15] |
Conclusion
This application note provides a detailed, field-proven protocol for the quantification of methyl jasmonate in plant leaves by GC-MS. By following these steps and adhering to good analytical practices, researchers can obtain accurate and reproducible data on MeJA levels. This enables a deeper understanding of the intricate role of jasmonates in plant biology, paving the way for advancements in crop improvement and the development of new plant-derived therapeutic agents. The principles of this method, including the use of an internal standard and thorough validation, ensure the trustworthiness and scientific integrity of the results.[16]
References
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Ullah, A., Bano, A., & Khan, N. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
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Li, C., et al. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(7), 3683. [Link]
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Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. [Link]
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Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]
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Meyer, R., Rautenbach, G. F., & Dubery, I. A. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Phytochemical Analysis, 14(3), 155-159. [Link]
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Meyer, R., Rautenbach, G. F., & Dubery, I. A. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. ResearchGate. [Link]
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Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers Media S.A.. [Link]
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Wang, L., et al. (2013). Determination of Chiral Jasmonates in Flowers by GC/MS after Monolithic Material Sorptive Extraction. Journal of Agricultural and Food Chemistry, 61(25), 5925-5931. [Link]
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Zhang, Y., et al. (2015). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. The Scientific World Journal, 2015, 628149. [Link]
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Liu, H., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. ResearchGate. [Link]
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Liu, H., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]
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Tamogami, S., et al. (2012). Methyl jasmonate is transported to distal leaves via vascular process metabolizing itself into JA-Ile and triggering VOCs emission as defensive metabolites. Plant Signaling & Behavior, 7(10), 1378–1381. [Link]
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Kramell, R., et al. (2008). The genuine ligand of a jasmonic acid receptor. Plant Signaling & Behavior, 3(3), 174–176. [Link]
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Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 1198, 303-311. [Link]
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Engelberth, J., et al. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. ResearchGate. [Link]
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Ljung, K., Sandberg, G., & Moritz, T. (2005). Methods of Plant Hormone Analysis. ResearchGate. [Link]
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Boughton, B. A., et al. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. Metabolomics, 11(6), 1523–1536. [Link]
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Restek Corporation. (n.d.). GC Derivatization. Restek. [Link]
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Ali, A., et al. (2022). Essential oil yield estimation by Gas chromatography-mass spectrometry (GC-MS) after Methyl jasmonate (MeJA) elicitation in in vitro cultivated tissues of Coriandrum sativum L. ResearchGate. [Link]
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Al-Busaidi, M., et al. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Horticulturae, 9(12), 1284. [Link]
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Michigan State University. (2019). Phytohormone extraction for LC-MS-MS. MSU RTSF Mass Spectrometry and Metabolomics Core. [Link]
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Exogenous application of methyl jasmonate to induce plant defenses
An Application Guide to Eliciting Plant Defenses with Methyl Jasmonate
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Methyl Jasmonate in Plant Defense
In the intricate world of plant biology, survival hinges on the ability to perceive and respond to a myriad of environmental threats, from herbivorous insects to pathogenic microbes. Plants, though sessile, possess a sophisticated biochemical arsenal that can be mobilized upon attack. Central to this defense network are phytohormones, small signaling molecules that regulate a vast array of physiological processes. Among these, jasmonates (JAs) are lipid-derived hormones that are critical mediators of plant defense responses.[1][2]
Methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid (JA), is a key signaling molecule in this pathway.[3][4] Its volatility allows it to act not only within the plant where it is produced but also as an airborne signal to neighboring plants, priming them for an impending threat.[4][5] When applied exogenously, MeJA serves as a potent elicitor, artificially triggering the plant's defense cascade. This controlled induction is an invaluable tool for researchers and drug development professionals, enabling the study of defense signaling pathways, the identification of novel bioactive secondary metabolites, and the enhancement of desirable phytochemicals in medicinal or crop plants.[6][7][8]
This guide provides a comprehensive overview of the principles and protocols for using MeJA to induce plant defenses, grounded in the causality of experimental choices and designed to ensure reproducible and reliable results.
Part 1: The Mechanistic Underpinning - The Jasmonate Signaling Pathway
Understanding the "why" behind MeJA application begins with the cellular signaling cascade it activates. Exogenous MeJA is readily absorbed by plant tissues and is converted into the biologically active form, jasmonoyl-isoleucine (JA-Ile), by the enzyme JAR1 (JASMONATE RESISTANT 1).[9][10] JA-Ile is the key that unlocks the transcriptional reprogramming of the cell.
Under normal conditions, the expression of JA-responsive defense genes is actively suppressed by a family of repressor proteins known as JASMONATE-ZIM DOMAIN (JAZ) proteins.[1][10] These JAZ proteins bind to and inhibit transcription factors, such as MYC2, that are poised to activate defense gene expression.[11]
The induction process unfolds as follows:
-
Perception : The bioactive JA-Ile molecule is perceived by its nuclear receptor, CORONATINE INSENSITIVE 1 (COI1). COI1 is an F-box protein that is part of a larger E3 ubiquitin ligase complex known as SCFCOI1.[1][3]
-
Repressor Degradation : The binding of JA-Ile to COI1 creates a binding site for JAZ proteins.[10] The SCFCOI1 complex then tags the JAZ repressors with ubiquitin molecules.
-
Proteasome Action : This ubiquitination marks the JAZ proteins for degradation by the 26S proteasome, a cellular machinery for protein disposal.[3][12]
-
Gene Activation : With the JAZ repressors eliminated, transcription factors like MYC2 are released.[11] These factors can then bind to the promoter regions of hundreds of downstream JA-responsive genes, initiating their transcription.[11][13]
This rapid and efficient mechanism leads to the synthesis of a wide array of defense-related proteins and secondary metabolites. It is also important to note that the JA pathway does not operate in isolation; it engages in complex crosstalk with other hormone pathways, notably showing synergistic interactions with ethylene (ET) in regulating defense against certain pathogens and antagonistic interactions with salicylic acid (SA), which is typically involved in defense against biotrophic pathogens.[2][14][15]
Caption: The core MeJA/JA signaling pathway.
Part 2: Experimental Design and Protocols
The success of MeJA application hinges on careful experimental design. The choice of concentration, application method, and timing are critical variables that must be optimized for each plant system.
Key Factors Influencing Efficacy
-
Concentration (Dose-Dependence) : MeJA elicits a dose-dependent response. Low concentrations may not trigger a robust defense response, while excessively high concentrations can lead to phytotoxicity, causing cellular damage, senescence, and reduced growth or yield.[16][17] Optimization is crucial.
-
Application Method : The method of delivery affects the uniformity and uptake of MeJA. Foliar spray is common for systemic induction, while vapor-phase application is ideal for studying airborne signaling or treating delicate tissues.[18][19]
-
Plant Species and Genotype : Sensitivity to MeJA varies significantly among different plant species and even between clones of the same species.[20] Some plants may have more robust constitutive defenses and show a less dramatic induced response.
-
Developmental Stage : The age and developmental stage of the plant can influence its responsiveness. Younger, actively growing tissues may respond differently than mature tissues.[21]
-
Environmental Conditions : Factors like temperature, light, and humidity can affect stomatal conductance and MeJA uptake, thereby modulating the plant's response.[22]
Data Presentation: Recommended MeJA Concentrations
The following table summarizes effective MeJA concentrations used in various studies. This should be used as a starting point for optimization.
| Plant Species | Application Method | Concentration | Observed Effects | Reference(s) |
| Arabidopsis thaliana | Exogenous Application | 50 µM | Induction of wound-responsive genes | [23] |
| Nicotiana attenuata (Wild Tobacco) | Lanolin paste to roots | 2.5 mg per plant | Increased nicotine levels, reduced herbivory | [24] |
| Oryza sativa (Rice) | Seed Treatment | 2.5 mM | Reduced post-germination growth but induced insect resistance | [17] |
| Oryza sativa (Rice) | Foliar Spray | 20 mM | Improved cadmium tolerance | [25] |
| Brassica oleracea (Broccoli) | Foliar Spray | 250 µM | Increased glucosinolate concentrations | [19][26] |
| Zea mays (Maize) | Foliar Spray | 225-450 µM | Inhibition of Asian corn borer development | [8] |
| Picea abies (Norway Spruce) | Foliar Spray | 10 mM | Reduced pine weevil damage | [20] |
Experimental Workflow
A typical experiment follows a logical progression from preparation to analysis. Proper controls are essential for interpreting the results. A "mock" treatment, which includes the solvent carrier (e.g., water with Tween 20) but not MeJA, must be run in parallel to account for any effects of the application process itself.
Caption: General workflow for a MeJA induction experiment.
Detailed Protocols
Protocol 1: Preparation of MeJA Stock Solution
Causality: MeJA is an oil and is not readily soluble in water. A high-concentration stock solution in an organic solvent allows for accurate dilution into aqueous working solutions. Ethanol or DMSO are commonly used as they are miscible with water and have relatively low toxicity to plants at final diluted concentrations.
-
Materials :
-
Methyl Jasmonate (≥95% purity)
-
Ethanol (100%, molecular grade) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vial
-
Pipettes
-
-
Procedure :
-
In a fume hood, prepare a 1 M stock solution. For example, add 224.3 mg of MeJA (Molar Mass: 224.30 g/mol ) to a vial.
-
Add ethanol or DMSO to a final volume of 1 mL. Mix thoroughly by vortexing until the MeJA is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C. The stock solution is stable for several months.
-
Protocol 2: Foliar Spray Application
Causality: This method mimics a widespread environmental exposure and is effective for inducing systemic responses throughout the plant. A surfactant (e.g., Tween 20) is essential to reduce the surface tension of the aqueous solution, ensuring uniform droplet spread and adherence to the waxy leaf cuticle, thereby improving uptake.
-
Materials :
-
MeJA stock solution (from Protocol 1)
-
Sterile deionized water
-
Surfactant (e.g., Tween 20 or Silwet L-77)
-
Fine-mist spray bottle
-
-
Procedure :
-
Calculate the volume of MeJA stock needed to achieve the desired final concentration in your working solution. For a 250 µM solution in 100 mL, you would add 25 µL of a 1 M stock.
-
Prepare the Mock Solution first: In a beaker, add the surfactant to the sterile water to a final concentration of 0.01-0.1% (v/v) (e.g., 10-100 µL of Tween 20 in 100 mL of water). Add a volume of the solvent (ethanol) equal to the volume of MeJA stock you will use for the treatment group. Mix well.
-
Prepare the MeJA Working Solution : To a separate beaker of sterile water with surfactant, add the calculated volume of MeJA stock solution. Mix well.
-
Transfer solutions to labeled spray bottles.
-
Spray the mock-treated plants first, ensuring even coverage on both adaxial and abaxial leaf surfaces until droplets are just about to run off.
-
Isolate the mock-treated plants to prevent vapor contamination.
-
Spray the MeJA-treated plants using the same technique.
-
Keep plants under controlled conditions for the duration of the experiment.
-
Part 3: Downstream Analysis of Induced Defenses
After treatment, it is crucial to validate and quantify the induced defense response. This can be approached at multiple biological levels.
-
Transcriptional Level (Gene Expression) : The earliest response to MeJA is a change in gene expression. Analysis via quantitative real-time PCR (qRT-PCR) can measure the upregulation of known JA-responsive marker genes.[27] Key markers include genes encoding for Pathogenesis-Related (PR) proteins (like PR-1b, PR-5), Plant Defensin 1.2 (PDF1.2), and Vegetative Storage Protein (VSP).[14][28][29] For a broader view, RNA-sequencing (RNA-Seq) can provide a genome-wide look at the transcriptional reprogramming.[13]
-
Proteomic Level : Changes in gene expression should translate to changes in the proteome. Defense-related proteins that often accumulate after MeJA treatment include polyphenol oxidases (PPOs) , proteinase inhibitors (PIs) , and thaumatin-like proteins (TLPs) .[2][8][18] These can be analyzed using techniques like 2D gel electrophoresis (2D-GE) followed by mass spectrometry.[8]
-
Metabolomic Level : The ultimate output of the defense pathway is the synthesis of a diverse array of specialized (secondary) metabolites. These compounds often have direct anti-herbivore or anti-microbial properties.
-
Non-Volatile Compounds : Classes such as phenolics, alkaloids, and terpenoids can be extracted from plant tissues and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[30][31]
-
Volatile Organic Compounds (VOCs) : MeJA is known to induce the emission of a blend of VOCs that can repel herbivores or attract their natural enemies.[16][32] These can be collected from the plant headspace using solid-phase microextraction (SPME) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[33]
-
Conclusion
The exogenous application of methyl jasmonate is a powerful and versatile technique for probing the intricate defense mechanisms of plants. By understanding the underlying signaling pathway and meticulously controlling experimental variables, researchers can reliably elicit and study the vast chemical arsenal that plants deploy for survival. The protocols and principles outlined in this guide provide a robust framework for leveraging MeJA as a tool to advance our knowledge of plant science and to unlock novel phytochemicals for therapeutic and agricultural applications.
References
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Akhtar, N., & Khan, M. I. R. (2021). Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells. Plant Signaling & Behavior. Available at: [Link]
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Xu, Y., et al. (1994). Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate. The Plant Cell. Available at: [Link]
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Liu, H., et al. (2021). Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition. BMC Plant Biology. Available at: [Link]
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ResearchGate. (n.d.). Schematic diagram of methyl jasmonate (MeJA) signaling pathway. ResearchGate. Available at: [Link]
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Xu, Y., et al. (1994). Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate. Oxford Academic. Available at: [Link]
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Ullah, A., et al. (2017). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. MDPI. Available at: [Link]
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Zhou, M., & Zhang, Y. (2020). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. Available at: [Link]
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Ali, M., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. MDPI. Available at: [Link]
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ResearchGate. (2025). Methyl jasmonate: bridging plant defense mechanisms and human therapeutics. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Defense Induced by Jasmonic Acid: A Review. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Plant Defense Genes Are Synergistically Induced by Ethylene and Methyl Jasmonate. ResearchGate. Available at: [Link]
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De-la-Peña, C., et al. (2018). Epigenetic control of defense genes following MeJA-induced priming in rice (O. sativa). ResearchGate. Available at: [Link]
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Arimura, G., et al. (2015). Jasmonates Induce Both Defense Responses and Communication in Monocotyledonous and Dicotyledonous Plants. Oxford Academic. Available at: [Link]
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Ruan, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. MDPI. Available at: [Link]
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Ling, C. Y., et al. (2019). Methyl jasmonate-induced compositional changes of volatile organic compounds in Polygonum minus leaves. PubMed. Available at: [Link]
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Amo, L., et al. (2020). Exogenous Application of Methyl Jasmonate Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica. MDPI. Available at: [Link]
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De Geyter, N., et al. (2013). Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). A simplified schematic presentation of jasmonate (JA) signaling. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Schematic Diagram of the JA signaling pathway. ResearchGate. Available at: [Link]
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Wasternack, C., & Song, S. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany. Available at: [Link]
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Nelson, A. C., & Kursar, T. A. (2003). Interactions among plant defense compounds: a method for analysis. Semantic Scholar. Available at: [Link]
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Pazouki, L. (2014). Induction of volatile organic compound emissions from leaves upon ozone and methyl jasmonate (MeJa) treatments. EMU DSpace. Available at: [Link]
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Wang, H., et al. (2015). Proteomics of methyl jasmonate induced defense response in maize leaves against Asian corn borer. BMC Genomics. Available at: [Link]
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Rieksta, J., et al. (2020). Induction of Defense Responses in Pinus sylvestris Seedlings by Methyl Jasmonate and Response to Heterobasidion annosum and Lophodermium seditiosum Inoculation. MDPI. Available at: [Link]
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ResearchGate. (2025). Exogenous Application of Methyl Jasmonate Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica. ResearchGate. Available at: [Link]
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Kliebenstein, D. J. (2012). Plant Defense Compounds: Systems Approaches to Metabolic Analysis. Annual Reviews. Available at: [Link]
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Sasidharan, S., & Chen, Y. (2024). Analytical techniques used in phytochemistry- a comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Niinemets, Ü., et al. (2013). Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation. Taylor & Francis Online. Available at: [Link]
-
Baldwin, I. T. (1998). Jasmonate-induced responses are costly but benefit plants under attack in native populations. Proceedings of the National Academy of Sciences. Available at: [Link]
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Ye, Y., et al. (2023). Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice. The Plant Cell. Available at: [Link]
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ResearchGate. (n.d.). A High-Throughput Method of Analyzing Multiple Plant. ResearchGate. Available at: [Link]
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Böttcher, C., & Druebert, C. (2023). Metabolomics in Plant Pathogen Defense: From Single Molecules to Large-Scale Analysis. Phytopathology®. Available at: [Link]
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Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany. Available at: [Link]
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Mageroy, M. H., et al. (2021). Variation in Methyl Jasmonate-Induced Defense Among Norway Spruce Clones and Trade-Offs in Resistance Against a Fungal and an Insect Pest. Frontiers in Plant Science. Available at: [Link]
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Kraus, E. C., & Stout, M. J. (2020). Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa. Frontiers in Plant Science. Available at: [Link]
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Wikipedia. (n.d.). Methyl jasmonate. Wikipedia. Available at: [Link]
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Kim, H. J., et al. (2013). Optimization of methyl jasmonate application to broccoli florets to enhance health-promoting phytochemical content. Journal of the Science of Food and Agriculture. Available at: [Link]
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ResearchGate. (2025). Optimization of Methyl Jasmonate Application to Broccoli Florets to Enhance Health-promoting Phytochemical Content. ResearchGate. Available at: [Link]
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McConn, M., et al. (1997). Jasmonate is essential for insect defense in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]
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Ali, B., et al. (2022). Exogenous Methyl Jasmonate Application Improved Physio-Biochemical Attributes, Yield, Quality, and Cadmium Tolerance in Fragrant Rice. Frontiers in Plant Science. Available at: [Link]
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Howe, G. A., & Jander, G. (2008). JASMONATE-TRIGGERED PLANT IMMUNITY. Annual review of plant biology. Available at: [Link]
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Flores, F. B., et al. (2020). Methyl Jasmonate Applications From Flowering to Ripe Fruit Stages of Strawberry (Fragaria × ananassa 'Camarosa') Reinforce the Fruit Antioxidant Response at Post-harvest. Frontiers in Plant Science. Available at: [Link]
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Application Notes and Protocols: Preparation of Methyl Jasmonate Solutions for In Vitro Assays
Introduction: The Role and Challenge of Methyl Jasmonate in Research
Methyl jasmonate (MeJA) is a pivotal plant-derived signaling molecule, an ester of jasmonic acid, that orchestrates a plant's response to a wide array of environmental stresses, including herbivory and wounding.[1] Its functions extend across diverse developmental pathways, from seed germination to fruit ripening.[1] In the realm of biomedical and agricultural research, MeJA is a compound of significant interest, investigated for its ability to induce the synthesis of valuable secondary metabolites in plant cell cultures and for its pro-apoptotic effects on various cancer cells.[2][3][4]
Despite its broad utility, the practical application of MeJA in aqueous in vitro systems is hampered by its physicochemical properties. As a volatile, oily liquid with poor water solubility, preparing stable, accurate, and bioavailable solutions requires a methodical approach.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare methyl jasmonate solutions with precision and confidence. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring the integrity and reproducibility of your experimental results.
Foundational Knowledge: Properties and Safety
A thorough understanding of the reagent's characteristics is the bedrock of any successful protocol.
Physicochemical Profile
Methyl jasmonate (C₁₃H₂₀O₃, Molar Mass: 224.3 g/mol ) is typically supplied as a colorless, neat oil.[1][2] Its density is approximately 1.02-1.03 g/mL at 25°C, a critical parameter for accurately preparing stock solutions from a volume measurement.[5] The compound's lipophilic nature dictates its solubility profile, which is the primary challenge in its preparation for aqueous assays.
Solubility Data
The efficacy of MeJA in an in vitro setting is directly dependent on its successful solubilization. It is only slightly soluble in water (approx. 340 mg/L) but dissolves readily in organic solvents.[5][6] The choice of solvent is a critical decision that can impact both the compound's stability and the biological system under study.
| Solvent | Approximate Solubility | Key Considerations & Causality |
| Ethanol (EtOH) | ~30 mg/mL | A common choice for plant tissue culture.[3][7] CRITICAL: MeJA can undergo transesterification to form Ethyl Jasmonate if stored in ethanol for extended periods. Therefore, ethanol-based stock solutions should always be prepared fresh before use to ensure the active compound is MeJA.[5] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | A powerful and common solvent for preparing highly concentrated stocks for cell-based assays.[2][7] Its cryoprotectant properties make it suitable for long-term storage of stock solutions at -20°C. The final concentration in the assay medium must be kept low (typically <0.5%) as DMSO can have physiological effects.[2] |
| Dimethylformamide (DMF) | ~25 mg/mL | An alternative to DMSO with similar properties.[2][7] Selection between DMSO and DMF often depends on the specific tolerances of the cell line or biological system being studied. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | Direct dissolution in aqueous buffers is possible but yields low concentrations.[2] This method is only suitable for experiments requiring low micromolar ranges and avoids organic solvents entirely. These aqueous solutions are unstable and should not be stored for more than one day.[2] |
Safety and Handling Precautions
As a combustible liquid with potential biological activity, methyl jasmonate must be handled with appropriate care.[5][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the neat oil and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]
-
Storage of Neat Compound: For long-term stability (≥4 years), store the neat MeJA oil in a tightly sealed container at -20°C.[2][9]
-
Spill & Disposal: Absorb spills with an inert material and dispose of them according to local regulations.[8]
Experimental Protocol: Stock Solution Preparation
The cornerstone of accurate dosing is the preparation of a precise, concentrated stock solution. This approach allows for small, accurate volumes to be added to the final assay medium, minimizing the concentration of the organic solvent.
Principle of the Method
Due to low aqueous solubility, a primary stock solution is first created by dissolving MeJA in a suitable organic solvent (e.g., DMSO or ethanol). This concentrated stock can then be serially diluted to create working solutions. This two-step process ensures complete dissolution and homogenous distribution of the compound in the final aqueous medium.
Materials
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
200-proof (100%) Ethanol, molecular biology grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated positive-displacement or air-displacement micropipettes
-
Vortex mixer
Protocol 1: Preparation of a 100 mM Master Stock in DMSO
This protocol is ideal for cell biology applications requiring a stable, long-term stock solution.
-
Pre-analysis & Calculation:
-
Molecular Weight (MW) of MeJA = 224.3 g/mol
-
Density (ρ) of MeJA ≈ 1.03 g/mL = 1030 mg/mL[5]
-
To prepare 1 mL of a 100 mM (0.1 M) solution, you need:
-
Mass (mg) = Molarity (mol/L) * MW (g/mol) * Volume (L) * 1000 (mg/g)
-
Mass (mg) = 0.1 * 224.3 * 0.001 * 1000 = 22.43 mg
-
-
Convert this mass to a volume using the density:
-
Volume (µL) = Mass (mg) / Density (mg/µL)
-
Volume (µL) = 22.43 mg / 1.03 mg/µL = 21.78 µL
-
-
-
Procedure:
-
In a sterile 1.5 mL microcentrifuge tube, add 978.22 µL of anhydrous DMSO.
-
Carefully add 21.78 µL of neat methyl jasmonate oil to the DMSO. Use a positive-displacement pipette or a pipette tip pre-rinsed with the oil for accuracy with viscous liquids.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the oil is completely dissolved and the solution is homogenous.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light. This stock is stable for several months.
-
Protocol 2: Preparation of a 10 mM Stock in Ethanol
This protocol is frequently used for plant tissue culture applications. Remember to prepare this solution fresh before each experiment. [5]
-
Pre-analysis & Calculation:
-
To prepare 1 mL of a 10 mM (0.01 M) solution, you need 2.243 mg of MeJA.
-
Convert this mass to a volume:
-
Volume (µL) = 2.243 mg / 1.03 mg/µL = 2.18 µL
-
-
-
Procedure:
-
In a sterile glass vial, add 997.82 µL of 100% ethanol.
-
Carefully add 2.18 µL of neat methyl jasmonate oil.
-
Cap the vial and vortex until the solution is completely homogenous.
-
Use this solution immediately for the preparation of working solutions. Do not store.[5]
-
Experimental Protocol: Working Solution Preparation
The working solution is the final dilution of the stock solution into your aqueous experimental medium (e.g., cell culture medium, PBS, Murashige and Skoog medium).
Workflow for Solution Preparation
The following diagram illustrates the logical flow from the pure compound to the final experimental concentration, emphasizing the critical dilution steps.
Caption: Workflow for preparing methyl jasmonate solutions.
Protocol: Dilution to a 100 µM Final Concentration
This example demonstrates the dilution of the 100 mM DMSO master stock to a final working concentration commonly used in elicitation studies.[10][11]
-
Principle & Calculation:
-
A 1:1000 dilution is required to go from 100 mM to 100 µM.
-
V₁ * C₁ = V₂ * C₂
-
V₁ = (V₂ * C₂) / C₁ = (10 mL * 100 µM) / 100,000 µM = 0.01 mL = 10 µL
-
The final DMSO concentration will be 10 µL / 10 mL = 0.1%, which is generally well-tolerated by most cell lines.
-
-
Procedure:
-
Dispense 9.99 mL of your pre-warmed aqueous assay medium into a sterile conical tube.
-
Add 10 µL of the 100 mM MeJA master stock solution to the medium. Crucial Technique: Add the stock solution dropwise directly into the medium while vortexing or swirling vigorously. This rapid dispersal prevents the formation of a localized high concentration of MeJA, which could cause it to precipitate out of the solution upon solvent shock.[12]
-
Continue to mix for 30 seconds to ensure homogeneity.
-
Use this freshly prepared working solution for your in vitro assay immediately.
-
-
Experimental Control - The Self-Validating System:
-
It is imperative to include a "solvent control" in your experimental design.[2]
-
Prepare a mock working solution by adding the same final concentration of the organic solvent (e.g., 10 µL of DMSO into 10 mL of medium) without the MeJA.
-
This control allows you to differentiate the biological effects of MeJA from any potential effects induced by the solvent itself, ensuring the trustworthiness of your results.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Precipitate forms in working solution | 1. Solvent Shock: The MeJA is crashing out of solution upon rapid dilution into the aqueous medium.[12]2. Concentration Limit Exceeded: The final concentration of MeJA is above its solubility limit in the final medium. | 1. Add the stock solution slowly and dropwise into the medium while actively vortexing or stirring.[12]2. Consider preparing an intermediate dilution step in a mix of solvent and medium before the final dilution.3. Verify that your target concentration is achievable. |
| Inconsistent experimental results | 1. Stock Degradation: The MeJA stock was improperly stored (e.g., ethanol stock stored for days[5], DMSO stock subjected to multiple freeze-thaws).2. Inaccurate Pipetting: The viscous neat oil was measured inaccurately. | 1. Always prepare ethanol stocks fresh.[5] Aliquot DMSO stocks to minimize freeze-thaw cycles.2. Use a positive-displacement pipette for the neat oil or carefully pre-rinse the pipette tip with the oil before dispensing. |
| No biological effect observed | 1. Inactive Compound: The stock solution has degraded.2. Incorrect Concentration: A calculation error occurred during preparation. | 1. Prepare a fresh stock solution from the neat oil.2. Double-check all calculations for molarity and dilutions. Have a colleague verify the math. |
References
-
Metasci. (n.d.). Safety Data Sheet Methyl Jasmonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-Methyl jasmonate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture? Retrieved from [Link]
-
Ahmad, S., et al. (2023). Methyl Jasmonate Elicitation for In Vitro Lycorine Accumulation in Three Zephyranthes Species and Comparative Analysis of Tissue-Cultured and Field Grown Plants. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). Do i need to add any other chemical from 95% methyl jasmonate? Retrieved from [Link]
-
ResearchGate. (2014). How do I dissolve liquid methyl jasmonate? Retrieved from [Link]
-
Dudek, A. Z., et al. (2012). Methyljasmonate displays in vitro and in vivo activity against multiple myeloma cells. British Journal of Haematology. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the methyl jasmonate (MJ) concentration (50, 100, and 200 μM)... Retrieved from [Link]
-
Shcherbakova, D. N., et al. (2023). Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl jasmonate. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Tracing the Path of a Plant Hormone: Stable Isotope Labeling of Jasmonic Acid Methyl Ester for Advanced Metabolic Studies
Abstract
Jasmonic acid (JA) and its volatile methyl ester, jasmonic acid methyl ester (MeJA), are pivotal lipid-derived phytohormones that orchestrate a wide array of plant defense and developmental processes. Understanding the metabolic fate of these signaling molecules is crucial for deciphering plant physiological responses and for the development of novel strategies in agriculture and pharmacology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable isotope labeling of MeJA to investigate its metabolic pathways. We delve into the rationale behind isotopic labeling, provide detailed protocols for the application of labeled MeJA to plant systems, and outline robust methodologies for the extraction, purification, and subsequent analysis by mass spectrometry. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthy results.
Introduction: The Significance of Jasmonate Metabolism and the Power of Stable Isotope Labeling
Jasmonates are central regulators of a plant's response to biotic and abiotic stresses, such as insect herbivory and wounding.[1] The signaling cascade is often initiated by the conversion of JA to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which then triggers a series of molecular events leading to the expression of defense-related genes.[2][3] MeJA, due to its volatility, can also act as an airborne signal to prime neighboring plants for defense. The metabolic conversion of MeJA is a dynamic process, involving hydrolysis, hydroxylation, and conjugation to other molecules.[4][5]
To accurately trace the metabolic fate of MeJA and quantify its various downstream products, stable isotope labeling is an indispensable tool.[6] By introducing molecules labeled with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C), we can distinguish exogenously applied MeJA and its metabolites from the endogenous, unlabeled pool.[7] This approach allows for precise metabolic flux analysis, providing a quantitative understanding of the rates of conversion and accumulation of different jasmonate species.[8][9] The use of stable isotope-labeled internal standards also significantly improves the accuracy and precision of quantification in mass spectrometry-based analyses.[10]
The Jasmonate Signaling and Metabolic Pathway
The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes.[11][12] A series of enzymatic reactions in the chloroplast and peroxisome leads to the formation of JA.[13] In the cytosol, JA can be converted to various metabolites, including the highly active JA-Ile, or methylated to form MeJA.[1] These conversions are tightly regulated and are critical for modulating the plant's response to environmental stimuli.
Figure 1: Simplified overview of the jasmonate biosynthesis, metabolism, and signaling pathway. Key enzymes are indicated on the arrows (LOX: Lipoxygenase, AOS: Allene Oxide Synthase, AOC: Allene Oxide Cyclase, OPR3: 12-oxophytodienoate reductase 3, JMT: Jasmonic Acid Carboxyl Methyltransferase, JAR1: Jasmonate Resistant 1, JOXs/JAOs: Jasmonate-induced Oxygenases/Jasmonic Acid Oxidases).
Experimental Design and Workflow
A typical metabolic study using stable isotope-labeled MeJA involves several key stages, from the initial application of the labeled compound to the final data analysis. Careful planning and execution at each step are critical for obtaining reliable and reproducible results.
Figure 2: General experimental workflow for metabolic studies using stable isotope-labeled MeJA.
Detailed Protocols
Procurement and Preparation of Labeled MeJA
Stable isotope-labeled MeJA, such as deuterated MeJA (e.g., d₃-MeJA, d₆-MeJA) or ¹³C-labeled MeJA, can be commercially sourced or synthesized.[14][15] It is crucial to know the isotopic purity of the labeled compound for accurate quantification.
Preparation of Stock Solution:
-
Accurately weigh the labeled MeJA.
-
Dissolve in a suitable solvent, such as methanol or ethanol, to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or lower in an airtight container to prevent evaporation.
Application of Labeled MeJA to Plant Material
The method of application will depend on the specific research question and plant system.
-
For systemic metabolic studies: Apply the labeled MeJA solution to the leaves of the plant using a fine mist sprayer. Include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
For localized studies: Gently apply a small, known volume of the labeled MeJA solution to a specific leaf or plant part.
Control Groups: It is essential to include control groups, such as plants treated with an unlabeled MeJA solution and mock-treated plants (solvent only), to differentiate between endogenous and exogenously derived jasmonates and to account for any effects of the solvent.
Sample Harvesting and Preparation
-
At predetermined time points after application, harvest the plant tissue of interest (e.g., treated leaves, systemic leaves, roots).
-
Immediately flash-freeze the harvested tissue in liquid nitrogen to quench all metabolic activity.[3]
-
Store the frozen samples at -80°C until extraction.
Extraction of Jasmonates
This protocol is adapted from established methods for jasmonate extraction.[2][16][17]
Materials:
-
Frozen plant tissue (50-100 mg)
-
Pre-chilled mortar and pestle or bead mill homogenizer
-
Extraction solvent: 80% methanol with 1% acetic acid
-
Internal standard solution (e.g., a different isotopologue of JA or a structurally similar compound not present in the plant)
-
Refrigerated centrifuge (4°C)
Procedure:
-
Grind the frozen plant tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent and the internal standard.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for purification.
Solid-Phase Extraction (SPE) for Purification
SPE is a crucial step to remove interfering compounds and concentrate the jasmonates prior to mass spectrometry analysis.[3][16]
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Conditioning solvent: 100% methanol
-
Equilibration/Wash solution: 1% acetic acid in water
-
Elution solvent: 80% methanol with 1% acetic acid
-
Solvent evaporator (e.g., nitrogen evaporator or SpeedVac)
Procedure:
-
Conditioning: Pass 1 mL of 100% methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of the equilibration solution through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar impurities.
-
Elution: Elute the jasmonates with 1 mL of the elution solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase of the LC-MS/MS analysis (e.g., 10% acetonitrile in water).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of jasmonates due to its ability to separate isomers and distinguish between labeled and unlabeled compounds.[18][19][20]
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation of jasmonates and their metabolites. |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or acetic acid | Strong organic solvent for elution. |
| Gradient | A suitable gradient from low to high organic phase | To effectively separate compounds with different polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for the column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode | Jasmonates readily form [M-H]⁻ ions. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification of target analytes. |
MRM Transitions: Specific precursor-to-product ion transitions for each labeled and unlabeled jasmonate species need to be determined by infusing pure standards. For example:
-
Unlabeled JA: m/z 209 → m/z 59
-
d₆-JA: m/z 215 → m/z 59 or m/z 62
-
Unlabeled MeJA: m/z 223 → m/z 191
-
d₃-MeJA: m/z 226 → m/z 194
Data Analysis and Interpretation
-
Quantification: Generate calibration curves for each analyte using pure standards. Calculate the concentration of each jasmonate species in the samples by comparing their peak areas to the internal standard and the calibration curve.
-
Metabolic Flux: By tracking the appearance of the stable isotope label in downstream metabolites over time, the rates of metabolic conversions can be determined. The mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes) provides detailed information about the metabolic pathways involved.[21][22][23]
Conclusion: Ensuring Trustworthy and Authoritative Results
The use of stable isotope labeling of this compound provides an unparalleled level of detail for metabolic studies in plants. By carefully following the protocols outlined in this guide and understanding the principles behind each step, researchers can generate high-quality, reproducible data. This approach not only allows for the accurate quantification of jasmonates but also provides dynamic insights into their metabolic flux, ultimately leading to a deeper understanding of plant signaling and defense mechanisms.
References
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Swiatek, A., et al. Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells. Plant Physiology, 2004. [Link]
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Wasternack, C., & Hause, B. Jasmonates: Biosynthesis, Perception, Signal Transduction and Action in Plant Stress Response, Growth and Development. An Update to the 2007 Review in Annals of Botany. Annals of Botany, 2013. [Link]
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Miyamoto, K., et al. Preparation of (±)-2-(2,3-2H2)Jasmonic Acid and Its Methyl Ester, Methyl (±)-2-(2,3-2H2)Jasmonate. Bioscience, Biotechnology, and Biochemistry, 1996. [Link]
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Glauser, G., et al. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana. Plants, 2020. [Link]
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Ahmad, P., et al. Metabolism, signaling, and transport of jasmonates. Journal of Experimental Botany, 2021. [Link]
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Swiatek, A., et al. Metabolic Fate of Jasmonates in Tobacco Bright Yellow-2 Cells. Plant Physiology, 2004. [Link]
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Shou, Q., et al. Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. The Analyst, 2011. [Link]
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Galka, M., et al. Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 2005. [Link]
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Pan, X., et al. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 2012. [Link]
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Hradecká, V., et al. Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection. Journal of Chromatography B, 2007. [Link]
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Liu, H., et al. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 2010. [Link]
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Yi, M., et al. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Semantic Scholar, 2010. [Link]
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Michigan State University Mass Spectrometry and Metabolomics Core. PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. 2019. [Link]
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Tang, H., et al. Engineering yeast for the de novo synthesis of jasmonates. bioRxiv, 2024. [Link]
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Tang, H., et al. Engineering yeast for the de novo synthesis of jasmonates. DTU Research Database, 2024. [Link]
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Bueschl, C., et al. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science, 2017. [Link]
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Munger, J., et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. Genes & Development, 2016. [Link]
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Saunders, E. C., et al. Use of 13C Stable Isotope Labelling for Pathway and Metabolic Flux Analysis in Leishmania Parasites. Methods in Molecular Biology, 2014. [Link]
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Zhang, Y., et al. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 2022. [Link]
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Human Metabolome Database. Showing metabocard for Methyl jasmonate (HMDB0036583). [Link]
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Saunders, E. C., et al. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites. Methods in Molecular Biology, 2014. [Link]
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Quantitative Analysis of Jasmonates in Plant Tissues by High-Performance Liquid Chromatography: An Application Guide
Abstract
Jasmonates (JAs), a class of lipid-derived phytohormones, are critical regulators of plant growth, development, and defense responses.[1] Accurate quantification of these signaling molecules is paramount for advancements in plant physiology, pathology, and the development of novel agricultural and pharmaceutical products. This comprehensive guide provides a detailed framework for the robust analysis of jasmonates using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), with a primary focus on tandem mass spectrometry (MS/MS) detection. We will delve into the rationale behind each step, from sample preparation to data analysis, offering field-proven insights to ensure methodological integrity and data reliability. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical capabilities for jasmonate profiling.
The Foundational Role of Jasmonates in Plant Biology
Jasmonates, including jasmonic acid (JA) and its numerous derivatives, are synthesized from α-linolenic acid via the octadecanoid pathway.[2] The bioactive form, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade by facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[3] This interaction leads to the degradation of JAZ repressors, thereby activating transcription factors that regulate a wide array of JA-responsive genes.[4][5] Understanding this pathway is crucial for interpreting the quantitative data obtained from HPLC analysis.
A Validated Workflow for Jasmonate Quantification
The accurate quantification of jasmonates, which are often present at low concentrations in complex plant matrices, necessitates a meticulously planned workflow.[6] The following diagram outlines a robust, self-validating process from sample collection to final data analysis.
Experimental Protocols
Sample Preparation and Extraction
The primary objective of sample preparation is the efficient extraction of jasmonates from the plant tissue while minimizing their degradation and removing interfering substances.
Protocol 1: Jasmonate Extraction from Plant Tissue
-
Sample Collection and Homogenization:
-
Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of cold extraction solvent (e.g., 80% methanol or acetonitrile containing 1% acetic acid).[1] The low temperature and acidic conditions help to preserve the stability of the jasmonates.
-
Crucially, add a known amount of a deuterated internal standard (e.g., d6-JA, d2-JA-Ile) at this stage to correct for sample loss during preparation and for matrix effects during analysis.[6]
-
Vortex thoroughly and incubate for 1 hour at 4°C with gentle shaking.
-
-
Centrifugation:
-
Centrifuge the extract at >15,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube for purification.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a critical step for removing interfering compounds from the crude extract, thereby enhancing the sensitivity and robustness of the subsequent HPLC analysis.[7] Reversed-phase C18 cartridges are commonly employed for this purpose.[8]
Protocol 2: SPE Purification of Jasmonate Extracts
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of the equilibration/wash solution (e.g., 1% acetic acid in ultrapure water). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration/wash solution to remove polar impurities.
-
-
Elution:
-
Elute the retained jasmonates with 1 mL of an appropriate solvent (e.g., 80% methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.
-
HPLC/UHPLC Method Parameters
The separation of jasmonates is typically achieved using reversed-phase chromatography. The choice of column and mobile phase is critical for achieving good resolution and peak shape.
| Parameter | Typical Setting | Rationale |
| System | HPLC or UHPLC | UHPLC systems with smaller particle size columns offer higher resolution and faster analysis times.[9] |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | The non-polar nature of the C18 stationary phase provides good retention for the relatively non-polar jasmonates. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier ensures that the carboxylic acid moieties of jasmonates are protonated, leading to better retention on the reversed-phase column.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile is often preferred for its lower viscosity and higher elution strength. |
| Gradient | Start at a low percentage of B, ramp to a high percentage of B | A gradient elution is necessary to separate the various jasmonates with different polarities in a reasonable time. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to ensure efficient separation. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be optimized for analyte stability. |
| Injection Volume | 5 - 10 µL | A small injection volume is used to prevent column overloading. |
Detection and Quantification
While UV and fluorescence detection can be used for jasmonate analysis, mass spectrometry offers superior sensitivity and selectivity, which is crucial for detecting these low-abundance hormones in complex matrices.[9]
Comparison of Detection Methods
| Detection Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| UV-Vis | Absorbance of UV light by chromophores | Simple, robust, and widely available. | Low sensitivity and selectivity for jasmonates which lack strong chromophores.[10] | µg/mL to high ng/mL range.[11] |
| Fluorescence | Emission of light after excitation | High sensitivity and selectivity. | Requires derivatization of jasmonates with a fluorescent tag.[12] | Low ng/mL to pg/mL range. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Unmatched sensitivity and selectivity, provides structural information. | Higher cost and complexity. | pg/mL to fg/mL range.[9] |
Tandem Mass Spectrometry (MS/MS) Parameters
For the highest level of confidence in identification and quantification, tandem mass spectrometry (MS/MS) is the method of choice.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Jasmonic acid and its acidic derivatives readily deprotonate to form [M-H]⁻ ions.[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[13] |
| Precursor Ion | [M-H]⁻ | The deprotonated molecular ion of the specific jasmonate. |
| Product Ions | Characteristic fragment ions | Generated by collision-induced dissociation (CID) of the precursor ion, providing structural confirmation. |
Method Validation
A validated analytical method is essential for ensuring the reliability and comparability of results.[8] Key validation parameters, as recommended by guidelines from bodies like the FDA and EMEA, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity and Range: The linear relationship between the analyte concentration and the detector response over a specified range. A calibration curve is constructed using a series of standards, and the correlation coefficient (r²) should be close to 1.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are typically assessed by analyzing quality control (QC) samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. LOD is often defined as a signal-to-noise ratio of 3, while LOQ is a signal-to-noise ratio of 10.[8]
Troubleshooting
Even with a robust method, challenges can arise. The following table addresses common issues encountered during the HPLC analysis of jasmonates in plant extracts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase is not optimal | - Replace the column- Ensure the sample is reconstituted in the initial mobile phase- Adjust the formic acid concentration in the mobile phase |
| Low Sensitivity/Poor Signal | - Matrix effects (ion suppression)- Inefficient extraction or SPE cleanup- Detector issues | - Improve sample cleanup with a more rigorous SPE protocol- Dilute the sample to reduce matrix effects[14]- Use a matrix-matched calibration curve- Check detector settings and performance |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Column not properly equilibrated- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing- Increase column equilibration time between injections- Check pump for leaks and ensure consistent flow rate |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing)- Particulate matter in the sample | - Filter all samples and mobile phases- Back-flush the column (if permissible by the manufacturer)- Check for blockages in the tubing and fittings |
| Ghost Peaks | - Contamination in the system- Carryover from a previous injection | - Flush the system with a strong solvent- Optimize the needle wash procedure in the autosampler |
Conclusion
The successful HPLC analysis of jasmonates is a multi-faceted process that demands careful attention to detail at every stage. By understanding the underlying principles of the jasmonate signaling pathway, implementing a robust and validated workflow, and being prepared to troubleshoot common analytical challenges, researchers can confidently generate high-quality, reproducible data. The protocols and insights provided in this guide serve as a comprehensive resource for the accurate and reliable quantification of these vital plant hormones, ultimately contributing to a deeper understanding of plant biology and its applications.
References
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Schematic diagram of jasmonate signal induction and the self-regulation... (URL: [Link])
-
Schematic diagram of the JA signaling pathway in monocot plants with inclusion of some wheat genes used in this study (adapted from Lyons et al. 2013). (URL: [Link])
-
Overall flow chart of the strategy for plant hormone analysis by MRM... (URL: [Link])
-
Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. (URL: [Link])
-
Jasmonate (JA) biosynthesis and signaling transduction pathway. (A)... (URL: [Link])
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Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry. (URL: [Link])
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Schematic flow chart showing the steps for the analysis of 18 endogenous plant hormones and their metabolites in plant tissues by HPLC–electrospray ionization–tandem mass spectrometry (HPLC–ESI–MS/MS). IS, internal standards. (URL: [Link])
-
A simplified schematic presentation of jasmonate (JA) signaling. After... (URL: [Link])
-
Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts. (URL: [Link])
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Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. (URL: [Link])
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An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. (URL: [Link])
-
Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. (URL: [Link])
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Mass Spectrometric Approaches to Study the Metabolism of Jasmonates: Biotransformation of Exogenously Supplemented Methyl Jasmonate by Cell Suspension Cultures of Moringa oleifera. (URL: [Link])
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Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. (URL: [Link])
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Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. (URL: [Link])
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Validated method for phytohormone quantification in plants. (URL: [Link])
-
Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. (URL: [Link])
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An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. (URL: [Link])
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Application Notes and Protocols for Transcriptome Analysis of Plant Response to Methyl Jasmonate
Introduction: Decoding the Jasmonate Signal
Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in the plant kingdom. Derived from the fatty acid linolenic acid, it plays a pivotal role in orchestrating a plant's response to a myriad of developmental cues and environmental stresses, particularly defense against herbivores and necrotrophic pathogens.[1][2][3][4] When a plant perceives a threat, it initiates a signaling cascade that leads to the synthesis and accumulation of jasmonates (JAs), including MeJA.[2][4] This, in turn, triggers a massive reprogramming of the plant's transcriptome, leading to the expression of genes involved in defense, secondary metabolite production, and growth regulation.[5][6][7] Understanding this intricate transcriptional network is paramount for researchers in plant science, agriculture, and drug development, as it can unveil novel targets for crop improvement and the discovery of bioactive compounds.
This guide provides a comprehensive overview of the methodologies and considerations for conducting a transcriptome analysis of a plant's response to MeJA using RNA sequencing (RNA-seq). We will delve into the experimental design, detailed protocols for sample preparation and sequencing, and a robust bioinformatics pipeline for data analysis and interpretation.
The Methyl Jasmonate Signaling Pathway: A Transcriptional Cascade
The perception of MeJA initiates a well-characterized signaling pathway that culminates in the activation of specific transcription factors (TFs).[8] A simplified representation of this pathway is illustrated below. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as the receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[2][8] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of key transcription factors like MYC2.[2][8][9] Upon MeJA treatment and subsequent conversion to JA-Ile, the COI1-JAZ co-receptor complex is formed, leading to the ubiquitination and degradation of JAZ proteins by the 26S proteasome.[2] This releases MYC2 and other TFs to activate the expression of a vast array of JA-responsive genes.[9][10]
Caption: Simplified Methyl Jasmonate (MeJA) signaling pathway.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following diagram outlines a typical workflow for a transcriptome analysis of plant response to MeJA.
Caption: Experimental workflow for MeJA transcriptome analysis.
Key Considerations for Experimental Design:
-
Plant Material and Growth Conditions: Use healthy, uniformly grown plants to minimize biological variability. Maintain consistent light, temperature, and humidity conditions.
-
MeJA Concentration and Treatment Duration: The optimal concentration and duration of MeJA treatment can vary significantly between plant species.[11] A pilot study is recommended to determine the conditions that elicit a robust and reproducible transcriptional response. Time-course experiments are highly informative to capture both early and late response genes.[9]
-
Replication: Biological replicates are essential for statistical power in differential expression analysis. A minimum of three biological replicates per condition (control and MeJA-treated) is recommended.[12]
-
Controls: Include a mock-treated control group (e.g., treated with the solvent used to dissolve MeJA) to account for any effects of the application method itself.
Protocols
Protocol 1: Plant Treatment with Methyl Jasmonate
-
Prepare MeJA Stock Solution: Dissolve MeJA in a small volume of ethanol and then dilute to the final working concentration with sterile water containing a surfactant like Tween-20 (0.01-0.1%) to ensure even application.
-
Plant Acclimatization: Move plants to the treatment area at least 24 hours prior to the experiment to acclimate.
-
Treatment Application: Uniformly spray the plants with the MeJA solution or the mock control solution until the leaves are thoroughly wetted. For volatile treatments, place a cotton ball soaked in a known concentration of MeJA in a sealed chamber with the plants.
-
Incubation: Keep the plants under the same controlled environmental conditions for the desired treatment duration.
-
Tissue Harvesting: At the designated time points, harvest the desired tissue (e.g., leaves, roots) and immediately flash-freeze it in liquid nitrogen to prevent RNA degradation.[13][14] Store samples at -80°C until RNA extraction.
Protocol 2: High-Quality RNA Extraction from Plant Tissues
Obtaining pure and intact RNA is critical for successful RNA-seq.[13] Plant tissues can be challenging due to the presence of cell walls, polysaccharides, and secondary metabolites that can co-precipitate with RNA or inhibit downstream enzymatic reactions.[14][15] The following protocol is a general guideline; optimization may be necessary for specific plant species.
-
Workspace Preparation: Thoroughly clean the workspace, pipettes, and mortars with an RNase decontamination solution. Use certified RNase-free tubes and tips.
-
Tissue Grinding: Keep the tissue frozen at all times. Grind the flash-frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[14][15]
-
Lysis and Homogenization: Transfer the frozen powder to a tube containing a suitable lysis buffer. Many commercial kits (e.g., those based on TRIzol or column-based methods) are effective.[13] For tissues rich in secondary metabolites, a CTAB-based extraction method may be more suitable.[16]
-
Phase Separation (for TRIzol-based methods): Add chloroform, mix vigorously, and centrifuge to separate the aqueous phase (containing RNA) from the organic and interphase (containing DNA and proteins).[16]
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.[16]
-
Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.
-
Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a crucial step to prevent misinterpretation of sequencing results.
Protocol 3: RNA Quality Control
Assess the quantity and quality of the extracted RNA before proceeding to library preparation.
| QC Metric | Method | Acceptable Range | Interpretation |
| Concentration | Spectrophotometry (e.g., NanoDrop) or Fluorometry (e.g., Qubit) | > 50 ng/µL (can vary by library prep kit) | Fluorometric methods are more accurate as they are specific to RNA. |
| Purity (A260/A280) | Spectrophotometry | 1.8 - 2.2 | Ratios below 1.8 indicate protein or phenol contamination.[17] |
| Purity (A260/A230) | Spectrophotometry | > 2.0 | Ratios below 2.0 suggest contamination with polysaccharides, salts, or organic solvents.[17] |
| Integrity (RIN/RQN) | Capillary Electrophoresis (e.g., Agilent Bioanalyzer, TapeStation) | > 7.0 | The RNA Integrity Number (RIN) or RNA Quality Number (RQN) is a measure of RNA degradation. Higher numbers indicate more intact RNA. |
Bioinformatics Analysis Pipeline
The analysis of RNA-seq data requires a series of computational steps to transform raw sequencing reads into biological insights.[18][19][20]
Step 1: Raw Data Quality Control
-
Tools: FastQC, MultiQC
-
Purpose: Assess the quality of the raw sequencing reads, checking for base quality scores, GC content, adapter contamination, and other metrics.
Step 2: Pre-processing
-
Tools: Trimmomatic, Cutadapt
-
Purpose: Remove low-quality bases and adapter sequences from the reads to improve mapping accuracy.
Step 3: Read Alignment
-
Tools: HISAT2, STAR
-
Purpose: Align the high-quality reads to a reference genome. If a reference genome is not available, a de novo transcriptome assembly can be performed using tools like Trinity.[18][20]
Step 4: Gene Expression Quantification
-
Tools: featureCounts, HTSeq-count, Salmon
-
Purpose: Count the number of reads that map to each gene or transcript. This generates a count matrix that is the basis for differential expression analysis.
Step 5: Differential Gene Expression (DGE) Analysis
-
Tools: DESeq2, edgeR
-
Purpose: Statistically identify genes that are significantly up- or down-regulated in the MeJA-treated samples compared to the controls.[12] The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).
Step 6: Functional Enrichment Analysis
-
Tools: GOseq, clusterProfiler, AgriGO
-
Purpose: To understand the biological meaning behind the list of differentially expressed genes (DEGs).[21] This analysis identifies over-represented Gene Ontology (GO) terms and KEGG pathways within the DEG list.[22][23][24][25] This can reveal which biological processes, molecular functions, and metabolic pathways are significantly affected by MeJA treatment.[5]
Interpreting the Results
The final output of this analysis will be a list of differentially expressed genes and the biological pathways they are involved in. For example, a typical response to MeJA might show upregulation of genes involved in:
-
JA Biosynthesis and Signaling: Such as LOX2, AOS, OPR3, and JAZ genes, indicating a positive feedback loop.[26][27]
-
Defense and Stress Response: Including genes encoding proteinase inhibitors, defensins, and enzymes for the synthesis of secondary metabolites like glucosinolates or terpenoids.[5][6]
-
Transcription Factors: Such as MYC2, ERFs, and WRKYs, which act as master regulators of the downstream response.[7]
Conversely, genes related to growth and photosynthesis are often downregulated, reflecting a trade-off between defense and growth.[5]
Conclusion
Transcriptome analysis via RNA-seq is a powerful tool for elucidating the complex molecular responses of plants to methyl jasmonate. By following the detailed protocols and data analysis pipeline outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of plant defense mechanisms and pave the way for novel applications in agriculture and biotechnology.
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Burks, D. J., & Azad, R. K. (2022). RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis. Methods in Molecular Biology, 2396, 47-60. [Link]
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Zhao, X., et al. (2021). Functional enrichment analysis of differentially expressed genes (DEGs) using GO and KEGG pathways. ResearchGate. [Link]
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Pang, Y., et al. (2011). Proteomic identification of differentially expressed proteins in Arabidopsis in response to methyl jasmonate. Journal of Plant Physiology, 168(10), 1039-1047. [Link]
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Yao, D., et al. (2021). Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells. Plants, 10(12), 2686. [Link]
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Lora, J., et al. (2022). Functional enrichment analysis of differentially expressed genes (DEGs) between pistils with early‐developing seeds (PS) and pistils without early‐developing seeds (P) samples in wild‐type Annona and Annona ino at 4 days after pollination (DAP). ResearchGate. [Link]
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Zhang, H., et al. (2023). Identification and functional analysis of differentially expressed genes in plant response to abiotic stresses. Frontiers in Plant Science, 14, 1261899. [Link]
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Li, Y., et al. (2023). Transcriptome analysis of Artemisia argyi following methyl jasmonate (MeJA) treatment and the mining of genes related to the stress resistance pathway. Frontiers in Plant Science, 14, 1279934. [Link]
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Chen, R., et al. (2012). Arabidopsis Mediator Subunit MED25 Differentially Regulates Jasmonate and Abscisic Acid Signaling through Interacting with the MYC2 and ABI5 Transcription Factors. The Plant Cell, 24(1), 289-305. [Link]
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Lv, Y., et al. (2017). Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L. International Journal of Molecular Sciences, 18(12), 2636. [Link]
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Juárez-Gómez, J., et al. (2024). Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis. Frontiers in Plant Science, 15, 1344498. [Link]
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Application Notes and Protocols: Measuring Methyl Jasmonate Volatility
Introduction
Methyl jasmonate (MeJA) is a volatile organic compound (VOC) that plays a crucial role in plant signaling pathways, particularly in response to biotic and abiotic stresses.[1] Its volatility allows it to act as an airborne signal, mediating intercellular and interplant communication, which can induce defense responses in neighboring plants.[1] The accurate measurement of MeJA volatility is therefore of paramount importance for researchers in chemical ecology, plant physiology, and agricultural science, as well as for professionals in the development of novel crop protection strategies and pharmaceuticals.
This document provides a comprehensive guide to the primary methods for measuring MeJA volatility. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
Principles of Volatility Measurement
The measurement of MeJA volatility involves the collection of headspace vapor above a sample, followed by separation and detection, typically using gas chromatography-mass spectrometry (GC-MS). The two main approaches for headspace collection are static and dynamic.[2][3][4]
-
Static Headspace Analysis: In this method, the sample is sealed in a vial, allowing the volatile compounds to equilibrate between the sample matrix and the headspace.[5] A portion of the headspace gas is then sampled and analyzed. This technique is simpler but may be less sensitive for low-concentration volatiles.[3]
-
Dynamic Headspace Analysis: This technique involves continuously purging the headspace of the sample with an inert gas.[6][7] The volatile compounds are then trapped on an adsorbent material, from which they are later desorbed for analysis. Dynamic headspace analysis is more sensitive and allows for the concentration of trace-level volatiles.[6][8]
The choice between these methods depends on the specific research question, the expected concentration of MeJA, and the sample matrix.[4]
Core Methodologies and Protocols
Solid-Phase Microextraction (SPME) Coupled with GC-MS
SPME is a solvent-free, versatile, and sensitive technique for extracting volatile and semi-volatile compounds. It utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from the headspace of a sample.[9]
Causality of Experimental Choices:
-
Fiber Coating: The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analyte. For MeJA, a non-polar coating like polydimethylsiloxane (PDMS) or a mixed-phase coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.[1][10] The mixed-phase fibers are particularly useful for adsorbing a wide range of volatile and semi-volatile compounds.[10][11]
-
Extraction Time and Temperature: These parameters influence the equilibrium between the sample, headspace, and SPME fiber. Optimization is crucial to ensure reproducible and quantitative results. Higher temperatures increase the vapor pressure of MeJA, facilitating its transfer to the headspace, but excessive heat can degrade the sample or the fiber.
Protocol: Static Headspace SPME-GC-MS for MeJA in Plant Tissue
-
Sample Preparation:
-
Excise a known weight of plant tissue (e.g., 0.1-1.0 g) and place it into a headspace vial (e.g., 20 mL).[12]
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated MeJA or a compound with similar chemical properties but a different retention time, like ethyl caprate).[12]
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
Headspace Generation and Extraction:
-
Place the vial in a heating block or water bath set to a predetermined temperature (e.g., 40-60 °C).[13]
-
Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).[14]
-
Manually or automatically insert the SPME fiber into the vial's headspace, exposing the coated fiber.
-
Extract for a defined period (e.g., 30 minutes) while maintaining the temperature.[12]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 2-5 minutes).[13]
-
Start the GC-MS analysis. The GC separates the compounds, and the MS provides identification and quantification.
-
Self-Validating System:
To ensure the reliability of the SPME method, a validation process should be performed.[15] This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[15][16][17] For instance, a study on MeJA in Arabidopsis thaliana using SPME-GC-MS reported a detection limit of 1.5 ppb (approximately 1.3 ng) per injection.[18] Another method using monolithic material sorptive extraction reported an LOD of 0.257 ng/mL and an LOQ of 0.856 ng/mL for methyl jasmonates.[1]
Dynamic Headspace Analysis (Purge and Trap) with TD-GC-MS
Dynamic headspace analysis, often referred to as "purge and trap," is a highly sensitive method ideal for detecting ultra-trace levels of volatiles.[6][19] It involves passing a stream of inert gas through the sample, trapping the released volatiles on an adsorbent tube, and then thermally desorbing them for GC-MS analysis.[20][21]
Causality of Experimental Choices:
-
Adsorbent Material: The choice of adsorbent is crucial for efficiently trapping MeJA. Tenax® TA is a common choice for a wide range of VOCs, including MeJA.[6][20] Multi-bed adsorbents can be used to trap a broader range of compounds with varying volatilities.[7]
-
Purge Flow Rate and Time: These parameters determine the volume of headspace gas sampled and directly impact the amount of analyte collected. Higher flow rates or longer times increase the amount of trapped analyte but can also lead to breakthrough, where the analyte passes through the adsorbent without being trapped.
-
Thermal Desorption Parameters: The desorption temperature and time must be optimized to ensure the complete transfer of MeJA from the adsorbent tube to the GC column without thermal degradation.
Protocol: Dynamic Headspace TD-GC-MS for MeJA Emissions
-
Sample Encapsulation:
-
Volatile Collection:
-
Pass a controlled flow of purified air over the sample.[22]
-
Pull the air from the chamber through an adsorbent tube (e.g., filled with Tenax® TA) using a vacuum pump at a regulated flow rate.[8][22]
-
Collect volatiles for a defined period.
-
Simultaneously collect ambient air samples as controls to identify background contaminants.[23]
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the adsorbent tube in a thermal desorber unit connected to the GC-MS.[20]
-
Heat the tube to desorb the trapped volatiles, which are then transferred via a heated transfer line to a cold trap for focusing.[21]
-
Rapidly heat the cold trap to inject the focused analytes into the GC column.
-
Perform GC-MS analysis for separation, identification, and quantification.
-
Self-Validating System:
Method validation involves spiking known amounts of MeJA standards onto clean adsorbent tubes and analyzing them to determine recovery, precision, and linearity.[24][25] The use of internal standards added to the sample or a secondary standard loaded onto the adsorbent tube before analysis can correct for variations in trapping and desorption efficiency.[25]
Data Presentation and Quantitative Comparison
| Parameter | Static Headspace SPME-GC-MS | Dynamic Headspace TD-GC-MS | Reference |
| Principle | Equilibrium-based extraction from a sealed headspace. | Exhaustive extraction by purging headspace onto an adsorbent. | [3][5][6] |
| Sensitivity | ppb to high ppm range. | ppt to low ppm range. | [18][19] |
| LOD (Example) | 1.5 ppb (approx. 1.3 ng) for MeJA in A. thaliana. | Can detect part-per-trillion levels of plant volatiles. | [18][19] |
| Sample Throughput | High, suitable for automation.[18] | Lower, can be automated but generally more time-consuming per sample. | [20] |
| Advantages | Simple, fast, solvent-free, requires minimal sample.[10][18] | High sensitivity, suitable for trace analysis and continuous monitoring.[21][23] | |
| Disadvantages | Limited by equilibrium, potential for analyte displacement.[1][3] | More complex setup, risk of analyte breakthrough. | [7][8] |
Visualization of Experimental Workflows
Caption: Static Headspace SPME-GC-MS Workflow.
Caption: Dynamic Headspace TD-GC-MS Workflow.
Conclusion
The selection of an appropriate method for measuring methyl jasmonate volatility is contingent upon the specific requirements of the research, including sensitivity needs, sample matrix, and desired throughput. Static headspace SPME-GC-MS offers a rapid and straightforward approach suitable for screening and for samples with relatively high MeJA concentrations.[14][18] For trace-level detection and detailed emission profiling, dynamic headspace sampling coupled with TD-GC-MS is the more powerful and appropriate technique.[19][20][26] Both methodologies, when properly validated, provide robust and reliable quantification of this critical plant signaling molecule. Adherence to rigorous protocol optimization and validation is essential for generating high-quality, reproducible data in the study of plant volatiles.
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Visualizing Jasmonate Signaling: A Detailed Protocol for GUS Staining in Methyl Jasmonate-Treated Reporter Lines
Introduction: Unveiling Plant Defense Pathways with GUS
The β-glucuronidase (GUS) reporter system, derived from Escherichia coli, is a cornerstone technique in plant molecular biology for investigating gene expression patterns.[1][2][3] This histochemical assay provides a robust and straightforward method to visualize the spatial and temporal activity of a promoter of interest.[3] When coupled with phytohormone treatments, such as methyl jasmonate (MeJA), the GUS reporter system becomes a powerful tool to dissect signaling pathways critical for plant development and defense.[4][5]
Jasmonates, including the volatile compound MeJA, are key signaling molecules that regulate a plant's response to a wide array of biotic and abiotic stresses, such as herbivory and wounding.[6][7] By fusing a promoter responsive to the jasmonate signaling pathway to the GUS coding sequence (uidA), researchers can visually track the induction of gene expression in response to MeJA treatment.[4] This application note provides a comprehensive, field-proven protocol for the histochemical localization of GUS activity in plant tissues, specifically tailored for researchers working with MeJA-treated reporter lines. We will delve into the rationale behind each step, offering insights to ensure reliable and reproducible results.
The Jasmonate Signaling Cascade: A Conceptual Overview
Before proceeding with the experimental protocol, it is crucial to understand the biological context. Methyl jasmonate treatment initiates a signaling cascade that leads to the activation of specific transcription factors, which in turn bind to the promoter of a jasmonate-responsive gene and drive the expression of the GUS reporter.
Caption: The core jasmonate signaling pathway leading to GUS reporter gene expression.
Experimental Workflow: From Treatment to Visualization
The following diagram outlines the complete experimental process, providing a visual roadmap for the protocol.
Sources
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Topic: Electrophysiological Recording of Insect Olfactory Responses to Methyl Jasmonate
An Application Note and Protocol for Researchers
Abstract
Methyl jasmonate (MeJA) is a pivotal volatile organic compound in the intricate chemical language that governs plant-insect interactions.[1] Originating from plants as a key signaling molecule in defense against herbivory, MeJA is detected by insects and can profoundly influence their behavior, guiding them towards or away from potential hosts.[2][3] Understanding the neural basis of this detection is crucial for developing novel pest management strategies and for fundamental research in chemical ecology. This guide provides a comprehensive overview and detailed protocols for employing two powerful electrophysiological techniques—Electroantennography (EAG) and Single Sensillum Recording (SSR)—to quantify and characterize insect olfactory responses to methyl jasmonate. We delve into the causality behind experimental choices, provide step-by-step workflows, and offer insights into data interpretation, equipping researchers with the tools to rigorously investigate this critical semiochemical interaction.
Introduction: The Significance of Methyl Jasmonate in Plant-Insect Dialogue
Plants, when wounded or attacked by herbivores, initiate a complex signaling cascade, a key component of which is the jasmonate pathway.[2][4][5] This leads to the synthesis and release of volatile methyl jasmonate, which serves multiple functions: it can trigger defense responses in undamaged parts of the same plant and also act as an airborne signal to neighboring plants, priming them for an impending threat.[1]
For insects, MeJA is a potent environmental cue. Herbivores may use it to locate stressed plants, which could be easier to colonize, while other species may interpret it as a signal of a plant with induced defenses (e.g., protease inhibitors) and actively avoid it.[1][3] This complex ecological role makes the insect's ability to detect MeJA a critical subject of study. Electrophysiology offers a direct window into the insect's primary sensory interface with its chemical world: the antenna.
-
Electroantennography (EAG): This technique measures the summed electrical potential from the entire population of olfactory sensory neurons (OSNs) on the antenna.[6][7] It is an excellent tool for screening compounds and determining the overall sensitivity of an antenna to a specific odorant like MeJA.
-
Single Sensillum Recording (SSR): This high-resolution technique records the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum.[8][9][10] SSR allows researchers to determine the response specificity, sensitivity, and temporal dynamics of individual neuronal classes, providing a much more detailed picture of odor coding.[9][11]
The Neurobiological Basis of Methyl Jasmonate Perception
The detection of MeJA begins when the volatile molecules enter tiny pores on the surface of hair-like structures on the insect antenna called sensilla.[9] The process unfolds through a series of precise molecular interactions, which form the basis of the electrical signals we can record.
-
Transport: Once inside the sensillum, the hydrophobic MeJA molecule is thought to be encapsulated by Odorant Binding Proteins (OBPs) present at high concentrations in the sensillum lymph. These proteins shuttle the odorant across the aqueous lymph to the neuronal dendrites.[8]
-
Reception: The OBP-odorant complex reaches the dendritic membrane of an OSN, where the MeJA molecule is presented to an Odorant Receptor (OR). Insect ORs are not G-protein coupled receptors as in vertebrates; instead, they are ligand-gated ion channels. The functional receptor is typically a heteromeric complex formed by a specific, variable OR subunit that confers odorant specificity and a highly conserved co-receptor known as Orco.
-
Signal Transduction: The binding of MeJA to its specific OR (e.g., the CquiOR136 receptor in Culex quinquefasciatus mosquitoes[12][13]) induces a conformational change, opening the ion channel. The resulting influx of cations depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers a series of action potentials or "spikes."
-
Neural Code: The frequency and timing of these spikes encode the intensity and identity of the chemical signal, which is then relayed to the antennal lobe of the insect's brain for further processing.
Diagram: Olfactory Signal Transduction Pathway for MeJA
Caption: Molecular mechanism of Methyl Jasmonate (MeJA) perception in an insect olfactory sensillum.
Experimental Design & Key Considerations
The quality and reliability of electrophysiological data hinge on meticulous experimental design.
-
Insect Selection: The choice of species is dictated by the research question. Ensure insects are of a consistent age, sex, and mating status, as these variables can significantly alter olfactory sensitivity.[6] Rearing conditions should be standardized and controlled.
-
Chemical Purity: Use high-purity methyl jasmonate (≥95%). The primary solvent should be of the highest grade available (e.g., hexane or mineral oil) to minimize background antennal responses.[14][15]
-
Dose-Response Relationship: Investigating a range of concentrations is essential. A logarithmic series of dilutions (e.g., 0.1, 1, 10, 100 µg/µL) is standard for constructing a dose-response curve, which reveals the detection threshold and saturation level of the system.[15]
-
Controls are Non-Negotiable:
-
Solvent Control: A puff of air passed over a filter paper treated only with the solvent. This is crucial to confirm that the recorded response is to MeJA and not the carrier solvent.[6]
-
Blank Control: A puff of purified air to measure any mechanical response from the antenna.
-
Standard Reference: A compound known to elicit a reliable response (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol) can be puffed intermittently to monitor the health and stability of the antennal preparation over the course of the experiment.
-
Table 1: Example Stimulus Preparation for Dose-Response Analysis
| Concentration (µg/µL) | Amount of MeJA (µL) in 1 mL Solvent | Loading Volume on Filter Paper (µL) | Final Amount Delivered (ng) |
| Solvent Control | 0 | 10 | 0 |
| 0.01 | 0.01 | 10 | 0.1 |
| 0.1 | 0.1 | 10 | 1 |
| 1 | 1 | 10 | 10 |
| 10 | 10 | 10 | 100 |
| 100 | 100 | 10 | 1000 |
| This is the amount loaded onto the filter paper; the actual amount reaching the antenna per puff is a fraction of this. |
Protocol I: Electroantennography (EAG)
This protocol details the measurement of the global olfactory response from an insect antenna.
Materials & Equipment
-
Insect Preparation: Stereomicroscope, fine forceps, micro-scissors, dental wax or low-melting point wax, microscope slide or custom holder.
-
Electrodes: Glass capillaries (borosilicate), electrode puller, Ag/AgCl wires, electrolyte solution (e.g., insect Ringer's solution), conductive electrode gel.
-
Recording Setup: Micromanipulators (coarse and fine), a high-impedance DC amplifier, a data acquisition interface (e.g., IDAC), and recording software (e.g., Syntech EAG software).[16]
-
Stimulus Delivery: A continuous stream of purified, humidified air directed at the antenna (300-500 mL/min), a stimulus controller to inject timed puffs of air, Pasteur pipettes, and filter paper strips.
Step-by-Step Methodology
-
Insect Immobilization: Anesthetize the insect by cooling (4°C for 5-10 min). Carefully excise the head or immobilize the entire insect by fixing it to a holder with wax, ensuring the antennae are exposed and accessible.[6][16]
-
Electrode Preparation: Pull glass capillaries into fine-tipped microelectrodes. Fill them with electrolyte solution, ensuring no air bubbles are present. Insert Ag/AgCl wires to establish electrical contact.
-
Antenna Mounting:
-
Reference Electrode: Gently insert the reference electrode into the back of the head or an eye.
-
Recording Electrode: Carefully snip off the distal tip (last 1-2 segments) of one antenna with micro-scissors. Mount the recording electrode over the cut end, using a small amount of conductive gel to ensure a stable connection.[15][16]
-
-
Stimulus Preparation: Apply 10 µL of each MeJA dilution onto a filter paper strip and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for ~60 seconds.[6][14] Prepare a solvent-only control pipette.
-
Recording:
-
Position the antenna in the continuous humidified airstream.
-
Allow the baseline signal to stabilize.
-
Insert the tip of the stimulus pipette into the airstream delivery tube.
-
Deliver a controlled puff of air (e.g., 0.5-1 second) through the pipette.
-
Record the resulting negative voltage deflection.[6]
-
Allow at least 30-60 seconds between stimuli for the antenna to recover.[6] Present stimuli from lowest to highest concentration, with solvent controls interspersed.
-
Data Analysis
The primary output is the EAG response amplitude, measured as the maximum negative voltage deflection from the baseline in millivolts (mV).[6] To compare across different preparations, responses can be normalized by subtracting the solvent control response and/or expressing them as a percentage of the response to a standard reference compound.
Diagram: EAG Experimental Workflow
Caption: A streamlined workflow for conducting an Electroantennography (EAG) experiment.
Protocol II: Single Sensillum Recording (SSR)
This protocol provides a higher-resolution analysis by targeting individual olfactory sensilla.
Materials & Equipment
-
Core Setup: Same as EAG, but with critical upgrades.
-
Electrodes: Sharpened tungsten wires or borosilicate electrodes with a much finer tip (<1 µm).
-
Optics & Mechanics: A high-magnification compound microscope with good working distance. High-precision, vibration-free micromanipulators are essential.
-
Software: Software capable of recording and analyzing action potentials (spike sorting and counting).
Step-by-Step Methodology
-
Insect Preparation: Immobilize the insect as for EAG, but with extreme care to ensure the antenna is completely stable. Use a fine glass capillary or minuten pins to secure the antenna to a coverslip.[10]
-
Locating a Sensillum: Under high magnification (e.g., 500-1000x), identify the target sensillum type based on its morphology.
-
Electrode Placement:
-
Reference Electrode: Carefully insert the reference electrode into a compound eye.[9]
-
Recording Electrode: Using the micromanipulator, advance the recording electrode to make contact with the base of the target sensillum, penetrating the cuticle to establish contact with the sensillum lymph.[9][10] Successful insertion is typically indicated by a stable baseline of spontaneous spike activity.
-
-
Recording:
-
Record the spontaneous firing rate (spikes/second) for several seconds to establish a baseline.
-
Deliver the MeJA stimulus puff as described for EAG.
-
Record the change in spike frequency during and after the stimulus. The response can be an increase (excitation) or decrease (inhibition) in firing rate.
-
-
Data Analysis: The response is quantified by counting the number of spikes in a defined window (e.g., the first 500 ms after stimulation) and subtracting the pre-stimulus baseline firing rate.[17] If the sensillum houses multiple neurons with different spike amplitudes, spike-sorting software is used to differentiate their individual responses.[9]
Diagram: SSR Experimental Workflow
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- 1. Methyl jasmonate - Wikipedia [en.wikipedia.org]
- 2. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Single sensillum recording - Wikipedia [en.wikipedia.org]
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- 16. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Jasmonic Acid Methyl Ester as a Potent Elicitor in Plant Cell Cultures
Introduction: Harnessing Plant Stress Responses for High-Value Compound Production
Plant cell culture technology presents a sustainable and controllable platform for the production of valuable secondary metabolites, which are often difficult to synthesize chemically and are produced in low quantities in their native plant hosts. These compounds, including alkaloids, terpenoids, and phenolics, form the basis for many pharmaceuticals, nutraceuticals, and cosmetics.[1][2] However, undifferentiated plant cells grown in vitro often exhibit low yields of these desired metabolites. Elicitation, the process of inducing or enhancing biosynthesis of secondary metabolites by introducing stress signals, is a cornerstone strategy to overcome this limitation.[1][3]
Among the most effective and widely utilized elicitors is Jasmonic acid methyl ester (MeJA), the volatile methyl ester of the plant hormone jasmonic acid.[4][5] Jasmonates are key signaling molecules involved in plant defense responses against herbivory and pathogen attack.[4][6] The exogenous application of MeJA to plant cell cultures mimics these stress signals, triggering a cascade of defensive responses that includes the significant upregulation of secondary metabolite production.[3][7] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical application of MeJA as an elicitor in plant cell cultures.
The Mechanism of Action: Jasmonate Signaling Pathway
The efficacy of MeJA as an elicitor is rooted in its ability to activate the jasmonate (JA) signaling pathway, a well-characterized signal transduction cascade that regulates the expression of a wide array of defense-related genes, including those involved in secondary metabolism.[4] Understanding this pathway is crucial for optimizing elicitation strategies.
The core of the JA signaling pathway involves a negative feedback loop. In the absence of a stress signal, Jasmonate ZIM-domain (JAZ) proteins act as transcriptional repressors. They bind to and inhibit the activity of various transcription factors (TFs) that are responsible for activating the expression of JA-responsive genes.[4] These transcription factors belong to several families, including bHLH (e.g., MYC2), AP2/ERF, MYB, and WRKY, which are known to regulate the biosynthesis of diverse secondary metabolites like alkaloids, terpenoids, and flavonoids.
Upon the introduction of MeJA, it is converted within the cell to the bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a molecular "glue," facilitating the interaction between the JAZ repressors and an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[4] This interaction leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome.[4] The degradation of JAZ proteins liberates the transcription factors, allowing them to bind to the promoter regions of target genes and activate their transcription. This leads to the enhanced production of enzymes involved in the biosynthetic pathways of various secondary metabolites.[4][8]
Caption: The Jasmonate Signaling Pathway initiated by MeJA.
Experimental Design and Optimization
The success of MeJA elicitation is highly dependent on several critical parameters that must be empirically optimized for each specific plant cell culture system and target metabolite.[4]
-
MeJA Concentration: The concentration of MeJA is a crucial factor. While higher concentrations can lead to greater induction, they can also cause cytotoxicity and inhibit cell growth, ultimately reducing the overall yield.[9][10] A dose-response experiment is essential to determine the optimal concentration that maximizes metabolite production without severely impacting biomass accumulation. Typical concentrations range from 10 µM to 250 µM.[11][12]
-
Timing and Duration of Elicitation: The growth phase of the cell culture at the time of elicitation significantly influences the response. Often, adding the elicitor during the mid-to-late exponential growth phase is most effective. The duration of exposure to MeJA also needs to be optimized, as the peak of metabolite accumulation can occur anywhere from a few hours to several days after elicitation.[10][13]
-
Cell Line Selection: Different cell lines from the same plant species can exhibit varying capacities for secondary metabolite production in response to elicitation. Screening and selecting high-yielding and responsive cell lines is a critical preliminary step.
-
Culture Medium and Conditions: The composition of the culture medium, including nutrient levels and plant growth regulators, can interact with the elicitation response. Optimizing the basal medium for both growth and production is recommended.
Table 1: Examples of MeJA Elicitation in Various Plant Cell Cultures
| Plant Species | Culture Type | Optimal MeJA Concentration (µM) | Treatment Duration | Target Metabolite | Fold Increase (Approx.) | Reference |
| Panax ginseng | Hairy Roots | 100 | 7 days | Ginsenosides (Protopanaxadiol type) | 5.5 - 9.7 | [14] |
| Taxus media | Cell Suspension | 100 | Not specified | Paclitaxel | Significant increase | [15] |
| Taxus canadensis | Cell Suspension | Not specified | Not specified | Paclitaxel | ~120 | [12] |
| Catharanthus roseus | Hairy Roots | 250 | Not specified | Terpenoid Indole Alkaloids | 1.5 - 3.7 | [16] |
| Catharanthus roseus | Cell Suspension | 100 | 1-3 days | Ajmalicine | 5 | [11][17] |
| Solanum trilobatum | Hairy Roots | 4 | 2 weeks | Solasodine | 6.5 | [8] |
| Isatis tinctoria | Hairy Roots | ~180 | Not specified | Flavonoids | 11 | [8] |
| Centella asiatica | Shoot Culture | 50 | Not specified | Asiaticoside | 5.6 | |
| Brugmansia candida | Hairy Roots | Not specified | Not specified | Hyoscyamine | ~12 | [18] |
Protocols
Protocol 1: Preparation of Methyl Jasmonate (MeJA) Stock Solution
Rationale: MeJA is an oily liquid with low solubility in aqueous culture media. Therefore, a stock solution in a suitable solvent is required for accurate and sterile delivery into the cell cultures. Ethanol is the most commonly used solvent.[10][17]
Materials:
-
Methyl Jasmonate (MeJA) (e.g., Sigma-Aldrich)
-
Absolute Ethanol (100%)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
Work in a sterile environment: All steps should be performed in a laminar flow hood to maintain sterility.
-
Prepare the solvent: If a 100% ethanol stock is not available, prepare a 95% (v/v) ethanol solution with sterile, nuclease-free water.
-
Calculate the required amount of MeJA: To prepare a 25 mM stock solution, for example, calculate the volume of MeJA needed. The molecular weight of MeJA is 224.30 g/mol .
-
Dissolve MeJA in ethanol: In a sterile tube, add the calculated volume of MeJA to a small volume of ethanol. Vortex thoroughly to ensure complete dissolution.
-
Adjust to the final volume: Bring the solution to the final desired volume with sterile, nuclease-free water if a lower ethanol concentration is preferred in the final stock (e.g., 40% v/v).[17]
-
Sterile filtration: Draw the MeJA stock solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh, sterile tube. This step is crucial to prevent contamination of the cell cultures.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for MeJA Elicitation in Plant Cell Suspension Cultures
Rationale: This protocol provides a generalized workflow for applying MeJA to an established plant cell suspension culture and harvesting the cells and medium for analysis. It is based on common practices for eliciting secondary metabolites in model systems like Catharanthus roseus and Taxus.[10][11]
Materials:
-
Established plant cell suspension culture in the exponential growth phase
-
Sterile MeJA stock solution (from Protocol 1)
-
Sterile pipettes and tips
-
Sterile flasks for culture
-
Büchner funnel and filter paper or sterile centrifuge tubes
-
Liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
-80°C freezer
Experimental Workflow Diagram
Caption: General workflow for MeJA elicitation in plant cell cultures.
Procedure:
-
Culture Preparation: Start with a healthy, well-established plant cell suspension culture in the mid-to-late exponential phase of growth.
-
Elicitor Addition:
-
Under sterile conditions in a laminar flow hood, uncap the culture flask.
-
Using a sterile pipette, add the calculated volume of the MeJA stock solution to achieve the desired final concentration in the culture medium. Add an equivalent volume of the solvent (e.g., ethanol) to control cultures.
-
Briefly swirl the flask to ensure even distribution of the elicitor.
-
-
Incubation: Return the flasks to the incubator/shaker under the standard culture conditions.
-
Harvesting (Time-Course): Harvest flasks at different time points post-elicitation (e.g., 12, 24, 48, 72 hours, and up to several days) to determine the optimal harvest time.
-
Separation of Cells and Medium:
-
Separate the cells from the culture medium by vacuum filtration using a Büchner funnel or by centrifugation.
-
The culture medium can be stored at -20°C for analysis of secreted metabolites.
-
-
Cell Processing:
-
Wash the harvested cells with sterile water to remove any remaining medium.
-
Blot the cells dry on filter paper to remove excess water.
-
Immediately freeze the cell biomass in liquid nitrogen to quench metabolic activity.
-
Store the frozen cells at -80°C or proceed to freeze-drying.
-
-
Drying: For dry weight determination and subsequent extraction, freeze-dry the cell biomass until a constant weight is achieved.
Downstream Analysis
Following elicitation and harvesting, a robust analytical methodology is required to quantify the target secondary metabolites.
-
Extraction: The lyophilized cell biomass is typically ground into a fine powder and extracted with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), often using methods like sonication or Soxhlet extraction to ensure efficient recovery of the target compounds.
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Diode Array Detector) is the most common technique for the separation and quantification of secondary metabolites. For more complex mixtures or for compound identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cell Browning/Death | MeJA concentration is too high (cytotoxicity). | Perform a dose-response curve with lower concentrations of MeJA. |
| Solvent (ethanol) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. Run a solvent-only control. | |
| Low or No Increase in Metabolite Yield | Suboptimal MeJA concentration or timing. | Optimize the MeJA concentration and the timing of elicitation relative to the culture's growth phase. |
| Cell line is not responsive. | Screen different cell lines for their responsiveness to MeJA. | |
| Inappropriate harvesting time. | Conduct a time-course experiment to identify the peak of metabolite accumulation. | |
| High Variability Between Replicates | Inconsistent culture conditions. | Ensure uniform inoculum size, media volume, and incubation conditions for all replicates. |
| Inaccurate addition of MeJA. | Use calibrated micropipettes for precise addition of the elicitor stock solution. | |
| Contamination | Non-sterile technique during elicitation. | Strictly adhere to aseptic techniques. Ensure the MeJA stock solution is sterile-filtered. |
References
-
Jeyasri, R., Muthuramalingam, P., Karthick, K., et al. (2018). Methyl-jasmonate and salicylic acid as potent elicitors for secondary metabolite production in medicinal plants: A review. Journal of Pharmacognosy and Phytochemistry. [Link]
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Jeyasri, R., Muthuramalingam, P., Shin, H., et al. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. Plant Cell, Tissue and Organ Culture (PCTOC). [Link]
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Jeyasri, R., Muthuramalingam, P., Shin, H., et al. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. ResearchGate. [Link]
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Thakur, M., Sharma, A., & Sharma, G. (2021). Responses of in vitro cell cultures to elicitation: regulatory role of jasmonic acid and methyl jasmonate: a review. ProQuest. [Link]
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Jeyasri, R., Muthuramalingam, P., Ramesh, M., et al. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science. [Link]
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Ramawat, K. G., & Goyal, S. (2011). Enhancement of Secondary Metabolites in Cultured Plant Cells Through Stress Stimulus. Science Alert. [Link]
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Ramawat, K. G., & Goyal, S. (2011). Enhancement of Secondary Metabolites in Cultured Plant Cells Through Stress Stimulus. ResearchGate. [Link]
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Murthy, H. N., Dandin, V. S., & Paek, K. Y. (2016). Production of Ginsenosides by Hairy Root Cultures of Panax ginseng. ResearchGate. [Link]
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Yukimune, Y., Tabata, H., Higashi, Y., & Hara, Y. (1996). Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures. Nature Biotechnology. [Link]
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Kusama, H., Morita, M., Koyama, T., et al. (2000). The configuration of methyl jasmonate affects paclitaxel and baccatin III production in Taxus cells. Phytochemistry. [Link]
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Ali, M. B., Yu, K. W., Hahn, E. J., & Paek, K. Y. (2012). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. MDPI. [Link]
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Szopa, A., Kokotkiewicz, A., Marzec-Wróblewska, U., et al. (2019). Elicitation with methyl jasmonate combined with cultivation in the Plantform™ temporary immersion bioreactor highly increases the accumulation of selected centellosides and phenolics in Centella asiatica (L.) Urban shoot culture. SciSpace. [Link]
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Jeyasri, R., Muthuramalingam, P., Shin, H., et al. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. PubMed. [Link]
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Lee, S. Y., & Kim, S. K. (2021). In Vitro Cultivation and Ginsenosides Accumulation in Panax ginseng: A Review. MDPI. [Link]
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Vanek, T., Valterova, I., & Smidrkal, J. (2014). Increased Ginsenosides Production by Elicitation of In vitro Cultivated Panax Ginseng Adventitious Roots. Longdom Publishing. [Link]
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Ali, M. B., Yu, K. W., Hahn, E. J., & Paek, K. Y. (2006). Methyl jasmonate and salicylic acid elicitation induces ginsenosides accumulation, enzymatic and non-enzymatic antioxidant in suspension culture Panax ginseng roots in bioreactors. PubMed. [Link]
-
Gaines, T. (2012). Increasing alkaloid production from Catharanthus roseus suspensions through methyl jasmonate elicitation. ResearchGate. [Link]
-
Kim, O. T., Bang, K. H., Kim, Y. C., et al. (2013). Upregulation of ginsenoside and gene expression related to triterpene biosynthesis in ginseng hairy root cultures elicited by methyl jasmonate. ResearchGate. [Link]
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Shvetsova, S. V., Grishchenkova, V. A., Fedorova, M. Y., et al. (2023). Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages. MDPI. [Link]
-
Kochan, E., Szymanowska-Powałowska, D., & Krol, A. (2022). Application of Priming Strategy for Enhanced Paclitaxel Biosynthesis in Taxus × Media Hairy Root Cultures. PMC. [Link]
-
Kolewe, M. E., Gaurav, V., & Roberts, S. C. (2010). Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells. PMC. [Link]
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Ramawat, K. G., & Goyal, S. (2011). Enhancement of Secondary Metabolites in Cultured Plant Cells Through Stress Stimulus. Science Alert. [Link]
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Jeyasri, R., Muthuramalingam, P., Karthick, K., et al. (2018). Methyl-jasmonate and salicylic acid as potent elicitors for secondary metabolite production in medicinal plants: A review. ResearchGate. [Link]
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Peebles, C. A., Shanks, J. V., & San, K. Y. (2006). Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors. PubMed. [Link]
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Ruiz-May, E., Galaz-Ávalos, R. M., & Loyola-Vargas, V. M. (2008). Differential Secretion and Accumulation of Terpene Indole Alkaloids in Hairy Roots of Catharanthus roseus Treated with Methyl Jasmonate. ResearchGate. [Link]
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Saiman, M. Z., Mustafa, N. R., Verpoorte, R., & Schulte, A. E. (2015). Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures. MDPI. [Link]
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Ahmad, I., Rather, S. A., Rashid, R., et al. (2023). Methyl Jasmonate Elicitation for In Vitro Lycorine Accumulation in Three Zephyranthes Species and Comparative Analysis of Tissue-Cultured and Field Grown Plants. MDPI. [Link]
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Anonymous. (2025). Methyl Jasmonate-Based Elicitation Studies for Plant-Based Secondary Metabolite Production. ResearchGate. [Link]
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Field Application Techniques for Methyl Jasmonate in Agriculture: A Senior Application Scientist's Guide
Introduction: Harnessing the Language of Plant Defense
Methyl jasmonate (MeJA) is a volatile organic compound derived from jasmonic acid, a critical phytohormone that orchestrates a vast array of plant functions.[1][2] In nature, plants synthesize and release jasmonates as internal and external signals in response to biotic stresses, such as herbivory and pathogen attacks, and abiotic challenges like wounding or drought.[1][3][4][5] This signaling cascade triggers profound changes in gene expression, redirecting the plant's metabolism from growth towards the production of defense compounds and the activation of protective mechanisms.[4][6]
The agricultural application of exogenous MeJA is a biomimetic approach, essentially "warning" the crop of an impending threat to proactively stimulate its natural defense systems. This process, known as induced resistance, can lead to a range of desirable outcomes, including enhanced pest and disease resistance, improved fruit quality and color, and increased tolerance to environmental stressors.[1][7][8] This guide provides a comprehensive framework for researchers and scientists to design, execute, and validate MeJA field applications, moving from foundational principles to detailed analytical protocols.
The Jasmonate Signaling Pathway: A Primer
Understanding the mechanism of action is critical for optimizing field applications. When a plant perceives stress or exogenous MeJA, a signaling cascade is initiated. The bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular "glue" between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins.[6] This binding targets JAZ proteins for degradation, liberating transcription factors like MYC2, which can then activate the expression of hundreds of downstream jasmonate-responsive genes responsible for defense and secondary metabolite production.[3][6][9]
PART 1: Pre-Application Strategy and Formulation
A successful field application hinges on a well-defined strategy that considers the crop, the environment, and the desired outcome. Rushing to the field without careful planning is a primary cause of inconsistent results and potential crop damage.
Defining the Agronomic Objective
The first and most critical step is to clearly define the goal. The choice of concentration, timing, and application method is entirely dependent on the objective. Common objectives include:
-
Biotic Stress Resistance: Inducing the production of defense chemicals like phytoalexins, protease inhibitors, or glucosinolates to deter insects and pathogens.[1][8][10][11]
-
Fruit Quality Enhancement: Improving attributes like color (anthocyanin accumulation), firmness, and the content of bioactive compounds (phenolics, antioxidants).[2][7][12][13]
-
Abiotic Stress Mitigation: Enhancing tolerance to stresses like drought, salinity, or chilling injury.[7][14][15]
-
Ripening Modulation: Accelerating or delaying ripening processes, depending on the crop and concentration.[1][7][12]
Causality of Application: Dose-Response and Phytotoxicity
MeJA is a potent signaling molecule, and its effects are highly dose-dependent. While low concentrations trigger beneficial defense responses, high concentrations can be phytotoxic, leading to growth inhibition, leaf senescence, and yield reduction.[16][17][18] It is imperative to conduct preliminary dose-response trials on a small scale before large-scale field application. The optimal concentration is a delicate balance between maximizing the desired response and avoiding negative impacts on plant growth and yield.
Formulation Protocol: Preparing MeJA for Field Use
Methyl jasmonate is an oily liquid with low water solubility. Therefore, a proper formulation is required to ensure a stable and effective spray solution.
Materials:
-
Methyl Jasmonate (≥95% purity)
-
Ethanol (95-100%) or another suitable solvent
-
Non-ionic surfactant/adjuvant (e.g., Tween-20, Triton X-100)
-
Deionized or distilled water
-
Calibrated volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Stock Solution Preparation (e.g., 100 mM):
-
Justification: Creating a concentrated stock solution simplifies the preparation of various final concentrations and improves accuracy.
-
Calculate the required mass of MeJA (Molar Mass: 224.30 g/mol ). For 100 mL of a 100 mM stock: 0.1 L * 0.1 mol/L * 224.3 g/mol = 2.243 g.
-
In a fume hood, accurately weigh 2.243 g of MeJA.
-
Dissolve the MeJA in approximately 80 mL of ethanol in a 100 mL volumetric flask. Use a magnetic stirrer to ensure complete dissolution.
-
Once dissolved, bring the final volume to 100 mL with ethanol. Store the stock solution in a sealed, airtight glass container at 4°C, protected from light.
-
-
Final Spray Solution Preparation (e.g., 1 L of 250 µM MeJA):
-
Justification: The final solution must be dilute enough to be safe for the crop while containing a surfactant to ensure proper leaf wetting and absorption.
-
Calculate the required volume of the 100 mM stock solution using the formula M1V1 = M2V2: (100,000 µM)(V1) = (250 µM)(1000 mL) -> V1 = 2.5 mL.
-
Fill a 1 L container with approximately 900 mL of deionized water.
-
Add a non-ionic surfactant to a final concentration of 0.01-0.1% (v/v). For 1 L, this is 0.1 mL to 1 mL. The surfactant reduces surface tension, preventing beading on the leaf surface and improving coverage.[19]
-
While stirring, add the 2.5 mL of MeJA stock solution. The small amount of ethanol acts as a co-solvent.
-
Bring the final volume to 1 L with deionized water and mix thoroughly.
-
Crucial: Prepare the final spray solution fresh on the day of application. MeJA can degrade, especially when diluted in water and exposed to light.
-
PART 2: Field Application Protocols
The method of delivery is determined by the crop system, the target tissue, and the overall objective.
Workflow for MeJA Field Application
Protocol 2A: Foliar Spray Application
This is the most common and direct method for treating established plants.
Step-by-Step Methodology:
-
Timing is Critical: The plant's phenological stage dramatically influences its response. Applications should be timed to coincide with the relevant developmental window for the desired outcome. For example, for improving grape color, applications are often made at veraison (the onset of ripening).[20] For enhancing phytochemicals in broccoli, application 3-4 days before harvest has proven effective.[10]
-
Environmental Conditions: Apply during periods of low wind to prevent drift and in the early morning or late evening when temperatures are cooler and humidity is higher. This minimizes evaporation and allows for a longer leaf wetness period, enhancing absorption. Avoid application immediately before rainfall.
-
Equipment Calibration: Use a sprayer that generates a fine, consistent mist. Calibrate the equipment to ensure the target application rate (L/ha) is achieved uniformly.
-
Application: Spray the foliage to the point of runoff, ensuring thorough coverage of both the upper (adaxial) and lower (abaxial) leaf surfaces. The control group should be sprayed with a blank solution containing the same concentration of solvent and surfactant.[19]
-
Record Keeping: Meticulously record the date, time, weather conditions, growth stage, concentration, and volume applied.
Protocol 2B: Seed Treatment
This method aims to induce systemic resistance from the earliest growth stage, though it carries a higher risk of impacting germination and early vigor.[21]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a MeJA solution as described in the formulation protocol. Concentrations may differ from foliar sprays.
-
Seed Priming/Soaking: Immerse seeds in the MeJA solution for a predetermined period (e.g., 60 minutes).[11] The duration must be optimized to allow uptake without causing damage.
-
Drying: After soaking, remove the seeds and air-dry them thoroughly on a clean surface in a shaded, well-ventilated area until they reach their original moisture content.
-
Storage/Sowing: Plant the treated seeds as soon as possible. If storage is necessary, keep them in cool, dry conditions.
-
Causality Note: This method introduces MeJA before the development of cuticle and other protective layers, making the embryo more sensitive. The induced resistance relies on epigenetic changes or the long-term presence of signaling molecules that prime the plant for future stress.[21]
PART 3: Post-Application Monitoring and Validation
Application is only half the experiment. A robust monitoring and analysis plan is essential to validate the treatment's efficacy and understand the underlying biological response.
Agronomic and Phytotoxicity Assessment
-
Visual Inspection: Regularly inspect plants (e.g., 1, 3, 7, and 14 days post-application) for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), or stunted growth.
-
Performance Metrics: At appropriate times, measure the key agronomic traits related to your objective. This could include disease incidence ratings, pest damage counts, yield measurements (fruit number and weight), and fruit quality parameters (color, firmness, soluble solids).[12][16]
Protocol 3A: Quantification of Endogenous Jasmonates and Target Metabolites
To confirm that the application induced the desired biochemical changes, direct measurement of relevant compounds is necessary.
Step-by-Step Methodology:
-
Sample Collection: Collect tissue samples (e.g., leaves, fruit peel) at various time points after application (e.g., 0, 6, 24, 48 hours) to capture the dynamic response. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity and store them at -80°C.
-
Sample Extraction:
-
Justification: The extraction method must efficiently lyse cells and solubilize the target compounds while minimizing degradation.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the powder with a suitable solvent, often 80% methanol or an ethyl acetate buffer, frequently containing internal standards (deuterated analogs of JA or MeJA) for accurate quantification.[22]
-
-
Purification (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step using a C18 column can be used to clean up the sample and remove interfering compounds before analysis.[23]
-
Analytical Quantification:
-
Jasmonates: Use highly sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate identification and quantification of JA and MeJA.[22][23][24][25]
-
Target Metabolites: Use High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a mass spectrometer to quantify other target compounds like anthocyanins, phenolics, or glucosinolates.[25][26]
-
PART 4: Data Synthesis and Reference Tables
The effectiveness of MeJA is highly context-dependent. The following tables synthesize data from various studies to provide a starting point for experimental design.
Table 1: Reference Concentrations and Timings for MeJA Foliar Application
| Crop | Target Objective | Recommended Concentration (µM to mM) | Application Timing / Phenological Stage | References |
| Grapes | Enhance anthocyanins, stilbenes, phenolics | 1-10 mM | At veraison (onset of ripening) and potentially one week later | [20][27] |
| Berries | Improve antioxidant capacity, phenolics, color | 0.1-0.5 mM | Pre-harvest application | [14] |
| Tomato | Induce resistance to necrotrophic fungi | 0.1 mM (100 µM) | Seed soaking or seedling fumigation | [11] |
| Apple/Pear | Enhance color, soluble solids, sugar/acid ratio | 0.5-2.0 mM | At different fruit development stages pre-harvest | [12][14] |
| Broccoli | Increase glucosinolates & bioactivity | 250 µM | 3-4 days prior to harvest | [10] |
| Rice | Alleviate drought or cadmium stress | 20-100 µM | During the stress period (vegetative or reproductive stage) | [19][28] |
| Bell Pepper | Delay post-harvest quality loss, increase yield | 0.1 mM (100 µM) | Multiple fumigation applications during plant growth | [16] |
Note: These are starting points. Optimization for specific cultivars and local environmental conditions is essential.
Table 2: Summary of Key Reported Effects of MeJA Application in Agriculture
| Effect Category | Specific Outcome | Affected Crops | References |
| Disease Resistance | Reduced gray mold (Botrytis cinerea) incidence | Table Grapes | [8] |
| Induced resistance against Alternaria fungus | Tomato | [11] | |
| Pest Resistance | Enhanced production of defense proteins (protease inhibitors) | General | [1] |
| Increased resistance to insect herbivores | Rice, Brassicas, Tobacco | [1][21] | |
| Fruit Quality | Increased anthocyanins, phenolics, flavonoids, and overall antioxidant activity | Grapes, Berries, Apples, Pears, Pomegranate | [7][12][13][14][27] |
| Improved fruit color development | Pears, Apples | [7][12] | |
| Maintained fruit firmness and reduced weight loss post-harvest | Bell Pepper, Plums, Peaches | [14][16] | |
| Abiotic Stress | Alleviated chilling injury symptoms in cold-stored fruit | Mango, Pineapple, Loquat, Peach | [7][14] |
| Enhanced drought tolerance by protecting photosynthesis | Rice, Wheat | [19] | |
| Yield & Growth | Increased total yield (at optimal concentrations) | Bell Pepper | [16] |
| Inhibition of root growth, potential yield loss (at high concentrations) | Rice, general | [1][17] |
Conclusion and Future Outlook
Methyl jasmonate represents a powerful tool for modulating plant physiology to enhance crop resilience and quality. Its efficacy is not in doubt, but its application requires a scientific and systematic approach. The "spray and pray" method is destined for failure; success lies in understanding the underlying mechanisms, defining clear objectives, and meticulously optimizing protocols for each specific agricultural system. The transition of MeJA from a laboratory curiosity to a reliable field tool depends on researchers and scientists rigorously applying these principles of causality, validation, and optimization. Future research into novel formulations, such as controlled-release microcapsules[29] and nano-delivery systems, may further enhance the stability and precision of MeJA applications, unlocking its full potential for sustainable agriculture.
References
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Reyes-Díaz, M., et al. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. Molecules. [Link]
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Li, T., et al. (2023). Effects of Methyl Jasmonate on Fruit Coloration and Quality Improvement in Pears (Pyrus bretschneideri). MDPI. [Link]
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Parra-Palma, C., et al. (2024). Impact of methyl Jasmonate on blueberry ripening fruits: assessment of cell wall thermal stability, nutritional parameters and antioxidant enzymatic activity. Frontiers in Plant Science. [Link]
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Serrano, M., et al. (2018). Effects of Methyl Jasmonate Treatment on Fruit Quality Properties. Taylor & Francis eBooks. [Link]
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Creelman, R. A., & Mullet, J. E. (1998). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry. [Link]
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Zhang, Y., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
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Ullah, A., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. Plants. [Link]
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Meyer, R., et al. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Phytochemical Analysis. [Link]
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Pauwels, L., & Goossens, A. (2016). Q&A: How does jasmonate signaling enable plants to adapt and survive? BMC Biology. [Link]
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Wasternack, C., & Hause, B. (2013). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany. [Link]
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Li, Y., et al. (2022). Preparation and Characterization of Methyl Jasmonate Microcapsules and Their Preserving Effects on Postharvest Potato Tuber. MDPI. [Link]
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Garde-Cerdán, T., et al. (2023). Foliar applications to vines of methyl jasmonate and nanoparticles doped with methyl jasmonate: impact on grape and wine polysaccharide composition. OENO One. [Link]
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Wang, X., et al. (2023). Exogenous Application of Methyl Jasmonate Promotes Yield and Grain Quality of Rice under Terminal Drought Stress. MDPI. [Link]
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Portu, J., et al. (2015). Methyl Jasmonate Foliar Application to Tempranillo Vineyard Improved Grape and Wine Phenolic Content. Journal of Agricultural and Food Chemistry. [Link]
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Jiang, G., et al. (2015). Methyl jasmonate primes defense responses against Botrytis cinerea and reduces disease development in harvested table grapes. Food Chemistry. [Link]
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Pérez, A. G., et al. (2014). Optimization of methyl jasmonate application to broccoli florets to enhance health-promoting phytochemical content. Journal of the Science of Food and Agriculture. [Link]
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Liu, X., et al. (2021). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Ghosh, A., et al. (2018). Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation. Materials Today: Proceedings. [Link]
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Tytgat, O., et al. (2013). The phytohormone methyl jasmonate as an activator of induced resistance against the necrotroph Alternaria porri f. sp. solani in tomato plants. Journal of Plant Growth Regulation. [Link]
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Garde-Cerdán, T., et al. (2018). Influence of methyl jasmonate foliar application to vineyard on grape volatile composition over three consecutive vintages. Food Research International. [Link]
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Garde-Cerdán, T., et al. (2018). Methyl Jasmonate Applications in Viticulture: A Tool to Increase the Content of Flavonoids and Stilbenes in Grapes and Wines. Semantic Scholar. [Link]
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He, J., et al. (2021). Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa. Frontiers in Plant Science. [Link]
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Garde-Cerdán, T., et al. (2021). Methyl Jasmonate Applications in Viticulture: A Tool to Increase the Content of Flavonoids and Stilbenes in Grapes and Wines. MDPI. [Link]
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García-Pastor, M. E., et al. (2023). Methyl jasmonate fumigation enhances crop yield and delays physiochemical quality changes by modulating the secondary metabolism in green bell pepper. Journal of the Science of Food and Agriculture. [Link]
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Hussain, S., et al. (2022). Exogenous Methyl Jasmonate Application Improved Physio-Biochemical Attributes, Yield, Quality, and Cadmium Tolerance in Fragrant Rice. Frontiers in Plant Science. [Link]
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Khan, M. I. R., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. Plants. [Link]
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Lata, C., et al. (2021). Methyl Jasmonate and Its Application for Improving Postharvest Quality of Fruits. IntechOpen. [Link]
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Kim, E. H., et al. (2009). Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice. Plant Physiology. [Link]
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Ali, B., et al. (2024). Methyl Jasmonate Acts as a Crucial Player in Abiotic Stress Responses in Grape. Stresses. [Link]
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Application Note: High-Fidelity RNA-Seq Library Preparation for Transcriptomic Analysis of Methyl Jasmonate-Treated Seedlings
Abstract
This application note provides a comprehensive, field-tested guide for researchers performing RNA sequencing (RNA-seq) on plant seedlings treated with methyl jasmonate (MeJA). Jasmonates are critical lipid-derived signaling molecules that mediate a wide array of plant developmental processes and defense responses to biotic and abiotic stress.[1][2][3] Understanding the transcriptomic shifts induced by MeJA is fundamental to elucidating these complex biological networks. This document moves beyond a simple protocol, offering a detailed rationale for key experimental choices, robust quality control checkpoints, and expert troubleshooting advice to ensure the generation of high-quality, sequencer-ready libraries. We detail a complete workflow, from experimental design and specialized RNA extraction techniques for metabolite-rich tissues to a stranded mRNA library preparation protocol optimized for Illumina sequencing platforms.
Part 1: The Scientific Context - Jasmonate Signaling
Methyl jasmonate (MeJA) is a volatile ester of jasmonic acid (JA) and a key signaling molecule in plants.[4] When a plant perceives a stress signal, such as herbivory or pathogen attack, a signaling cascade is initiated, leading to the synthesis of the biologically active form, jasmonoyl-isoleucine (JA-Ile).[5]
The core of the jasmonate signaling pathway involves the SCF(COI1) E3 ubiquitin ligase complex.[1][5] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors like MYC2.[5] The perception of JA-Ile by its co-receptor, CORONATINE INSENSITIVE 1 (COI1), an F-box protein, leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1] This degradation liberates transcription factors, which then activate the expression of a suite of JA-responsive genes, triggering defensive and developmental responses.[5] RNA-seq is a powerful tool to capture the global transcriptomic reprogramming that occurs downstream of this signaling cascade.
Caption: Core Jasmonate (JA) Signaling Pathway.
Part 2: Experimental Design & Critical Considerations
A well-designed experiment is the foundation of reliable transcriptomic data.
-
Treatment Conditions: The concentration of MeJA and the treatment duration are critical variables. Pilot studies are recommended to determine the optimal time points that capture early- and late-response genes. A typical starting point for Arabidopsis thaliana seedlings is 50-100 µM MeJA for time points ranging from 1 hour to 24 hours.
-
Biological Replicates: A minimum of three biological replicates for each condition (control and treated) is essential for robust statistical analysis of differential gene expression.[6] Batch effects can be minimized by preparing and sequencing all samples in a single run.[6]
-
Sample Collection: Flash-freeze harvested seedling tissue immediately in liquid nitrogen to halt cellular processes and prevent RNA degradation.[7] Store samples at -80°C until RNA extraction.
Part 3: Core Protocol - From Seedling to Sequencer-Ready Library
This protocol is optimized for generating stranded mRNA libraries for Illumina sequencing platforms. It integrates a robust RNA extraction method suitable for challenging plant tissues with a reliable library preparation kit, such as the NEBNext Ultra II Directional RNA Library Prep Kit.[8][9][10]
Caption: Stranded RNA-Seq Library Preparation Workflow.
Section 3.1: Total RNA Extraction from Metabolite-Rich Seedlings
Plant seedlings, particularly when stressed, can accumulate high levels of secondary metabolites, polysaccharides, and phenolic compounds that co-precipitate with RNA and inhibit downstream enzymatic reactions.[11][12][13][14] A modified CTAB (cetyltrimethylammonium bromide) or a robust TRIzol-based method is highly recommended over standard column-based kits.[11][14]
Protocol: Modified CTAB Method
-
Homogenization: Grind 50-100 mg of frozen seedling tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.
-
Lysis: Immediately transfer the powder to a pre-heated (65°C) 2 mL tube containing 700 µL of CTAB extraction buffer with 2% (v/v) β-mercaptoethanol and 2% (w/v) PVP added just before use.[13] Vortex vigorously.
-
Rationale: The hot CTAB buffer helps to denature proteins and RNases, while PVP and β-mercaptoethanol are crucial for binding polyphenols and preventing their oxidation, which can damage RNA.[14]
-
-
Incubation: Incubate at 65°C for 10-15 minutes with occasional vortexing.
-
Phase Separation: Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) and vortex for 1 minute. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.25 volumes of 10 M LiCl and mix. Incubate overnight at 4°C.
-
Rationale: High-molarity LiCl selectively precipitates RNA, leaving behind most DNA and polysaccharides in the supernatant.
-
-
Pelleting & Washing: Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the RNA. Discard the supernatant. Wash the pellet twice with 1 mL of cold 70% ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes (do not over-dry) and resuspend in 30-50 µL of RNase-free water.
-
DNase Treatment: Perform an in-solution DNase I treatment (e.g., using TURBO DNase) according to the manufacturer's protocol to remove any contaminating genomic DNA.[15][16]
Section 3.2: RNA Quality Control (QC)
Rigorous quality control at this stage is non-negotiable and predictive of sequencing success.[6][7][17][18]
| Metric | Method | Acceptance Criteria | Rationale |
| Purity | NanoDrop Spectrophotometer | A260/280 ratio: 1.8 - 2.1A260/230 ratio: > 1.8 | A low 260/280 ratio indicates protein contamination. A low 260/230 ratio suggests contamination by salts, phenols, or polysaccharides. |
| Integrity | Agilent Bioanalyzer / Fragment Analyzer | RIN (RNA Integrity Number) ≥ 7.0 | The RIN provides a quantitative assessment of RNA integrity. Low RIN values indicate degradation, which can lead to a 3' bias in the final data.[17] |
| Concentration | Qubit Fluorometer | ≥ 100 ng total RNA | Fluorometric quantification (e.g., Qubit) is more accurate than spectrophotometry as it specifically measures RNA, not all nucleic acids. |
Section 3.3: Stranded mRNA Library Preparation
This section follows the workflow of a typical stranded RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA[19][20][21] or NEBNext Ultra II Directional RNA[8][9][10]). The protocol is optimized for 100 ng - 1 µg of total RNA starting material.
-
mRNA Isolation:
-
Fragmentation and Priming:
-
First Strand cDNA Synthesis:
-
Second Strand cDNA Synthesis:
-
Synthesize the second cDNA strand using DNA Polymerase I and RNase H.
-
Key Step (Strand Specificity): The second strand synthesis reaction mix contains dUTP instead of dTTP.[8][20]
-
Rationale: The incorporation of dUTP marks the second strand. During the final PCR amplification step, a high-fidelity polymerase that cannot read through uracil is used. This ensures that only the first strand (which corresponds to the original antisense strand of the mRNA) is amplified, preserving strand-of-origin information.[19][20][22]
-
-
End Repair, A-tailing, and Adapter Ligation:
-
The double-stranded cDNA fragments are "end-repaired" to create blunt ends.
-
A single adenosine (A) nucleotide is added to the 3' ends of the fragments (dA-tailing).
-
Sequencing adapters with a corresponding 3' thymidine (T) overhang are ligated to the cDNA fragments. These adapters contain the sequences necessary for binding to the sequencer's flow cell and the index sequences for multiplexing.
-
-
Library Amplification:
-
Perform PCR to enrich for the adapter-ligated cDNA fragments and add the full adapter sequences required for sequencing.
-
Use a minimal number of PCR cycles (typically 10-15) to avoid amplification bias.
-
Section 3.4: Final Library QC and Quantification
This final QC step ensures the library is suitable for sequencing and allows for accurate pooling of multiple libraries.[23]
| Metric | Method | Acceptance Criteria | Rationale |
| Size Distribution | Agilent Bioanalyzer / Fragment Analyzer | A distinct peak between 250-600 bp, with minimal adapter-dimer (<150 bp). | Confirms the success of fragmentation and ligation and checks for the presence of undesirable adapter-dimers which can consume sequencing reads. |
| Concentration | Qubit Fluorometer | ≥ 5 ng/µL | Provides an initial concentration estimate for dilution. |
| Quantification of Amplifiable Molecules | qPCR (e.g., KAPA Library Quantification Kit) | > 2 nM | qPCR is the gold standard for library quantification as it specifically measures only the library fragments that have adapters on both ends and are thus capable of being clustered and sequenced on the flow cell.[24][25] |
Part 4: Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low RIN Score (< 7.0) | Suboptimal sample handling; RNase contamination; tissue type high in endogenous RNases. | Ensure rapid flash-freezing and maintain a cold chain. Use RNase-free reagents and consumables. Re-optimize the RNA extraction protocol. |
| Low RNA Yield | Insufficient starting material; inefficient lysis or precipitation. | Increase starting tissue amount. Ensure complete homogenization. Optimize precipitation steps (e.g., extend LiCl precipitation time). |
| Low Library Yield | Poor RNA quality; inefficient enzymatic steps. | Start with high-quality RNA (RIN > 7.0). Ensure all enzymes and buffers are properly stored and handled. |
| Prominent Adapter-Dimer Peak (~120-140 bp) | Insufficient starting material; suboptimal adapter-to-insert ratio; inadequate post-ligation cleanup. | Ensure accurate quantification of starting material. Optimize adapter concentration. Perform a stringent two-sided size selection with magnetic beads. |
Part 5: Downstream Data Analysis Overview
Once sequenced, the raw data (FASTQ files) must undergo a bioinformatic analysis pipeline. Key steps include:
-
Quality Control of Raw Reads: Using tools like FastQC to check read quality.[26]
-
Adapter and Quality Trimming: Removing adapter sequences and low-quality bases.[6]
-
Alignment: Mapping the cleaned reads to a reference genome or transcriptome.[26]
-
Quantification: Counting the number of reads that map to each gene or transcript.[26]
-
Differential Expression Analysis: Using statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated by MeJA treatment.[7]
References
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Munné-Bosch, S., & Mueller, M. J. (2013). Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells. Plant Signaling & Behavior. [Link]
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Ghorbel, M., et al. (2021). An RNA isolation system for plant tissues rich in secondary metabolites. BMC Research Notes. [Link]
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Illumina, Inc. (n.d.). TruSeq Stranded mRNA Reference Guide. Illumina Support. [Link]
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Pairend Genomics. (2025). The Importance of Quality Control in RNA-Seq Analysis. Pairend Genomics. [Link]
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Illumina, Inc. (n.d.). TruSeq Stranded mRNA Sample Preparation Guide. OSTR. [Link]
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CHMI Services. (n.d.). Illumina TruSeq Stranded mRNA Sample Preparation Protocol. CHMI Services. [Link]
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CD Genomics. (n.d.). RNA Sequencing Quality Control. CD Genomics. [Link]
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Duke University. (n.d.). NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina. Duke People. [Link]
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Singh, S., et al. (2025). Pre-sequencing assessment of RNA-Seq library quality using real-time qPCR. Journal of Biomolecular Techniques. [Link]
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Cheah, B. H., et al. (2019). Efficient and High-Quality RNA Isolation from Metabolite-Rich Tissues of Stevia rebaudiana, an Important Commercial Crop. Molecules. [Link]
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Kurian, J. S., et al. (2022). An Optimized and Cost-Effective RNA Extraction Method for Secondary Metabolite-Enriched Tissues of Norway Spruce (Picea abies). Plants. [Link]
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CRG Bioinformatics Core Facility. (n.d.). mRNA-seq. CRG. [Link]
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Zhang, L., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
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Illumina, Inc. (n.d.). TruSeq Stranded mRNA. Illumina. [Link]
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Li, G. (2020). RNA-seq library preparation and sequencing. Bio-protocol. [Link]
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Jacob, F., et al. (2020). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. Bio-protocol. [Link]
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Lexogen. (n.d.). Library Preparation Quality Control and Quantification. RNA Lexicon. [Link]
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Utrecht University Research Portal. (n.d.). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. UU Research Portal. [Link]
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Focal. (2024). 10 Best Practices for Effective RNA-Seq Data Analysis. Focal. [Link]
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Azure Biosystems. (n.d.). Library Quantification. Azure Biosystems. [Link]
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Zhang, Y., et al. (2017). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link]
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Jacob, F., et al. (2020). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. Bio-protocol. [Link]
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Goossens, J., et al. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany. [Link]
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Jacob, F., et al. (2020). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. ResearchGate. [Link]
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Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology. [Link]
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RNA-Seq Blog. (n.d.). An RNA-Seq QC Overview. RNA-Seq Blog. [Link]
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Singh, S., et al. (2025). Pre-Sequencing Assessment of RNA-Seq Library Quality Using Real-Time qPCR. bioRxiv. [Link]
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New England Biolabs GmbH. (n.d.). NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. NEB. [Link]
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Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany. [Link]
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DNA/RNA Quantification & Library QC. (2024). DNA/RNA Quantification & Library QC. [Link]
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Application Notes & Protocols: Unveiling MeJA-Responsive Transcriptional Networks via ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Jasmonate Signal
Methyl jasmonate (MeJA), a key plant hormone, orchestrates a vast array of physiological processes, most notably plant defense responses against pathogens and herbivores, and developmental programs.[1][2] At the heart of MeJA signaling lies a rapid and extensive reprogramming of gene expression, driven by the activation and repression of specific transcription factors (TFs).[2][3] Identifying the precise genomic locations where these TFs bind is crucial to understanding the regulatory networks that govern MeJA-mediated responses.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) has emerged as the gold-standard technique for mapping protein-DNA interactions across an entire genome.[4][5][6] This guide provides a comprehensive, in-depth protocol for utilizing ChIP-seq to identify the binding sites of TFs, such as the master regulator MYC2, in response to MeJA treatment in plants.[1][7][8] We will delve into the causality behind experimental choices, establish self-validating quality control checkpoints, and provide a detailed, field-proven methodology from tissue treatment to bioinformatic analysis.
The MeJA Signaling Cascade: A Primer
Understanding the biological context is paramount. In the absence of MeJA, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors like MYC2.[7][9][10] Upon stress or developmental cues, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized.[11][12] JA-Ile acts as a molecular glue, promoting the interaction between JAZ repressors and the F-box protein COI1, a component of the SCFCOI1 E3 ubiquitin ligase complex.[11][12][13][14] This interaction targets JAZ proteins for degradation by the 26S proteasome, liberating MYC2.[10][14] Freed MYC2 can then bind to the G-box (CACGTG) and other cis-regulatory elements in the promoters of target genes, activating a transcriptional cascade that defines the plant's response.[8][15]
Figure 1. Simplified MeJA signaling pathway leading to MYC2 activation.
Principle of ChIP-seq
The ChIP-seq workflow is a multi-stage process designed to isolate and identify DNA fragments bound by a specific protein in vivo.[16][17] It begins with cross-linking protein-DNA complexes within intact plant tissue, followed by chromatin extraction and fragmentation. An antibody specific to the transcription factor of interest is used to immunoprecipitate the chromatin complexes. The cross-links are then reversed, and the associated DNA is purified, prepared into a sequencing library, and sequenced using next-generation sequencing (NGS). Finally, the resulting sequences are mapped to a reference genome to reveal the protein's binding sites.[18]
Figure 2. High-level overview of the ChIP-seq experimental workflow.
PART 1: Experimental Design & Key Considerations
A successful ChIP-seq experiment hinges on meticulous planning. The choices made before the first pipette touches a tube will dictate the quality and interpretability of the final data.
1. Biological Material and Treatment:
-
Plant Material: Use healthy, uniformly grown plant material (e.g., Arabidopsis thaliana seedlings).[6] The amount of starting material is critical; 1-2 grams of fresh tissue per sample is a robust starting point for transcription factor ChIP.[19]
-
MeJA Treatment: The concentration and duration of MeJA treatment are crucial variables. A time-course experiment (e.g., 0, 30 min, 2h, 6h) is highly recommended to capture both early and late transcriptional responses.[2] A typical concentration for Arabidopsis seedlings is 50-100 µM MeJA.[14]
-
Replicates: A minimum of two, preferably three, biological replicates for each condition (e.g., mock vs. MeJA-treated) is essential for statistical power in differential binding analysis.
2. Antibody Selection and Validation (The Most Critical Step): The specificity and efficiency of the antibody are paramount for a successful ChIP experiment.[20][21] An antibody that performs well in one application (e.g., Western blot) is not guaranteed to work in ChIP.[22]
-
Source: Whenever possible, use antibodies designated as "ChIP-grade" or "ChIP-seq validated" by the manufacturer.[22]
-
Validation Protocol: The end-user MUST validate each new antibody lot. This is non-negotiable for data integrity.
| Validation Method | Purpose & Procedure | Expected Outcome |
| Western Blot | Confirm the antibody recognizes a single band of the correct molecular weight in a total protein extract from your plant species. | A single, sharp band at the expected size for the target TF. No cross-reactivity with other proteins. |
| Immunoprecipitation-Western Blot (IP-WB) | Show that the antibody can effectively pull down the target protein from a solution. | A clear band corresponding to the target TF in the IP lane, and its absence in the IgG control lane. |
| Peptide Array/ELISA | (If available) Test antibody specificity against a library of peptides, including modified forms. | Strong binding to the target epitope and minimal binding to off-target peptides. |
| Knockout/Knockdown Control | Perform ChIP-qPCR or Western Blot on a verified knockout or knockdown mutant line of the target TF. | The signal should be significantly reduced or absent compared to the wild-type control.[23] |
Table 1. Mandatory antibody validation experiments.
3. Essential Controls for Data Normalization and Interpretation: Proper controls are necessary to distinguish true biological signals from experimental noise.[18]
-
Input DNA Control: This is the most crucial control. It consists of cross-linked, sheared chromatin that has not been subjected to immunoprecipitation.[24] The input sample represents the background distribution of chromatin fragments and is used to normalize the ChIP signal and correct for biases in shearing and sequencing.[18][20]
-
Negative Control (Mock IP): This involves performing the IP with a non-specific IgG antibody from the same species as your primary antibody (e.g., Rabbit IgG).[18][24] This control helps to identify non-specific binding of chromatin to the antibody or beads.
PART 2: Detailed Step-by-Step Protocol
This protocol is optimized for plant tissues and can be adapted for various species with minor modifications.[4][6][25]
Section A: Plant Material Fixation
Causality: Formaldehyde creates reversible protein-DNA and protein-protein cross-links, "freezing" the in vivo interactions.[19] The duration is critical; under-fixation leads to loss of interactions, while over-fixation can mask antibody epitopes and make chromatin resistant to shearing.[26]
-
Harvest 1-2 g of plant tissue per sample.
-
Immediately submerge the tissue in 30 mL of ice-cold 1x Crosslinking Buffer containing 1% (v/v) formaldehyde.[27]
-
Apply a vacuum for 10-15 minutes to infiltrate the tissue.[19][27]
-
Stop the cross-linking by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes. Glycine quenches the excess formaldehyde.[19]
-
Rinse the tissue thoroughly with cold deionized water, blot dry, and flash-freeze in liquid nitrogen. Store at -80°C.
Section B: Chromatin Extraction
Causality: This multi-step buffer system is designed to first isolate nuclei away from the cytoplasm and vacuole (which contains proteases and other inhibitors) and then lyse the nuclei to release the chromatin.
-
Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Follow a detailed nuclei isolation and chromatin extraction protocol, such as those described by Kaufmann et al. (2010) or Gendrel et al. (2005), which involves a series of specific extraction buffers to purify the nuclei.[4][28]
-
Resuspend the final chromatin pellet in an appropriate buffer for shearing (e.g., Sonication Buffer).
Section C: Chromatin Shearing
Causality: The goal is to fragment the chromatin to a size range of 200-600 bp.[27] This size range provides the best resolution for mapping binding sites. Fragments that are too large will lower resolution, while fragments that are too small may be lost during purification.
Method 1: Sonication (Mechanical Shearing)
-
Principle: Uses high-frequency sound waves to induce cavitation, which mechanically shears the chromatin.[29]
-
Pros: Random shearing, effective for difficult-to-lyse cells.[29][30]
-
Cons: Requires optimization, can generate heat that denatures epitopes, and can be inconsistent.[30][31]
-
Protocol: Use a probe or adaptive focused acoustics sonicator (e.g., Covaris). Perform a time-course optimization to determine the ideal settings to achieve the target fragment size.
Method 2: Enzymatic Digestion
-
Principle: Uses Micrococcal Nuclease (MNase), an enzyme that preferentially digests the linker DNA between nucleosomes.[29]
-
Pros: Milder, more reproducible, and requires no specialized equipment.[29] It is often preferred for less stable TF interactions.[32]
-
Cons: Can have sequence bias and over-digestion may lead to loss of nucleosome-free regions.[30]
-
Protocol: Perform a titration of MNase concentration and digestion time to find the optimal condition.
Quality Control Checkpoint: After shearing, reverse cross-link a small aliquot (10-20 µL) of the chromatin, treat with RNase A and Proteinase K, and purify the DNA. Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder. You should see a smear predominantly between 200 and 600 bp. This step is mandatory before proceeding to immunoprecipitation.
Section D: Immunoprecipitation (IP)
-
For each IP, dilute approximately 10-25 µg of sheared chromatin in ChIP Dilution Buffer.[33]
-
Set aside 1% of the diluted chromatin as your Input Control . Store at -20°C.[33]
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads to reduce non-specific background.
-
Add the ChIP-validated primary antibody (typically 2-5 µg, but requires optimization) or the equivalent amount of mock IgG antibody to the pre-cleared chromatin.[22]
-
Incubate overnight at 4°C with gentle rotation to allow antibody-protein-DNA complexes to form.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody complexes.[27]
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.[33] These stringent washes are critical for removing non-specifically bound chromatin and proteins.
-
Elute the immunoprecipitated complexes from the beads using a freshly prepared Elution Buffer.
Section E: Reverse Crosslinking and DNA Purification
-
Add NaCl to the ChIP eluates and the Input control samples and incubate at 65°C for 4-6 hours or overnight. This reverses the formaldehyde cross-links.
-
Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.[33]
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.[33] Elute in a small volume (20-30 µL) of nuclease-free water.
Quality Control Checkpoint (Optional but Recommended): Before committing to expensive library preparation and sequencing, perform a ChIP-qPCR analysis. Use the purified ChIP DNA and Input DNA as templates. Design primers for a known target gene promoter of your TF (positive locus) and a gene-desert region (negative locus).
| Sample | Locus | Expected Result | Interpretation |
| TF ChIP | Positive | High enrichment (e.g., >10-fold vs. IgG) | Successful IP of the target. |
| TF ChIP | Negative | Low enrichment (similar to IgG) | IP is specific. |
| IgG Mock IP | Positive/Negative | Low enrichment | Background binding is low. |
Table 2. Expected outcomes for a ChIP-qPCR validation experiment.
Section F & G: Library Preparation and Sequencing
The small amount of DNA recovered from a TF ChIP experiment requires a robust library preparation protocol.
-
Perform end-repair, A-tailing, and adapter ligation using a kit optimized for low DNA input.
-
Carry out a minimal number of PCR amplification cycles to generate enough material for sequencing while avoiding amplification bias.
-
Perform size selection to remove adapter dimers and enrich for the desired library size (e.g., 250-700 bp).
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) to generate at least 20-30 million single-end 50 bp reads per sample.[34]
Section H: Bioinformatic Data Analysis
The analysis of ChIP-seq data is as critical as the wet-lab protocol.[16] A standard workflow includes several key steps.[35][36]
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing data.[18][24][34]
-
Read Alignment: Align the quality-filtered reads to the appropriate reference genome using an aligner like Bowtie2 or BWA.[34]
-
Peak Calling: This is the process of identifying regions of the genome with a statistically significant enrichment of aligned reads in the ChIP sample compared to the Input control.[24] MACS2 is a widely used and effective tool for calling the sharp, narrow peaks typical of transcription factors.
-
Quality Metrics: Assess the quality of the ChIP-seq experiment using metrics like Fraction of Reads in Peaks (FRiP). A good experiment typically has a FRiP score >1-5%.[37] Another key metric is strand cross-correlation, which assesses the quality of the library by measuring the correlation of reads on the forward and reverse strands at a distance corresponding to the fragment length.[38]
-
Downstream Analysis:
-
Peak Annotation: Associate called peaks with the nearest genes to generate hypotheses about target gene regulation.
-
Motif Analysis: Use tools like MEME-ChIP to perform de novo motif discovery within the peak regions. The identified motif should match the known binding motif for your TF, providing powerful validation of your experiment's specificity.[23][39]
-
Differential Binding Analysis: Use tools like DiffBind or DESeq2 to identify genomic regions that are significantly more bound by the TF after MeJA treatment compared to the mock control.[18]
-
Data Visualization: Visualize read enrichment at specific genomic loci using a genome browser like IGV or UCSC Genome Browser.[37]
-
| Analysis Step | Recommended Tool(s) | Purpose |
| Quality Control | FastQC | Assess raw sequencing read quality. |
| Alignment | Bowtie2, BWA | Map sequencing reads to a reference genome. |
| Peak Calling | MACS2 | Identify significant enrichment regions (peaks). |
| Post-Alignment QC | ChIPQC, deepTools | Calculate FRiP, cross-correlation, and other metrics. |
| Motif Discovery | MEME-ChIP, Homer | Find enriched DNA sequence motifs within peaks. |
| Differential Binding | DiffBind, DESeq2 | Compare TF occupancy between conditions. |
| Visualization | IGV, UCSC Genome Browser | Visually inspect read alignments and peaks. |
Table 3. Common bioinformatics tools for ChIP-seq data analysis.
References
- Vertex AI Search. (n.d.). The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants.
- Frontiers. (n.d.). The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling.
- Cell Signaling Technology. (n.d.). ChIP-seq Validated Antibodies.
- PubMed. (n.d.). Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP).
- Oxford Academic. (n.d.). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop | The Plant Cell.
- PMC. (2023). MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis.
- Springer Nature Experiments. (n.d.). Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP).
- PubMed Central. (n.d.). The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms.
- EpiGenie. (2013). ChIP Sequencing Overview.
- Computational Genomics with R. (n.d.). 9.3 Factors that affect ChIP-seq experiment and analysis quality.
- Springer Nature Experiments. (n.d.). Bioinformatics Core Workflow for ChIP-Seq Data Analysis.
- (n.d.). Quality control in ChIP-seq data.
- Bioconductor. (n.d.). Basics of ChIP-seq data analysis.
- Merck Millipore. (n.d.). Getting started with ChIP-seq: experimental design to data analysis.
- Bio-protocol. (2021). Histone modification ChIP-seq on Arabidopsis thaliana Plantlets.
- PMC - NIH. (n.d.). Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq).
- (n.d.). How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis.
- NIH. (n.d.). Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells.
- Partek. (2024). Quality control for ChIP-Seq samples.
- Diagenode. (n.d.). Universal Plant ChIP-seq kit.
- (n.d.). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling.
- Wageningen University & Research. (n.d.). Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP).
- Springer Nature Experiments. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis.
- Semantic Scholar. (n.d.). Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP).
- Protocols.io. (2019). Plant Chromatin Immunoprecipitation.
- The Biochemist - Portland Press. (n.d.). A beginner's guide to ChIP-seq analysis.
- (2018). JAZ repressors of metabolic defense promote growth and reproductive fitness in Arabidopsis.
- MDPI. (n.d.). The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms.
- Epigenomics Workshop 2025. (n.d.). ChIP-seq.
- (2014). Quick Tips for Validating Antibodies for Chromatin Immunoprecipitation (ChIP).
- PMC - NIH. (2019). BrTCP7 Transcription Factor Is Associated with MeJA-Promoted Leaf Senescence by Activating the Expression of BrOPR3 and BrRCCR.
- EpiGenie. (2020). Chromatin Shearing Technical Tips and Optimization.
- Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods.
- CST Blog. (n.d.). How to Choose Enzymatic Digestion or Sonication for ChIP.
- (n.d.). JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling.
- PMC. (n.d.). Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling.
- PMC - NIH. (n.d.). The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes.
- Bioinformatics. (2020). BTEP: Library ChIP preparation: How do I choose between sonication and enzymatic-based chromatin fragmentation for ChIP-seq? How might this affect sequencing depth?.
- PMC - PubMed Central. (2015). A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies.
- This is Epigenetics. (n.d.). Validation Of Antibodies For ChIP Document #: LIBPR_Work Inst.0024 Supersedes.
- ResearchGate. (n.d.). The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants.
- Thermo Fisher Scientific. (n.d.). A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays and Antibody Selection.
- YouTube. (2019). How to Choose: Enzymatic or Sonication Protocol for ChIP.
- DNA Methylation, Histone and Chromatin Study. (2005). MNase vs sonication for ChIP.
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Methyl Jasmonate During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the extraction of methyl jasmonate (MeJA). As a volatile signaling molecule crucial in plant defense and development, accurate quantification of MeJA is paramount.[1][2] This resource provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low recovery rates, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significantly low recovery of methyl jasmonate. What are the most common culprits?
Low recovery of methyl jasmonate is a frequent challenge, often attributable to its unique physicochemical properties. The primary factors to consider are:
-
Volatility: Methyl jasmonate is a volatile organic compound (VOC), meaning it can be easily lost to the atmosphere during sample handling and extraction.[3][4][5]
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical. A solvent with inappropriate polarity will not efficiently solubilize MeJA, leading to poor yields.[6][7]
-
Inadequate Sample Homogenization: Incomplete disruption of plant tissue can leave a substantial amount of MeJA trapped within the cellular matrix.[6]
-
Chemical Degradation: Although generally more stable than its acidic counterpart, jasmonic acid, MeJA can still be susceptible to degradation under certain pH and temperature conditions.[8]
-
Issues during Solvent Evaporation/Concentration: Significant losses can occur during the concentration step if not performed carefully, due to the compound's volatility.[9]
Q2: What are the key chemical properties of methyl jasmonate I should be aware of during extraction?
Understanding the chemical and physical properties of methyl jasmonate is fundamental to designing an effective extraction protocol.
| Property | Value/Description | Implication for Extraction |
| Molecular Formula | C₁₃H₂₀O₃ | - |
| Molecular Weight | 224.30 g/mol [1] | Influences diffusion rates. |
| Boiling Point | 110 °C at 0.2 mmHg[1] | High volatility; requires careful handling to prevent evaporative loss. |
| Vapor Pressure | 3.37 x 10⁻⁴ mm Hg at 25 °C[10] | Reinforces its volatile nature at room temperature. |
| Solubility in Water | 340 mg/L at 25 °C | Sparingly soluble in water, indicating a preference for organic solvents. |
| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, ethyl acetate, dichloromethane, ether, and n-hexane.[11][12] | A wide range of organic solvents can be used for extraction. |
| Appearance | Colorless to pale yellow oily liquid.[10][11] | - |
Q3: Which extraction method is generally recommended for methyl jasmonate?
The optimal extraction method depends on the sample matrix, the required level of purity, and the available instrumentation.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for purifying and concentrating jasmonates from plant extracts. It excels at removing interfering compounds.[4][6]
-
Liquid-Liquid Extraction (LLE): A classic and effective method, but it can be more labor-intensive and may yield less clean extracts compared to SPE.[6][13]
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique ideal for analyzing volatile compounds from the headspace of a sample. It is particularly useful for profiling the volatile emissions of plants.[3][14][15][16]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and resolving the root causes of low methyl jasmonate recovery.
Issue 1: Loss of Analyte Due to Volatility
The volatile nature of methyl jasmonate is a primary contributor to low recovery. Losses can occur at multiple stages of the extraction process.
Causality
Methyl jasmonate's relatively high vapor pressure and low boiling point mean that it can readily evaporate, especially at room temperature or when exposed to a stream of nitrogen for solvent evaporation.[1][5][10]
Troubleshooting & Optimization
-
Maintain Low Temperatures: Perform all extraction steps, including homogenization, solvent addition, and centrifugation, at 4°C or in an ice bath to reduce the vapor pressure of MeJA.
-
Minimize Headspace: Use appropriately sized vials and extraction vessels to reduce the volume of air into which MeJA can evaporate.
-
Gentle Solvent Evaporation: When concentrating the extract, use a gentle stream of nitrogen and avoid complete dryness. If possible, a rotary evaporator at low temperature is a better option. Incomplete sample drying can significantly improve the recovery of volatile compounds.[9]
Issue 2: Inefficient Extraction from the Sample Matrix
This issue can stem from either incomplete cell lysis or the use of a suboptimal extraction solvent.
Causality
Plant tissues have rigid cell walls that must be thoroughly disrupted to release intracellular metabolites. The polarity of the extraction solvent must be well-matched to that of methyl jasmonate to ensure efficient solubilization.[6][17]
Troubleshooting & Optimization
-
Improve Homogenization:
-
Optimize Solvent Selection:
-
Methanol, often in a mixture with water (e.g., 80% methanol), is a common and effective solvent for extracting jasmonates.[6][18]
-
Acetonitrile is another excellent choice, particularly for subsequent analysis by HPLC.[19]
-
For less polar matrices, ethyl acetate or dichloromethane can be effective.[12]
-
Issue 3: Poor Recovery During Liquid-Liquid Extraction (LLE)
LLE is a common technique, but it is prone to issues such as emulsion formation and incomplete phase separation.
Causality
Emulsions can form when samples contain high concentrations of lipids or other surfactant-like molecules, which can trap the analyte of interest and prevent clean phase separation.[20]
Troubleshooting & Optimization
-
Prevent Emulsion Formation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases without creating an emulsion.[20]
-
Break Emulsions: If an emulsion does form, you can try:
Issue 4: Inconsistent Results with Solid-Phase Extraction (SPE)
SPE is a powerful purification technique, but variability can arise from improper column conditioning, loading, or elution.
Causality
Inconsistent flow rates, incomplete activation of the sorbent, or using an inappropriate elution solvent can all lead to variable and low recovery.
Troubleshooting & Optimization
-
Ensure Proper Cartridge Conditioning: Always pre-condition the SPE cartridge with the recommended solvents (e.g., methanol followed by water for reverse-phase C18 cartridges) to activate the stationary phase.
-
Control Flow Rate: Maintain a consistent and slow flow rate during sample loading and elution to ensure proper interaction between the analyte and the sorbent.
-
Optimize Elution Solvent: Ensure the elution solvent is strong enough to completely desorb MeJA from the sorbent. For C18 cartridges, 100% methanol is often effective.[4]
Issue 5: Low Signal Intensity in GC-MS Analysis
Even with a successful extraction, low signal intensity during GC-MS analysis can be mistaken for low recovery. This can be due to the need for derivatization.
Causality
While methyl jasmonate is more volatile than jasmonic acid, its polarity can sometimes lead to poor peak shape and tailing in gas chromatography. Derivatization increases volatility and reduces polarity, leading to sharper peaks and improved sensitivity.[21]
Troubleshooting & Optimization
-
Consider Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert MeJA into a more volatile and less polar derivative, improving its chromatographic behavior.[22][23]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Methyl Jasmonate from Plant Tissue
This protocol is a robust method for the extraction and purification of methyl jasmonate from plant tissue, suitable for subsequent LC-MS/MS analysis.[4][24]
-
Sample Preparation and Homogenization: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a microcentrifuge tube.
-
Extraction: a. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol). b. Vortex thoroughly and incubate for 30 minutes at 4°C with gentle shaking. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
-
SPE Cleanup (using a C18 cartridge): a. Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. b. Dilute the supernatant from step 2d with ultrapure water to a final methanol concentration of less than 10%. c. Load the diluted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 20% methanol to remove polar impurities. e. Elute the methyl jasmonate with 1 mL of 100% methanol and collect the eluate.[4]
-
Concentration and Analysis: a. Evaporate the eluate under a gentle stream of nitrogen gas, being careful not to go to complete dryness. b. Reconstitute the residue in a suitable solvent for your analytical method (e.g., acetonitrile for RP-HPLC).
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile MeJA Analysis
This protocol is ideal for the non-destructive analysis of volatile methyl jasmonate emitted from plant samples.[3][14][15]
-
Sample Preparation: a. Place a known weight of fresh plant material (e.g., a leaf or flower) into a headspace vial. b. Seal the vial with a septum-containing cap.
-
Extraction: a. Expose an SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial.[16] b. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes) to allow for the adsorption of volatile compounds onto the fiber.[16]
-
Analysis: a. Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption and analysis by GC-MS.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low methyl jasmonate recovery.
Caption: A decision-tree for troubleshooting low MeJA recovery.
References
-
Glauser, G., & Wolfender, J. L. (2013). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 257(2), 186-194. [Link]
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Borkataky, M., Kakoti, B. B., & Begum, T. (2019). Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation. Heliyon, 5(10), e02594. [Link]
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Birkett, M. A., Chamberlain, K., Guerrieri, E., Pickett, J. A., Wadhams, L. J., & Yasuda, T. (2001). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Journal of chromatographic science, 39(5), 183-186. [Link]
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ResearchGate. (n.d.). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Methyl jasmonate (CAS 1211-29-6). Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase microextraction–gas chromatography–mass spectrometry.... Retrieved from [Link]
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University of Johannesburg. (n.d.). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN102135528A - Detection method of jasmonic acid and methyl jasmonate in trace plant fresh sample.
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Welch Materials, Inc. (2024, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. [Link]
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ChemBK. (n.d.). Methyl jasmonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (-)-Methyl jasmonate. PubChem. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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Birkemeyer, C., Kolasa, A., & Kopka, J. (2003). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. Journal of Chromatography A, 993(1-2), 89-102. [Link]
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K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
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ResearchGate. (n.d.). Study on the extraction, purification and quantification of Jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Retrieved from [Link]
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da Silva, J. C. C., da Silva, M. G. C., & de Oliveira, J. V. (2014). Bioproduction and extraction of jasmonates. African Journal of Biotechnology, 13(41), 4053-4058. [Link]
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ResearchGate. (n.d.). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. Retrieved from [Link]
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Grichenkova, M. A., Akimov, A. A., & Druzhilovskaya, O. I. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega. [Link]
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IntechOpen. (2018). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link]
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Wang, L., Wang, M., & Li, Y. (2015). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. The Scientific World Journal, 2015, 815041. [Link]
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Li, Y., Li, L., & Li, Y. (2019). Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli. Journal of agricultural and food chemistry, 67(10), 2764-2771. [Link]
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LCGC International. (2013). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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Seo, S. M., Kim, H. K., & Choi, Y. H. (2025). Optimizing Extraction Solvents for Plant Chemical Analysis Using 1H NMR and Principal Component Analysis. Methods in Molecular Biology, 2800, 15-26. [Link]
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ResearchGate. (n.d.). How do I dissolve liquid methyl jasmonate?. Retrieved from [Link]
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Scirp.org. (n.d.). Impact of Methyl Jasmonate on Antioxidant Activity and Some Biochemical Aspects of Maize Plant Grown under Water Stress Condition. Retrieved from [Link]
-
Bibel, M. (2023, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
ResearchGate. (n.d.). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Retrieved from [Link]
-
Ali, B., & Al-Wabel, N. A. (2015). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. Molecules, 20(7), 12658-12674. [Link]
-
Jones, A. M. P., & Adal, A. M. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1123999. [Link]
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Rohwer, C. L., & Erwin, J. E. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. Molecules, 21(6), 723. [Link]
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ResearchGate. (n.d.). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium?. Retrieved from [Link]
-
Wang, Y., & Chen, C. (2020). Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism. Frontiers in Plant Science, 11, 599. [Link]
-
Ketsa, S., & Prabhasavat, S. (2001). Effect of Methyl Jasmonate on Physical and Chemical Properties of Mango Fruit cv. Nam Dok Mai. Acta Horticulturae, 553, 333-336. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2110. [Link]
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Technical Support Center: Preserving the Integrity of Jasmonic Acid Methyl Ester (MeJA)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Jasmonic Acid Methyl Ester (MeJA). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability and degradation of MeJA in experimental samples. Ensuring the integrity of MeJA is paramount for obtaining reproducible, accurate, and meaningful results. This document provides in-depth, field-proven insights into proper handling, storage, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding MeJA stability.
Q1: What is the optimal storage condition for pure, neat MeJA?
For long-term stability, pure MeJA, which is typically supplied as a neat oil, should be stored at -20°C in a tightly sealed container.[1] Some manufacturers recommend storage at 2 to 6°C for shorter periods.[2] The key is to minimize exposure to air, moisture, and light. To further prevent oxidation, it is best practice to overlay the neat oil with an inert gas like argon or nitrogen before sealing.
Q2: What is the best solvent for preparing MeJA stock solutions for long-term storage?
While MeJA is soluble in several organic solvents, including ethanol, DMSO, and dimethyl formamide (DMF), ethanol is not recommended for long-term storage. Storing MeJA in ethanol can lead to transesterification, where the methyl ester is exchanged for an ethyl ester, forming ethyl jasmonate. This alters the molecule's chemical properties and biological activity. For stable, long-term storage of stock solutions at -20°C, high-purity DMSO or DMF are superior choices.
Q3: How can I prevent MeJA from degrading in my aqueous working solutions (e.g., cell culture media, buffers)?
The primary degradation pathway in aqueous solutions is hydrolysis of the methyl ester back to jasmonic acid. To mitigate this, it is crucial to prepare aqueous working solutions fresh for each experiment . We do not recommend storing aqueous solutions for more than one day. When preparing the solution, add the organic stock solution dropwise into the aqueous buffer while vortexing vigorously to prevent precipitation due to MeJA's low water solubility.[3]
Q4: My experimental results are inconsistent. Could MeJA degradation be the cause?
Absolutely. Inconsistent results are a hallmark of sample degradation. The two main culprits are:
-
Hydrolysis: Conversion to jasmonic acid changes the molecule's lipophilicity and ability to cross cell membranes, potentially altering its biological effect.
-
Epimerization: MeJA has stereoisomers, and their biological activities can differ significantly.[4] Changes in temperature or pH can cause the conversion (epimerization) between these isomers, leading to variable biological responses.
Q5: What are the main degradation products I should be aware of during analysis?
The primary chemical degradation product to monitor is jasmonic acid , resulting from hydrolysis. Analytically, you should also be aware of the potential for separating the different stereoisomers of MeJA, which may appear as distinct peaks depending on your chromatographic method.[4] When performing quantitative analysis using methods like LC-MS/MS or GC-MS, it is highly recommended to use deuterated or other stable isotope-labeled internal standards to account for any degradation or sample loss during preparation.[5]
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for diagnosing and solving common problems encountered during experiments with MeJA.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) & Preventative Measures |
| Loss of Biological Activity | 1. Hydrolysis: The methyl ester has hydrolyzed to jasmonic acid in aqueous media. 2. Epimerization: The active isomer has converted to a less active form. 3. Volatility: MeJA has evaporated from improperly sealed containers. | 1. Prepare working solutions fresh daily. Do not store aqueous solutions. 2. Maintain consistent and recommended storage temperatures for stock solutions (-20°C). 3. Always use tightly sealed vials for both stock and neat compounds.[1][2][6] |
| Inconsistent Analytical Quantification (GC/MS, LC/MS) | 1. Degradation during extraction: Sample processing at room temperature accelerates degradation. 2. Sample loss during preparation: Physical loss of analyte during transfers or evaporation. 3. Transesterification: Use of ethanol as a solvent or for storage. | 1. Perform all extraction and preparation steps on ice or at 4°C. 2. Crucially, incorporate a stable isotope-labeled internal standard (e.g., deuterated MeJA) at the very beginning of your sample preparation.[5] 3. Use appropriate solvents like methanol, ethyl acetate, or dichloromethane for extraction and analysis.[3] Avoid storing samples or standards in ethanol. |
| Unexpected Peaks in Chromatogram | 1. Degradation Product: A peak corresponding to jasmonic acid is present. 2. Isomer Separation: Your chromatography is resolving the different stereoisomers of MeJA.[4] 3. Contamination: Impurities from solvents or sample matrix. | 1. Run a jasmonic acid standard to confirm the identity of the unexpected peak. 2. This may not be a problem, but an expected outcome. Be consistent with your integration method. If you only want to quantify one isomer, ensure your method provides baseline separation. 3. Run solvent blanks and analyze matrix blanks to identify sources of contamination. |
| Precipitate Forms in Aqueous Solution | 1. Low Aqueous Solubility: The final concentration exceeds MeJA's solubility limit in water (~340 mg/L). 2. Improper Mixing: The organic stock solution was added too quickly. | 1. Check that your final concentration is below the solubility limit. 2. Add the stock solution slowly and dropwise to the aqueous buffer while continuously and vigorously mixing.[3] A brief, gentle sonication may also help. |
Visualizing Degradation & Proper Workflow
Understanding the potential pathways of degradation and adhering to a strict workflow are critical for success.
Caption: Primary degradation pathways for MeJA.
Caption: Recommended workflow for MeJA sample handling.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the preparation of stable, reliable standard solutions.
-
Reagent Handling: Allow the sealed vial of neat MeJA to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold oil.
-
Solvent Selection: Use high-purity, anhydrous DMSO for the primary stock solution.
-
Stock Solution Preparation (e.g., 100 mM):
-
Work in a chemical fume hood.
-
Calculate the required volume of DMSO based on the mass of MeJA. The molecular weight of MeJA is 224.3 g/mol .
-
Add the solvent to the vial of neat MeJA.
-
Cap the vial tightly and vortex until the oil is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.
-
Flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Store aliquots at -20°C.[1]
-
-
Working Solution Preparation (Aqueous):
-
Prepare this solution immediately before use.
-
Retrieve a single aliquot of the stock solution and allow it to thaw.
-
While vigorously vortexing your aqueous buffer (e.g., PBS, cell culture media), add the required volume of the DMSO stock solution drop-by-drop.
-
Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.1%).
-
Protocol 2: Extraction of MeJA from Plant Tissue for LC-MS/MS Analysis
This protocol is a general guideline for preserving MeJA integrity during extraction from a biological matrix.
-
Sample Collection: Harvest plant tissue and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity. Store at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (e.g., 100 mg) and keep it frozen during the process.
-
Add the tissue to a 2 mL tube containing ceramic or steel beads.
-
Crucially, add your extraction solvent containing a known amount of a stable isotope-labeled internal standard (e.g., d6-MeJA). A common extraction solvent is cold 80% methanol.
-
Homogenize the tissue using a bead beater or mortar and pestle, ensuring the sample remains cold throughout (pre-chill all equipment).
-
-
Extraction & Clarification:
-
Vortex the homogenate vigorously for 10 minutes at 4°C.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new, clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to clean the sample and concentrate the analyte.[7] Condition and equilibrate the cartridge according to the manufacturer's instructions.
-
Load the supernatant, wash with a weak solvent (e.g., 10% methanol) to remove polar impurities, and elute MeJA with a stronger solvent (e.g., 100% methanol or ethyl acetate).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
Transfer to an autosampler vial for analysis. Common analytical methods include reverse-phase chromatography coupled to a tandem mass spectrometer.[5][7]
-
References
-
PhytoTech Labs. (n.d.). Safety Data Sheet: Methyl Jasmonate. Retrieved from PhytoTech Labs website. [Link]
-
Metascientific. (n.d.). Safety Data Sheet: Methyl Jasmonate. Retrieved from Metascientific website. [Link]
-
Wilbert, S., Ericsson, L. H., & Gordon, M. P. (1998). Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 257(2), 186-194. [Link]
-
Meyer, R., Rautenbach, G. F., & Dubery, I. A. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Phytochemical Analysis, 14(3), 155-159. [Link]
-
Wang, J., et al. (2012). Determination of Chiral Jasmonates in Flowers by GC/MS after Monolithic Material Sorptive Extraction. Journal of Agricultural and Food Chemistry, 60(43), 10619-10625. [Link]
-
Yi, M., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Journal of Chromatography, 28(8), 775-779. [Link]
-
ResearchGate. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. [Link]
-
Zhang, Y., et al. (2022). Preparation and Characterization of Methyl Jasmonate Microcapsules and Their Preserving Effects on Postharvest Potato Tuber. Foods, 11(15), 2232. [Link]
-
Zhang, L., et al. (2017). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 18(1), 73. [Link]
-
Ali, B., & Baek, K. H. (2020). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. Molecules, 25(22), 5424. [Link]
-
ResearchGate. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website. [Link]
-
Wikipedia. (n.d.). Methyl jasmonate. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2014). How do I dissolve liquid methyl jasmonate?[Link]
-
Valenzuela-Riffo, F., & Campos-Vargas, R. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. Molecules, 21(6), 724. [Link]
-
Cepero, Y., et al. (2016). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way. Phytochemical Analysis, 27(5), 255-263. [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. phytotechlab.com [phytotechlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL JASMONATE - Safety Data Sheet [chemicalbook.com]
- 7. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Scientist's Guide to Improving Peak Resolution of Jasmonate Isomers in GC-MS
Welcome to the technical support center dedicated to one of the more nuanced challenges in analytical chemistry: the chromatographic separation of jasmonate isomers by Gas Chromatography-Mass Spectrometry (GC-MS). Jasmonates, including jasmonic acid (JA) and its volatile methyl ester (MeJA), are critical phytohormones involved in plant development and defense signaling.[1][2] Their biological activity is often stereospecific, making the accurate quantification of individual isomers essential for meaningful research.
However, the structural similarity of these isomers presents a significant analytical hurdle, often resulting in poor chromatographic resolution. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve baseline separation and reliable quantification. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a successful jasmonate analysis.
Q1: Why is it so difficult to separate jasmonate isomers?
Jasmonate isomers, particularly stereoisomers (enantiomers and diastereomers), possess nearly identical physicochemical properties, such as boiling point, polarity, and mass. Standard GC columns separate compounds primarily based on boiling point and their interaction with the stationary phase.[3] Because these differences are minimal between isomers, conventional columns like a DB-5 or HP-5 often fail to resolve them, leading to co-elution.[4] Achieving separation requires a chromatographic system that can exploit the subtle differences in their three-dimensional structures.
Q2: Is it mandatory to derivatize jasmonic acid for GC-MS analysis?
Yes, for jasmonic acid, derivatization is a critical step. GC analysis requires analytes to be volatile and thermally stable. Jasmonic acid, with its carboxylic acid group, is non-volatile and prone to adsorption on active sites within the GC system, leading to poor peak shape and low sensitivity. Derivatization, typically methylation to form the more volatile methyl jasmonate (MeJA), is essential for good chromatographic performance.[5][6] While this adds a step to sample preparation, it is a prerequisite for reliable analysis.[2][4]
Q3: What is the single most important factor for separating jasmonate stereoisomers?
The choice of GC column is paramount. For the separation of enantiomers, a chiral stationary phase is non-negotiable.[7][8] These phases are macromolecules, often derivatized cyclodextrins, that create a chiral environment inside the column.[7] This allows for differential interaction with the individual enantiomers, resulting in different retention times and enabling their separation. Without a chiral column, you will not be able to resolve enantiomeric pairs like (+)- and (-)-MeJA.
Q4: Can I distinguish isomers by their mass spectra alone?
Generally, no. Isomers have the same elemental composition and thus the same molecular weight. Their fragmentation patterns under electron ionization (EI) are also typically identical or nearly identical because the fragmentation process is governed by bond energies, which are the same across isomers.[9][10] Therefore, mass spectrometry alone cannot differentiate them; it relies on chromatographic separation to first resolve the isomers before detection.[11]
Section 2: Troubleshooting Guide: From Co-elution to Baseline Resolution
This guide is structured to address specific problems you may encounter during method development. Each solution is grounded in chromatographic theory to help you understand the underlying principles.
Problem 1: My jasmonate isomer peaks are completely co-eluting.
This is a common starting point when using a standard, non-chiral column for a complex sample. The solution lies in selecting the appropriate primary separation tool: the column.
Causality & Solution: Co-elution of stereoisomers indicates that the stationary phase is not capable of differentiating between their 3D structures. You must use a column with a chiral stationary phase.
Actionable Steps:
-
Select a Chiral Column: The most common and effective chiral phases for this type of analysis are based on derivatized cyclodextrins.
-
Consult Selection Guides: Review manufacturer literature to choose a phase known for separating compounds similar to your analytes.[7][8] The table below summarizes some common options.
| Chiral Phase Type | Common Trade Names | Key Selectivity Characteristics | Max Temperature (°C) |
| Permethylated β-cyclodextrin | Rt-βDEXsm, CHIRALDEX B-PM | Excellent for many terpenes, esters, and lactones. A good starting point for MeJA isomers.[7] | ~220-240 |
| Trifluoroacetylated γ-cyclodextrin | Rt-γDEXsa | Often used for chiral amines, alcohols, and diols. | ~200-220 |
| Diacetyl-tert-butyl-silyl β-cyclodextrin | J&W CYCLODEX-B | Provides unique selectivity for a range of chiral compounds. | ~230-250 |
Problem 2: My peaks have some separation, but the resolution is poor (Rs < 1.5).
Achieving partial separation is a great step. Now, the goal is to fine-tune the chromatographic conditions to enhance that separation. The oven temperature program is your most powerful tool here.[12]
Causality & Solution: Poor resolution of closely eluting peaks means the analytes are not spending enough time interacting differentially with the stationary phase. Slowing down their migration through the column, particularly as they pass through the "separation zone," will improve resolution.
Actionable Steps:
-
Lower the Initial Oven Temperature: A lower starting temperature improves the focusing of analytes at the head of the column, leading to sharper peaks, especially for early eluting compounds.[13] For splitless injections, a common technique for trace analysis, the initial temperature should be set about 20°C below the boiling point of your injection solvent to facilitate solvent focusing.[14]
-
Decrease the Temperature Ramp Rate: This is the most effective way to improve the resolution of closely eluting compounds. A slower ramp rate increases the time analytes spend in the optimal separation temperature window.[15][16] If your initial "scouting" ramp is 10°C/min, try reducing it to 5°C/min or even 2°C/min.
-
Optimize Carrier Gas Flow: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity. Operating too far above the optimum can decrease efficiency and resolution. Consult your column's documentation for the recommended range.
Workflow for Optimizing Peak Resolution
The following diagram outlines a systematic approach to troubleshooting poor resolution.
Caption: A systematic workflow for troubleshooting poor GC peak resolution.
Problem 3: I'm seeing tailing peaks, which is affecting my resolution and quantification.
Peak tailing is a sign of unwanted interactions in your system. It broadens peaks, which directly reduces resolution and can make accurate integration difficult.
Causality & Solution: Tailing occurs when a portion of the analyte is reversibly adsorbed by "active sites" in the sample flow path.[17] These are often acidic silanol groups in the glass inlet liner or at the front of the column. For acidic compounds or those with polar functional groups, this is a very common problem.
Actionable Steps:
-
Use a Deactivated Inlet Liner: Never use a standard glass liner. Always use a liner that has been chemically deactivated by the manufacturer to mask active sites.
-
Condition the Column: Properly condition a new column according to the manufacturer's instructions. This removes residual impurities and ensures the stationary phase is stable.[18]
-
Trim the Column: If the column has been in use for some time, the first few centimeters can accumulate non-volatile residues and become active. Trimming 10-15 cm from the inlet end can often restore performance.
-
Check for Leaks: A small leak in the system can introduce oxygen, which can damage the column's stationary phase and create active sites.[17][19]
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for critical procedures in jasmonate analysis.
Protocol 1: Derivatization of Jasmonic Acid using Diazomethane (Conceptual)
Disclaimer: Diazomethane is highly toxic and explosive. This protocol should only be performed by trained personnel in a proper fume hood with appropriate safety precautions. Alternative, safer methylating agents are available and should be considered.
-
Sample Preparation: Start with a purified plant extract containing jasmonic acid, dried down completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 2:1 diethyl ether:methanol).
-
Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Quenching: Allow the reaction to proceed for 10-15 minutes. Quench any remaining diazomethane by adding a drop of acetic acid.
-
Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).
Protocol 2: Systematic Approach to GC Oven Program Optimization
-
Run a Scouting Gradient: Begin with a generic temperature program to determine the elution temperature of your isomers. A good starting point is:
-
Initial Temp: 50°C, hold for 1 min.
-
Ramp: 10°C/min to 220°C (or the column's max temp).[13]
-
Final Hold: 5 min.
-
-
Identify the Critical Pair: Analyze the chromatogram to find the elution temperature of your poorly resolved isomers. Let's say they elute around 150°C.
-
Calculate the New Ramp Rate: The goal is to slow the temperature increase as the isomers travel through the column. A good rule of thumb is to halve the ramp rate.
-
New Ramp Rate: 5°C/min.
-
-
Implement a Multi-Ramp Program (Optional): If other compounds in your sample are well-resolved, you can use a faster ramp for those regions to save analysis time.
-
Initial Temp: 50°C, hold for 1 min.
-
Ramp 1: 20°C/min to 130°C (fast, to get to the separation zone).
-
Ramp 2: 3°C/min to 160°C (slow, for isomer separation).
-
Ramp 3: 20°C/min to 220°C (fast, to elute remaining compounds).
-
Final Hold: 5 min.
-
-
Evaluate and Iterate: Assess the improvement in resolution. Small, iterative changes to the slow ramp rate (e.g., ±1-2°C/min) can further fine-tune the separation.[15]
Section 4: Advanced Topics in MS Detection
Using Selected Ion Monitoring (SIM) vs. Full Scan
-
Full Scan Mode: The mass spectrometer scans a wide mass range (e.g., m/z 50-300). This is excellent for identifying unknown compounds but is less sensitive because the detector's time is divided across many masses.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to only monitor a few specific, characteristic ions for your target analytes.[20] This dramatically increases sensitivity because the detector spends all its time focused on the ions of interest. For quantifying low-abundance jasmonates, SIM mode is highly recommended. The detection limit can be significantly improved.[20][21]
Interpreting Mass Spectra of Methyl Jasmonate
While isomers have similar spectra, understanding the key fragments is crucial for confirmation. For MeJA, you will observe a molecular ion (M+) at m/z 224. Common fragments arise from characteristic cleavages of the molecule.[9][22] Although not useful for isomer differentiation, confirming the presence of these fragments ensures you are looking at the correct compound class.
Sample Preparation and Analysis Workflow
Sources
- 1. Mass Spectrometric Approaches to Study the Metabolism of Jasmonates: Biotransformation of Exogenously Supplemented Methyl Jasmonate by Cell Suspension Cultures of Moringa oleifera | Springer Nature Experiments [experiments.springernature.com]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. shopshimadzu.com [shopshimadzu.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Determination of chiral jasmonates in flowers by GC/MS after monolithic material sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigating Phytotoxicity of Exogenous Methyl Jasmonate (MeJA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing methyl jasmonate (MeJA). As a potent elicitor, MeJA is invaluable for inducing secondary metabolite production and defense responses in plant systems. However, its application is frequently associated with phytotoxicity, which can compromise experimental outcomes and overall plant health. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a clear understanding of the underlying mechanisms to help you optimize your MeJA applications while minimizing adverse effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding MeJA-induced phytotoxicity.
Q1: What are the typical visual signs of MeJA phytotoxicity in plants?
A: MeJA phytotoxicity typically manifests as symptoms of acute stress. Researchers should look for:
-
Leaf Necrosis: Brown or black patches on the leaves, often starting at the margins, indicating cell death.
-
Chlorosis: Yellowing of the leaves due to chlorophyll degradation or reduced synthesis.[1]
-
Growth Inhibition: A noticeable stunting of overall plant growth, including reduced root elongation and biomass accumulation.[2][3]
-
Leaf Epinasty: Downward curling or bending of leaves.[1]
-
Reduced Photosynthetic Efficiency: While not always visible, a decline in photochemical efficiency can be an early indicator, measurable with tools like chlorophyll fluorometers.[4][5]
These symptoms arise because high concentrations of exogenous MeJA can overwhelm the plant's natural defense and repair mechanisms, leading to cellular damage.[6]
Q2: What is the primary biochemical cause of MeJA-induced phytotoxicity?
A: The primary driver of MeJA phytotoxicity is the rapid and excessive generation of Reactive Oxygen Species (ROS) , such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻).[7][8][9] This leads to a state of oxidative stress . While MeJA signaling naturally involves a controlled burst of ROS as a signaling molecule to activate defense genes, an excessive dose leads to:
-
Lipid Peroxidation: ROS attacks lipids in cell membranes, causing damage and leakage. This can be quantified by measuring malondialdehyde (MDA), a key byproduct of this process.[10]
-
Mitochondrial Dysfunction: ROS can damage mitochondria, impairing cellular respiration and triggering programmed cell death.[4]
-
Damage to Photosystems: Chloroplasts are also targets of ROS, leading to a decline in photosynthetic capacity.[4]
Essentially, the intended signaling event becomes a widespread cellular assault when the concentration of MeJA is too high.
Q3: I'm starting a new experiment. Is there a universally "safe" concentration of MeJA to begin with?
A: There is no single universally safe concentration, as sensitivity to MeJA is highly dependent on the plant species, cultivar, developmental stage, and environmental conditions. However, a general best practice is to perform a dose-response curve starting with very low concentrations.
| Plant Category | Recommended Starting Concentration Range | Key Considerations |
| Herbaceous Plants (e.g., Arabidopsis, Tobacco) | 10 µM - 100 µM | Highly sensitive; start at the lower end. |
| Brassica Species (e.g., Broccoli, Pak Choi) | 50 µM - 500 µM | Often treated to enhance health-promoting compounds; studies show efficacy in this range.[11][12] |
| Woody Plants (e.g., Grape, Walnut) | 50 µM - 250 µM | May exhibit different sensitivities depending on age and tissue type.[13][14] |
| Cell/Root Cultures | 10 µM - 100 µM | Direct application to media requires careful titration; higher concentrations can be lethal.[15] |
| Seed Pre-treatment | 0.5 µM - 10 µM | Used to prime defenses; very low concentrations are effective.[16] |
Recommendation: Always begin with a pilot experiment using a logarithmic dilution series (e.g., 1 µM, 10 µM, 100 µM, 1000 µM) to identify the optimal concentration that balances elicitation with minimal phytotoxicity for your specific system.
Q4: Can combining MeJA with other compounds reduce its phytotoxicity?
A: Yes, co-application with certain compounds is a highly effective strategy. The goal is typically to counteract the primary cause of phytotoxicity—oxidative stress.
-
Antioxidants: Applying MeJA with antioxidants like ascorbic acid (AsA) or catalase can directly scavenge the excess ROS produced, preventing cellular damage.[4][17] This allows the plant to tolerate higher MeJA concentrations.
-
Other Phytohormones: Co-treatment with hormones like salicylic acid (SA) or abscisic acid (ABA) can have synergistic or antagonistic effects. For example, a combined MeJA and SA application was shown to enhance the antioxidant defense system in drought-stressed plants.[18] However, these interactions can be complex and require careful optimization.[19]
-
Solubilizers/Elicitors: Compounds like cyclodextrins have been shown to act synergistically with MeJA, enhancing secondary metabolite production, which may allow for the use of a lower, less toxic MeJA concentration.[15][20]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Severe Necrosis and Growth Inhibition Observed After Application
-
Question: My plants are showing severe leaf burn and stunted growth after MeJA application. What are the immediate steps to diagnose the issue?
-
Answer: This outcome points to an excessive stress response, likely due to an overdose. A systematic check is required to pinpoint the cause.
-
Verify MeJA Concentration: The most common error is a concentration that is too high for the specific plant system. Re-calculate your dilutions and review literature for concentrations used on similar species. Studies have shown that MeJA effects are strongly dose-dependent, with high concentrations leading to lethal outcomes.[6][21]
-
Evaluate the Application Method: Uneven application can lead to localized high concentrations. Ensure your foliar spray provides a fine, even mist rather than large droplets that coalesce and pool on the leaf surface. The inclusion of a surfactant is critical.[22][23]
-
Check the Solvent and Adjuvants: The solvent used to dissolve MeJA (typically ethanol or DMSO) can be phytotoxic on its own at high concentrations. Ensure the final concentration of the solvent in your working solution is minimal (e.g., <0.1% for ethanol).[6][24] Similarly, ensure any surfactant used (e.g., Tween-20) is at a recommended, non-phytotoxic concentration (e.g., 0.01-0.1%).[22]
-
Consider Environmental Stressors: Plants under pre-existing stress (e.g., high light, low water, extreme temperatures) are often more susceptible to MeJA phytotoxicity.[5][25] Conduct experiments on healthy, well-acclimated plants.
-
Problem 2: Desired Elicitation is Achieved, but Phytotoxicity Compromises Overall Yield
-
Question: My target secondary metabolites are increasing, but the plants are so damaged that the net yield is reduced. How can I uncouple the desired elicitation from the negative phytotoxic effects?
-
Answer: This is a classic optimization challenge. The goal is to find the "therapeutic window" where defense signaling is activated without causing widespread cellular damage.
-
Implement a Time-Course Experiment: The peak of metabolite accumulation may occur before the most severe phytotoxic symptoms appear. Harvest at different time points post-application (e.g., 6, 12, 24, 48, 72 hours) to find the optimal window.[22]
-
Co-apply with an Antioxidant: This is the most direct way to mitigate ROS-induced damage. By quenching excess ROS, antioxidants can preserve plant health while allowing the MeJA signaling cascade to proceed. A co-application of MeJA with ascorbic acid or glutathione can be highly effective.[4][17]
-
Test Pulsed or Repeated Low-Dose Applications: Instead of a single high-dose application, consider multiple applications of a lower, sub-toxic concentration. One study on broccoli found that two consecutive daily treatments of 250 µM MeJA enhanced specific compounds more than a single application.[11] This approach can maintain the signaling pathway's activation while allowing the plant to manage the induced stress over time.
-
Part 3: In-Depth Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of Methyl Jasmonate Stock and Working Solutions
-
Objective: To prepare a stable, concentrated stock solution and accurate working solutions for application.
-
Materials:
-
Methyl jasmonate (CAS No. 39924-52-2)
-
Ethanol (95-100%, ACS grade)
-
Tween-20 (or similar surfactant)
-
Sterile, deionized water
-
-
Methodology:
-
Prepare 1 M MeJA Stock Solution:
-
Accurately weigh 2.243 g of methyl jasmonate (MW = 224.30 g/mol ).
-
Dissolve it in ~8 mL of 100% ethanol in a 15 mL conical tube.
-
Vortex until fully dissolved.
-
Adjust the final volume to 10 mL with 100% ethanol.
-
Store in a glass vial at -20°C. This stock is stable for several months.
-
-
Prepare Working Solution (Example: 100 µM MeJA):
-
Prepare 100 mL of spray solution.
-
To ~95 mL of deionized water, add 10 µL of the 1 M MeJA stock solution (1:10,000 dilution).
-
Add 10 µL of Tween-20 (for a final concentration of 0.01% v/v) to act as a surfactant, ensuring even leaf coverage.[22]
-
Adjust the final volume to 100 mL with deionized water.
-
Vortex vigorously to ensure the MeJA is well-emulsified. Prepare this solution fresh before each use.
-
-
Prepare Control Solution:
-
Prepare a mock solution containing the same concentration of ethanol and Tween-20 as the working solution (e.g., 10 µL ethanol and 10 µL Tween-20 in 100 mL of water). This is crucial to ensure observed effects are due to MeJA and not the solvent or surfactant.[6]
-
-
Protocol 2: Co-application of MeJA with Ascorbic Acid to Mitigate Oxidative Stress
-
Objective: To reduce MeJA-induced phytotoxicity by co-applying a ROS scavenger.
-
Rationale: Ascorbic acid (Vitamin C) is a potent antioxidant that can directly neutralize ROS, thereby protecting cell membranes and proteins from oxidative damage.[4]
-
Methodology:
-
Prepare the MeJA working solution as described in Protocol 1.
-
Just before application, dissolve ascorbic acid directly into the MeJA working solution. A final concentration of 1-5 mM ascorbic acid is a good starting point.
-
Also, prepare a "MeJA + Ascorbic Acid" control solution containing only ascorbic acid, ethanol, and Tween-20 to isolate the effects of the antioxidant itself.
-
Apply as a foliar spray, ensuring complete and even coverage.
-
Observe plants daily for signs of phytotoxicity and compare them to plants treated with MeJA alone.
-
Part 4: Scientific Background & Mechanisms
Understanding the molecular cascade initiated by MeJA is key to troubleshooting its application.
The MeJA Signaling Pathway and its Link to Oxidative Stress
Exogenous MeJA diffuses into the plant cell, where it is converted to the biologically active form, jasmonoyl-isoleucine (JA-Ile).[26][27] This molecule acts as a "molecular glue," binding the JAZ repressor protein to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex.[22] This event targets the JAZ protein for degradation by the 26S proteasome. The degradation of JAZ releases transcription factors, such as MYC2, which then activate the expression of hundreds of JA-responsive genes.[28][29]
Crucially, some of these activated genes include those that produce ROS (e.g., via NADPH oxidases) as a secondary signal, and also genes that encode antioxidant enzymes (e.g., SOD, CAT) to control this ROS burst.[7][14][30] Phytotoxicity occurs when the rate of ROS production dramatically exceeds the cell's capacity to scavenge it.
Caption: MeJA signaling pathway leading to both defense activation and potential phytotoxicity.
Experimental Workflow for Optimizing MeJA Application
This workflow provides a logical sequence for developing a robust and reproducible MeJA application protocol.
Caption: A logical workflow for optimizing MeJA concentration and application timing.
References
-
Kim, J., et al. (2020). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. International Journal of Molecular Sciences, 21(3), 716. [Link]
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PubMed. (2020). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. National Center for Biotechnology Information. [Link]
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Zhang, X., et al. (2011). Methyl Jasmonate Induces Production of Reactive Oxygen Species and Alterations in Mitochondrial Dynamics that Precede Photosynthetic Dysfunction and Cell Death. Plant and Cell Physiology, 52(1), 136-147. [Link]
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ProQuest. (2020). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. ProQuest. [Link]
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Yu, X., et al. (2019). The roles of methyl jasmonate to stress in plants. Functional Plant Biology, 46(3), 197-212. [Link]
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Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(19), 11485. [Link]
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Ahmad, P., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. Plants, 12(23), 4069. [Link]
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ResearchGate. (2018). The roles of methyl jasmonate to stress in plants. ResearchGate. [Link]
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MDPI. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]
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ResearchGate. (2024). Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus. ResearchGate. [Link]
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PubMed Central. (2024). Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus. National Center for Biotechnology Information. [Link]
-
Fileva, D., et al. (2023). Does Methyl Jasmonate Effectively Protect Plants under Heavy Metal Contamination? Fatty Acid Content in Wheat Leaves Exposed to Cadmium with or without Exogenous Methyl Jasmonate Application. International Journal of Molecular Sciences, 24(6), 5991. [Link]
-
Pérez, A. G., et al. (2014). Optimization of methyl jasmonate application to broccoli florets to enhance health-promoting phytochemical content. Journal of the Science of Food and Agriculture, 94(11), 2169-2176. [Link]
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Farooq, M. A., et al. (2016). Methyl Jasmonate Regulates Antioxidant Defense and Suppresses Arsenic Uptake in Brassica napus L. Frontiers in Plant Science, 7, 468. [Link]
-
ResearchGate. (2015). Protective Effect of Methyl Jasmonate on Photosynthetic Performance and Its Association with Antioxidants in Contrasting Aluminum-Resistant Blueberry Cultivars Exposed to Aluminum. ResearchGate. [Link]
-
MDPI. (2022). Methyl Jasmonate Acts as a Crucial Player in Abiotic Stress Responses in Grape. MDPI. [Link]
-
Ullah, A., et al. (2017). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 18(12), 2649. [Link]
-
Anjum, S. A., et al. (2016). Exogenous Application of Methyl Jasmonate and Salicylic Acid Mitigates Drought-Induced Oxidative Damages in French Bean (Phaseolus vulgaris L.). Frontiers in Plant Science, 7, 1797. [Link]
-
Salavati, J., et al. (2022). Methyl jasmonate ameliorates lead toxicity in Oryza sativa by modulating chlorophyll metabolism, antioxidative capacity and metal translocation. Plant Physiology and Biochemistry, 179, 10-22. [Link]
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Jiang, Y., et al. (2017). Methyl jasmonate-induced emission of biogenic volatiles is biphasic in cucumber: a high-resolution analysis of dose dependence. Plant, Cell & Environment, 40(11), 2824-2838. [Link]
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PubMed. (2022). Mitigating effects of Methyl Jasmonate on photosynthetic inhibition and oxidative stress of pepper (Capsicum annuum L) seedlings under low temperature combined with low light. National Center for Biotechnology Information. [Link]
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Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153-S164. [Link]
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ResearchGate. (n.d.). Effect of different levels of methyl jasmonate concentrations on the... ResearchGate. [Link]
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ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture ? ResearchGate. [Link]
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Horizon e-Publishing Group. (2024). Methyl jasmonate mitigates biochemical and phytochemical changes in salt stressed Stevia rebaudiana plants. Plant Science Today. [Link]
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PubMed Central. (2024). Methyl Jasmonate Orchestrates Multi-Pathway Antioxidant Defense to Enhance Salt Stress Tolerance in Walnut (Juglans regia L.). National Center for Biotechnology Information. [Link]
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Frontiers. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science. [Link]
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YouTube. (2022). Phytohormones | JASMONIC ACID | Functions, Biosynthesis, Signaling | CSIR NET UNIT 6. YouTube. [Link]
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Maximum Academic Press. (2023). Methyl jasmonate enhances salt stress tolerance associated with antioxidant and cytokinin alteration in perennial ryegrass. Maximum Academic Press. [Link]
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MDPI. (2021). Preharvest Methyl Jasmonate Treatment Increased the Antioxidant Activity and Glucosinolate Contents of Hydroponically Grown Pak Choi. MDPI. [Link]
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MDPI. (2020). The Synergistic Effect of Co-Treatment of Methyl Jasmonate and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures. MDPI. [Link]
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eOrganic. (2021). Adjuvants for Organic Pest and Disease Management. eOrganic. [Link]
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PubMed. (2020). The Synergistic Effect of Co-Treatment of Methyl Jasmonate and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures. National Center for Biotechnology Information. [Link]
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PubMed. (2021). Synergistic Effect of Methyl Jasmonate and Abscisic Acid Co-Treatment on Avenanthramide Production in Germinating Oats. National Center for Biotechnology Information. [Link]
-
Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840. [Link]
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ResearchGate. (2023). Methyl jasmonate enhances salt stress tolerance associated with antioxidant and cytokinin alteration in perennial ryegrass. ResearchGate. [Link]
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USDA ARS. (n.d.). Exogenous methyl jasmonate induces volatile emissions in cotton plants. USDA Agricultural Research Service. [Link]
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PubMed Central. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2024). Transcriptomic Analysis of the Combined Effects of Methyl Jasmonate and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora. National Center for Biotechnology Information. [Link]
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Technical Support Center: Navigating Solvent Effects in Methyl Jasmonate Bioassays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize methyl jasmonate (MeJA) in their bioassays. The volatile and lipophilic nature of MeJA necessitates the use of organic solvents for creating stock solutions, but the solvent itself can introduce significant experimental artifacts, confounding data interpretation.
This resource provides in-depth, experience-driven answers to common challenges, focusing on the principles of solvent chemistry, cellular toxicology, and assay validation. Our goal is to equip you with the knowledge to design robust experiments, correctly interpret your results, and ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: Why is my choice of solvent so critical for a methyl jasmonate (MeJA) bioassay?
The choice of solvent is paramount because MeJA, a lipophilic ester, is poorly soluble in aqueous culture media. A solvent is required to create a concentrated stock solution that can be diluted to the final working concentration. However, no solvent is truly inert. Organic solvents can exert their own biological effects, which may include direct cytotoxicity, induction of stress responses, or interference with the very signaling pathways you aim to study.[1][2] An inappropriate solvent or concentration can lead to artifacts, where the observed effects are partially or wholly due to the solvent rather than the MeJA.[1]
Q2: What are the most common solvents used for MeJA?
The most frequently used solvents for MeJA are ethanol (EtOH) and dimethyl sulfoxide (DMSO).[3] Methanol is also used, though less commonly. MeJA is readily soluble in these organic solvents, allowing for the preparation of high-concentration stock solutions.[3][4] The selection between them depends heavily on the specific biological system being studied.
Q3: I'm seeing toxicity in my "vehicle control" group. What does this mean and what should I do?
A "vehicle control" is an essential part of your experimental design. It consists of the assay medium treated with the same final concentration of the solvent used to dissolve MeJA, but without MeJA itself. If you observe toxicity (e.g., reduced cell viability, stunted growth, morphological changes) in this group, it strongly indicates that the solvent concentration is too high for your specific assay system.
Immediate Actions:
-
Reduce Concentration: The most straightforward solution is to lower the final concentration of the solvent in your assay. This may require preparing a more concentrated MeJA stock solution.
-
Conduct a Dose-Response Curve: You must determine the No-Observed-Adverse-Effect Level (NOAEL) for your solvent. This involves setting up a series of vehicle controls with decreasing solvent concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%) to find the highest concentration that shows no significant difference from the untreated (negative) control.[5][6]
-
Change Solvents: If reducing the concentration is not feasible due to MeJA solubility limits, you may need to switch to a different, less toxic solvent for your system.[1]
Troubleshooting Guide: Specific Issues & Solutions
Scenario 1: Choosing the Right Solvent for Your System
Question: I am starting a new project with MeJA. How do I decide whether to use Ethanol or DMSO?
Answer: The decision rests on a careful evaluation of your experimental model. There is no universally "best" solvent; the choice must be empirically validated.
Ethanol (EtOH):
-
Advantages: Generally considered less toxic than DMSO for many cell types, especially plant cells.[7] It is volatile, which can be beneficial in some applications, but also requires careful handling to prevent concentration changes due to evaporation.
-
Disadvantages: Can induce specific cellular responses. For example, in some cancer cell lines like MCF-7, ethanol has been shown to stimulate cell proliferation, which could confound studies on MeJA's anti-proliferative effects.[8]
-
Typical Final Concentration: Aim for ≤0.5% (v/v) for short-term (24h) assays and ≤0.25% for longer-term (48h+) assays.[5][7] For sensitive endpoints like inflammation, concentrations should be kept even lower, at or below 0.05%.[6][7]
Dimethyl Sulfoxide (DMSO):
-
Advantages: An excellent solvent with high solubilizing power for many nonpolar compounds.[2] It is less volatile than ethanol.
-
Disadvantages: Known to have more pronounced biological effects. DMSO can alter cell membrane permeability, induce cell differentiation, and cause oxidative stress.[2][9] It can inhibit cell proliferation at concentrations as low as 1% in some cell lines.[10] Even at 0.1%, it can cause transcriptional and epigenetic changes.[2]
-
Typical Final Concentration: Most cell lines can tolerate 0.5% DMSO, and it is widely recommended to keep the final concentration at or below this level.[11] For sensitive primary cells, a dose-response curve should be performed at concentrations below 0.1%.[11]
| Solvent | Chemical Class | Typical Final Conc. (v/v) | Advantages | Potential Artifacts & Considerations |
| Ethanol | Polar Protic | ≤ 0.1% - 0.5%[5][7] | Generally lower cytotoxicity than DMSO.[7] | Can stimulate proliferation in some cell lines[8]; can induce inflammatory responses.[7] |
| DMSO | Polar Aprotic | ≤ 0.1% - 0.5%[11] | Excellent solubilizing power.[2] | Can induce cell differentiation, alter membrane permeability, cause oxidative stress.[2][9] |
| Methanol | Polar Protic | ≤ 0.5% | Similar to ethanol. | Generally more toxic than ethanol; can inhibit cellular proliferation at concentrations of 5% and 10%.[6] |
To systematize your choice, follow this workflow. It ensures you proactively identify and mitigate potential solvent-induced artifacts before they compromise your main experiment.
Caption: Simplified Jasmonate Signaling Pathway and Points of Solvent Interference.
How Solvents Might Interfere:
-
Induction of General Stress Responses: Solvents like DMSO and ethanol can induce the production of Reactive Oxygen Species (ROS). [9][12]This general stress response can activate pathways that crosstalk with jasmonate signaling, potentially dampening or altering the specific MeJA-induced response.
-
Altered Membrane Properties: DMSO is known to affect cell membrane fluidity and permeability. [2]This could theoretically impact membrane-bound enzymes or receptors involved in the upstream perception or conversion of MeJA.
-
Competitive Inhibition or Allosteric Effects: While less documented, it is plausible that high solvent concentrations could interfere with the enzymatic conversion of MeJA to JA-Ile or affect the binding affinity of JA-Ile to the COI1-JAZ co-receptor complex.
Troubleshooting Steps:
-
Verify with a Different Solvent: As a primary validation step, repeat a key experiment using a different solvent (e.g., switch from DMSO to ethanol, or vice-versa), ensuring you use a concentration below its established NOAEL. [1]If the results differ significantly between the two solvents, a solvent-specific artifact is likely.
-
Analyze Early Response Genes: Use qRT-PCR to measure the expression of well-known early JA-responsive genes (e.g., VSP2, PDF1.2 in Arabidopsis) at an early time point. A robust response at the transcriptional level would suggest the core pathway is active.
-
Include a Positive Control: If possible, include a positive control that doesn't require a solvent. For example, in plant systems, mechanical wounding is a classic inducer of the endogenous jasmonate pathway. [13] By rigorously controlling for solvent effects through careful selection, dose-response validation, and the use of appropriate controls, you can ensure that the biological activities you measure are truly attributable to methyl jasmonate.
References
-
Timm, M., et al. (2021). Impact of Ethanol as a Vehicle for Water-Insoluble Pollutants in BEAS-2B Cell Toxicity Assays. Toxics. Available at: [Link]
-
Timm, M., et al. (2021). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. ResearchGate. Available at: [Link]
-
Yap, Y. W., et al. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Phytotherapy Research. Available at: [Link]
-
ChemBK. (2024). Methyl jasmonate. ChemBK. Available at: [Link]
-
Ilieva, Y., et al. (2021). Impact of Ethanol as a Vehicle for Water-Insoluble Pollutants in BEAS-2B Cell Toxicity Assays. ResearchGate. Available at: [Link]
-
Le, T. (2018). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU. Available at: [Link]
-
Nestmann, E. R., & Lohnas, G. L. (1991). Solvent interactions with test compounds and recommendations for testing to avoid artifacts. Environmental and Molecular Mutagenesis. Available at: [Link]
-
Jahan, S. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture? ResearchGate. Available at: [Link]
-
Ben Trivedi, A., et al. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]
-
ResearchGate. (2025). Chemical Changes Induced by Methyl Jasmonate in Oilseed Rape Grown in the Laboratory and in the Field. ResearchGate. Available at: [Link]
-
Bel-Rhlid, R., et al. (2022). Methyl-Jasmonate Functions as a Molecular Switch Promoting Cross-Talk between Pathways for the Biosynthesis of Isoprenoid Backbones Used to Modify Proteins in Plants. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2025). Phytotoxicity of dimethyl sulfoxide (DMSO) to rice seedlings. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. Available at: [Link]
-
Arora Aromatics. (n.d.). Buy Methyl Jasmonate. Arora Aromatics. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
ResearchGate. (2025). Studies on the identification of suitable solvents for microbial bioassay. ResearchGate. Available at: [Link]
-
Lancaster Laboratories. (n.d.). Residual Solvents: Alternate Validated Methods. Lancaster Laboratories. Available at: [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]
-
Wikipedia. (n.d.). Methyl jasmonate. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US4014919A - Process for preparing methyl jasmonate and related compounds. Google Patents.
-
Zhang, Y., et al. (2020). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences. Available at: [Link]
-
Huang, H., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. Available at: [Link]
-
Tamogami, S., et al. (2008). Interplant communication: airborne methyl jasmonate is essentially converted into JA and JA-Ile activating jasmonate signaling pathway and VOCs emission. FEBS Letters. Available at: [Link]
-
Munemasa, S., et al. (2013). Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells. Plant Signaling & Behavior. Available at: [Link]
-
Zapata, P. J., et al. (2021). Enhancing antioxidant systems by preharvest treatments with methyl jasmonate and salicylic acid leads to maintain lemon quality during cold storage. Food Chemistry. Available at: [Link]
-
Wakeel, A., et al. (2021). Methyl Jasmonate Alleviates the Deleterious Effects of Salinity Stress by Augmenting Antioxidant Enzyme Activity and Ion Homeostasis in Rice (Oryza sativa L.). Plants. Available at: [Link]
-
Liu, W., et al. (2022). Effects of Preharvest Methyl Jasmonate and Salicylic Acid Treatments on Growth, Quality, Volatile Components, and Antioxidant Systems of Chinese Chives. Frontiers in Plant Science. Available at: [Link]
-
Sun, X., et al. (2021). Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli. Journal of Agricultural and Food Chemistry. Available at: [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Jasmonic Acid Methyl Ester (MeJA) Quantification
A Senior Application Scientist's Guide to Troubleshooting Calibration Curve Issues
Welcome to the technical support center for jasmonic acid methyl ester (MeJA) quantification. As a Senior Application Scientist, I understand that achieving a robust and reliable calibration curve is the cornerstone of accurate quantification. This guide is structured to provide in-depth, field-proven insights into common challenges you may face. We will move beyond simple checklists to explore the underlying causes of calibration curve issues and provide validated, step-by-step solutions.
Troubleshooting Guide: Q&A Format
This section directly addresses specific problems encountered during the construction of calibration curves for MeJA analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question 1: My calibration curve for MeJA shows poor linearity (R² < 0.99). What are the potential causes and how do I fix it?
Poor linearity is a frequent issue that can stem from multiple sources, ranging from standard preparation to detector saturation. An R² value, while a common metric, should not be the sole indicator of linearity; visual inspection of the curve and analysis of residuals are critical for a proper diagnosis[1].
Causality and Troubleshooting Steps:
-
Inaccurate Standard Preparation: This is the most common culprit. Errors in serial dilutions, solvent evaporation, or degradation of the analyte can lead to inaccurate concentration points.
-
Solution: Prepare fresh calibration standards from a certified stock solution. Use calibrated pipettes and ensure volumetric flasks are filled precisely to the mark.[2] Minimize the headspace in vials to reduce evaporation. Jasmonates can be unstable, so prepare standards fresh and store them appropriately (e.g., at -20°C or lower, protected from light)[3].
-
-
Detector Saturation (High End Deviation): If the curve flattens at higher concentrations, your detector is likely saturated. The signal is no longer proportional to the analyte concentration because the detector's capacity has been exceeded.
-
Solution: Reduce the concentration of your highest calibration standards to fall within the linear dynamic range of the detector. Alternatively, you can reduce the injection volume or increase the split ratio (for GC-MS). For MS detectors, you may also consider lowering the electron multiplier (EM) voltage.
-
-
Adsorption/Active Sites (Low End Deviation): If the curve shows a "hockey stick" shape with lower-than-expected responses at low concentrations, active sites in your system (e.g., inlet liner, column) may be adsorbing the analyte.[4]
-
Solution: Use a deactivated inlet liner (e.g., with glass wool) and perform regular inlet maintenance.[5] Condition your column according to the manufacturer's instructions. Injecting a high-concentration standard a few times before the calibration run can help passivate active sites.
-
-
Inappropriate Regression Model: Forcing a linear model on data that is inherently non-linear (e.g., due to detector saturation) will result in a poor fit.
-
Solution: Assess the data visually. If a quadratic fit is clearly more appropriate and justifiable by the detector's response characteristics, it can be used. However, the preferred approach is to operate within the linear range of the assay.[6]
-
Question 2: I'm observing very low sensitivity and cannot reliably detect my low-concentration standards. What should I investigate?
Low sensitivity prevents the accurate quantification of MeJA, which is often present at very low levels in biological samples.[7][8] The issue can be chemical, instrumental, or methodological.
Causality and Troubleshooting Steps:
-
Suboptimal Ionization (LC-MS/MS): For LC-MS, the efficiency of electrospray ionization (ESI) is highly dependent on mobile phase composition and source parameters.[9][10] MeJA is typically analyzed in negative ion mode as [M-H]⁻, while its parent, jasmonic acid, is also analyzed in negative mode.[11]
-
Solution: Infuse a standard solution of MeJA directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperatures).[12] Ensure the mobile phase pH is appropriate to facilitate deprotonation. The use of volatile buffers like ammonium formate can improve ionization stability.[12]
-
-
Poor Derivatization (GC-MS): For GC-MS analysis, jasmonic acid must be derivatized (methylated) to MeJA to increase its volatility.[13] Incomplete or inconsistent derivatization will lead to low and variable signals.
-
Solution: Optimize the derivatization reaction. Ensure the reagents (e.g., diazomethane or trimethylsilyldiazomethane) are fresh and the reaction conditions (time, temperature) are consistent. Consider alternative derivatization agents if issues persist.[14]
-
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of MeJA, suppressing its signal.[15][16] This is a major challenge in complex matrices like plant extracts.[17][18]
-
Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[12] Adjusting chromatographic conditions to separate MeJA from the interfering components is also effective. The use of a suitable internal standard is crucial to compensate for this effect (see Q4).
-
-
Instrument Contamination: A contaminated ion source, mass analyzer, or detector will result in high background noise and poor signal intensity.[19][20]
Question 3: My calibration curve is not reproducible. Replicate injections of the same standard give highly variable responses. What's wrong?
Poor reproducibility undermines the reliability of your entire dataset. The source of variability can be the autosampler, the chromatographic system, or the sample itself.[5][22]
Causality and Troubleshooting Steps:
-
Inconsistent Injections: Variability in the injection volume is a primary cause of inconsistent peak areas.[23]
-
System Leaks: Leaks in the GC inlet or LC connections can cause fluctuations in flow and pressure, leading to variable retention times and peak areas.
-
Solution: Perform a leak check on your GC system. For LC, carefully inspect all fittings for signs of leakage, especially at high pressures.
-
-
Unstable Temperature or Flow Rates: Fluctuations in column oven temperature (GC) or mobile phase flow rate (LC) will cause retention time shifts and affect peak shapes and areas.[2][23]
-
Solution: Allow the system to fully equilibrate before starting your analytical run. Verify that the oven temperature and pump flow rates are stable and accurate.
-
Visual Workflow: Troubleshooting a Poor Calibration Curve
The following diagram outlines a logical workflow for diagnosing and solving calibration curve issues.
Caption: A systematic workflow for troubleshooting common calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) for MeJA quantification?
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Deuterium-labeled JA (e.g., d6-JA) or ¹³C-labeled JA, which is then methylated alongside the endogenous JA.[11] SIL standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively correct for variations in sample extraction, derivatization, injection, and ionization suppression.[24][25] If a SIL standard is unavailable, a structurally similar compound that is not present in the sample can be used, but it will not correct for all sources of error as effectively.[24]
Q2: What are matrix effects and how do I build a matrix-matched calibration curve?
Matrix effects are the alteration of analyte response (suppression or enhancement) due to co-eluting compounds from the sample matrix.[16][18] This is a significant problem in complex biological samples.[26]
To confirm matrix effects, you can compare the slope of a calibration curve prepared in pure solvent to one prepared in a blank matrix extract. A significant difference indicates the presence of matrix effects.[18]
Protocol: Preparation of a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Select a sample of the same type as your study samples (e.g., tomato leaf tissue) that is known to contain no or very low levels of MeJA.
-
Process Blank Matrix: Extract this blank matrix using the exact same procedure as your unknown samples. This creates a "matrix extract."
-
Prepare Standards: Serially dilute your MeJA stock solution into aliquots of the matrix extract instead of pure solvent.
-
Add Internal Standard: Add a consistent amount of your chosen internal standard to each matrix-matched calibrator and to each unknown sample.[24]
-
Analyze: Run the matrix-matched calibration curve and your samples in the same analytical batch. The resulting curve will account for the signal suppression or enhancement caused by the matrix components.[27]
Q3: My curve is linear, but it has a significant non-zero y-intercept. What does this mean?
A significant positive y-intercept suggests contamination in your blank or solvent, or incorrect integration where baseline noise is being integrated as a peak.[4] A negative intercept can occur if the calibration curve is improperly fitted or if there's an issue with the blank subtraction procedure.[4] Ideally, the curve should pass through the origin or very close to it. Forcing the curve through zero is generally not recommended unless it is statistically justified.[6]
Q4: Should I use GC-MS or LC-MS/MS for MeJA quantification?
Both techniques are powerful and widely used. The choice depends on your specific needs.
| Feature | GC-MS | LC-MS/MS |
| Sample Prep | Requires derivatization of JA to MeJA to increase volatility.[13] | Can analyze JA and MeJA directly, often without derivatization.[17][28] |
| Selectivity | Good, but can be limited by co-eluting isomers or matrix components. | Excellent, especially with Multiple Reaction Monitoring (MRM), which provides high specificity.[17] |
| Sensitivity | Can achieve good sensitivity, often in the picogram range.[28] | Generally offers higher sensitivity, capable of reaching femtomole levels.[17] |
| Throughput | Can be lower due to the extra derivatization step. | Higher, as derivatization is often not required.[17] |
References
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Simple correction improving long-term reproducibility of HPLC-MS. Journal of Mass Spectrometry. [Link]
-
How to Improve Sample Preparation Accuracy, Reproducibility, and Lab-to-Lab Variation with Automation. LCGC International. [Link]
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What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]
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Navigating Hurdles in Achieving HPLC Reproducibility. Technology Networks. [Link]
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Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. [Link]
-
Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. ALWSCI. [Link]
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10 Steps to ensure accurate HPLC Results. PharmaJia. [Link]
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An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central. [Link]
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Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
-
Quantification of Jasmonic Acid by SPME in Tomato Plants Stressed by Ozone. PubMed. [Link]
-
The genuine ligand of a jasmonic acid receptor. PubMed Central. [Link]
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Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Talanta. [Link]
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Determination of endogenous jasmonic acid in plant samples by liquid chromatography-electrochemical detection based on derivatization with dopamine. ResearchGate. [Link]
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Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. PubMed. [Link]
-
Optimising-LC-MS-sensitivity. Element Lab Solutions. [Link]
-
Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection. ResearchGate. [Link]
-
Quantification of Jasmonic Acid by SPME in Tomato Plants Stressed by Ozone. ResearchGate. [Link]
-
Separation and Quantitation of Jasmonic Acid Using HPTLC. SpringerLink. [Link]
-
Using the correlation coefficient to determine linearity. AMC Technical Brief, Royal Society of Chemistry. [Link]
-
Study on the extraction, purification and quantification of Jasmonic acid, abscisic acid and indole-3-acetic acid in plants. ResearchGate. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Gatc Bio. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Calibration curve linearity issues and loss of sensitivity. Chromatography Forum. [Link]
-
Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. [Link]
-
Foundations and Beyond: Exploring Considerations for Linear Calibration Curves. YouTube. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
How to Avoid Problems in LC–MS. LCGC International. [Link]
-
The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. CORE. [Link]
-
Advice on troubleshooting a GC-uECD calibration curve?. ResearchGate. [Link]
-
Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. ResearchGate. [Link]
-
Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Choosing an Internal Standard. Restek. [Link]
-
Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. Journal of Analytical Atomic Spectrometry. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]
-
Calibration curve problem in GCMS. Reddit. [Link]
-
Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Inorganic Ventures. [Link]
-
Troubleshooting Callibrationcurve far away from Zeropoint. Chromatography Forum. [Link]
-
How to Construct a Calibration Curve for Your GC Machine. Environics, Inc.. [Link]
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Technical Support Center: Minimizing Variability in Plant Responses to Methyl Jasmonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl jasmonate (MeJA). This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize variability in your experiments and achieve reproducible, high-quality data. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. Core Principles for Reproducible MeJA Experiments
Variability in plant responses to methyl jasmonate is a significant challenge that can arise from a multitude of factors, spanning from the initial preparation of the MeJA solution to the physiological status of the plant itself. Achieving reproducible results hinges on meticulous control over experimental parameters. This section outlines the fundamental principles to consider before initiating your experiments.
Plants, as living organisms, are inherently variable. Their response to external stimuli like MeJA is influenced by their genetic makeup, developmental stage, and prevailing environmental conditions.[1] Furthermore, the method of MeJA application and the specific concentration used can dramatically alter the outcome.[2][3] Understanding and controlling these variables is paramount for minimizing experimental noise and obtaining reliable data.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identify and resolve them.
Issue 1: Inconsistent or No Plant Response to MeJA Treatment
Question: I've applied methyl jasmonate to my plants, but I'm observing a weak, inconsistent, or complete lack of response. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue that can be traced back to several factors. Let's break down the potential culprits:
1. MeJA Solution Preparation and Storage:
-
Improper Dissolution: Methyl jasmonate is an oily liquid that is not readily soluble in water.[4][5] A common mistake is inadequate dissolution, leading to an inaccurate final concentration.
-
Solution: Always dissolve MeJA in a small amount of a suitable solvent like ethanol or methanol before diluting it with water to your final concentration.[4][5][6] For instance, to prepare a 50 µM solution in 500 mL of media, you can dissolve 5.4 microliters of MeJA in 5 mL of ethanol to create a 5 mM stock solution, which is then added to the media.[6] Vigorous stirring during dilution is crucial to prevent precipitation.[4]
-
-
Degradation of MeJA: Although relatively stable, prolonged or improper storage can lead to degradation.
-
Solution: Store pure MeJA at room temperature in a tightly sealed container.[6] Prepare fresh stock solutions regularly and store them at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
2. Application Method and Coverage:
-
Uneven Application: For foliar spray applications, inconsistent spray patterns can result in some plants or leaves receiving a higher dose than others.
-
Solution: Use a fine-mist sprayer to ensure even and complete coverage of the leaf surface. Spray until runoff is just about to occur. For volatile application in a closed system, ensure adequate air circulation for even distribution.[7]
-
-
Inappropriate Application Method: The chosen method may not be optimal for your plant species or experimental goals.
3. Plant-Related Factors:
-
Developmental Stage: The age and developmental stage of the plant can significantly impact its sensitivity to MeJA.[1] Younger plants often exhibit a more pronounced response compared to older plants.[1]
-
Solution: Standardize the age and developmental stage of the plants used in your experiments. Clearly report these parameters in your methods.
-
-
Plant Health and Pre-existing Stress: Stressed or unhealthy plants may respond differently to MeJA compared to healthy plants.
-
Solution: Use healthy, well-watered plants that are free from pests and diseases. Acclimatize plants to the experimental conditions before applying MeJA.
-
-
Genotype: Different plant species and even different cultivars of the same species can have varying sensitivities to MeJA.
-
Solution: Be aware of the genetic background of your plant material. If you are comparing different genotypes, be prepared for potential differences in their response to MeJA.
-
4. Environmental Conditions:
-
Light, Temperature, and Humidity: These factors can influence the plant's physiological state and its ability to respond to MeJA.[9][10][11] For example, light quality can affect jasmonate signaling.[11][12]
-
Solution: Maintain consistent and controlled environmental conditions (photoperiod, light intensity, temperature, and humidity) throughout the experiment.
-
Issue 2: High Variability Between Replicates
Question: I'm seeing a lot of variation in the response to MeJA among my replicate plants. How can I improve the consistency of my results?
Answer: High variability among replicates is a clear indicator of uncontrolled factors in your experimental setup. Here’s a checklist to help you pinpoint the source of the variability:
1. Standardize Your Plant Material:
-
Genetic Homogeneity: If possible, use genetically uniform plant material (e.g., inbred lines, clones).
-
Uniform Growth Conditions: Ensure all plants are grown under identical conditions of light, temperature, water, and nutrients.
-
Consistent Developmental Stage: Select plants that are at the same developmental stage for your experiments.
2. Refine Your MeJA Application Protocol:
-
Precise Dosing: Use calibrated pipettes for accurate measurement of MeJA and solvents.
-
Consistent Application Technique: Whether you are spraying, drenching, or using a vapor treatment, ensure the application is performed in a standardized manner for every plant. For spraying, this includes the distance of the nozzle from the plant and the duration of the spray.
-
Control for Solvent Effects: Always include a "mock" control group treated with the solvent alone to account for any effects of the solvent on the plant response.[12]
3. Control the Experimental Environment:
-
Randomize Plant Placement: Randomize the placement of your treatment and control plants within the growth chamber or greenhouse to minimize the effects of any micro-environmental variations.
-
Monitor and Record Conditions: Continuously monitor and record environmental parameters to ensure they remain constant throughout the experiment.
4. Increase Sample Size:
-
More Replicates: Increasing the number of biological replicates can help to average out random variation and increase the statistical power of your experiment.
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about working with methyl jasmonate.
Q1: What is the optimal concentration of MeJA to use?
A1: The optimal concentration of MeJA is highly dependent on the plant species, the application method, and the desired response.[2][3] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific system.[3][13] Concentrations reported in the literature can range from micromolar (µM) to millimolar (mM) levels.[3][8][13][14] High concentrations can sometimes lead to phytotoxicity and growth inhibition.[2]
Q2: What is the best solvent to dissolve MeJA?
A2: Ethanol and methanol are the most commonly used solvents for dissolving methyl jasmonate.[4][5][6] Dimethyl sulfoxide (DMSO) can also be used.[4] It is important to use a minimal amount of solvent to create a concentrated stock solution, which is then diluted in your aqueous medium. Always include a solvent-only control in your experiments.
Q3: How long after MeJA treatment should I wait to see a response?
A3: The timing of the response to MeJA can vary widely depending on the specific endpoint you are measuring.
-
Gene Expression: Changes in gene expression can often be detected within hours of treatment.[15][16]
-
Metabolite Accumulation: Changes in metabolite profiles may take longer, from several hours to days, to become apparent.[17][18]
-
Physiological Responses: Phenotypic changes, such as growth inhibition or changes in defense-related traits, may take several days to develop.[8] A time-course experiment is the best way to determine the optimal time point for analysis in your system.[15][16]
Q4: Can I apply MeJA to detached leaves or cell cultures?
A4: Yes, MeJA can be effectively used in experiments with detached leaves and plant cell cultures. The same principles of careful concentration selection and appropriate controls apply. For cell cultures, MeJA is typically added directly to the culture medium.
Q5: How does MeJA interact with other plant hormones?
A5: Jasmonate signaling pathways exhibit significant crosstalk with other hormone signaling pathways, including those for salicylic acid (SA), ethylene (ET), abscisic acid (ABA), and auxins.[9][10][19] These interactions can be synergistic or antagonistic and can fine-tune the plant's response to various stimuli. Be aware of these potential interactions when designing and interpreting your experiments.
IV. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common experimental workflows involving methyl jasmonate.
Protocol 1: Preparation of Methyl Jasmonate Solution for Foliar Spray
-
Materials:
-
Methyl jasmonate (liquid)
-
Ethanol (95-100%)
-
Sterile deionized water
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Calibrated micropipettes
-
Sterile conical tubes
-
Fine-mist spray bottle
-
-
Procedure:
-
Prepare a Stock Solution: In a sterile conical tube, dissolve a precise volume of methyl jasmonate in ethanol to create a concentrated stock solution (e.g., 100 mM). Mix thoroughly by vortexing.
-
Calculate Dilutions: Determine the volume of the stock solution needed to achieve your desired final concentration in the spray solution.
-
Prepare the Spray Solution: In a clean container, add the calculated volume of the MeJA stock solution to the appropriate volume of sterile deionized water.
-
Add Surfactant: Add a surfactant to the spray solution (e.g., 0.01-0.05% v/v Tween-20) to ensure even spreading of the solution on the leaf surface.
-
Mix Thoroughly: Gently swirl the solution to mix all components. Avoid vigorous shaking that can cause excessive foaming.
-
Prepare Mock Control: Prepare a mock control solution containing the same concentration of ethanol and surfactant in water, but without MeJA.
-
Application: Transfer the solutions to separate, clearly labeled spray bottles. Apply the solutions to the plants as described in your experimental design.
-
Protocol 2: Analysis of MeJA-Induced Gene Expression by qRT-PCR
-
Plant Treatment and Sampling:
-
Treat plants with MeJA or a mock solution as per your experimental design.
-
At the desired time points after treatment, harvest the plant tissue of interest (e.g., leaves, roots).
-
Immediately freeze the harvested tissue in liquid nitrogen to prevent RNA degradation.
-
Store the frozen tissue at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen plant tissue using a reputable RNA extraction kit or a standard protocol (e.g., TRIzol method).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design or obtain validated primers for your target genes and a suitable reference gene (housekeeping gene).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qRT-PCR reaction in a real-time PCR cycler using an appropriate cycling program.
-
Analyze the results using the ΔΔCt method or a standard curve to determine the relative expression levels of your target genes.
-
V. Visualizing Key Concepts
The Jasmonate Signaling Pathway
The following diagram illustrates the core components of the jasmonate signaling pathway, from perception to the activation of downstream gene expression.
Caption: A simplified diagram of the jasmonate signaling pathway.
Experimental Workflow for Minimizing Variability
This workflow outlines the key steps to ensure robust and reproducible results in your MeJA experiments.
Caption: A workflow for robust MeJA experimentation.
VI. Data Presentation
Table 1: Effect of MeJA Concentration on Secondary Metabolite Accumulation in Brassica rapa
| MeJA Concentration | Glucose (relative abundance) | Sucrose (relative abundance) | Hydroxycinnamates (relative abundance) | Glucosinolates (relative abundance) |
| Control | High | High | Low | Low |
| MeJA Treatment | Decreased | Decreased | Highly Increased | Highly Increased |
This table summarizes the general trends observed in the metabolite profiles of Brassica rapa leaves after treatment with methyl jasmonate, as reported in the literature.[17] "High" and "Low" refer to the relative abundance of the metabolites in the control group, while "Decreased" and "Increased" indicate the change observed after MeJA treatment.
VII. References
-
He, J., Chen, F., Chen, S., Lv, G., & Ni, J. (2020). Metabolite profiling in methyl jasmonate (MeJA)‐elicited leaves of plants grown singly or with a size‐matched competitor. Plant, Cell & Environment, 43(10), 2497-2511. ([Link])
-
Zhang, H., Li, Y., & He, Z. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(16), 8888. ([Link])
-
Lowe, P. N., & Jones, A. M. P. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1123138. ([Link])
-
Lowe, P. N., & Jones, A. M. P. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1123138. ([Link])
-
Kim, H. K., Choi, Y. H., & Verpoorte, R. (2006). Metabolomic analysis of methyl jasmonate treated Brassica rapa leaves by 2-dimensional NMR spectroscopy. Phytochemistry, 67(21), 2376-2383. ([Link])
-
Rizzolo, A., & Montevecchi, G. (2021). Post-Harvest Treatment with Methyl Jasmonate Impacts Lipid Metabolism in Tomato Pericarp (Solanum lycopersicum L. cv. Grape) at Different Ripening Stages. Metabolites, 11(4), 241. ([Link])
-
Wikipedia contributors. (2023, December 19). Methyl jasmonate. In Wikipedia, The Free Encyclopedia. ([Link])
-
Reyes-Díaz, M. M., & Raskin, I. (2005). Horticultural applications of jasmonates: A review. Journal of Horticultural Science and Biotechnology, 80(6), 631-641. ([Link])
-
Goossens, J., Fernández-Calvo, P., Schweizer, F., & Goossens, A. (2016). Jasmonates: signal transduction components and their roles in environmental stress responses. Plant Molecular Biology, 91(6), 673-689. ([Link])
-
Kraus, E. C., & Stout, M. J. (2020). Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa. Frontiers in Plant Science, 11, 589. ([Link])
-
Leone, M., Keller, M. M., & Cerrudo, I. (2014). Experimental protocol and interactive effects of jasmonate (JA) and phytochrome B (phyB) inactivation on Arabidopsis growth and defense. ResearchGate. ([Link])
-
Li, Q., & Yan, X. (2015). Jasmonic acid signaling in plants and its biological functions in relation to environment. Journal of Plant Physiology, 177, 1-10. ([Link])
-
Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666-671. ([Link])
-
Mao, Y. B., Liu, Y. Q., Chen, D. Y., Chen, F. F., Fang, X., & Chen, X. Y. (2017). Jasmonate response decay and defense metabolite accumulation contributes to age-regulated dynamics of plant insect resistance. Nature Communications, 8(1), 1-13. ([Link])
-
Singh, P., & Singh, A. (2021). Methyl Jasmonate and Its Application for Improving Postharvest Quality of Fruits. In Postharvest Handling and Diseases of Horticultural Produce (pp. 239-253). CRC Press. ([Link])
-
GanjaGod. (2015). Methyl Dihydrojasmonate - Application Methods. THCFarmer. ([Link])
-
Goossens, J., Fernández-Calvo, P., Schweizer, F., & Goossens, A. (2016). Jasmonates: signal transduction components and their roles in environmental stress responses. Plant Molecular Biology, 91(6), 673-689. ([Link])
-
Mofikoya, A. O., El-Sherif, F., & El-Gepaly, H. (2022). Effects of methyl jasmonate on plant growth and leaf properties. Physiologia Plantarum, 174(5), e13768. ([Link])
-
Kiers, E. T., Duhamel, M., Beesetty, Y., Mensah, J. A., & Bücking, H. (2019). Manipulating the jasmonate response: How do methyl jasmonate additions mediate characteristics of aboveground and belowground mutualisms?. Ecology and Evolution, 9(16), 9037-9047. ([Link])
-
Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., ... & Choi, Y. D. (2001). Methyl jasmonate as a vital substance in plants. Trends in Plant Science, 6(5), 193-198. ([Link])
-
Portillo-Estrada, M., & Niinemets, Ü. (2018). Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation. Plant, Cell & Environment, 41(1), 129-145. ([Link])
-
Husen, A. (2019). Plant response to jasmonates: current developments and their role in changing environment. Journal of Plant Growth Regulation, 38(4), 1361-1383. ([Link])
-
Li, Y., Wu, Y., Zhang, Y., & Li, X. (2021). Transcriptome characterization of candidate genes for heat tolerance in perennial ryegrass after exogenous methyl Jasmonate application. BMC Genomics, 22(1), 1-17. ([Link])
-
Kim, J. K., & Kang, C. H. (2021). Transcriptomic Analysis of the Combined Effects of Methyl Jasmonate and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora. International Journal of Molecular Sciences, 22(21), 11504. ([Link])
-
Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., ... & Choi, Y. D. (2001). Methyl jasmonate as a vital substance in plants. Trends in Plant Science, 6(5), 193-198. ([Link])
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Ardanuy, R., Soler, M., & Siscart, D. (2022). Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi. Frontiers in Plant Science, 13, 856697. ([Link])
-
Anonymous. (2014). How do I dissolve liquid methyl jasmonate?. ResearchGate. ([Link])
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Jaakola, L., & Hohtola, A. (2019). Transcriptional profiling of methyl jasmonate-induced defense responses in bilberry (Vaccinium myrtillus L.). PLoS One, 14(2), e0212588. ([Link])
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Vadez, V., & Hash, C. T. (2022). Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet. Scientific Reports, 12(1), 1-16. ([Link])
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Burow, G. B., & Gardner, H. W. (2003). Study of the Effect of Methyl Jasmonate Concentration on Aflatoxin B(1) Biosynthesis by Aspergillus Parasiticus in Yeast Extract Sucrose Medium. Journal of Agricultural and Food Chemistry, 51(10), 3094-3098. ([Link])
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Portillo-Estrada, M., & Niinemets, Ü. (2017). Methyl jasmonate-induced emission of biogenic volatiles is biphasic in cucumber: a high-resolution analysis of dose dependence. Plant, Cell & Environment, 40(10), 2205-2221. ([Link])
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Pop, T. I., & Vâtcă, S. D. (2022). Jasmonic Acid Regulates Plant Development and Orchestrates Stress Response During Tough Times. Plants, 11(15), 1989. ([Link])
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Anonymous. (2016). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium?. ResearchGate. ([Link])
-
Carvalhais, L. C., & Schenk, P. M. (2020). Misregulation of the jasmonate signaling pathway leads to altered plant microbiota interaction and plant stress responses. bioRxiv. ([Link])
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Kim, E. H., Kim, Y. S., Park, S. H., Koo, Y. J., Choi, Y. D., Chung, Y. Y., & Lee, I. J. (2009). Methyl Jasmonate Reduces Grain Yield by Mediating Stress Signals to Alter Spikelet Development in Rice. Plant Physiology, 149(4), 1751–1760. ([Link])
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Anonymous. (2024). Can anyone help me with the preparation of a solution of Methyl Jasmonate?. ResearchGate. ([Link])
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Chen, J., Fedderwitz, F., & Björkman, C. (2023). Synergistic effects of methyl jasmonate treatment and propagation method on Norway spruce resistance against a bark-feeding insect. Frontiers in Plant Science, 14, 1198935. ([Link])
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Sasaki, Y., Asamizu, E., Shibata, D., Nakamura, Y., Kaneko, T., Awai, K., ... & Tabata, S. (2001). Monitoring of Methyl Jasmonate-responsive Genes in Arabidopsis by cDNA Macroarray. DNA Research, 8(4), 153-161. ([Link])
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Liang, Y., & Yuan, G. (2021). Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli. Foods, 10(9), 2085. ([Link])
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Chuck, G. S., & Hake, S. (2016). The Juvenile Phase of Maize Sees Upregulation of Stress-Response Genes and Is Extended by Exogenous Jasmonic Acid. The Plant Cell, 28(10), 2417–2431. ([Link])
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Ali, B., & Baek, K. H. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 986383. ([Link])
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Clarke, S. M., Mur, L. A., Wood, J. E., & Scott, I. M. (2009). Jasmonates act with salicylic acid to confer basal thermotolerance in Arabidopsis thaliana. The New Phytologist, 182(1), 175–187. ([Link])
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Flescher, E. (2017). Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis. Cancers, 9(4), 33. ([Link])
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Luan, M., & He, Z. (2022). Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice. The Plant Cell, 34(5), 1894-1915. ([Link])
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Technical Support Center: Best Practices for Storing Jasmonic Acid Methyl Ester (MeJA) Standards
Welcome to our technical support center. This guide, curated by Senior Application Scientists, provides in-depth information and troubleshooting advice for the proper storage and handling of jasmonic acid methyl ester (MeJA) standards. Our goal is to ensure the integrity of your experiments through scientifically sound practices.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive from researchers regarding the handling of MeJA standards.
Q1: I've just received my this compound, which is a neat oil. What is the absolute best way to store it for long-term use?
For long-term stability, you should store the neat oil of this compound at -20°C.[1] Many suppliers guarantee the stability of the neat oil for at least four years under these conditions.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3] Some manufacturers supply MeJA with a stabilizer like synthetic α-tocopherol to inhibit degradation.[1]
Q2: I need to make a stock solution. What is the recommended solvent?
This compound is soluble in several organic solvents. The choice of solvent will often depend on your specific experimental application. Common and effective solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] It is also soluble in other organic solvents like ethyl acetate, dichloromethane, ether, and n-hexane.[4] For biological experiments, ensure that the final concentration of the organic solvent is low enough to not have any physiological effects.[1]
Here is a table summarizing the solubility in common organic solvents:
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] |
Q3: How should I prepare my stock solution to ensure its stability?
To maximize the stability of your stock solution, it is crucial to minimize exposure to oxygen. We recommend purging the solvent of your choice with an inert gas, such as nitrogen or argon, before dissolving the MeJA.[1] Once the stock solution is prepared, it should be stored in a tightly sealed vial, preferably with a PTFE-lined cap, at -20°C. For highly sensitive applications, you can overlay the stock solution with an inert gas before sealing the vial.
Q4: What is the stability of MeJA under different storage conditions?
The stability of your MeJA standard is highly dependent on the storage conditions. Here is a summary of expected stability:
| Form | Storage Temperature | Expected Stability | Key Considerations |
| Neat Oil | -20°C | ≥ 4 years[1][2] | Keep tightly sealed. |
| Stock Solution in Organic Solvent (e.g., Ethanol, DMSO) | -20°C | At least 6 months (recommended) | Aliquot to avoid freeze-thaw cycles. Store under inert gas for best results. |
| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for more than one day[1] | Prepare fresh before each experiment due to rapid degradation. |
Q5: Can I prepare and store MeJA in an aqueous buffer like PBS?
While MeJA has limited solubility in aqueous buffers like PBS (pH 7.2) at approximately 3 mg/mL, it is strongly advised not to store it in this form.[1] Aqueous solutions of MeJA are unstable and should be prepared fresh immediately before use.[1] The ester linkage in MeJA is susceptible to hydrolysis in aqueous environments, which would convert it to jasmonic acid, compromising your experimental results.
Q6: I diluted my MeJA stock solution in a buffer and a white precipitate formed. What should I do?
This is a common issue when diluting a stock solution of MeJA in an organic solvent into an aqueous buffer. The precipitate is the MeJA coming out of solution due to its low water solubility.[4] To avoid this, add the MeJA stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[4] If a precipitate still forms, you may have exceeded the solubility limit of MeJA in your final working solution. Consider adjusting the final concentration or the percentage of the organic solvent in your working solution.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My experimental results are inconsistent, and I suspect my MeJA standard is the issue.
Possible Cause 1: Standard Degradation
-
Why it happens: MeJA can degrade over time, especially if not stored correctly. The primary degradation pathways are hydrolysis of the methyl ester to jasmonic acid and oxidation. Exposure to moisture, oxygen, and light can accelerate this process.[5]
-
How to check: The best way to check for degradation is through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a significant peak for jasmonic acid or other unexpected peaks could indicate degradation.
-
Solution: If you suspect degradation, it is best to discard the old stock solution and prepare a fresh one from the neat oil. To prevent this in the future, always store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles and contamination.
Possible Cause 2: Incorrect Standard Concentration
-
Why it happens: Evaporation of the solvent from the stock solution vial can lead to an unintended increase in the concentration of your standard. This is particularly a risk with volatile solvents if the vial is not sealed properly.
-
How to check: If you have access to a UV-Vis spectrophotometer, you can perform a concentration check, although MeJA does not have a strong chromophore. A more accurate method would be to use a validated chromatography-based assay with a fresh, certified reference standard for comparison.
-
Solution: Always use vials with tight-fitting, PTFE-lined caps.[6] When preparing a new stock solution, carefully record the initial weight and volume. If you are using a stock for an extended period, consider re-verifying its concentration.
Problem: I'm seeing extraneous peaks in my chromatogram.
Possible Cause: Degradation Products
-
Why it happens: As mentioned, MeJA can degrade. The primary degradation product is jasmonic acid via hydrolysis. Other oxidation products may also form.
-
Visualizing the Problem: The following diagram illustrates the potential hydrolysis of MeJA.
Recommended workflow for MeJA standard handling.
References
- Miyamoto, K., et al. (2025). Preparation of (±)-2-(2,3-2H2)Jasmonic Acid and Its Methyl Ester, Methyl (±)-2-(2,3-2H2)Jasmonate. Bioscience, Biotechnology, and Biochemistry.
- Cayman Chemical. (2025). Safety Data Sheet: (±)-Jasmonic Acid methyl ester.
-
Cheméo. (n.d.). (-)-Jasmonic acid, methyl ester (trans) - Chemical & Physical Properties. Retrieved from [Link]
-
HPC Standards. (n.d.). This compound (mixture of isomers). Retrieved from [Link]
- Seto, H., et al. (n.d.). Preparation of (±)-2-(2,3-2H2)Jasmonic Acid and Its Methyl Ester, Methyl (±)-2-(2,3-2H2)
-
QCS Standards. (n.d.). (±)-Jasmonic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2014). How do I dissolve liquid methyl jasmonate? Retrieved from [Link]
-
PubChem. (n.d.). (-)-Methyl jasmonate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methyl jasmonate and related compounds.
-
Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
HPC Standards. (n.d.). This compound (mixture of isomers). Retrieved from [Link]
-
MDPI. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. Retrieved from [Link]
-
HPC Standards. (n.d.). D6-(±)-Jasmonic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (2016). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium? Retrieved from [Link]
-
ResearchGate. (n.d.). Jasmonic acid, methyl jasmonate and methyl dihydrojasmonate as active compounds of topical formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl jasmonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of methyl jasmonate over the span of three hours from the... Retrieved from [Link]
-
ResearchGate. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
NIH. (2019). Jasmonic acid levels decline in advance of the transition to the adult phase in maize. Retrieved from [Link]
-
MDPI. (2022). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. Retrieved from [Link]
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Technical Support Center: Enhancing Methyl Jasmonate Solubility for Aqueous Applications
Welcome to the technical support center for enhancing the aqueous solubility of methyl jasmonate (MeJA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in preparing stable and effective aqueous formulations of this lipophilic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial hurdles researchers face when working with methyl jasmonate in aqueous environments.
Q1: Why does my methyl jasmonate crash out of solution when I add it to my aqueous buffer?
A1: This is the most frequent issue and stems from methyl jasmonate's low water solubility, which is approximately 340 mg/L at 25°C. When a concentrated stock solution of MeJA, typically dissolved in a water-miscible organic solvent like ethanol or DMSO, is diluted into an aqueous buffer, the solvent concentration drops sharply. This change in the solvent environment can no longer support the solubility of the hydrophobic MeJA molecules, causing them to aggregate and precipitate out of the solution[1].
-
Quick Troubleshooting Tip: Add the MeJA stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing[1]. This can help to disperse the MeJA molecules more effectively and delay precipitation, especially at lower final concentrations.
Q2: What is the best organic solvent to use for my methyl jasmonate stock solution?
A2: Ethanol and DMSO are the most commonly used solvents for preparing MeJA stock solutions[1]. The choice depends on the specific requirements of your experiment. Ethanol is often preferred for cell culture applications due to its lower cytotoxicity compared to DMSO. However, it's crucial to ensure that the final concentration of the organic solvent in your working solution is low enough to not affect your biological system.
Q3: Can I just sonicate my methyl jasmonate in water to get it to dissolve?
A3: While sonication can temporarily disperse methyl jasmonate in water, it does not fundamentally increase its solubility. The resulting mixture is likely a fine suspension or a crude emulsion, which is not thermodynamically stable and will likely phase-separate over time. For long-term stability and consistent results, more robust solubilization techniques are recommended.
Q4: How long can I store my aqueous methyl jasmonate solution?
A4: The stability of aqueous MeJA solutions is influenced by factors such as pH and temperature[2][3]. Unformulated aqueous solutions are generally not recommended for long-term storage due to the risk of precipitation and hydrolysis. It is best to prepare fresh working solutions for each experiment. For longer-term storage, consider using solubilization techniques like cyclodextrin encapsulation or nanoemulsions, which can enhance stability[4][5].
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for three common methods to enhance the aqueous solubility of methyl jasmonate.
Guide 1: The Co-Solvent Method - Preparation and Troubleshooting
This is the most straightforward method but requires careful optimization to avoid precipitation.
Scientific Principle
The co-solvent method involves dissolving methyl jasmonate in a water-miscible organic solvent to create a concentrated stock solution. When this stock is diluted into the aqueous medium, the organic solvent acts as a bridge, increasing the overall solubility of MeJA in the mixed solvent system.
Experimental Protocol: Preparing a 100 µM Aqueous MeJA Solution
-
Prepare a 100 mM Methyl Jasmonate Stock Solution:
-
Accurately weigh out 22.43 mg of methyl jasmonate (MW: 224.3 g/mol ).
-
Dissolve it in 1 mL of absolute ethanol. Ensure complete dissolution. This stock can be stored at -20°C.
-
-
Prepare the Aqueous Working Solution:
-
To 999 µL of your desired aqueous buffer, add 1 µL of the 100 mM MeJA stock solution.
-
Crucially , add the stock solution dropwise while vigorously vortexing the buffer to ensure rapid and uniform dispersion.
-
Troubleshooting Common Issues with the Co-Solvent Method
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding the stock solution. | The final concentration of MeJA is too high for the amount of co-solvent present. | - Increase the volume of the final solution to lower the final MeJA concentration.- Prepare a more dilute stock solution and add a larger volume to the buffer, keeping the final co-solvent concentration in mind. |
| Solution is initially clear but becomes cloudy over time. | The solution is supersaturated and thermodynamically unstable. | - Use the solution immediately after preparation.- Consider one of the more advanced solubilization methods below for long-term stability. |
| Observed cellular toxicity or unexpected biological effects. | The final concentration of the organic co-solvent (e.g., ethanol, DMSO) is too high. | - Calculate the final percentage of the co-solvent in your working solution and ensure it is below the tolerance level of your experimental system.- Perform a solvent-only control experiment to assess its effects. |
Workflow Visualization
Caption: Workflow for the co-solvent method.
Guide 2: Cyclodextrin Inclusion Complexation
This method offers a significant improvement in solubility and stability by encapsulating the hydrophobic MeJA molecule.
Scientific Principle
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules like methyl jasmonate, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MeβCD) are commonly used due to their higher water solubility and low toxicity compared to natural β-cyclodextrin[4][6].
Experimental Protocol: Preparation of a MeJA/HP-β-CD Inclusion Complex (1:1 Molar Ratio)
This protocol is adapted from the co-precipitation and freeze-drying method, which has been shown to be highly efficient[4].
-
Solution Preparation:
-
Prepare a solution of HP-β-CD in distilled water (e.g., 1 M).
-
Separately, prepare a solution of methyl jasmonate in ethanol (e.g., 1 M).
-
-
Complex Formation:
-
In a rotary evaporator flask, mix equal molar amounts of the HP-β-CD and MeJA solutions.
-
Heat the mixture to 78°C (the boiling point of ethanol) with constant stirring (e.g., 120 rpm) for approximately 90 minutes to evaporate the ethanol and promote complex formation[4].
-
-
Lyophilization:
-
Freeze the resulting aqueous solution.
-
Lyophilize the frozen complex until a dry powder is obtained. This powder can be stored at room temperature and readily dissolved in aqueous buffers when needed.
-
Troubleshooting Cyclodextrin Complexation
| Problem | Potential Cause | Recommended Solution |
| The final powder does not fully dissolve in the aqueous buffer. | Incomplete complexation or incorrect stoichiometry. | - Ensure the molar ratio of MeJA to cyclodextrin is accurate (1:1 is a good starting point)[4][7].- Increase the duration or temperature of the complexation step to ensure complete ethanol removal and complex formation. |
| Reduced biological activity of methyl jasmonate. | The MeJA is too tightly bound within the cyclodextrin cavity and is not being released. | - This is generally not an issue as the complex is in equilibrium with the free forms. However, if suspected, consider using a different type of cyclodextrin that may have a different binding affinity. |
| Synergistic effects observed in cell culture. | Cyclodextrins themselves can have biological effects, such as eliciting defense responses in plant cells[6][8]. | - Always include a cyclodextrin-only control in your experiments to account for any effects of the encapsulating agent. |
Mechanism Visualization
Caption: Encapsulation of MeJA by cyclodextrin.
Guide 3: Nanoemulsion Formulation
For applications requiring high loading capacity and stability, nanoemulsions are an excellent choice.
Scientific Principle
A nanoemulsion is a dispersion of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the range of 20-200 nm. These are kinetically stable systems formed by high-shear forces, with surfactants and co-surfactants stabilizing the oil-water interface[5][9]. The small droplet size provides a large surface area for the delivery of the encapsulated compound.
Experimental Protocol: Preparation of a Methyl Jasmonate Nanoemulsion via High-Pressure Homogenization
This is a general protocol; specific ratios of oil, surfactant, and co-surfactant should be optimized for your application[5][10].
-
Preparation of Phases:
-
Oil Phase: Dissolve a known amount of methyl jasmonate in a carrier oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., polyethylene glycol) in your aqueous buffer[11].
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase while stirring with a high-speed rotor-stator homogenizer for several minutes to form a coarse emulsion[12].
-
-
High-Pressure Homogenization:
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the stability of the nanoemulsion. A zeta potential of at least ±30 mV is generally considered stable[15].
-
Troubleshooting Nanoemulsion Formulation
| Problem | Potential Cause | Recommended Solution |
| Large and polydisperse droplets after homogenization. | - Insufficient homogenization pressure or number of passes.- Inappropriate surfactant/co-surfactant concentration or type. | - Increase the homogenization pressure and/or the number of passes[12].- Screen different surfactants and co-surfactants and optimize their concentrations[10]. |
| Phase separation or creaming over time. | - Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Insufficient surface charge (low zeta potential). | - Add a small amount of a less water-soluble oil to the oil phase to inhibit Ostwald ripening.- Adjust the pH of the aqueous phase or add a charged surfactant to increase the zeta potential[15]. |
| Difficulty in sterile filtering the nanoemulsion. | The droplet size is too large to pass through the filter pores (typically 0.22 µm). | - Optimize the homogenization process to achieve a smaller average droplet size, ideally well below 200 nm[13]. |
Workflow Visualization
Caption: Workflow for nanoemulsion preparation.
Part 3: Summary of Solubilization Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Co-Solvent | Increasing solubility by adding a water-miscible organic solvent. | Simple, quick, requires minimal equipment. | Limited solubility enhancement, potential for precipitation, solvent toxicity. | Quick, small-scale experiments with low MeJA concentrations. |
| Cyclodextrin Inclusion | Encapsulating MeJA in a cyclodextrin molecule. | Significant solubility increase, improved stability, low toxicity[4]. | Requires specific preparation steps, potential for cyclodextrin-induced biological effects[6]. | Cell culture experiments, applications requiring high stability and low co-solvent concentrations. |
| Nanoemulsion | Dispersing MeJA-containing oil droplets in an aqueous phase. | High loading capacity, excellent stability, controlled release potential[5][9]. | Requires specialized equipment (homogenizer), complex formulation development. | Drug delivery applications, formulations requiring high concentrations of MeJA. |
References
-
dos Santos, D. S., et al. (2020). Complexation and physicochemical analysis of hydrophobic molecules of methyl jasmonate with Hydroxypropyl-β–Cyclodextrin. Redalyc. Available at: [Link]
-
Belhadj, F., et al. (2018). Physico-chemical studies of resveratrol, methyl-jasmonate and cyclodextrin interactions. RSC Advances. Available at: [Link]
-
Kim, S., et al. (2020). The Synergistic Effect of Co-Treatment of Methyl Jasmonate and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures. MDPI. Available at: [Link]
-
Kim, S., et al. (2020). The Synergistic Effect of Co-Treatment of Methyl Jasmonate and Cyclodextrins on Pterocarpan Production in Sophora flavescens Cell Cultures. PubMed. Available at: [Link]
-
Perassolo, M., et al. (2013). Physicochemical and Thermodynamic Characterization of the Encapsulation of Methyl Jasmonate by Natural and Modified Cyclodextrins Using Reversed-Phase High-Pressure Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Habibi, K., et al. (2017). Design and production of methyl jasmonate nanoemulsions using experimental design technique and evaluation of its anti-cancer efficacy. PubMed. Available at: [Link]
-
Habibi, K., et al. (2017). Design and production of methyl jasmonate nanoemulsions using experimental design technique and evaluation of its anti-cancer ef. Ingenta Connect. Available at: [Link]
-
ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture ?. Available at: [Link]
-
ResearchGate. (2014). How do I dissolve liquid methyl jasmonate?. Available at: [Link]
- Onrubia, M., et al. (2013). Synergistic effect of cyclodextrins and methyl jasmonate on taxane production in Taxus x media cell cultures. Plant Biotechnology Journal.
- Onrubia, M., et al. (2013). Synergistic effect of cyclodextrins and methyl jasmonate on taxane production in Taxus x media cell cultures. Semantic Scholar.
- A. Cuellar, et al. (2021). Methyl Jasmonate and Methyl–Cyclodextrin Individually Boost Triterpenoid Biosynthesis in Chlamydomonas Reinhardtii UVM4. MDPI.
-
Homogenising Systems. (n.d.). Nanoemulsions - High Pressure Homogenizers. Available at: [Link]
-
ResearchGate. (n.d.). Zeta potential of nanoemulsion. Available at: [Link]
- Onkokesung, N., et al. (2014). Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells. PMC - NIH.
- Shakeel, F., et al. (2007). Nanoemulsion Components Screening and Selection: a Technical Note. PMC - NIH.
- MDPI. (2019). Viniferin-Rich Phytocomplex from Vitis vinifera L.
- MDPI. (2023). Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability.
- ijeab. (n.d.). Application of High Pressure Homogenization to Improve Stability and Decrease Droplet Size in Emulsion-Flavor Systems.
- Gurpreet, K., & Singh, S. K. (2018). Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences.
- Salvia-Trujillo, L., et al. (2017).
- Håkansson, A. (2018).
- ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture ?.
- MDPI. (n.d.). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures.
- InProcess-LSP. (2024).
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- Belhadj, F., et al. (2018). Physico-chemical studies of resveratrol, methyl-jasmonate and cyclodextrin interactions. RSC Publishing.
- ResearchGate. (2016). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium?.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Optimal nanoemulsion characterization (particle size distribution; zeta potential distribution; and TEM images).
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Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Methyl Jasmonate
Welcome to the technical support center for the LC-MS/MS analysis of methyl jasmonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects in their analytical workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible quantification of methyl jasmonate in complex sample matrices.
Understanding the Challenge: Matrix Effects in Methyl Jasmonate Analysis
Matrix effects are a significant hurdle in LC-MS/MS analysis, arising from the co-eluting components of a sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, methyl jasmonate.[1][2][3][4] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][5] Plant tissues, in particular, are complex matrices containing a diverse array of compounds such as lipids, pigments, and other secondary metabolites that can interfere with the analysis of low-concentration phytohormones like methyl jasmonate.[6]
Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS/MS and is particularly susceptible to matrix effects.[7][8] The co-eluting matrix components can compete with methyl jasmonate for ionization, altering the charge state and ultimately affecting the detector response.[2][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of methyl jasmonate, providing practical solutions and explanations.
Q1: My methyl jasmonate signal is inconsistent and shows poor reproducibility across different samples. What could be the cause?
A1: Inconsistent signal and poor reproducibility are classic symptoms of matrix effects. The composition of your sample matrix can vary significantly between samples, leading to variable ion suppression or enhancement.[9][10]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The first line of defense against matrix effects is a robust sample preparation protocol.[2] Are you effectively removing interfering compounds? Consider incorporating a solid-phase extraction (SPE) step, which is a powerful technique for purifying plant hormones from complex matrices.[11][12][13]
-
Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1][9][14][15][16][17] A SIL internal standard for methyl jasmonate will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.[18]
-
Optimize Chromatographic Separation: Improving the separation of methyl jasmonate from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase.[3]
-
Consider Matrix-Matched Calibration: If a suitable SIL internal standard is not available, creating matrix-matched calibration curves is a viable alternative.[9][19][20] This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[18][19][20]
Q2: I suspect ion suppression is affecting my results. How can I confirm this?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of a methyl jasmonate standard solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Injection: Inject a blank, extracted sample matrix (without the analyte).
-
Analysis: Monitor the methyl jasmonate signal. A dip in the signal intensity as the matrix components elute indicates ion suppression.[1]
Q3: What are the most effective sample preparation techniques for reducing matrix effects in plant tissue analysis?
A3: For plant hormone analysis, a combination of extraction and cleanup steps is often necessary to minimize matrix interference.
Recommended Sample Preparation Strategies:
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte while matrix components are washed away.[12] | Highly selective, effective at removing a wide range of interferences.[12] | Can be time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases.[2] | Simple and inexpensive. | Can be less selective than SPE and may use large volumes of organic solvents. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an extraction with a solvent and salts, followed by a dispersive SPE cleanup.[21] | High throughput and effective for a wide range of analytes and matrices. | May require optimization for specific plant matrices. |
Q4: Can I just dilute my sample to reduce matrix effects?
A4: While sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, it also dilutes your analyte of interest.[1] This approach is only feasible if your analytical method has sufficient sensitivity to detect the diluted methyl jasmonate concentration.[1][3]
Key Experimental Workflows
To provide a practical guide, here are detailed workflows for diagnosing and mitigating matrix effects.
Workflow 1: Diagnosing Matrix Effects
This workflow helps to systematically identify and quantify the extent of matrix effects in your analysis.
Caption: Workflow for the diagnosis and quantification of matrix effects.
Workflow 2: Mitigation Strategies
This workflow outlines the steps to take to minimize the impact of matrix effects on your methyl jasmonate quantification.
Caption: A systematic approach to mitigating matrix effects in LC-MS/MS analysis.
Conclusion
Successfully dealing with matrix effects in the LC-MS/MS analysis of methyl jasmonate requires a systematic and informed approach. By understanding the causes of matrix effects, implementing robust sample preparation techniques, utilizing appropriate internal standards or calibration strategies, and optimizing chromatographic conditions, researchers can achieve reliable and accurate quantification of this important plant hormone. This guide provides the foundational knowledge and practical workflows to troubleshoot and overcome these common analytical challenges.
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Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]
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PubMed. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. [Link]
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Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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MDPI. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. [Link]
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ScienceDirect. Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. [Link]
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Semantic Scholar. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. [Link]
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ResearchGate. How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture ?. [Link]
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YouTube. QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. [Link]
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PubMed. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. [Link]
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ResearchGate. Fully Automated QuEChERS Extraction and Clean-up for homogeneous matrices. [Link]
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Technical Support Center: Gene Expression Normalization Post-MeJA Treatment
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of gene expression analysis following Methyl Jasmonate (MeJA) treatment. This guide is designed to provide in-depth, field-proven insights into the specific challenges you may encounter. Our goal is to move beyond simple protocols and explain the causal logic behind experimental choices, ensuring your data is both accurate and reliable.
Section 1: The MeJA Challenge - Why Standard Normalization Fails
Methyl Jasmonate (MeJA) is a powerful signaling molecule that orchestrates broad transcriptional reprogramming in plants, primarily related to defense and stress responses.[1][2][3][4] This is not a subtle effect; MeJA can induce global shifts in the transcriptome, where a large proportion of genes are either up- or down-regulated.[1][5] This widespread change violates the core assumption of most standard normalization strategies: that the majority of genes remain unchanged across experimental conditions.[6][7]
Consequently, what works for comparing two tissue types or a simple knockout vs. wild-type experiment often fails spectacularly in the context of MeJA treatment. This guide will provide the troubleshooting frameworks and validated protocols necessary to navigate this challenge for both RT-qPCR and RNA-Seq data.
The Jasmonate Signaling Cascade: A Recipe for Global Change
To understand the normalization problem, we must first appreciate the mechanism. MeJA triggers a signaling cascade that activates a host of transcription factors, leading to widespread changes in gene expression.[2][3][4]
Caption: Simplified Jasmonate signaling pathway.
Section 2: Troubleshooting RT-qPCR Normalization
Real-time quantitative PCR (RT-qPCR) is highly sensitive, but its accuracy is critically dependent on the stability of the reference genes used for normalization.[8][9]
Q1: My data, normalized to Actin and GAPDH, looks strange after MeJA treatment. Did I make a mistake?
Answer: It is unlikely a mistake in your technique and more likely a flaw in your experimental design. The assumption that common housekeeping genes like Actin (ACT), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), or Tubulin (TUB) are stably expressed is often incorrect, especially in experiments involving potent signaling molecules like MeJA.[10][11][12]
Causality: MeJA is a stress-response hormone. Many housekeeping genes, despite their name, are involved in primary metabolic and structural processes that can be significantly altered during a stress response. For example, studies in various plant species have shown that the expression of ACT, GAPDH, and TUB can be highly variable following MeJA or other abiotic stress treatments, making them unsuitable for normalization.[11][12] Using an unstable reference gene will lead to erroneous quantification of your target gene's expression, masking true biological changes or creating artificial ones.[13]
Q2: What is the correct procedure for selecting and validating reference genes for my MeJA experiment?
Answer: The gold standard is to perform a pilot study to empirically determine the most stable reference genes under your specific experimental conditions (i.e., your organism, MeJA concentration, and time points). You cannot rely on reference genes validated for other treatments or species.[8][14]
The process involves selecting a panel of candidate genes, quantifying their expression across all your samples (treated and control), and using statistical algorithms to rank their stability.
Protocol: Validating Candidate Reference Genes
Step 1: Select Candidate Genes
-
Choose 8-10 candidate genes. Include commonly used ones (ACT, GAPDH, EF1α, UBQ) but also less conventional ones shown to be stable in other stress studies.[10][15] Consult literature for your specific or related species.[10][11][13][16]
Table 1: Examples of Candidate Reference Genes Evaluated in MeJA/Stress Studies
| Gene Symbol | Gene Name | Organism(s) | Stability under MeJA/Stress | Source(s) |
|---|---|---|---|---|
| ACT | Actin | Pears, Maize | Unstable / Variable | [11][15] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Oenanthe javanica, Pears | Unstable / Variable | [10][11] |
| EF1α | Elongation factor 1-alpha | Maize, Potato | Often Stable | [12][15] |
| SAND | SAND family protein | Oenanthe javanica | Most Stable (in MeJA) | [10] |
| PP2A | Protein Phosphatase 2A | Oenanthe javanica | Moderately Stable | [10] |
| RPL | Ribosomal protein L | Clinopodium nutans | Stable | [16] |
| CYP | Cyclophilin | Maize | Stable | [15] |
| UBQ | Polyubiquitin | Pears, Maize | Variable |[11][15] |
Step 2: Experimental Setup & qPCR
-
Prepare cDNA from all your biological replicates for all conditions (e.g., Control 0h, MeJA 6h, MeJA 12h, MeJA 24h).
-
Run qPCR for all candidate genes on all samples. Ensure high-quality, specific amplification by checking melt curves.[17]
Step 3: Data Analysis with Stability Algorithms
-
Use at least two different algorithms to assess stability, such as geNorm and NormFinder .[8][12][15] These tools use different statistical approaches to rank genes based on expression stability.
-
Input your raw, un-normalized Cq values into the software.
Step 4: Ranking and Selection
-
Compare the rankings from the different programs. The best reference genes are those consistently ranked as most stable.
-
geNorm also calculates the optimal number of reference genes to use for normalization by analyzing the pairwise variation (V score). A V score below 0.15 indicates that adding another reference gene is not necessary.[12] Using the geometric mean of two or three stable reference genes is far more robust than using a single one.[18]
Caption: RT-qPCR reference gene validation workflow.
Section 3: Troubleshooting RNA-Seq Normalization
For transcriptome-wide analysis, the challenges of MeJA-induced global expression shifts are even more pronounced. Using an inappropriate normalization method can severely distort the results and lead to thousands of false-positive or false-negative differentially expressed genes (DEGs).[5]
Q3: My RNA-Seq analysis shows a massive, one-sided shift in gene expression after MeJA treatment. Is this real, or a normalization artifact?
Answer: It could be both. MeJA is known to cause large-scale transcriptional changes.[1] However, many popular RNA-Seq normalization methods, such as the default in DESeq2 (Relative Log Expression, RLE) or edgeR (Trimmed Mean of M-values, TMM), are built on the assumption that most genes are not differentially expressed and that any global shifts are due to technical, not biological, variation.[6][7]
When a true global biological shift occurs, these methods can mistakenly "correct" it, leading to a skewed representation of gene expression.
Causality: Methods like TMM and RLE calculate a scaling factor for each library based on a subset of genes assumed to be stable.[19][20] If MeJA treatment upregulates a large portion of the transcriptome, these methods may interpret this as a technical issue (e.g., higher sequencing depth) and incorrectly scale down the expression values in the treated samples. This can mask the true extent of upregulation and create an artificial downregulation of non-responsive genes.[5]
Table 2: Comparison of RNA-Seq Normalization Methods for MeJA Experiments
| Method | Underlying Assumption | Pros | Cons in MeJA Context |
|---|---|---|---|
| RPKM / FPKM | Read count is proportional to gene length and library size. | Normalizes for gene length. | Highly biased by a few highly expressed genes; generally not recommended for between-sample comparison.[20][21] |
| TPM | Similar to FPKM but more consistent across samples. | Better for comparing transcript proportions within a sample. | Not robust for differential expression analysis between samples with different RNA compositions.[22][23] |
| TMM (edgeR) / RLE (DESeq2) | Most genes are not differentially expressed. | Robust to outliers and differences in library composition. | Can perform poorly and introduce bias when the core assumption is violated by global expression shifts.[5][6] |
| Quantile Normalization | The statistical distribution of expression values is the same across all samples. | Forces distributions to be identical. | Can obscure true, large-scale biological differences; may not be appropriate for MeJA data.[19][24] |
| Spike-In Normalization | Exogenous spike-in RNAs are constant and can be used as an external reference. | The "ground truth" for normalization when global shifts occur. Independent of endogenous gene expression. | Requires adding spike-ins during library preparation; can be technically variable if not performed carefully.[6] |
Q4: I didn't use spike-ins. How can I properly normalize my RNA-Seq data to avoid these artifacts?
Answer: While spike-ins are the ideal solution, you can still perform a more robust analysis by carefully diagnosing your data and potentially using alternative strategies. The key is to not blindly trust the default normalization.
Protocol: Diagnostic Workflow for RNA-Seq Normalization
Step 1: Visualize Pre- and Post-Normalization Data
-
Always generate diagnostic plots to understand what the normalization is doing to your data.
-
Density Plots: Plot the distribution of log-CPM (Counts Per Million) values for each sample before and after normalization. Before normalization, you might see the distributions for treated samples shifted to the right (global upregulation). A method like TMM might incorrectly force these distributions to overlap.[6]
-
MA Plots: An MA plot shows the log-fold change (M) versus the average log-expression (A) for each gene. Before normalization, you may see the cloud of points shifted up or down from the M=0 line. A good normalization for this context will center the cloud for genes you believe are non-DE, without forcing the entire distribution to be centered if a global shift is real.
Step 2: Compare Different Normalization Methods
-
Do not rely on a single method. Run your differential expression analysis pipeline using different normalization approaches (e.g., TMM, RLE, and no normalization/only library size scaling) and compare the results.
-
If the number and identity of DEGs change dramatically between methods, it's a major red flag that your data violates the assumptions of one or more methods.
Step 3: Consider Alternative Approaches (No Spike-Ins)
-
Subset Normalization: If you have a set of genes you can confidently assume are unaffected by MeJA (this is difficult and requires strong biological justification), you could potentially calculate normalization factors based only on this subset. This is an advanced approach that should be used with extreme caution.
-
Use limma-voom: The voom function in the limma R package models the mean-variance trend in the data and can sometimes be more robust to these issues than methods that strictly rely on scaling factors. It is still important to visualize the data post-normalization.[25]
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Technical Support Center: Optimizing Solid-Phase Microextraction (SPME) for Methyl Jasmonate (MeJA) Analysis
Welcome to the technical support center for Solid-Phase Microextraction (SPME) of Methyl Jasmonate (MeJA). This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency, reproducibility, and accuracy of their MeJA quantification experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your workflow effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the application of SPME for MeJA analysis.
Q1: What is SPME, and why is it a preferred method for MeJA analysis?
A1: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1][2][3] It utilizes a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample matrix.[2][3] For a volatile compound like Methyl Jasmonate (MeJA), often analyzed in complex matrices like plant tissues or cell cultures, SPME offers significant advantages:
-
Solvent-Free: It eliminates the need for organic solvents, reducing waste, cost, and potential interference.[2][4]
-
High Sensitivity: SPME concentrates analytes on the fiber, leading to lower detection limits compared to techniques like static headspace.[2]
-
Matrix Compatibility: Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is particularly effective at minimizing interference from complex non-volatile matrix components.[5]
Q2: Which SPME fiber is best for extracting MeJA?
A2: The choice of fiber is critical and depends on the analyte's polarity and volatility. MeJA is a moderately polar volatile compound. For general-purpose analysis of a broad range of volatiles including compounds like MeJA, a mixed-phase fiber is highly recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the optimal choice.[4][5][6][7]
-
Causality: This combination fiber provides a comprehensive extraction mechanism. The PDMS (a non-polar phase) effectively extracts non-polar compounds, the DVB (a porous polymer) is excellent for larger analytes, and the Carboxen (a carbon molecular sieve) has a high affinity for small, highly volatile compounds.[2][5] This mixed polarity and porosity profile ensures efficient trapping of MeJA and other related plant volatiles.[5][7]
Table 1: Comparison of Common SPME Fibers for Volatile Analysis
| Fiber Coating | Polarity | Primary Applications & Characteristics | Suitability for MeJA |
| DVB/CAR/PDMS | Bipolar/Mixed | Excellent for a broad range of volatile and semi-volatile compounds (C3-C20), especially for complex mixtures and trace analysis.[6][7] | Excellent (Recommended) |
| PDMS/DVB | Bipolar | General purpose fiber for volatiles, amines, and nitro-aromatic compounds. Good for slightly larger molecules than CAR/PDMS.[5] | Good |
| CAR/PDMS | Bipolar | Ideal for very small, highly volatile compounds and gases (low molecular weight).[5][8] | Good, but may be less efficient for MeJA compared to the three-phase fiber. |
| PDMS | Non-polar | Best for non-polar volatile and semi-volatile compounds.[1][5] | Moderate (May show lower affinity for the moderately polar MeJA). |
| Polyacrylate (PA) | Polar | Specifically for polar analytes like phenols and alcohols.[1][5] | Poor (Generally not recommended for MeJA). |
Q3: What are the most critical parameters to optimize for efficient MeJA extraction?
A3: The efficiency of SPME is governed by the equilibrium of the analyte between the sample matrix, the headspace, and the fiber coating.[1][2] The key parameters to optimize are:
-
Extraction Temperature: Increasing the temperature increases the vapor pressure of MeJA, facilitating its transfer from the sample to the headspace. However, excessively high temperatures can negatively impact the fiber's absorption capacity, especially for liquid-phase coatings like PDMS.
-
Extraction Time: This is the time the fiber is exposed to the sample headspace. An optimal time allows the analyte concentration on the fiber to approach or reach equilibrium, maximizing sensitivity.[2][9] For high-throughput analysis, shorter, pre-equilibrium times can be used, but this requires precise, consistent timing for reproducibility.[2]
-
Sample Agitation: Agitation (e.g., stirring or sonication) accelerates the mass transfer of MeJA from the sample matrix to the headspace, reducing the time needed to reach equilibrium and improving extraction efficiency.[2][3]
-
Ionic Strength (Salting-Out): For aqueous samples, adding a salt like NaCl or Na₂SO₄ increases the ionic strength of the solution.[10] This decreases the solubility of organic compounds like MeJA, driving them into the headspace and making them more available for extraction by the fiber.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No MeJA Peak Detected
Q: My chromatogram shows a very small MeJA peak, or no peak at all. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several stages of the SPME workflow. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low/No Analyte Signal
Caption: Troubleshooting decision tree for low MeJA signal.
Detailed Causes & Solutions:
-
Inefficient Desorption: MeJA may be extracted onto the fiber but not fully transferred to the GC column.
-
Solution: Ensure your GC inlet temperature is high enough (typically 250°C for DVB/CAR/PDMS fibers) and the desorption time is adequate (2-5 minutes).[4][6] Also, verify the fiber is exposed to the hottest part of the inlet during desorption.[11] Using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) can improve peak shape by reducing dead volume.
-
-
Suboptimal Extraction Conditions: The equilibrium may not be favorable for MeJA to move from the sample to the fiber.
-
Incorrect Fiber Choice or Damaged Fiber: The fiber may not have a high affinity for MeJA, or it may have lost its extractive capacity.
-
Solution: Use a DVB/CAR/PDMS fiber for the best performance with MeJA.[5] Fibers have a limited lifetime (typically 50-100 injections) and can be damaged by aggressive sample matrices or improper handling. If you suspect damage or overuse, replace the fiber.
-
Problem: Poor Reproducibility (High %RSD)
Q: My replicate injections show high variability in peak area. How can I improve the precision of my method?
A: Reproducibility is paramount for quantitative analysis. Variability often stems from inconsistent control over critical parameters.
-
Inconsistent Timing: When working in pre-equilibrium conditions (which is common for high-throughput methods), even small variations in extraction time can lead to large differences in the amount of analyte extracted.[2]
-
Solution: Automation is the gold standard for reproducibility. An autosampler ensures that incubation, extraction, and desorption times are identical for every sample. If performing manual SPME, use timers meticulously for every step and develop a consistent rhythm.
-
-
Temperature Fluctuations: Inconsistent sample temperature affects the headspace concentration of MeJA.
-
Solution: Use a heating block or water bath with precise temperature control for sample incubation and extraction. Allow samples to fully equilibrate to the set temperature before exposing the fiber.
-
-
Inconsistent Fiber Positioning: The depth of the fiber in the sample headspace must be the same for every run to ensure exposure to a consistent analyte concentration.
-
Solution: For manual injections, use the depth gauge on the SPME holder to set a consistent depth. Autosamplers eliminate this source of error.
-
-
Sample Heterogeneity: If the MeJA is not evenly distributed in your sample (e.g., in plant tissue), different aliquots will yield different results.
-
Solution: Homogenize solid samples thoroughly (e.g., by grinding in liquid nitrogen). For liquid samples, ensure they are well-mixed before taking an aliquot.
-
Problem: Carryover (Ghost Peaks)
Q: I am detecting MeJA in my blank runs immediately following a high-concentration sample. What causes this and how do I prevent it?
A: Carryover occurs when analyte from a previous injection is not fully removed from the system.
-
Incomplete Desorption from SPME Fiber: The most common cause is that MeJA was not completely desorbed from the fiber in the previous run.
-
Solution: Increase the desorption time or temperature in the GC inlet. After analyzing a high-concentration sample, it is good practice to run a "bake-out" step where the fiber is left in a hot inlet (or a separate conditioning station) for an extended period (10-30 minutes) to clean it before the next injection.[12]
-
-
Contamination in the GC Inlet: The analyte can adsorb onto active sites within the GC inlet liner or septum.
-
Solution: Regularly replace the inlet liner and septum. Using pre-drilled or low-bleed septa can reduce contamination. If carryover persists, the inlet itself may need to be cleaned.
-
Part 3: Experimental Protocols & Data
Protocol 1: Headspace-SPME (HS-SPME) for MeJA in Plant Tissue
This protocol provides a robust starting point for method development.
Workflow Diagram: HS-SPME for Plant Volatiles
Caption: General workflow for HS-SPME analysis of MeJA.
Step-by-Step Methodology:
-
Fiber Conditioning: Before first use, condition a new DVB/CAR/PDMS fiber in the GC inlet at the manufacturer's recommended temperature (typically 250-270°C) for 30-60 minutes.[2] Recondition for 5-10 minutes before each new batch of samples.
-
Sample Preparation: Weigh 0.2 g of finely ground plant tissue into a 20 mL headspace vial.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation: Place the vial in a heating block or autosampler agitator set to 50°C. Allow the sample to incubate for 10 minutes to equilibrate.[4]
-
Extraction: Introduce the SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes with agitation (e.g., 250 rpm).[4]
-
Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet, which is held at 250°C. Expose the fiber and begin the GC-MS run. Keep the fiber in the inlet for 3 minutes with the split vent closed (splitless mode) to ensure complete transfer of analytes.[4]
Table 2: Typical SPME Parameter Ranges for MeJA Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Fiber Type | DVB/CAR/PDMS | Best for broad range of volatiles including MeJA.[5][7] |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects from non-volatile components in the sample.[4][5] |
| Extraction Temp. | 40 - 70 °C | Balances increased analyte volatility with fiber's adsorptive capacity.[7][13][14] |
| Extraction Time | 20 - 60 min | Longer times increase sensitivity but decrease throughput. Must be kept consistent for reproducibility.[13][14] |
| Agitation | On (250-500 rpm) | Speeds up mass transfer, reducing equilibration time and improving efficiency.[2] |
| Desorption Temp. | 250 - 270 °C | Must be high enough for rapid and complete analyte transfer without degrading the fiber.[4][6] |
| Desorption Time | 2 - 5 min | Ensure complete transfer. Longer times can help clean the fiber and prevent carryover.[14][12] |
| Salt Addition | 0 - 30% (w/v) NaCl | For aqueous samples; increases analyte partitioning into the headspace. |
References
-
HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018-08-30). PMC - NIH. [Link]
-
Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography- . Helda - University of Helsinki. [Link]
-
Rapid Plant Volatiles Screening Using Headspace SPME and Person-Portable Gas Chromatography–Mass Spectrometry. (2018-11-29). EOPAA. [Link]
-
Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. NIH. [Link]
-
Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes. (2022-10-04). MDPI. [Link]
-
Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots. (2019-07-08). Wiley Analytical Science. [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. [Link]
-
Methodology for Removing Dihalomethane Carryover from Solid-Phase Microextraction Fibers. (2016-12-01). LCGC International. [Link]
-
Three Common SPE Problems. (2017-01-01). LCGC International. [Link]
-
Reproducibility and Carryover — A Case Study. (2014-08-22). [Link]
-
Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019-08-01). PMC - NIH. [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2021-12-06). PubMed Central. [Link]
-
Optimization of the main parameters used in SPME extraction procedure... ResearchGate. [Link]
-
Reproducible vapor-time profiles using solid-phase microextraction with an externally sampled internal standard. PubMed. [Link]
-
Solid-Phase Microextraction (SPME): A Discussion. LCGC International. [Link]
-
Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. [Link]
Sources
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- 3. staff.buffalostate.edu [staff.buffalostate.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [merckmillipore.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate control treatments for methyl jasmonate experiments
A Guide for Researchers on Selecting Appropriate Control Treatments
Welcome to the technical support center for designing robust experiments with Methyl Jasmonate (MeJA). As a Senior Application Scientist, I've seen firsthand how improper control treatments can undermine otherwise excellent research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the specific challenges of working with MeJA, a potent and volatile signaling molecule. Our goal is to ensure your results are both accurate and reproducible by building self-validating protocols.
Part 1: Foundational Concepts - Why Controls for MeJA are Unique
Q1: What is the primary goal of a control in a MeJA experiment, and why is it more than just "no treatment"?
A: The fundamental goal of a control group is to isolate the effect of your variable of interest—in this case, MeJA. You need to ensure that the biological responses you measure are due to MeJA's specific hormonal activity and not to any other part of the experimental procedure.[1]
This is particularly critical for MeJA for two main reasons:
-
Solvent Effects: MeJA is an oil and is not readily soluble in water.[2][3] It is typically dissolved in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) before being diluted in an aqueous solution for application.[4][5] These solvents, even at low concentrations, can induce physiological or stress responses in plants, confounding your results.[2] Therefore, your control must account for the effect of the solvent itself.
-
Volatility: MeJA is a volatile organic compound (VOC), meaning it readily evaporates and can travel through the air.[6][7] This airborne MeJA can be absorbed by nearby "untreated" plants, causing them to activate their defense pathways.[7] A simple "no treatment" plant in the same greenhouse may not be a true negative control if it's exposed to airborne MeJA from your experimental group.
A properly designed control strategy addresses both the application method and the compound's chemical nature.
Part 2: Designing Your Core Controls
Q2: What is the absolute minimum essential control for a liquid application of MeJA?
A: The non-negotiable, baseline control is a solvent control . This is a solution that contains everything your treatment solution has, except for the MeJA. It must be prepared and applied in the exact same manner as the MeJA treatment.
For example, if you dissolve MeJA in ethanol and then dilute it in water to a final concentration of 10 mM MeJA and 1% ethanol, your solvent control must be a 1% ethanol solution in water.[8] This allows you to subtract any biological effects caused by the ethanol, ensuring the remaining effect is attributable to MeJA.
Q3: MeJA is volatile. How do I prevent my control plants from being accidentally exposed?
A: This is one of the most common pitfalls in MeJA research. Airborne cross-contamination can invalidate your results by inducing a defense response in your control group. Here are essential strategies to mitigate this:
-
Physical Separation: House your control and treatment groups in separate, independently ventilated growth chambers or greenhouses. If this is not possible, maintain the maximum possible distance between groups and use physical barriers.
-
Airflow Management: Understand the airflow in your growth space. Always place control plants upstream of the MeJA-treated plants.
-
Sealed Systems: For experiments focused on volatile signaling, enclose individual plants or groups of plants in sealed chambers or bags.[9] The control chambers would receive an application of the solvent control on a filter paper or cotton ball, mimicking the MeJA application method.[4]
-
"Air Control" Sentinel Plants: In some cases, it is wise to include a third group of plants—a true naive control—located in a completely separate room with no exposure to the experimental area. Analyzing these plants can help you determine if there is systemic contamination within your primary growth facility.
The workflow below illustrates the decision process for selecting appropriate controls based on your experimental setup.
Caption: Decision workflow for selecting appropriate MeJA controls.
Part 3: Protocols and Data Tables
Q4: Can you provide a step-by-step protocol for preparing a MeJA solution and its corresponding solvent control?
A: Certainly. Here is a standard protocol for preparing a 10 mM MeJA foliar spray with a 2.5% ethanol solvent, a concentration shown to be effective in studies on conifers.[5]
Experimental Protocol: Preparation of 10 mM MeJA and Solvent Control
Materials:
-
Methyl Jasmonate (MeJA), ≥95% purity (e.g., Sigma-Aldrich Cat# 392707)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Sterile tubes and glassware
-
Calibrated pipettes
Step-by-Step Procedure:
-
Prepare a MeJA Stock Solution (e.g., 400 mM):
-
The molecular weight of MeJA is 224.3 g/mol .[7] Its density is ~1.03 g/mL.
-
To make a 400 mM stock, you need 0.4 moles/L.
-
Calculation: (224.3 g/mol ) * (0.4 mol/L) = 89.72 g/L = 89.72 mg/mL.
-
Using density: (89.72 mg/mL) / (1.03 mg/µL) = 87.1 µL/mL.
-
Action: In a sterile glass vial, add 871 µL of pure MeJA to 9.129 mL of absolute ethanol. This creates a 10 mL stock solution of 400 mM MeJA in 100% ethanol. Note: Always add the less viscous liquid to the more viscous one if possible and vortex thoroughly.
-
-
Prepare the Final 10 mM MeJA Treatment Solution (100 mL):
-
You need to dilute the 400 mM stock solution by a factor of 40 (400 mM / 10 mM = 40).
-
Volume of stock needed: 100 mL / 40 = 2.5 mL.
-
Action: In a 100 mL volumetric flask or graduated cylinder, add 2.5 mL of the 400 mM MeJA stock solution.
-
This 2.5 mL of stock is 100% ethanol. Your final ethanol concentration will be 2.5%.
-
Add a surfactant if desired (e.g., 100 µL of 0.1% Tween-20 for a final concentration of 0.0001%).
-
Bring the total volume to 100 mL with deionized water. Mix thoroughly.
-
-
Prepare the Solvent Control Solution (100 mL):
-
This is the critical step. The control must match the solvent and surfactant concentration of the treatment solution.
-
Action: In a separate 100 mL flask, add 2.5 mL of absolute ethanol (the same amount as the MeJA stock solution used in Step 2).
-
Add the same amount of surfactant (100 µL of 0.1% Tween-20).
-
Bring the total volume to 100 mL with deionized water. Mix thoroughly.
-
-
Application:
-
Apply the Treatment and Control solutions to your respective plant groups using the same method (e.g., same type of sprayer, same volume per plant, same time of day).
-
This protocol ensures that the only significant difference between your treatment and control group is the presence of MeJA.
Q5: What are typical concentrations of MeJA and solvents used in research?
A: Concentrations vary widely depending on the plant species, application method, and research question. Low concentrations may be used to study signaling, while higher concentrations are used to elicit a strong defense response.[10][11]
Table 1: Common Solvents and MeJA Concentrations in Plant Studies
| Solvent | Typical Final Concentration | MeJA Concentration Range | Application Method | Reference(s) |
| Ethanol (EtOH) | 0.1% - 5% (v/v) | 0.2 mM - 50 mM | Foliar Spray, Seed Soak | [5][8][12] |
| Dimethyl Sulfoxide (DMSO) | 0.05% - 0.5% (v/v) | 10 µM - 500 µM | Cell Culture, Root Drench | [2] |
| Water + Surfactant | N/A (Tween-20, Triton X-100) | 0.2 mM - 10 mM | Seed Soak, Foliar Spray | [13] |
| Lanolin Paste | N/A | 0.1% - 1% (w/w) | Direct Stem/Leaf Application |
Note: Always conduct a dose-response curve and test your solvent for phytotoxicity on your specific plant species before beginning a large-scale experiment.
Part 4: Troubleshooting Guide
Q6: I'm seeing a response in my solvent control plants (e.g., gene expression changes, stress symptoms). What should I do?
A: This is a common and important finding. It suggests one of two things:
-
Solvent-Induced Response: The solvent itself is biologically active at the concentration you are using. Ethanol, for example, can be a source of carbon and can induce stress responses.
-
Solution: Your data is still valid, but your interpretation must change. You can now report on the "MeJA-specific response" by comparing the MeJA treatment group directly to the solvent control group. You may also consider adding a water-only control to quantify the solvent's effect. If the solvent effect is too strong, you must find a more inert solvent or lower the concentration.
-
-
Volatile Cross-Contamination: Your control plants are being exposed to airborne MeJA.
-
Solution: Review your experimental setup immediately. Increase physical separation, check airflow, and consider using sealed chambers as described in Q3. The diagram below illustrates a robust setup to prevent contamination.
-
Caption: Ideal experimental setup for mitigating VOC cross-contamination.
Q7: Can I use a "mechanical wounding" control instead of a solvent control?
A: A mechanical wounding control (e.g., pricking with a needle, spraying with water only) is an excellent additional control, but it cannot replace the solvent control. MeJA is a key hormone in the wound response pathway.[7][14] A wounding control helps you differentiate between the plant's response to physical damage and its response to the exogenous application of a high concentration of a specific signaling molecule (MeJA).
For the most robust experiment, you could use four groups:
-
Naive Control: Untouched plants.
-
Solvent Control: Sprayed with the solvent/surfactant solution.
-
Wounding Control: Sprayed with water only.
-
MeJA Treatment: Sprayed with the MeJA solution.
This design allows you to precisely dissect the effects of the solvent, the application stress, and the MeJA molecule itself.
References
-
Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC. (PubMed Central) Available at: [Link]
-
Methyl jasmonate: bridging plant defense mechanisms and human therapeutics. (ResearchGate) Available at: [Link]
-
Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (MDPI) Available at: [Link]
-
Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses. (ResearchGate) Available at: [Link]
-
Methyl Jasmonate in Plant Defense and Growth. (Scribd) Available at: [Link]
-
Practical: Effect of Plant Hormones on Growth. (Save My Exams) Available at: [Link]
-
How do I dissolve liquid methyl jasmonate? (ResearchGate) Available at: [Link]
-
Volatile Organic Compound Control in an Underground Experimental Facility: Technical and Safety Issues. (ResearchGate) Available at: [Link]
-
Scheme of diverse experimental setups to measure volatile organic compounds. (ResearchGate) Available at: [Link]
-
How to Design Greenhouse Experiments with Abscisic Acid? (Patsnap) Available at: [Link]
-
Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation. (Taylor & Francis Online) Available at: [Link]
-
Top 12 Experiments on Growth Regulators in Plants. (Biology Discussion) Available at: [Link]
-
Manipulation of VOC emissions with methyl jasmonate and carrageenan in evergreen conifer Pinus sylvestris and evergreen broadleaf Quercus ilex. (ResearchGate) Available at: [Link]
-
Volatile organic compound - Wikipedia. (Wikipedia) Available at: [Link]
-
Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium? (ResearchGate) Available at: [Link]
-
Indoor and Outdoor Volatile Organic Compound Levels during and after the 2025 Los Angeles Wildfires. (ACS Publications) Available at: [Link]
-
Methyl jasmonate - Wikipedia. (Wikipedia) Available at: [Link]
-
Bioreaction System Control Technologies for Volatile Organic Compound Emissions. (EPA) Available at: [Link]
-
Effects of methyl jasmonate seed treatments on adult oviposition preference and larval performance of seed corn maggot. (Wiley Online Library) Available at: [Link]
-
Cheat Codes for Plants: Plant Growth Hormones. (YouTube) Available at: [Link]
-
5.1.5. Plant and Animal Responses aii) c) d) e) plant hormone experiments. (YouTube) Available at: [Link]
-
Methyl Jasmonate and Ammonium Bicarbonate: Distinct and Synergistic Impacts on Indoor Cannabis Production Dynamics. (MDPI) Available at: [Link]
-
Synergistic effects of methyl jasmonate treatment and propagation method on Norway spruce resistance against a bark-feeding insect. (PubMed Central) Available at: [Link]
-
Seed Treatment With Jasmonic Acid and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa. (Frontiers) Available at: [Link]
-
Low concentrations of methyl jasmonate promote plant growth and mitigate Cd toxicity in Cosmos bipinnatus. (PubMed Central) Available at: [Link]
-
Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. (Frontiers) Available at: [Link]
-
Methyl Jasmonate: Behavioral and Molecular Implications in Neurological Disorders. (PubMed Central) Available at: [Link]
-
Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. (MDPI) Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 11. Frontiers | Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa [frontiersin.org]
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- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide: Jasmonic Acid vs. Methyl Jasmonate in Experimental Design
In the intricate world of plant signaling, jasmonates stand as critical regulators of defense, growth, and development. Among this family of lipid-derived hormones, jasmonic acid (JA) and its volatile ester, methyl jasmonate (MeJA), are the most frequently utilized tools in research. While often used interchangeably, their distinct physicochemical properties dictate their application, uptake, and biological activity. This guide provides an in-depth comparison to inform experimental design for researchers, scientists, and drug development professionals, ensuring that the choice between these molecules is not one of convenience, but of scientific precision.
Physicochemical Properties: The Deciding Factor
The fundamental differences between jasmonic acid and methyl jasmonate arise from their chemical structures. Jasmonic acid is a carboxylic acid, while methyl jasmonate is its methyl ester. This seemingly minor chemical modification—the substitution of a hydroxyl group with a methoxy group—profoundly alters the molecule's volatility and polarity, which are critical considerations for experimental application.
-
Volatility : Methyl jasmonate is significantly more volatile than jasmonic acid. This property allows MeJA to act as an airborne signaling molecule, both within a single plant (systemic signaling) and between different plants. This makes MeJA the compound of choice for experiments designed to investigate plant-to-plant communication or to elicit a systemic response via vapor treatment. Jasmonic acid, being non-volatile, is restricted to the site of application and is suitable for localized treatments.
-
Solubility and Uptake : As an ester, MeJA is more lipophilic (fat-soluble) than JA. This characteristic is thought to facilitate its passage across the lipid-rich plant cell membrane. Once inside the cell, MeJA is rapidly hydrolyzed by esterase enzymes to yield jasmonic acid, which is the precursor to the biologically active form. Jasmonic acid, being more polar, may have different uptake kinetics when applied externally.
Comparative Data: Physicochemical and Biological Properties
| Feature | Jasmonic Acid (JA) | Methyl Jasmonate (MeJA) | Rationale & Experimental Implication |
| Chemical Formula | C₁₂H₁₈O₃ | C₁₃H₂₀O₃ | The addition of a methyl group in MeJA is the key structural difference. |
| Molar Mass | 210.27 g/mol | 224.30 g/mol | Important for calculating molar concentrations for stock solutions. |
| Volatility | Low | High | MeJA is ideal for airborne/vapor-phase experiments. JA is suited for direct, localized application (e.g., root drench, leaf painting). |
| Solubility | Soluble in ethanol, methanol, DMSO. Slightly soluble in water, requiring a small amount of base (e.g., NaOH) to dissolve. | Soluble in ethanol, methanol, DMSO. Very poorly soluble in water. | Dictates the solvent choice for preparing stock solutions. MeJA is generally easier to dissolve in organic solvents. |
| Mode of Action | Direct precursor to the active form, JA-Isoleucine. | Pro-hormone; must be converted to JA by cellular esterases before it can be activated. | The conversion step for MeJA may introduce a slight delay in response compared to direct JA application. |
| Primary Use Case | Localized treatments, hydroponic systems, media supplementation. | Systemic response studies, plant-to-plant communication, large-scale induction via fumigation. | The choice of compound should directly reflect the biological question being asked. |
The Jasmonate Signaling Pathway: A Unified Mechanism
Despite differences in application and uptake, both JA and MeJA converge on the same core signaling pathway. The active molecule that initiates the downstream cascade is not JA itself, but its amino acid conjugate, jasmonoyl-isoleucine (JA-Ile) .
Upon entering the cell (or after being converted from MeJA), jasmonic acid is conjugated to isoleucine by the enzyme JAR1 (Jasmonate Resistant 1). JA-Ile then acts as a molecular "glue," enabling the interaction between its receptor, COI1 (Coronatine Insensitive 1), and a family of repressor proteins known as JAZ (Jasmonate ZIM-domain). This binding event targets the JAZ repressor for degradation by the 26S proteasome. The removal of the JAZ repressor liberates transcription factors (like MYC2) that, in turn, activate the expression of a wide array of jasmonate-responsive genes, leading to various physiological and defense responses.
Figure 2. Decision workflow for using JA vs. MeJA.
Conclusion and Recommendations
The choice between jasmonic acid and methyl jasmonate is a critical decision in experimental design that can significantly impact outcomes.
-
Choose Methyl Jasmonate (MeJA) for experiments investigating airborne plant-to-plant communication, inducing systemic responses throughout a whole plant via fumigation, or when enhanced membrane permeability may be advantageous.
-
Choose Jasmonic Acid (JA) for experiments requiring precise, localized application, such as root-specific treatments in hydroponics, direct application to leaves, or when avoiding airborne signaling to neighboring plants is crucial.
Ultimately, MeJA acts as a pro-hormone that offers a convenient and effective delivery method, especially for inducing systemic responses. JA, on the other hand, provides a more direct and localized tool. For any new experimental system, it is advisable to conduct a dose-response curve for both compounds to empirically determine which molecule and concentration provides the most robust and relevant response for the biological question at hand.
References
-
Farmer, E. E., & Ryan, C. A. (1990). Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves. Proceedings of the National Academy of Sciences, 87(19), 7713–7716. [Link]
-
Tamogami, S., Rakwal, R., & Kodama, O. (1997). Phytoalexin production in rice leaves elicited by methyl jasmonate is translated from newly synthesized mRNA. Physiologia Plantarum, 100(4), 845-852. [Link]
-
Cheong, J. J., & Choi, Y. D. (2003). Methyl jasmonate as a vital substance in plants. Trends in Genetics, 19(7), 409-413. [Link]
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Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell, 16(8), 2117–2127. [Link]
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Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling. Nature, 448(7154), 661-665. [Link]
-
Staswick, P. E., Su, W., & Howell, S. H. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840. [Link]
-
Tassoni, A., Fornale, S., Franceschetti, M., Musiani, F., Michael, A.J., Perry, B., & Bagni, N. (2005). Jasmonates and Na-orthovanadate promote resveratrol production in Vitis vinifera cv. Barbera cell cultures. New Phytologist, 166(3), 895-905. [Link]
A Senior Application Scientist's Guide to qRT-PCR Validation of Methyl Jasmonate-Induced Gene Expression
For researchers, scientists, and drug development professionals investigating plant defense mechanisms and secondary metabolite production, methyl jasmonate (MeJA) is a critical signaling molecule. As an elicitor, it triggers a well-defined signaling cascade that results in the transcriptional regulation of numerous genes. While high-throughput methods like RNA-Seq provide a global view of these changes, quantitative reverse transcription PCR (qRT-PCR) remains the gold standard for validating the expression of specific target genes due to its sensitivity, specificity, and wide dynamic range.[1][2]
This guide provides an in-depth, comparative analysis of the critical steps in the qRT-PCR workflow for validating MeJA-induced gene expression. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare alternative methodologies and reagents, and provide the data-driven insights necessary to design a robust and self-validating experimental plan.
The Biological Framework: The Methyl Jasmonate Signaling Pathway
When a plant is subjected to stresses like herbivory or wounding, or is treated exogenously with MeJA, a signaling cascade is initiated. This pathway is crucial for activating defense responses and regulating developmental processes.[3][4] The core of this pathway involves the derepression of transcription factors.
In the resting state, Jasmonate ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting transcription factors like MYC2.[5] Upon MeJA treatment, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, COI1, an F-box protein.[5] This interaction targets the JAZ repressors for degradation via the 26S proteasome. The degradation of JAZ proteins releases MYC2 and other transcription factors, allowing them to activate the expression of downstream jasmonate-responsive genes.[6] These include genes involved in JA biosynthesis itself (e.g., LOX, AOS, OPR3) creating a positive feedback loop, as well as genes responsible for producing defense compounds and other physiological responses.[7][8]
Below is a diagram illustrating this core signaling pathway, highlighting the key genes whose expression levels are often validated by qRT-PCR.
Caption: Core MeJA signaling pathway leading to gene activation.
The Experimental Framework: A Comparative qRT-PCR Workflow
A successful qRT-PCR experiment is a chain of well-executed steps, where the quality of the output is dictated by the quality of the input at every stage.[9][10] We will now dissect this workflow, comparing common alternatives at each critical juncture.
Caption: Overview of the qRT-PCR validation workflow.
Comparison Point 1: RNA Isolation from Plant Tissues
The Challenge: The first step, RNA extraction, is arguably the most critical.[9] Plant tissues are notoriously difficult due to rigid cell walls and high concentrations of polysaccharides and polyphenolic compounds, which can co-precipitate with RNA and inhibit downstream enzymatic reactions.[11] The choice of isolation kit can significantly impact RNA yield and purity.
The Alternatives: We compare three common approaches: a standard silica-column based kit (e.g., Qiagen RNeasy), a kit designed for challenging samples (e.g., Invitrogen PureLink™ Plant RNA Reagent), and an automated magnetic bead-based system (e.g., Promega Maxwell® RSC).
Supporting Data:
| Feature | Kit A: Standard Silica Kit (e.g., Qiagen RNeasy Plant Mini)[12] | Kit B: Reagent-Based (e.g., Invitrogen PureLink™) | Kit C: Automated (e.g., Promega Maxwell® RSC Plant RNA)[13] |
| Principle | Guanidine-isothiocyanate lysis + silica membrane spin column.[12] | Phenol/guanidine-based lysis, phase separation, and precipitation. | Lysis, followed by automated magnetic particle-based purification.[13] |
| Hands-on Time | ~30-40 minutes | ~45-60 minutes | ~5-15 minutes pre-processing, then automated.[13] |
| Typical Yield (µ g/100mg tissue) | 10 - 50 µg (Varies by plant species) | 15 - 60 µg (Varies by plant species) | 10 - 45 µg (Varies by plant species)[13] |
| A260/A280 Ratio | 1.9 - 2.1[12] | 1.8 - 2.0 | 1.9 - 2.1[13] |
| A260/A230 Ratio | > 1.8 (Can be lower with high polysaccharide tissues) | > 1.8 (Often better for removing inhibitors) | > 1.9 (Generally high purity)[13] |
| Suitability | Routine, non-woody tissues. | Tissues rich in polysaccharides/polyphenols. | High-throughput needs, excellent reproducibility. |
Senior Scientist's Recommendation: For routine analysis of model plants like Arabidopsis seedlings, a standard silica-based kit (Kit A) is often sufficient and cost-effective. For tissues with known high levels of secondary metabolites (e.g., woody stems, some fruits), a reagent-based method (Kit B) may provide cleaner RNA, albeit with more hands-on time. For labs processing numerous samples where reproducibility is paramount, an automated system (Kit C) is an excellent investment, reducing user-to-user variability.[14]
Comparison Point 2: Reverse Transcriptase (RT) Enzyme Choice
The Challenge: The efficiency of the reverse transcription step dictates how accurately the RNA population is represented as cDNA.[9] Differences in enzyme processivity, thermal stability, and sensitivity can introduce significant bias, especially when dealing with low-abundance transcripts.[15]
The Alternatives: We compare a standard Moloney Murine Leukemia Virus (MMLV) Reverse Transcriptase with modern, engineered enzymes designed for higher efficiency and stability, such as SuperScript™ IV and Maxima H Minus.
Supporting Data: The efficiency of reverse transcription can be inferred by comparing the resulting Ct values in a qPCR reaction; a lower Ct value indicates a higher initial amount of cDNA, reflecting greater RT efficiency.
| Feature | Enzyme A: Standard MMLV RT | Enzyme B: SuperScript™ IV[16] | Enzyme C: Maxima H Minus[17] |
| Optimal Temperature | 37-42°C | 50-55°C | 50-60°C |
| Thermal Stability | Moderate | High | High |
| Inhibitor Tolerance | Low | High | High |
| Relative cDNA Yield | Baseline | High (Lower Ct values) | Very High (Lower Ct values)[17] |
| Reaction Time | ~60 minutes | ~10 minutes | ~15-30 minutes |
| Suitability | Non-challenging, high-abundance transcripts. | Complex RNA templates, inhibitor presence. | Highest sensitivity for rare transcripts.[16][17] |
Hypothetical data based on literature findings. A 1-cycle difference in Ct represents a ~2-fold difference in yield.[15]
Senior Scientist's Recommendation: While standard MMLV RT is economical, its lower thermal stability can be a problem for RNAs with significant secondary structure. The higher reaction temperatures of engineered enzymes like SuperScript™ IV (Enzyme B) and Maxima H Minus (Enzyme C) help to denature these structures, allowing for more complete transcription. Studies have shown that enzymes like Maxima H- and SuperScript IV significantly outperform older enzymes in both yield and the ability to detect rare transcripts.[17] For robust and sensitive validation of MeJA-induced genes, which can range from low- to high-abundance, investing in a high-performance RT is strongly advised.
Comparison Point 3: qPCR Detection Chemistry
The Challenge: Real-time detection of PCR product amplification can be achieved primarily through two chemistries: intercalating dyes (like SYBR® Green) or hydrolysis probes (like TaqMan®).[18] The choice impacts specificity, cost, and multiplexing capability.
The Alternatives: SYBR® Green I dye versus TaqMan® hydrolysis probes.
Supporting Data:
| Feature | SYBR® Green[19] | TaqMan® Probes[20] |
| Mechanism | Binds to any double-stranded DNA, fluorescing upon binding.[19][21] | A sequence-specific probe with a reporter and quencher is cleaved by Taq polymerase's 5' nuclease activity, separating reporter from quencher and allowing fluorescence.[21][22] |
| Specificity | Lower. Binds to any dsDNA, including primer-dimers and non-specific products. Requires melt curve analysis to verify product specificity.[22] | Higher. The signal is generated only from the amplification of the specific target sequence to which the probe binds.[20] |
| Cost | Lower. Only two primers are needed per target.[22] | Higher. Requires a specific, labeled probe in addition to two primers for each target. |
| Multiplexing | No. Cannot distinguish between different amplicons in the same tube. | Yes. Probes can be labeled with different fluorescent dyes, allowing for the detection of multiple targets in a single reaction (e.g., target gene and reference gene).[20] |
| Assay Design | Simpler; only primers need to be designed. | More complex; primers and a probe must be designed to work together. |
Senior Scientist's Recommendation: For initial screening or when budget is a primary constraint, SYBR® Green is an excellent choice.[22] Its flexibility is a major advantage. However, it is imperative to perform a melt curve analysis after every run to ensure that a single, specific product was amplified. For diagnostic applications or when absolute specificity is required, TaqMan® probes are superior.[1] Though more expensive, the elimination of false positives from non-specific amplification can provide more reliable and cleaner data.[19]
Detailed Experimental Protocol: A Self-Validating System
This protocol integrates best practices and assumes the use of a silica-column based RNA isolation kit, a high-fidelity reverse transcriptase, and SYBR Green-based qPCR.
Part 1: Plant Treatment and RNA Isolation
-
Treatment: Grow seedlings (e.g., Arabidopsis thaliana) under controlled conditions. Treat one group with 100 µM MeJA solution and a control group with a mock solution (solvent only).[23]
-
Harvesting: After the desired time point (e.g., 24 hours), harvest aerial tissues from both groups, immediately flash-freeze in liquid nitrogen, and store at -80°C.[23]
-
RNA Isolation: Isolate total RNA from ~100 mg of frozen, ground tissue using a quality plant RNA isolation kit, following the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC):
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.
-
Assess RNA integrity by running 1 µg of RNA on a 1% denaturing agarose gel. Look for two sharp, distinct ribosomal RNA (rRNA) bands (28S and 18S).[23]
-
Part 2: cDNA Synthesis
-
Setup: In a nuclease-free tube, combine 1 µg of total RNA with random hexamer and/or oligo(dT) primers and nuclease-free water to the recommended volume.[24]
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately chill on ice for at least 1 minute. This denatures RNA secondary structures.[18]
-
Reverse Transcription: Add the RT reaction mix containing RT buffer, dNTPs, RNase inhibitor, and a high-fidelity reverse transcriptase (e.g., SuperScript™ IV).
-
Incubation: Incubate according to the enzyme's protocol (e.g., 55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes).
-
Storage: Store the resulting cDNA at -20°C.
Part 3: Quantitative PCR (qPCR)
-
Primer Validation: Crucial Step. Before the main experiment, validate each primer pair. This includes:
-
Specificity: Run a qPCR and subsequent melt curve analysis. A single, sharp peak indicates a single PCR product.[24]
-
Efficiency: Perform a serial dilution of a pooled cDNA sample (e.g., 1:1, 1:5, 1:25, 1:125) and run qPCR. The slope of the standard curve (Ct vs. log[concentration]) should correspond to an efficiency between 90-110%.
-
-
Reaction Setup: Prepare a qPCR master mix on ice. For a 20 µL reaction, this typically includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
6 µL Nuclease-free water
-
2 µL cDNA template (diluted 1:10)
-
-
Plate Setup: Aliquot the master mix into a 96-well qPCR plate. Add cDNA for each sample (MeJA-treated and control) in triplicate (technical replicates). Include a no-template control (NTC) for each primer pair to check for contamination.[9]
-
Thermocycling: Run the plate in a qPCR instrument with a typical program:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data here).[24]
-
-
Melt Curve Analysis: Ramp from 60°C to 95°C.
-
Part 4: Data Analysis using the 2-ΔΔCt Method
The Livak and Schmittgen (2-ΔΔCt) method is a standard for relative quantification.[23] It assumes that the amplification efficiencies of the target and reference genes are approximately equal.
-
Step 1: Calculate Average Ct: Average the triplicate Ct values for your target gene (e.g., LOX2) and your reference gene (e.g., Actin) for both control and MeJA-treated samples.[25]
-
Step 2: Calculate ΔCt (Delta Ct): Normalize the target gene Ct value to the reference gene Ct value for each condition.
-
ΔCt (Control) = Avg Ct (LOX2, Control) - Avg Ct (Actin, Control)
-
ΔCt (MeJA-treated) = Avg Ct (LOX2, MeJA) - Avg Ct (Actin, MeJA)
-
-
Step 3: Calculate ΔΔCt (Delta-Delta Ct): Normalize the treated sample's ΔCt to the control sample's ΔCt.
-
ΔΔCt = ΔCt (MeJA-treated) - ΔCt (Control)
-
-
Step 4: Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt[25]
-
Example Data Analysis:
| Sample | Target Gene (LOX2) Avg. Ct | Reference Gene (Actin) Avg. Ct | ΔCt (Ct_Target - Ct_Ref) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2-ΔΔCt) |
| Control | 25.5 | 19.0 | 6.5 | 0.0 | 1.0 |
| MeJA-Treated | 22.0 | 19.1 | 2.9 | -3.6 | 12.1 |
In this example, MeJA treatment resulted in a 12.1-fold increase in LOX2 gene expression relative to the control.
Conclusion
Validating gene expression changes using qRT-PCR is a powerful and precise technique, but its reliability hinges on a deep understanding of each step in the process. By carefully selecting and validating your methods for RNA isolation, reverse transcription, and qPCR chemistry, you can generate high-quality, reproducible data. This guide serves as a framework for making informed, data-driven decisions, ensuring that your validation experiments are not just a procedural checklist, but a robust scientific inquiry into the fascinating world of jasmonate signaling.
References
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- NIH. (n.d.). Brief guide to RT-qPCR.
- Bio-Synthesis. (2009, November 28). TaqMan® vs. SYBR® Green Chemistries.
- NIH. (n.d.).
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- Thermo Fisher Scientific. (n.d.). TaqMan® vs. SYBR® Green Chemistries.
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- ResearchGate. (n.d.). Workflow of a qPCR experiment.
- INTEGRA Biosciences. (2023, May 31). SYBR Green vs TaqMan – How qPCR works | Easy Explained. YouTube.
- NIH. (n.d.). Comparison of Commercially Available Thermostable DNA Polymerases with Reverse Transcriptase Activity in Coupled Reverse Transcription Polymerase Chain Reaction Assays.
- MDPI. (n.d.). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products.
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- Portland Press. (2020, June 15). A beginner's guide to RT-PCR, qPCR and RT-qPCR.
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- YouTube. (2025, January 26).
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- QIAGEN. (n.d.). RNeasy Kits | RNA Extraction Kits.
- NIH. (n.d.). Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq.
- Wei, Q., et al. (2022). Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin. PLOS One.
- NIH. (2022, March 25). Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet.
- R Discovery. (2018, June 12).
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Comparative analysis of methyl jasmonate and salicylic acid signaling
A Comparative Analysis of Methyl Jasmonate and Salicylic Acid Signaling in Plant Defense and Development
This guide provides an in-depth, objective comparison of the methyl jasmonate (MeJA) and salicylic acid (SA) signaling pathways, crucial for researchers, scientists, and drug development professionals in the field of plant biology. We will delve into the core mechanisms of each pathway, their intricate crosstalk, and provide supporting experimental data and protocols to empower your research.
Introduction: The Gatekeepers of Plant Health
Plants, though seemingly passive, possess a sophisticated and dynamic molecular arsenal to defend against a barrage of environmental threats, including pathogens and herbivores. At the heart of this defense system are phytohormones, small signaling molecules that orchestrate a plant's response to both biotic and abiotic stresses. Among the most critical of these are methyl jasmonate (MeJA), a volatile derivative of jasmonic acid (JA), and salicylic acid (SA), a phenolic compound.[1][2]
Historically, the JA pathway is primarily associated with defense against necrotrophic pathogens (which kill host tissue) and chewing insects, while the SA pathway is the principal line of defense against biotrophic pathogens (which feed on living tissue) and phloem-feeding insects.[3][4] However, this is a simplification of a far more complex and interconnected reality. Both hormones also play pivotal roles in various aspects of plant growth and development, from seed germination to senescence.[5][6] Understanding the intricacies of their individual signaling cascades and their mutual interactions is paramount for developing novel strategies to enhance crop resilience and productivity.
The Methyl Jasmonate (MeJA) Signaling Pathway: A Response to Wounding and Herbivory
The MeJA signaling pathway is initiated by various stimuli, most notably mechanical wounding and herbivore attacks. The bioactive form of the hormone is not MeJA itself, but rather its conjugate with the amino acid isoleucine, jasmonoyl-isoleucine (JA-Ile).[7]
Core Signaling Cascade
The perception of JA-Ile triggers a signaling cascade that relieves the repression of jasmonate-responsive genes. Here's a step-by-step breakdown:
-
Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE1 (COI1) forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) proteins.[7][8][9] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[8]
-
Derepression: The formation of the COI1-JAZ-JA-Ile complex targets the JAZ repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[10][11]
-
Transcriptional Activation: In their resting state, JAZ proteins bind to and repress various transcription factors, including MYC2.[11][12] The degradation of JAZ proteins liberates these transcription factors, allowing them to activate the expression of a wide array of JA-responsive genes.[10][13] These genes encode for proteins involved in defense, such as proteinase inhibitors and enzymes for the synthesis of secondary metabolites.[13]
Visualization of the MeJA Signaling Pathway
The Salicylic Acid (SA) Signaling Pathway: A Defense Against Biotrophic Pathogens
The SA signaling pathway is central to the plant's defense against biotrophic and hemibiotrophic pathogens.[6] Pathogen recognition leads to a significant increase in SA biosynthesis, primarily through the isochorismate (IC) pathway located in the chloroplasts.[2]
Core Signaling Cascade
SA accumulation triggers a cascade of events leading to the activation of defense genes, most notably the PATHOGENESIS-RELATED (PR) genes.
-
Biosynthesis: Upon pathogen recognition, the expression of ISOCHORISMATE SYNTHAS_E 1 (ICS1) is induced, leading to the synthesis of SA from chorismate.[2]
-
Perception: SA is perceived by two classes of receptors: NONEXPRESSER OF PR GENES1 (NPR1) and its paralogs NPR3 and NPR4.[14][15]
-
Transcriptional Regulation: In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Increased SA levels lead to a change in the cellular redox state, causing the reduction of NPR1 into monomers, which then translocate to the nucleus.[16] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of SA-responsive genes, such as PR-1.[14][17] Conversely, NPR3 and NPR4 act as transcriptional repressors in the absence of pathogens.[14]
Visualization of the SA Signaling Pathway
Crosstalk: The Intricate Dance Between MeJA and SA Signaling
The interaction between the MeJA and SA signaling pathways is a classic example of hormonal crosstalk in plants, often characterized by antagonism.[3][18] This antagonistic relationship is thought to allow the plant to prioritize its defense response against a specific type of attacker.
-
SA antagonism of JA signaling: High levels of SA can suppress the expression of JA-responsive genes.[18] This is partly achieved through the action of TGA transcription factors, which can negatively regulate the expression of key genes in the JA pathway.[19][20]
-
JA antagonism of SA signaling: Conversely, the activation of the JA pathway can inhibit SA biosynthesis.[21] For instance, components of the JA signaling pathway can suppress the expression of ICS1, the key enzyme in SA synthesis.[22]
However, the relationship is not always antagonistic. Under certain conditions, such as low hormone concentrations, synergistic interactions have been observed, leading to an enhanced defense response.[21][23]
Conceptual Diagram of MeJA-SA Crosstalk
Comparative Summary
| Feature | Methyl Jasmonate (MeJA) Signaling | Salicylic Acid (SA) Signaling |
| Primary Inducers | Mechanical wounding, herbivory by chewing insects.[24] | Infection by biotrophic and hemibiotrophic pathogens.[6] |
| Bioactive Form | Jasmonoyl-isoleucine (JA-Ile).[7] | Salicylic Acid (SA).[2] |
| Primary Biosynthesis Pathway | Octadecanoid pathway.[24] | Isochorismate (IC) and Phenylalanine Ammonia-Lyase (PAL) pathways.[2] |
| Key Receptor(s) | COI1-JAZ co-receptor complex.[7][9] | NPR1, NPR3, and NPR4.[14] |
| Core Signaling Mechanism | Degradation of JAZ repressors, leading to derepression of transcription factors (e.g., MYC2).[10][11] | SA-induced monomerization and nuclear translocation of NPR1, which co-activates TGA transcription factors.[16][17] |
| Key Downstream Genes | Proteinase Inhibitors (PIs), Vegetative Storage Proteins (VSPs).[6] | Pathogenesis-Related (PR) genes.[17] |
| Primary Defense Role | Necrotrophic pathogens and chewing insects.[3] | Biotrophic pathogens and phloem-feeding insects.[4] |
| Crosstalk with the other | Generally antagonistic, inhibiting SA biosynthesis.[21] | Generally antagonistic, suppressing JA-responsive gene expression.[18] |
Experimental Protocols for Studying MeJA and SA Signaling
To investigate these signaling pathways, a combination of molecular and analytical techniques is employed. Here, we outline foundational protocols.
Phytohormone Quantification by HPLC-MS/MS
This method allows for the precise quantification of endogenous levels of MeJA and SA.[25][26]
Rationale: Understanding the basal and induced levels of these hormones is fundamental to elucidating their roles in specific plant-stress interactions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the necessary sensitivity and specificity for accurate quantification from complex plant matrices.[27]
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Accurately weigh approximately 50-100 mg of the powdered tissue.
-
-
Extraction:
-
Add an extraction solvent (e.g., 80% methanol) containing deuterated internal standards for both MeJA and SA to the powdered tissue.
-
Incubate on a shaker at 4°C in the dark for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant and wash with a low percentage of methanol.
-
Elute the hormones with a higher concentration of methanol.
-
-
Analysis by HPLC-MS/MS:
-
Dry the eluate under a stream of nitrogen gas and resuspend in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the hormones using a C18 reverse-phase column with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) mode, comparing the signal of the endogenous hormone to its corresponding deuterated internal standard.
-
Gene Expression Analysis by qRT-PCR
This technique is used to measure the transcript levels of key signaling and defense-related genes.
Rationale: Quantifying changes in gene expression provides direct evidence of the activation or repression of a signaling pathway in response to a specific stimulus. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and widely used method for this purpose.
Step-by-Step Methodology:
-
Plant Treatment:
-
Treat plants with MeJA (e.g., 50 µM) or SA (e.g., 1 mM) or subject them to the stress of interest (e.g., wounding or pathogen infection).
-
Collect tissue samples at various time points post-treatment.
-
-
RNA Extraction:
-
Extract total RNA from the collected tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific primers for your target genes (e.g., PR-1 for SA, VSP2 for MeJA) and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).
-
Perform the PCR in a real-time PCR machine.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
-
Experimental Workflow Diagram
Conclusion
The methyl jasmonate and salicylic acid signaling pathways represent two of the most important and extensively studied defense signaling networks in plants. While they are often portrayed as having distinct and antagonistic roles, the reality is far more nuanced, with significant crosstalk and potential for synergistic interactions. A thorough understanding of these pathways, both individually and in concert, is essential for developing innovative strategies to enhance plant health and productivity in the face of ever-evolving environmental challenges. The experimental approaches outlined in this guide provide a solid foundation for researchers to further unravel the complexities of these vital signaling networks.
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Zhang, Y., Li, Y., & Zu, Y. (2014). Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour. Journal of Experimental Botany, 65(12), 3237-3248. [Link]
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A Researcher's Guide to the Cross-Species Comparison of Jasmonate Signaling Components
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals investigating the jasmonate (JA) signaling pathway across the plant kingdom. We will move beyond the well-trodden path of Arabidopsis thaliana to explore the evolutionary nuances and functional divergences of this critical pathway. Our focus is on providing not just the "how" but the "why" behind experimental choices, empowering you to design robust, self-validating studies for comparing the core signaling components: the receptor COI1, the JAZ repressors, and the master transcription factor MYC2.
Introduction: The Conserved Core and Its Evolutionary Flexibility
The jasmonate signaling pathway is a master regulator of plant defense against herbivores and necrotrophic pathogens, and it plays pivotal roles in numerous developmental processes.[1][2] The central signaling module, often described as the COI1-JAZ-MYC2 cassette, is remarkably conserved across land plants.[3] In the presence of the active hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) in most vascular plants, the F-box protein CORONATINE INSENSITIVE 1 (COI1) acts as a co-receptor with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][5] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 E3 ligase complex and subsequent degradation by the 26S proteasome.[6][7] The removal of JAZ repressors liberates the transcription factor MYC2 and its homologs, which can then activate the expression of a vast suite of JA-responsive genes.[3]
However, this core mechanism exhibits fascinating evolutionary diversity. Studies comparing dicots, monocots, and even early-diverging land plants like bryophytes reveal significant variations in the active ligand, the size and complexity of the gene families, and the specific downstream responses.[1][7][8] Understanding this diversity is paramount for translating findings from model organisms to agronomically important crops and for exploring novel biochemical pathways.
Part 1: An Evolutionary Perspective on Jasmonate Signaling
The JA signaling pathway as we know it emerged as plants transitioned to terrestrial life, likely as a response to new environmental pressures like predation.[9] While orthologs of key components are present in bryophytes (mosses and liverworts), they are notably absent in their charophyte algae ancestors.[9] This suggests the entire signaling cassette was an early and critical adaptation for life on land.
From dn-OPDA to JA-Ile: The Evolution of the Bioactive Ligand
A fundamental difference between early land plants and vascular plants lies in the activating hormone. In the liverwort Marchantia polymorpha, the bioactive ligand that promotes the COI1-JAZ interaction is not JA-Ile, but its precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA).[7][10] This discovery underscores a critical evolutionary shift in ligand-receptor co-evolution and highlights the necessity of validating the active hormone in non-model species rather than assuming the universal activity of JA-Ile.
Monocot vs. Dicot: Divergence on a Conserved Theme
While much of our knowledge comes from the dicot model Arabidopsis, comparative studies in monocots like rice (Oryza sativa) and maize (Zea mays) have revealed both conservation and functional divergence.[1][11] The core components are present and the overall logic of the pathway is maintained. However, differences in the expansion of the JAZ gene family and the specific genes regulated by MYC2 orthologs contribute to species-specific responses in defense and development.[7][12] For example, while JA and salicylic acid (SA) are often antagonistic in Arabidopsis, their interaction can be synergistic in rice, depending on the context.[13][14]
Below is a diagram illustrating the canonical JA signaling pathway, highlighting the key evolutionary divergences.
Part 2: A Component-by-Component Comparative Analysis
A robust cross-species comparison hinges on a detailed analysis of each core component's gene family, structure, and interactions.
The Receptor: COI1 Orthologs
COI1 shares a common ancestor with the auxin receptor TIR1, highlighting a fascinating case of receptor duplication and neofunctionalization early in land plant evolution.[15] When comparing COI1 orthologs, key considerations include:
-
Sequence Conservation: The F-box domain (for SCF complex integration) and Leucine-Rich Repeat (LRR) domains (for ligand and JAZ binding) are typically highly conserved.
-
Binding Pocket Residues: Comparative structural modeling, guided by the known crystal structure of the Arabidopsis COI1-JAZ-JA-Ile complex, can predict whether orthologs are likely to bind JA-Ile, dn-OPDA, or other related molecules.[4]
-
Gene Duplication: While many species possess a single-copy COI1 gene, lineage-specific duplications can occur, opening the door for sub- or neofunctionalization.
The Repressors: The JAZ Family Expansion
The JAZ protein family represents a major hub for signaling integration and functional diversification.[16][17] Unlike Marchantia polymorpha, which has a single JAZ gene, angiosperms possess large families, with 13 members in Arabidopsis and up to 20 in some species.[18][19] This expansion allows for exquisite fine-tuning of JA responses. Key comparative points include:
-
TIFY and Jas Domains: The TIFY domain (also known as ZIM) and the C-terminal Jas domain are the defining features of most JAZ proteins.[18] The Jas domain is critical, containing the degron sequence for COI1 interaction and the binding site for MYC2.[18][19]
-
Domain Diversity: The presence or absence of other motifs, such as the N-terminal cryptic MYC2-interacting domain (CMID) or the EAR motif for recruiting the co-repressor TOPLESS (TPL), dictates how different JAZ proteins integrate into the signaling network.[18]
-
Alternative Splicing: In both monocots and dicots, alternative splicing of JAZ transcripts can produce truncated proteins that lack the Jas degron.[12] These isoforms act as dominant, non-degradable repressors, providing a rapid negative feedback mechanism.
The Master Regulators: MYC2 and its Kin
MYC2 belongs to the basic helix-loop-helix (bHLH) superfamily of transcription factors.[20][21] The evolutionary history of MYC-related TFs actually predates the rest of the JA signaling components.[20]
-
bHLH Domain: The bHLH domain, responsible for DNA binding and dimerization, is highly conserved across plant species.[21] MYC2 typically binds to G-box (CACGTG) elements in the promoters of its target genes.
-
Target Gene Divergence: While the core MYC2 function as a JA-activated transcription factor is conserved, the specific set of downstream genes it regulates can vary significantly between species, leading to different metabolic and defense outputs.[7] For instance, MYC2 homologs in tomato and tobacco are known to regulate the biosynthesis of specific defense compounds like proteinase inhibitors and nicotine, respectively.[22]
Comparative Data Summary
The table below summarizes the number of identified core jasmonate signaling components in several representative plant species, illustrating the expansion of the JAZ and MYC families.
| Species | Lineage | COI1 Orthologs | JAZ Orthologs | MYC2/Related Orthologs |
| Marchantia polymorpha | Bryophyte | 1 | 1 | 1 |
| Physcomitrella patens | Bryophyte | 2 | 9 | 10+ |
| Oryza sativa | Monocot | 1 | 15 | 4 |
| Arabidopsis thaliana | Dicot | 1 | 13 | 4 |
| Solanum lycopersicum | Dicot | 1 | 13 | 3 |
Data compiled from various genomic and phylogenetic studies.[18][19][20][23]
Part 3: An Experimental Framework for Cross-Species Comparison
A multi-tiered experimental approach is essential to move from sequence homology to functional comparison. The causality behind this workflow is to first establish evolutionary relationships (phylogenetics), then test for conserved molecular interactions (Y2H), and finally validate these interactions in a plant cellular environment (Co-IP).
Protocol 1: Phylogenetic Analysis of Signaling Components
Rationale: This establishes the evolutionary relationships between protein homologs from different species, allowing you to identify true orthologs and paralogs and to hypothesize about functional conservation or divergence.
Methodology:
-
Sequence Retrieval: Use a known protein sequence (e.g., Arabidopsis AtCOI1) as a query for a BLASTp search against the proteomes of your target species in databases like NCBI, Phytozome, or species-specific genome portals.
-
Sequence Alignment: Collect the top hits and align them using a multiple sequence alignment tool like ClustalW, MUSCLE, or MAFFT. Visually inspect the alignment to ensure conserved domains are properly aligned.
-
Phylogenetic Tree Construction: Use the alignment to build a phylogenetic tree. The Neighbor-Joining method is fast for initial exploration, while Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian Inference (e.g., using MrBayes) provide more robust statistical support.
-
Tree Interpretation: Analyze the tree topology. Proteins that cluster together in a monophyletic clade with the known query sequence are likely orthologs. Bootstrap values or posterior probabilities on the branches indicate the statistical confidence of the clustering.[23]
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Interaction Discovery
Rationale: The Y2H system is a powerful and scalable in vivo technique to test for direct physical interactions between two proteins (e.g., a JAZ from rice and a MYC2 from wheat).[24][25] A positive interaction reconstitutes a functional transcription factor in yeast, activating reporter genes.
Methodology:
-
Vector Construction: Clone the coding sequence of your "bait" protein (e.g., OsJAZ1) into a DNA-binding (DB) domain vector (e.g., pGBKT7). Clone your "prey" protein (e.g., TaMYC2) into an activation domain (AD) vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold).[26] Plate the transformed cells on double dropout (SD/-Leu/-Trp) medium to select for yeast containing both plasmids.
-
Interaction Assay: Patch the resulting colonies onto quadruple dropout (SD/-Leu/-Trp/-His/-Ade) medium. Growth on this highly selective medium indicates a strong interaction.
-
Quantitative Assay (Optional but Recommended): For a more quantitative measure, perform a β-galactosidase liquid assay using ONPG or CPRG as a substrate to measure the activation of the lacZ reporter gene.
-
Controls (Critical for Trustworthiness):
-
Auto-activation Control: Transform bait plasmid with an empty AD vector. No growth on selective media should occur.
-
Negative Control: Co-transform bait and prey with known non-interacting proteins (e.g., pGBKT7-Lam and pGADT7-T).
-
Positive Control: Co-transform known interacting proteins (e.g., pGBKT7-53 and pGADT7-T).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for In-Planta Validation
Rationale: While Y2H is excellent for screening, interactions must be validated in a plant system to confirm they can occur in a more native cellular environment. Co-IP from transiently expressed proteins in Nicotiana benthamiana is a rapid and effective method.[27][28]
Methodology:
-
Plant Expression Vector Construction: Clone the coding sequences of the two proteins of interest into plant expression vectors with different epitope tags (e.g., Protein A-FLAG and Protein B-HA).
-
Agrobacterium-mediated Transient Expression: Transform these constructs into Agrobacterium tumefaciens. Co-infiltrate the bacterial suspensions into the leaves of 4-week-old N. benthamiana plants.[28]
-
Protein Extraction (48-72h post-infiltration): Harvest leaf tissue and grind to a fine powder in liquid nitrogen. Extract total protein using an ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).[29][30]
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against the first epitope tag (e.g., anti-FLAG antibody) to capture the "bait" protein and its binding partners. c. Add fresh protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with IP buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the second epitope tag (e.g., anti-HA antibody). A band corresponding to the "prey" protein in the IP fraction confirms the interaction.
-
Controls (Critical for Self-Validation):
-
Input Control: Run a small fraction of the total protein extract to confirm both tagged proteins were expressed.
-
Negative Control: Perform the IP from leaves expressing only one of the tagged proteins to ensure the antibody does not non-specifically pull down the other protein.
-
Conclusion
References
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Arimura, G. I., et al. (2018). Jasmonates Induce Both Defense Responses and Communication in Monocotyledonous and Dicotyledonous Plants. Plant and Cell Physiology, 59(8), 1447-1457. [Link]
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Ueda, M. (2022). Evolution of biosynthesis and signaling pathway of jasmonates. Bioscience, Biotechnology, and Biochemistry, 86(6), 735-741. [Link]
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A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthetic Methyl Jasmonate
Introduction: The Imperative of Validating Synthetic Phytohormones
Methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid (JA), is a ubiquitous phytohormone critical to plant physiology. It orchestrates a wide array of processes, from growth and development to defense responses against pests and pathogens.[1][2] Its potent biological activities are not confined to the plant kingdom; MeJA has demonstrated significant anticancer properties, including the ability to inhibit proliferation and induce apoptosis in various cancer cell lines, making it a compound of interest for drug development professionals.[3][4][5][6]
Given its central role in both fundamental research and therapeutic applications, the reliability of experimental data is paramount. When utilizing a new or in-house synthesized batch of MeJA, researchers must rigorously confirm its biological activity. Variations in purity, stereoisomer composition, or the presence of contaminants can render a synthetic batch inert or, worse, produce misleading, non-reproducible results. This guide provides a comprehensive framework for validating the biological efficacy of synthetic MeJA, comparing its performance against established standards through robust, quantifiable assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear interpretation of potential outcomes.
The Mechanism of Action: A Primer on Jasmonate Signaling
To validate MeJA's activity, one must first understand the molecular pathway it triggers. While MeJA itself is a signaling molecule, it is often converted within the cell to its more active conjugate, jasmonoyl-L-isoleucine (JA-Ile).[7][8][9] The canonical jasmonate signaling pathway proceeds as follows:
-
Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCFCOI1 E3 ubiquitin ligase complex.[7][10]
-
De-repression: The binding of JA-Ile to COI1 promotes the recruitment of JASMONATE-ZIM DOMAIN (JAZ) proteins, which are transcriptional repressors.[11]
-
Proteasomal Degradation: The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.[7]
-
Gene Activation: The degradation of JAZ repressors liberates transcription factors, most notably MYC2, allowing them to bind to the promoters of early jasmonate-responsive genes and activate their transcription.[8][12]
This cascade initiates a massive reprogramming of the cell's transcriptome, leading to the diverse physiological responses associated with jasmonates. Our validation strategy will target key, quantifiable outputs of this pathway.
Caption: The canonical jasmonate signaling pathway initiated by MeJA.
Experimental Framework: A Multi-Tiered Validation Approach
To robustly confirm the biological activity of a synthetic MeJA batch, a multi-tiered approach is essential. This involves selecting an appropriate model system and designing experiments with rigorous controls to measure responses at the molecular and phenotypic levels.
Caption: General experimental workflow for validating synthetic MeJA.
Model System Selection
The choice of model system depends on the researcher's field.
-
For Plant Biologists: Arabidopsis thaliana cell suspension cultures are ideal. They provide a homogenous, rapidly-responding population, and their genetic response to MeJA is well-documented.[12]
-
For Drug Development Professionals: Human cancer cell lines known to be sensitive to jasmonates, such as the PC-3 (prostate cancer) or multiple myeloma (MM) cell lines, are highly relevant.[3][4]
Essential Controls
Every experiment must include three arms:
-
Negative (Vehicle) Control: Treats the cells with the same solvent used to dissolve the MeJA (typically ethanol or DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: Treats the cells with a batch of MeJA (or JA) of known, validated biological activity. This serves as the benchmark against which the synthetic compound is measured.
-
Test Compound: The synthetic MeJA batch being evaluated.
Protocol 1: Gene Expression Analysis via qRT-PCR
Rationale: Measuring the transcriptional upregulation of known jasmonate-responsive genes is the most direct and sensitive method to confirm the activation of the signaling pathway. In Arabidopsis, genes like PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2) are classic markers of JA signaling.[10]
Step-by-Step Methodology
-
Cell Culture & Treatment: Grow Arabidopsis cell suspension cultures to the mid-log phase. Distribute equal aliquots into flasks.
-
Elicitation: Add the Negative Control, Positive Control (e.g., 50 µM validated MeJA), and the synthetic MeJA (at an equivalent concentration) to the respective flasks.
-
Incubation & Harvest: Incubate the cells for 6 hours, a time point shown to capture robust early and intermediate gene induction.[12] Harvest the cells by vacuum filtration and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a reputable commercial kit or a Trizol-based method. Assess RNA integrity and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qRT-PCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for a target gene (e.g., VSP2) and a housekeeping gene (e.g., ACTIN2), and diluted cDNA.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the negative control.[13]
Expected Outcome & Interpretation
A biologically active synthetic MeJA should induce a statistically significant increase in VSP2 expression, comparable to that of the positive control.
| Treatment Group | Target Gene | Normalized Fold Change (Mean ± SD) |
| Negative Control (Vehicle) | VSP2 | 1.0 ± 0.2 |
| Positive Control (50 µM) | VSP2 | 45.5 ± 5.1 |
| Synthetic MeJA (50 µM) | ** VSP2 ** | 42.8 ± 4.7 |
Protocol 2: Cell Proliferation/Viability (MTT Assay)
Rationale: For researchers in oncology, a key biological activity of MeJA is its ability to inhibit the proliferation of cancer cells.[5][14] The MTT assay is a standard colorimetric method for assessing cell viability, which relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[3]
Step-by-Step Methodology
-
Cell Seeding: Seed a human cancer cell line (e.g., PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]
-
Treatment: Prepare serial dilutions of the negative control, positive control, and synthetic MeJA (e.g., from 0.5 mM to 2.5 mM). Replace the medium in the wells with a medium containing the respective treatments.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control for each concentration. Plot the data to generate dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
Expected Outcome & Interpretation
The synthetic MeJA should exhibit a dose-dependent inhibition of cell viability, with an IC50 value similar to that of the positive control.
| Compound | IC50 Value (mM) |
| Positive Control MeJA | 1.45 |
| Synthetic MeJA | 1.51 |
| Jasmonic Acid (Alternative) | > 2.5 |
Note: The relative efficacy of jasmonates can vary, with studies showing MeJA to be more potent than JA in inhibiting cancer cell proliferation.[4]
Protocol 3: Elicitation of Secondary Metabolites
Rationale: MeJA is a powerful elicitor, triggering the biosynthesis and accumulation of defense-related secondary metabolites, such as phenolic compounds.[15][16] Quantifying this functional output serves as an excellent validation of biological activity. The Folin-Ciocalteu assay is a widely used method for measuring total phenolic content.[17]
Step-by-Step Methodology
-
Sample Preparation & Treatment: Use plant material such as Arabidopsis seedlings or cell cultures. Apply the negative control, positive control, and synthetic MeJA as described in Protocol 1.
-
Incubation & Harvest: Incubate for 24-48 hours to allow for metabolite accumulation, then harvest and freeze the tissue.
-
Extraction: Homogenize the plant tissue and extract with a suitable solvent (e.g., 70% acetone or 80% methanol).[17] Centrifuge to pellet cell debris and collect the supernatant.
-
Folin-Ciocalteu Reaction:
-
In a microplate or cuvette, mix a small volume of the extract with Folin-Ciocalteu reagent.
-
After a short incubation (3-8 minutes), add a sodium carbonate solution to raise the pH and initiate the color development.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Absorbance Reading: Measure the absorbance at ~760 nm.[13]
-
Quantification: Calculate the total phenolic content by comparing the absorbance values to a standard curve prepared with a known concentration of gallic acid. Express the results as µg of gallic acid equivalents (GAE) per gram of fresh weight (fw).
Expected Outcome & Interpretation
A successful elicitation with active synthetic MeJA will result in a significant increase in total phenolic content over the negative control, with levels comparable to the positive control.
| Treatment Group | Total Phenolic Content (µg GAE/g fw) (Mean ± SD) |
| Negative Control (Vehicle) | 150.2 ± 12.5 |
| Positive Control (50 µM) | 325.8 ± 25.1 |
| Synthetic MeJA (50 µM) | 315.4 ± 21.9 |
Comparative Summary and Final Assessment
| Assay | Metric | Negative Control | Positive Control | Synthetic MeJA | Activity Confirmed? |
| qRT-PCR | VSP2 Fold Change | 1.0x | 45.5x | 42.8x | Yes |
| MTT Assay | IC50 (mM) | N/A | 1.45 | 1.51 | Yes |
| Phenolic Content | µg GAE/g fw | 150.2 | 325.8 | 315.4 | Yes |
If the results for the synthetic MeJA are statistically indistinguishable from the positive control across multiple assays, its biological activity is confirmed. Significant deviations may point to issues with purity, concentration, or stability, warranting further chemical analysis of the synthetic compound.
Alternatives for Comparative Analysis
While a validated batch of MeJA is the ideal positive control, other compounds can provide valuable comparative insights:
-
Jasmonic Acid (JA): The precursor to MeJA, which also has well-characterized biological activity, though its potency can differ.[4]
-
Salicylic Acid (SA): A key plant hormone involved in defense signaling. It can act antagonistically or synergistically with the JA pathway and can be used to test the specificity of the response.[2][15]
By employing this structured, multi-assay approach, researchers can confidently validate the biological activity of their synthetic methyl jasmonate, ensuring the integrity and reproducibility of their experimental results.
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A Comparative Analysis of Jasmonate Derivative Volatility: A Guide for Researchers
In the intricate world of plant signaling, jasmonates stand out as a critical class of phytohormones governing a wide array of developmental and defense-related processes. Their ability to act both locally and systemically is, in part, dictated by the chemical properties of their various derivatives, with volatility being a key determinant of their sphere of influence. This guide provides a detailed comparison of the volatility of common jasmonate derivatives, supported by experimental data and methodologies, to assist researchers in selecting and studying these potent signaling molecules.
The Significance of Volatility in Jasmonate Signaling
The jasmonate signaling cascade is initiated by the synthesis of jasmonic acid (JA) from α-linolenic acid in response to biotic or abiotic stresses. JA itself is considered non-volatile. However, it can be metabolized into a variety of derivatives, or jasmonates (JAs), with differing chemical properties and biological activities.
Volatility, the tendency of a substance to vaporize, is a crucial characteristic for jasmonate derivatives involved in long-distance signaling, such as inter-plant communication for priming systemic defenses. The most well-known volatile jasmonate, methyl jasmonate (MeJA), can be released into the atmosphere by a plant under attack, triggering defense responses in neighboring plants. Understanding the relative volatility of different jasmonates is therefore essential for elucidating their specific roles in plant ecology and physiology.
Comparative Volatility of Key Jasmonate Derivatives
The volatility of a compound is influenced by its molecular weight, vapor pressure, and boiling point. The structural modifications that differentiate jasmonate derivatives lead to significant differences in these properties.
| Jasmonate Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Volatility | Key Characteristics |
| Jasmonic Acid (JA) | C12H18O3 | 210.27 | ~160 (decomposes) | Non-volatile | The core signaling molecule, primarily acts locally within the plant. |
| Methyl Jasmonate (MeJA) | C13H20O3 | 224.30 | 110 °C at 2 mmHg | High | A key volatile signal in inter-plant communication and systemic defense priming. |
| cis-Jasmone | C11H16O | 164.25 | 78-79 °C at 0.5 mmHg | High | A volatile derivative known to induce defense gene expression and attract beneficial insects. |
| Jasmonoyl-isoleucine (JA-Ile) | C18H29NO4 | 323.43 | N/A | Non-volatile | The primary active form of jasmonate that binds to the COI1 receptor to initiate downstream signaling. Its non-volatile nature confines it to intracellular signaling. |
Note: Boiling points can vary with pressure. The data presented is for comparative purposes.
Experimental Determination of Jasmonate Volatility
The quantification and comparison of jasmonate volatility are typically achieved through headspace analysis techniques, which capture the volatile organic compounds (VOCs) released from a sample. A standard and widely adopted methodology involves dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol: Dynamic Headspace Sampling and GC-MS Analysis of Jasmonate Volatility
This protocol outlines a robust method for comparing the volatility of different jasmonate derivatives.
1. Sample Preparation:
- Prepare solutions of each jasmonate derivative (e.g., MeJA, cis-jasmone) in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 µg/µL).
- Apply a standardized amount (e.g., 10 µL) of each solution to a filter paper disc and place it inside a glass sampling chamber. A blank filter paper with solvent only should be used as a control.
2. Dynamic Headspace Sampling:
- Connect the sampling chamber to a volatile collection trap containing an adsorbent material (e.g., Tenax® TA).
- Draw a controlled flow of purified air (e.g., 100 mL/min) through the chamber for a defined period (e.g., 1 hour) to pull the volatilized compounds onto the adsorbent trap.
- This process should be replicated for each jasmonate derivative and the control under identical conditions (temperature, flow rate, duration).
3. Thermal Desorption and GC-MS Analysis:
- The adsorbent trap is placed in a thermal desorber, which rapidly heats the trap to release the captured volatiles into the GC-MS system.
- GC Separation: The volatilized compounds are separated based on their boiling points and affinity for the GC column. A typical temperature program for jasmonate analysis might be:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 10°C/min.
- Hold: Maintain 240°C for 5 minutes.
- MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification and quantification.
4. Data Analysis:
The total ion chromatogram (TIC) is analyzed to identify the peaks corresponding to each jasmonate derivative based on their retention time and mass spectrum.
The peak area for each compound is integrated to provide a quantitative measure of its abundance in the headspace, which is directly proportional to its volatility under the experimental conditions.
By comparing the peak areas of the different derivatives, their relative volatility can be determined.
Caption: Experimental workflow for determining jasmonate volatility.
The Biological Context: The Jasmonate Signaling Pathway
The volatility of a jasmonate derivative determines its ability to participate in systemic and inter-plant signaling, but its biological activity is ultimately dictated by its interaction with the core signaling pathway. The non-volatile JA-Ile is the key ligand that initiates this cascade.
Caption: Simplified jasmonate signaling pathway.
As illustrated, while volatile derivatives like MeJA are crucial for long-distance communication, the non-volatile JA-Ile is the active molecule that binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate defense gene expression.
Conclusion
The volatility of jasmonate derivatives is a key factor defining their biological roles. While non-volatile forms like jasmonic acid and JA-isoleucine are central to intracellular and local signaling, the high volatility of derivatives such as methyl jasmonate and cis-jasmone enables them to function as airborne signals, mediating systemic and inter-plant communication. The choice of which jasmonate to study or apply depends critically on the biological question being addressed. For researchers investigating systemic acquired resistance or plant-plant communication, volatile derivatives are of primary interest. In contrast, studies focused on the core intracellular signaling cascade will necessitate a focus on non-volatile forms like JA-Ile. The experimental methods outlined in this guide provide a reliable framework for quantifying these essential differences and advancing our understanding of the complex language of plant hormones.
References
A Senior Application Scientist's Guide to the Functional Validation of a Putative Jasmonate Receptor Using Methyl Jasmonate (MeJA)
For researchers in plant biology and drug development, the functional validation of a putative hormone receptor is a critical step in elucidating signaling pathways and identifying potential targets for therapeutic intervention. This guide provides an in-depth comparison of established methodologies for validating a putative jasmonate receptor, with a specific focus on the use of Methyl Jasmonate (MeJA) as a tool for inducing and studying these interactions. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Central Role of Jasmonates in Plant Biology
Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of plant processes, from growth and development to defense against pathogens and herbivores.[1][2][3] Methyl Jasmonate (MeJA), a volatile ester of jasmonic acid, acts as a key signaling molecule in these pathways, capable of inducing systemic responses throughout the plant.[4][5][6][7] Understanding how plants perceive and respond to jasmonates is fundamental to developing strategies for crop improvement and novel therapeutic agents.
At the heart of the jasmonate signaling pathway lies the co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1][8][9][10] In the absence of a jasmonate signal, JAZ proteins bind to and repress transcription factors such as MYC2, thereby preventing the expression of jasmonate-responsive genes.[9] The binding of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to COI1 triggers the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[8][11][12][13] This de-repression of transcription factors initiates a cascade of gene expression leading to various physiological responses.[14]
MeJA is readily converted to the bioactive JA-Ile in planta, making it an effective tool for activating the jasmonate signaling cascade in experimental settings.[5]
The Jasmonate Signaling Pathway: A Visual Overview
The following diagram illustrates the core components and mechanism of the jasmonate signaling pathway.
Caption: Core Jasmonate (JA) signaling pathway.
Comparative Analysis of Functional Validation Techniques
The validation of a putative jasmonate receptor, such as a novel COI1-like protein, relies on demonstrating its direct, jasmonate-dependent interaction with JAZ repressor proteins. Here, we compare three widely-used techniques for this purpose: the Yeast Two-Hybrid (Y2H) assay, the in vitro GST Pull-Down assay, and the in planta Bimolecular Fluorescence Complementation (BiFC) assay.
| Technique | Principle | MeJA Application | Advantages | Limitations | Data Output |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon protein-protein interaction, leading to reporter gene expression.[15][16][17][18] | Added to the yeast growth medium to induce the interaction between the putative receptor and JAZ protein. | High-throughput potential, relatively fast and inexpensive, detects in vivo interactions within the yeast nucleus.[16][18] | Prone to false positives and negatives, interaction occurs in a non-native (yeast) environment, may not detect interactions requiring plant-specific post-translational modifications.[9] | Qualitative (yeast growth) or semi-quantitative (reporter enzyme activity).[3][19] |
| GST Pull-Down Assay | An in vitro technique where a GST-tagged "bait" protein (putative receptor) is immobilized on glutathione beads and used to "pull down" interacting "prey" proteins (JAZ) from a cell lysate or purified protein solution.[4][5][11][20][21][22][23][24] | Added to the binding buffer to facilitate the interaction between the bait and prey proteins. | In vitro nature allows for precise control of conditions, can confirm direct physical interactions, relatively low rate of false positives.[21][22] | Requires protein purification, may not reflect in vivo conditions, can be labor-intensive. | Qualitative (presence of a band on a Western blot) or semi-quantitative (band intensity).[2][5] |
| Bimolecular Fluorescence Complementation (BiFC) | An in planta technique where the two non-fluorescent halves of a fluorescent protein are fused to the proteins of interest. Interaction brings the two halves together, reconstituting fluorescence.[8][11][16][18][20][25][26][27][28] | Plants are treated with MeJA prior to imaging to induce the interaction and subsequent fluorescence. | Visualizes protein-protein interactions in their native cellular environment, provides information on the subcellular localization of the interaction.[11][16] | The fusion of large fluorescent protein fragments can interfere with protein function, the reconstituted fluorescent complex is often irreversible, potentially leading to artifacts. | Qualitative (fluorescence signal) and provides subcellular localization information. Can be quantified by measuring fluorescence intensity.[28] |
Quantitative Comparison of Interaction Affinities
While the above techniques are excellent for demonstrating an interaction, a more rigorous validation involves quantifying the binding affinity. Techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays can provide dissociation constants (Kd), offering a quantitative measure of interaction strength.
| Interaction | Technique | Ligand | Dissociation Constant (Kd) | Reference |
| COI1-JAZ1 | Radioligand Binding Assay | 3H-coronatine | 48 ± 13 nM | [1][15] |
| COI1-JAZ6 | Radioligand Binding Assay | 3H-coronatine | 68 ± 15 nM | [1][15] |
| COI1-JAZ9 + COR | Differential Scanning Fluorimetry | Coronatine | 0.29 µM | [29] |
| COI1-JAZ1 + COR | Differential Scanning Fluorimetry | Coronatine | 0.60 µM | [29] |
Note: Coronatine (COR) is a structural and functional mimic of JA-Ile and is often used in these assays due to its high affinity for the co-receptor complex.[15][30]
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize the importance of robust and well-controlled experiments. The following are detailed, step-by-step protocols for the three validation methods discussed.
Yeast Two-Hybrid (Y2H) Assay
This protocol is adapted for the GAL4-based system, a widely used platform for Y2H analysis.
Caption: Yeast Two-Hybrid (Y2H) experimental workflow.
Step-by-Step Methodology:
-
Vector Construction:
-
Clone the coding sequence of your putative jasmonate receptor into the "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).[26][31]
-
Clone the coding sequence of a known JAZ protein into the "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).[26][31]
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using a standard lithium acetate method.[31]
-
-
Selection for Transformants:
-
Plate the transformed yeast on Synthetic Dextrose (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells containing both plasmids.
-
-
Interaction Assay:
-
Replica-plate the colonies from the SD/-Trp/-Leu plate onto a selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).
-
Prepare a parallel set of selective plates supplemented with MeJA (a typical starting concentration is 50 µM).
-
-
Controls:
-
Positive Control: Co-transform plasmids encoding known interacting proteins (e.g., pGBKT7-53 and pGADT7-T).[31]
-
Negative Control: Co-transform your bait plasmid with an empty prey vector (pGADT7) and your prey plasmid with an empty bait vector (pGBKT7) to test for autoactivation.
-
-
Data Analysis:
-
Incubate plates at 30°C for 3-5 days.
-
Growth on the selective medium containing MeJA, but not on the medium without MeJA, indicates a jasmonate-dependent interaction.
-
In Vitro GST Pull-Down Assay
This protocol outlines the steps for a pull-down assay using a GST-tagged putative receptor.
Caption: GST Pull-Down assay experimental workflow.
Step-by-Step Methodology:
-
Bait Protein Preparation:
-
Clone the coding sequence of your putative receptor into a GST-fusion expression vector (e.g., pGEX series).[4][32][33]
-
Transform the construct into E. coli (e.g., BL21 strain), induce protein expression with IPTG, and lyse the cells.
-
Incubate the lysate with glutathione-agarose beads to immobilize the GST-tagged bait protein. Wash the beads to remove unbound proteins.
-
-
Prey Protein Preparation:
-
The prey (JAZ protein) can be expressed and purified from E. coli (e.g., with a His-tag) or obtained from a total protein extract of plant tissue.
-
-
Pull-Down Reaction:
-
Incubate the beads with the immobilized GST-bait protein with the prey protein solution for 2-4 hours at 4°C.
-
Perform parallel incubations with and without MeJA (e.g., 50 µM) in the binding buffer.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Controls:
-
Negative Control: Use beads with only GST protein to ensure the prey does not bind non-specifically to the GST tag.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Detect the presence of the prey protein by Western blotting using an antibody against the prey protein or its tag (e.g., anti-His). A stronger band in the MeJA-treated sample indicates a jasmonate-dependent interaction.[5]
-
Bimolecular Fluorescence Complementation (BiFC) Assay
This protocol describes a transient expression BiFC assay in Nicotiana benthamiana.
Caption: Bimolecular Fluorescence Complementation (BiFC) workflow.
Step-by-Step Methodology:
-
Vector Construction:
-
Clone the coding sequence of your putative receptor into a BiFC vector containing the N-terminal fragment of a fluorescent protein (e.g., nYFP in pSPYNE).[9][18][27]
-
Clone the coding sequence of a JAZ protein into a BiFC vector containing the C-terminal fragment of the same fluorescent protein (e.g., cYFP in pSPYCE).[9][18][27]
-
-
Agroinfiltration:
-
MeJA Treatment and Incubation:
-
Incubate the infiltrated plants for 24-48 hours to allow for protein expression.
-
Treat the plants with MeJA. This can be done by spraying the leaves with a solution (e.g., 100 µM MeJA with 0.02% Tween-20) or by placing the plants in a sealed container with a cotton ball containing a MeJA solution.
-
Continue to incubate for another 24 hours after MeJA treatment.
-
-
Microscopy:
-
Excise a small section of the infiltrated leaf and mount it on a microscope slide.
-
Observe the cells for reconstituted YFP fluorescence using a confocal laser scanning microscope. The subcellular localization of the fluorescence indicates where the interaction occurs.
-
-
Controls:
-
Negative Controls: Co-express each fusion protein with an empty vector (e.g., nYFP-receptor + empty cYFP vector) to ensure there is no spontaneous fluorescence or non-specific interaction.
-
Co-express each fusion protein with an unrelated protein to check for non-specific interactions.
-
Conclusion and Future Directions
The functional validation of a putative jasmonate receptor is a multi-faceted process that requires a combination of in vitro and in vivo techniques. The Yeast Two-Hybrid assay serves as an excellent initial screen for potential interactions, while the GST pull-down assay provides robust in vitro confirmation of a direct physical interaction. The BiFC assay offers the invaluable advantage of visualizing the interaction within the native context of a plant cell. The judicious use of MeJA in these assays is crucial for demonstrating the jasmonate-dependency of the receptor-JAZ interaction. For a comprehensive validation, it is highly recommended to employ at least two of these orthogonal methods. Further characterization using quantitative techniques like SPR will provide a deeper understanding of the binding kinetics and affinity of the interaction, solidifying the role of the putative receptor in the jasmonate signaling pathway.
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A Senior Application Scientist's Guide to Comparative Metabolomics: Dissecting Jasmonate Signaling in Plants
Welcome. This guide provides an in-depth, experience-driven framework for designing and executing a comparative metabolomics study to investigate the role of Methyl Jasmonate (MeJA) in plant defense. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and self-validating study. Our focus will be on comparing a wild-type plant with a signaling-impaired mutant to precisely map the metabolic outputs of the jasmonate signaling cascade. This guide is intended for researchers and scientists aiming to apply metabolomics to uncover gene function and biochemical pathways.
The Rationale: Why Use Mutants to Study MeJA-Induced Metabolism?
Jasmonates (JAs) are a class of lipid-derived hormones that are central to a plant's ability to respond to a vast array of challenges, from insect herbivory to necrotrophic pathogens and abiotic stress[1][2][3]. Methyl Jasmonate (MeJA), the volatile ester of jasmonic acid, serves as a potent signaling molecule that can be applied exogenously to trigger this complex defense cascade[3][4].
When a wild-type plant is treated with MeJA, it undergoes a massive reprogramming of its metabolism, often characterized by the downregulation of growth-related primary metabolism and the upregulation of specialized, defensive secondary metabolites[5][6]. While observing this response is informative, it doesn't tell us which specific signaling components are responsible for the changes.
This is where the power of a comparative approach using mutants becomes clear. By selecting a mutant with a lesion in a key gene of the JA signaling pathway, we create a powerful tool for dissection. If a metabolite is induced by MeJA in the wild-type but not in the mutant, we can confidently infer that its production is dependent on the function of that specific gene. This guide will use mutants of Arabidopsis thaliana, the workhorse of plant molecular biology, as our primary example.
Foundational Experimental Design
The Choice of Genetic Material: Wild-Type vs. Insensitive Mutants
The selection of the mutant is the most critical decision in this experimental design. We need a mutant that is profoundly "deaf" to the jasmonate signal. Two canonical choices in Arabidopsis are:
-
coi1 (coronatine insensitive 1): This mutant is the gold standard for JA insensitivity. The COI1 gene encodes an F-box protein that is the essential component of the JA receptor[7][8]. Without a functional COI1 protein, the plant cannot perceive the bioactive form of jasmonate (JA-Isoleucine), and the entire downstream signaling cascade is blocked[3][9]. It is, for all intents and purposes, completely insensitive to MeJA.
-
jar1 (jasmonate resistant 1): This mutant has a defect in the enzyme that conjugates jasmonic acid to the amino acid isoleucine[10]. This conjugation, creating JA-Ile, is required to produce the specific, bioactive hormone that is perceived by the COI1 receptor[1][11]. Therefore, a jar1 mutant can produce JA but cannot activate the downstream response, making it highly resistant to MeJA's effects[3].
For this guide, we will proceed with the coi1 mutant, as it represents a near-total blockage of the signaling pathway, providing the clearest possible contrast to the wild-type response.
MeJA Treatment and Sampling Strategy
To capture the dynamic nature of metabolic reprogramming, a time-course experiment is essential. Some metabolic changes are rapid, while others, requiring the synthesis of new enzymes, are slower.
-
Treatment Protocol: Plants should be grown under highly controlled, identical environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C)[12]. A solution of 100 µM MeJA containing a surfactant (e.g., 0.01% Tween-20 to ensure even leaf coverage) is applied as a fine foliar spray.
-
Control Group: The control group (for both wild-type and coi1) is sprayed with a mock solution containing only water and the surfactant. This is crucial to ensure that any observed effects are due to MeJA and not the physical act of spraying or the surfactant itself.
-
Time Points: A well-designed time course might include harvesting leaf material at 0, 6, 24, and 48 hours post-treatment[12]. This captures the immediate, intermediate, and late-stage metabolic responses.
-
Replication: A minimum of 3-5 biological replicates for each genotype/treatment/time-point combination is non-negotiable for achieving statistical power.
The Core Workflow: From Plant to Data
This section details the step-by-step methodology, explaining the critical reasoning behind each stage. The goal is reproducibility and data integrity.
Diagram: Experimental Workflow
Caption: A generalized workflow for a comparative plant metabolomics study.
Protocol 1: Sample Collection and Metabolite Extraction
This protocol is optimized for a broad range of semi-polar metabolites typically analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Harvesting and Quenching Metabolism
Causality: The moment tissue is harvested, enzymes begin to degrade metabolites, altering the metabolic snapshot. To preserve the in vivo state, metabolic activity must be halted instantly.
-
At each designated time point, excise whole leaves from a single plant (one biological replicate).
-
Immediately place the tissue into a pre-labeled 2.0 mL microcentrifuge tube.
-
Instantly flash-freeze the tube in liquid nitrogen[12][13]. Do not allow the tissue to thaw.
-
Store samples at -80°C until you are ready to perform the extraction. This is a stable stopping point.
B. Metabolite Extraction
Causality: The choice of solvent is critical for extracting the desired class of molecules. A methanol/water solution is effective for a wide range of primary and secondary metabolites found in plants[12][14].
-
Pre-cool a tissue homogenizer (e.g., a bead mill with steel beads) with liquid nitrogen.
-
Place the frozen, ground sample tissue (aim for a consistent weight, e.g., 50 mg) into a new 2.0 mL tube containing a pre-chilled zirconia or steel bead[13].
-
Add a pre-chilled extraction buffer. A common choice is 1 mL of 75% methanol in water (v/v)[15]. The ratio of solvent to tissue should be kept consistent across all samples.
-
Immediately homogenize the sample in the bead mill for 2-4 minutes at a high frequency (e.g., 25 Hz) until the tissue is completely pulverized[13].
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet all solid debris[12].
-
Carefully transfer the supernatant (the liquid containing the extracted metabolites) to a new, clean 1.5 mL tube.
-
To ensure complete removal of particulates that could clog the LC-MS system, centrifuge the supernatant again for 5 minutes at 20,000 x g at 4°C[13].
-
Transfer the final clarified supernatant to an LC-MS autosampler vial. Store at 4°C for immediate analysis or at -80°C for short-term storage.
Analytical Strategy: LC-MS vs. GC-MS
For studying plant defense compounds, LC-MS is generally the superior choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excels at analyzing polar, non-volatile, and thermally sensitive molecules. This includes the vast majority of plant secondary metabolites like flavonoids, alkaloids, glucosinolates, and phenylpropanoids, which are the very compounds often induced by MeJA[16][17].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Is ideal for volatile or semi-volatile compounds that are thermally stable[16][18]. While excellent for many primary metabolites (sugars, amino acids, organic acids), it requires a chemical derivatization step to make them volatile, adding time and potential variability[18].
Given our goal of understanding the induced defense metabolome, this guide will focus on an untargeted LC-MS approach.
Data Analysis and Biological Interpretation
Raw LC-MS data is a complex matrix of thousands of features (defined by mass-to-charge ratio and retention time). The goal of data analysis is to distill this complexity into biologically meaningful information.
Statistical Workflow
Web-based platforms like MetaboAnalyst provide a comprehensive and user-friendly interface for robust statistical analysis, even for non-bioinformaticians[19][20].
-
Data Preprocessing: The raw data is processed using software like XCMS or MS-DIAL to perform peak picking, alignment across all samples, and normalization (to correct for variations in sample amount or instrument sensitivity)[21][22].
-
Multivariate Analysis (Pattern Recognition):
-
Principal Component Analysis (PCA): This is an unsupervised method used as a first-pass quality control step. It reduces the dimensionality of the data to visualize how the samples cluster. You should expect to see clear clustering based on genotype and treatment time[23].
-
Partial Least Squares-Discriminant Analysis (PLS-DA): This is a supervised method that rotates the PCA components to maximize the separation between your pre-defined groups (e.g., WT+MeJA vs. coi1+MeJA). It is excellent for identifying the specific metabolic features that contribute most to the differences between your experimental groups[24].
-
-
Univariate Analysis (Identifying Significant Features):
-
A Student's t-test or ANOVA is applied to every single metabolic feature to determine if its abundance is statistically different between two groups (e.g., WT+MeJA at 24h vs. WT+Mock at 24h). A feature is typically considered significant with a p-value < 0.05[23].
-
Fold Change (FC) Analysis: This measures the magnitude of the change. An FC of 2 means the metabolite is twice as abundant in one group compared to another.
-
Interpreting the Output: A Hypothetical Example
By combining these analyses, we can generate a list of high-priority metabolites for identification. The most interesting metabolites are those that show a high fold change and high statistical significance in the wild-type after MeJA treatment, but little to no change in the coi1 mutant.
Table 1: Hypothetical Comparative Metabolomics Data (24h Post-MeJA vs. Mock) Fold Change (FC) values represent the ratio of the average normalized peak area in MeJA-treated samples relative to mock-treated samples. P-values are from a Student's t-test.
| Putative ID | m/z | Retention Time (min) | Wild-Type (FC) | Wild-Type (p-value) | coi1 Mutant (FC) | coi1 Mutant (p-value) |
| Kaempferol | 287.055 | 5.8 | 15.2 | < 0.001 | 1.1 | 0.89 |
| Indol-3-yl-methyl GSL | 447.092 | 7.2 | 25.8 | < 0.001 | 0.9 | 0.92 |
| 12-OPDA | 293.212 | 9.1 | 8.5 | < 0.001 | 1.3 | 0.75 |
| Sucrose | 343.113 | 1.5 | 0.4 | < 0.01 | 0.9 | 0.85 |
Interpretation:
-
The dramatic, statistically significant induction of Kaempferol (a flavonoid), Indol-3-yl-methyl Glucosinolate (a defense compound), and 12-OPDA (a JA precursor) in the wild-type, coupled with their complete lack of response in the coi1 mutant, provides powerful evidence that their biosynthesis is strictly COI1-dependent.
-
The significant decrease in Sucrose in the wild-type, but not the mutant, suggests a COI1-dependent shift of resources away from primary metabolism (growth) and towards defense.
Diagram: The Jasmonate Signaling Cascade
This diagram illustrates the core mechanism of JA perception and highlights where our chosen mutants, jar1 and coi1, disrupt the process.
Caption: The core jasmonate signaling pathway and points of disruption by key mutations.
Conclusion: Synthesizing Data for Insight
By comparing the metabolic profiles of wild-type and coi1 plants following MeJA treatment, you can move beyond simple observation to functional genetics. This approach allows you to definitively link the COI1-dependent signaling pathway to the production of specific metabolites. The resulting data can identify novel defense compounds, elucidate the regulation of entire biochemical pathways, and provide a deeper understanding of the trade-offs between plant growth and defense[25][26]. This guide provides the framework; the discoveries await in the data.
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Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021–1058.
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Uddin, M. N., et al. (2022). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 23(15), 8449.
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Guo, Q., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945.
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Chini, A., et al. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666–671.
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Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105.
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Creative Proteomics. Plant Metabolomics Analysis.
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Jenkins, G. I., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1124628.
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Arome Science. (2024). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
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Al-Masoud, A. S., et al. (2017). Comparison of Global Metabolites Extraction strategies for soy beans using UHPLC-HRMS. Scientific reports, 7(1), 1-9.
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Robson, F., et al. (2010). Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability. The Plant cell, 22(4), 1143–1160.
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Nakabayashi, R., & Saito, K. (2015). Integrated metabolomics for understanding the plant chemical diversity. Current opinion in plant biology, 25, 1-7.
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Pang, Z., et al. (2021). MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights. Nucleic acids research, 49(W1), W388-W396.
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ResolveMass Laboratories Inc. (2024). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
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Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30.
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De Vos, R. C., et al. (2007). Untargeted large-scale plant metabolomics using liquid chromatography coupled to mass spectrometry. Nature protocols, 2(4), 778-791.
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Simpson, J. P., et al. (2021). Identification of the Tyrosine-and Phenylalanine-Derived Soluble Metabolomes of Sorghum. Frontiers in plant science, 12, 714164.
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Clarke, S. M., et al. (2009). Jasmonates act with salicylic acid to confer basal thermotolerance in Arabidopsis thaliana. New Phytologist, 181(2), 409-420.
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Li, Y., et al. (2024). Integrated Transcriptomic and Metabolomic Analysis of Color Changes in Maize Root Systems Treated with Methyl Jasmonate. Biology, 14(1), 124.
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Wu, Y., et al. (2022). Integrative Metabolome and Transcriptome Analysis Reveals the Regulatory Network of Flavonoid Biosynthesis in Response to MeJA in Camellia vietnamensis Huang. International Journal of Molecular Sciences, 23(21), 13359.
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Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840.
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Ghassemi-Golezani, K., et al. (2010). Expression profiling of metabolic genes in response to methyl jasmonate reveals regulation of genes of primary and secondary sulfur-related pathways in Arabidopsis thaliana. Planta, 232(5), 1141-1150.
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Kempa, S., et al. (2008). Kinome Profiling Reveals an Interaction Between Jasmonate, Salicylate and Light Control of Hyponastic Petiole Growth in Arabidopsis thaliana. PLoS ONE, 3(12), e4255.
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Sun, T., et al. (2021). Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli. Foods, 10(11), 2636.
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A Researcher's Guide to Assessing the Specificity of Methyl Jasmonate-Induced Responses
For researchers in plant biology, agriculture, and drug development, understanding the precise effects of signaling molecules is paramount. Methyl jasmonate (MeJA), a volatile organic compound derived from jasmonic acid (JA), is a critical mediator of plant defense and development.[1] Its application can trigger a wide array of physiological and transcriptional changes, from the production of defense compounds to the regulation of growth processes like seed germination and fruit ripening.[1][2] However, the broad spectrum of MeJA's influence necessitates a rigorous assessment of its response specificity. This guide provides an in-depth comparison of MeJA-induced responses with other alternatives, supported by experimental data and detailed protocols, to empower researchers in designing and interpreting their experiments with high scientific integrity.
The Core Jasmonate Signaling Pathway: A Foundation for Specificity
To understand the specificity of MeJA's effects, we must first grasp its mechanism of action. MeJA itself is generally considered a precursor or transport form of the biologically active hormone, jasmonoyl-isoleucine (JA-Ile).[3] In some cases, MeJA is hydrolyzed to JA, which is then conjugated to isoleucine.[4] The core signaling cascade is initiated when JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cul1/F-box (SCFCOI1) ubiquitin E3 ligase complex.[2][5]
This binding event triggers the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) proteins by the 26S proteasome.[2][5][6] JAZ proteins are transcriptional repressors that, in the absence of a JA signal, bind to and inhibit various transcription factors, most notably MYC2.[7][8][9] The degradation of JAZ proteins liberates MYC2, a basic-helix-loop-helix (bHLH) transcription factor, allowing it to activate the expression of a vast suite of JA-responsive genes.[8][10] This cascade leads to the diverse physiological responses attributed to jasmonates.
Caption: The core methyl jasmonate signaling pathway.
Assessing Specificity: Comparison with Alternative Elicitors
The central question for researchers is whether an observed response is specific to MeJA or a general stress response that could be induced by other molecules. Objectively comparing MeJA's performance with alternatives is crucial. Key alternatives include other phytohormones involved in stress responses, such as salicylic acid (SA) and abscisic acid (ABA), as well as physical stimuli like wounding.
Crosstalk with Other Phytohormone Pathways
The signaling pathways of different plant hormones are not isolated but form a complex network of interactions.
-
Salicylic Acid (SA): The JA and SA pathways are often mutually antagonistic.[2] This antagonism allows plants to fine-tune their defenses against different types of pathogens. Generally, JA signaling is associated with defense against necrotrophic pathogens and herbivores, while SA is linked to resistance against biotrophic pathogens.
-
Abscisic Acid (ABA): MeJA and ABA can act both synergistically and antagonistically. For instance, both hormones can induce stomatal closure, a key response to drought stress.[4][11] However, the underlying signaling components can be distinct, with mutations in COI1 affecting MeJA-mediated but not ABA-mediated reactive oxygen species (ROS) production in guard cells.[4]
-
Ethylene (ET): JA and ethylene often act synergistically, particularly in regulating defense against necrotrophic pathogens.[2]
Comparative Experimental Data
To differentiate MeJA-specific responses from general stress responses, a comparative experimental design is essential. Below is a summary of expected differential responses based on published data.
| Elicitor | Key Marker Genes Induced | Primary Physiological Responses | Typical Overlap with MeJA |
| Methyl Jasmonate (MeJA) | VSP2, PDF1.2, LOX2, JAZ family, MYC2[12][13] | Herbivore/necrotroph defense, secondary metabolite production, growth inhibition, senescence.[1][2] | High |
| Salicylic Acid (SA) | PR-1, PR-2, PR-5 | Biotrophic pathogen defense (Systemic Acquired Resistance). | Low (often antagonistic) |
| Abscisic Acid (ABA) | RD29A, RD29B, KIN1 | Drought tolerance, seed dormancy, stomatal closure.[11] | Moderate (e.g., stomatal closure, ROS production) |
| Wounding (Mechanical) | Overlaps significantly with MeJA-induced genes (VSP2, LOX2). | Induction of proteinase inhibitors, release of damage signals. | Very High (Wounding is a primary trigger for JA biosynthesis)[13] |
Experimental Protocols for Assessing Specificity
To generate the data summarized above, rigorous and well-controlled experiments are necessary. Here are step-by-step methodologies for key workflows.
Gene Expression Analysis via RT-qPCR
This protocol allows for the targeted quantification of specific marker gene expression to differentiate between signaling pathways.
Workflow Diagram
Caption: Workflow for comparative gene expression analysis.
Step-by-Step Methodology:
-
Plant Material and Treatment:
-
Grow seedlings (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
For MeJA treatment, place seedlings in a sealed container with a cotton ball containing a specified concentration of MeJA (e.g., 50 µM in ethanol) to allow for volatilization.
-
For other treatments, spray seedlings with solutions of SA (e.g., 1 mM), ABA (e.g., 100 µM), or a mock control (e.g., water with 0.01% Tween-20).
-
Harvest tissue at various time points (e.g., 1, 3, 6, 24 hours) post-treatment and flash-freeze in liquid nitrogen.
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., VSP2, PR-1, RD29A) and a reference gene (e.g., ACTIN2).
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression compared to the mock-treated control.
-
Metabolite Profiling via GC-MS or LC-MS
This protocol enables the identification and quantification of secondary metabolites, which are often the functional outputs of the MeJA signaling pathway.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest and flash-freeze plant tissue as described in the gene expression protocol.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract metabolites using a suitable solvent (e.g., 80% methanol). Vortex and centrifuge to pellet debris.
-
-
Derivatization (for GC-MS):
-
Evaporate the supernatant to dryness.
-
Perform a two-step derivatization: first with methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites.
-
-
Instrumental Analysis:
-
Inject the derivatized sample (for GC-MS) or the direct extract (for LC-MS) into the respective instrument.
-
Run a standard temperature gradient (for GC) or solvent gradient (for LC) to separate the metabolites.
-
Acquire mass spectra for compound identification.
-
-
Data Analysis:
-
Process the raw data to identify peaks and deconvolve spectra.
-
Identify metabolites by comparing mass spectra and retention times to established libraries (e.g., NIST, Fiehn).
-
Perform relative quantification by comparing the peak areas of identified metabolites across different treatments.
-
Concluding Perspective: Ensuring Trustworthiness and Authoritative Grounding
Assessing the specificity of MeJA-induced responses requires a multi-faceted approach. It is not enough to simply apply MeJA and observe a result. The causality behind experimental choices must be justified by the known mechanisms of jasmonate signaling and its extensive crosstalk with other hormonal pathways.[14]
Every protocol must be a self-validating system. This means including appropriate controls (mock treatments, untreated samples), using multiple marker genes or metabolites to represent different pathways, and performing time-course experiments to capture the dynamics of the response.[13] The transcriptional reprogramming induced by MeJA occurs in waves, with early genes often encoding regulatory components and later genes involved in metabolic and physiological changes.[13]
By grounding claims in data from well-controlled comparative experiments and citing authoritative sources for mechanistic explanations, researchers can confidently delineate the specific roles of methyl jasmonate in their system of study. This rigorous approach is essential for advancing our fundamental understanding of plant biology and for the effective application of this knowledge in agriculture and medicine.
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Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling. Bioscience, Biotechnology, and Biochemistry. [Link]
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Proteasomal Degradation of JAZ9 by Salt- and Drought-Induced Ring Finger 1 During Pathogen Infection. Molecular Plant-Microbe Interactions. [Link]
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The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. Frontiers in Plant Science. [Link]
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The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell. [Link]
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Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Redundancy and specificity in jasmonate signalling. Current Opinion in Plant Biology. [Link]
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Methyl jasmonate - Wikipedia. Wikipedia. [Link]
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Regulation of Jasmonate-mediated Plant Responses in Arabidopsis. Annals of Botany. [Link]
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Characterization of a Methyl Jasmonate Specific Esterase in Arabidopsis. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Methyl Jasmonate: Comparing the Efficacy of Different Application Methods
For researchers and drug development professionals navigating the intricate world of plant signaling and secondary metabolite production, methyl jasmonate (MeJA) stands out as a potent elicitor. This volatile oxylipin is a key signaling molecule in the jasmonate pathway, orchestrating a plant's defense against a wide array of biotic and abiotic stresses. The exogenous application of MeJA is a widely adopted strategy to induce the biosynthesis of valuable secondary metabolites, many of which are precursors for pharmaceuticals. However, the success of MeJA elicitation hinges critically on the chosen application method. This guide provides an in-depth, comparative analysis of the most common MeJA application techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific experimental goals.
The Jasmonate Signaling Pathway: The "Why" Behind the Response
Before delving into the "how" of application, it is crucial to understand the "why" – the molecular cascade that MeJA triggers. Exogenous MeJA is readily absorbed by plant tissues and is often converted to the biologically active jasmonic acid (JA) and its isoleucine conjugate (JA-Ile). JA-Ile acts as the key that unlocks the jasmonate signaling pathway.
In the absence of a stress signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors such as MYC2. The perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the Skp1/Cullin1/F-box (SCF) E3 ubiquitin ligase complex, targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, which then activate the expression of a plethora of jasmonate-responsive genes. These genes encode for proteins involved in defense, including the biosynthesis of secondary metabolites like alkaloids, terpenoids, and phenolic compounds.[1][2][3]
Caption: A simplified model of the jasmonate signaling pathway.
Comparative Analysis of Methyl Jasmonate Application Methods
The choice of application method is a critical experimental parameter that can significantly influence the magnitude and nature of the plant's response to MeJA. Here, we compare four widely used methods: foliar spray, soil drench, vapor treatment, and seed priming.
Foliar Spray
Foliar spraying is arguably the most common method for applying MeJA due to its directness and ease of application. It involves dissolving MeJA in a suitable solvent (often with a surfactant to ensure even coverage) and spraying it directly onto the plant's leaves.
Mechanism of Action: MeJA is absorbed through the leaf cuticle and stomata, rapidly initiating the jasmonate signaling cascade in the treated tissues. This localized application can also induce systemic responses in untreated parts of the plant.
Advantages:
-
Rapid Response: Direct contact with the leaves leads to a quick induction of the signaling pathway.
-
Ease of Application: Requires standard laboratory or greenhouse spraying equipment.
-
Targeted Application: Allows for the treatment of specific plant parts.
Disadvantages:
-
Uneven Coverage: Achieving uniform application across all leaf surfaces can be challenging.
-
Potential for Phytotoxicity: High concentrations can lead to leaf burn or other signs of stress.[4]
-
Environmental Factors: Efficacy can be influenced by temperature, humidity, and light conditions during and after application.
Experimental Data Snapshot:
| Plant Species | MeJA Concentration | Observed Effect | Reference |
| Impatiens walleriana | 5 µM and 50 µM | Improved growth parameters under drought stress. | [5] |
| Guar (Cyamopsis tetragonoloba L.) | 25 µM | Increased seed yield and quality under water-deficit stress. | [6] |
| Chinese Chives | 500 µM | Significantly increased phenolic content. | [2][7] |
| Grape (Vitis vinifera L.) | Varies | Increased phenolic composition. | [8] |
Detailed Protocol: Foliar Spray Application of Methyl Jasmonate
-
Stock Solution Preparation: Prepare a stock solution of MeJA (e.g., 1 M) in a suitable solvent like ethanol or acetone. Store at -20°C.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in distilled water. Add a surfactant, such as Tween 20 (typically 0.01% to 0.1% v/v), to the final solution to ensure even spreading on the leaf surface.
-
Application: Use a fine-mist sprayer to apply the working solution to the adaxial and abaxial surfaces of the leaves until runoff.
-
Control Group: Treat the control group with the same solution but without MeJA (i.e., water and surfactant).
-
Post-Application Care: Maintain the plants under controlled environmental conditions. Monitor for any signs of phytotoxicity.
-
Sampling: Harvest plant material for analysis at predetermined time points after application.
Soil Drench
Soil drenching involves applying a MeJA solution directly to the soil or growing medium around the plant's root system. This method relies on the uptake of MeJA by the roots and its subsequent transport throughout the plant.
Mechanism of Action: MeJA is absorbed by the roots and transported systemically through the xylem to the aerial parts of the plant, inducing a widespread and sustained defense response.
Advantages:
-
Systemic and Sustained Response: Provides a more uniform and potentially longer-lasting induction of the jasmonate pathway throughout the entire plant.
-
Reduced Risk of Foliar Damage: Avoids direct contact with leaves, minimizing the risk of phytotoxicity.
-
Ease of Application for Potted Plants: Simple to apply in a controlled greenhouse setting.
Disadvantages:
-
Slower Onset of Action: The response may be slower compared to foliar spray due to the time required for uptake and transport.
-
Soil Interactions: The efficacy can be affected by soil composition, microbial activity, and pH, which can influence the stability and availability of MeJA.
-
Dosage Calculation: Determining the precise amount of MeJA that reaches the plant can be more challenging than with foliar application.
Experimental Data Snapshot:
| Plant Species | MeJA Concentration | Observed Effect | Reference |
| Arabidopsis | 13 or 45 µM | Substantially protected mutant plants from root rot. | |
| Wheat | Not specified | Systemically activated JA signaling and induced defense-related genes. | [9] |
Detailed Protocol: Soil Drench Application of Methyl Jasmonate
-
Solution Preparation: Prepare an aqueous solution of MeJA at the desired concentration. The use of a surfactant is generally not necessary for soil drench applications.
-
Application: Apply a known volume of the MeJA solution evenly to the soil surface around the base of the plant. The volume should be sufficient to moisten the root zone without causing excessive leaching.
-
Control Group: Apply an equal volume of water to the control plants.
-
Post-Application Care: Maintain consistent watering schedules for all plants to ensure the MeJA is distributed within the root zone.
-
Sampling: Harvest plant material at various time points to assess the systemic response.
Vapor Treatment
Given MeJA's volatile nature, vapor treatment is a non-contact method particularly well-suited for post-harvest applications to fruits, vegetables, and cut flowers. This method involves exposing the plant material to MeJA vapor in an enclosed environment.
Mechanism of Action: Gaseous MeJA diffuses and is absorbed by the plant tissues, where it activates the jasmonate signaling pathway to enhance defense mechanisms, delay senescence, and improve shelf life.
Advantages:
-
Uniform Application: Provides even exposure to all surfaces of the plant material.
-
Non-Contact Method: Avoids physical damage to delicate tissues.
-
Effective for Post-Harvest Treatment: Proven to reduce chilling injury and decay in stored fruits and extend the vase life of cut flowers.[1][4][10]
Disadvantages:
-
Requires an Enclosed System: A sealed chamber is necessary to maintain the desired vapor concentration.
-
Concentration Control: Precise control of the MeJA concentration in the vapor phase can be challenging.
-
Potential for Off-Target Effects: The volatile nature of MeJA can lead to cross-contamination if not properly contained.
Experimental Data Snapshot:
| Plant/Fruit | MeJA Vapor Concentration | Observed Effect | Reference |
| Mango | 10⁻⁴ M | Reduced chilling injury and maintained post-harvest quality. | [1] |
| Gerbera Cut Flowers | 0.2 µl/L | Extended vase life to 15.67 days. | [4][10] |
| Pomegranate | 0.01 and 0.1 mM | Alleviated chilling injury and enhanced antioxidant potential. |
Detailed Protocol: Methyl Jasmonate Vapor Treatment
-
Preparation of MeJA Source: Apply a known amount of liquid MeJA to a piece of filter paper or a cotton ball.
-
Enclosed Chamber: Place the plant material and the MeJA source inside a sealed container (e.g., a desiccator or an airtight plastic box). The volume of the container and the amount of MeJA will determine the final vapor concentration.
-
Incubation: Incubate the sealed container for a specific duration (e.g., 24 hours) at a controlled temperature.
-
Control Group: Place control plant material in a separate sealed container without the MeJA source.
-
Post-Treatment: After the incubation period, remove the plant material from the chamber and store it under the desired conditions for further analysis.
Seed Priming
Seed priming is a pre-sowing treatment that involves soaking seeds in a solution containing MeJA for a specific period. This process initiates early metabolic activities related to defense, preparing the resulting plant for future stress encounters.
Mechanism of Action: MeJA is imbibed by the seed, leading to the pre-activation of defense-related genes and the accumulation of protective compounds. This "primed" state allows for a faster and more robust defense response upon subsequent pathogen attack or environmental stress.[11][12][13][14]
Advantages:
-
Long-Lasting Effects: The primed state can persist throughout the plant's life.
-
Cost-Effective: Requires a small amount of MeJA to treat a large number of seeds.
-
Mitigates Defense-Growth Trade-Offs: Can enhance defense readiness with minimal negative impact on plant growth.[11][12][13]
Disadvantages:
-
Species-Specific Responses: The optimal priming conditions (concentration, duration) can vary significantly between plant species.
-
Potential for Reduced Germination: High concentrations or prolonged soaking times can negatively affect seed viability and germination rates.
-
Storage of Primed Seeds: The longevity of the priming effect in stored seeds needs to be considered.
Experimental Data Snapshot:
| Plant Species | MeJA Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 0.1 mM | Enhanced pest-tailored defenses without a fitness penalty. | [11][12][13] |
| Sorghum bicolor | 10 µM and 15 µM | Improved growth and prevented oxidative damage under salt stress. | [15] |
Detailed Protocol: Methyl Jasmonate Seed Priming
-
Solution Preparation: Prepare an aqueous solution of MeJA at the desired concentration.
-
Seed Soaking: Immerse the seeds in the MeJA solution for a predetermined period (e.g., 6-12 hours) at a constant temperature.
-
Control Group: Soak control seeds in water for the same duration.
-
Rinsing and Drying: After soaking, thoroughly rinse the seeds with distilled water and dry them back to their original moisture content in a controlled environment (e.g., a laminar flow hood).
-
Sowing: Sow the primed and control seeds in a suitable growth medium.
-
Evaluation: Assess germination rates, plant growth, and response to stress at various developmental stages.
Experimental Workflow for Comparing MeJA Application Methods
To objectively compare the efficacy of different MeJA application methods, a well-designed experimental workflow is essential. The following diagram outlines a generalized approach.
Caption: A generalized workflow for comparing MeJA application methods.
Conclusion and Future Perspectives
The choice of methyl jasmonate application method is a decisive factor in the outcome of elicitation experiments. Foliar spray offers a rapid, localized response, while soil drench provides a more sustained, systemic effect. Vapor treatment is an excellent non-contact option for post-harvest applications, and seed priming presents a cost-effective strategy for inducing long-lasting defense readiness.
The optimal method will invariably depend on the specific research question, plant species, and desired outcome. For rapid screening of gene expression, foliar spray may be preferable. For long-term studies on whole-plant physiology and stress tolerance, soil drench or seed priming could be more appropriate. For preserving the quality of harvested produce, vapor treatment is the method of choice.
Future research should focus on direct comparative studies to generate more quantitative data on the relative efficacy of these methods. Furthermore, exploring the synergistic effects of MeJA with other elicitors and optimizing application technologies, such as nano-carrier systems, will undoubtedly open new avenues for harnessing the full potential of this powerful plant signaling molecule in both fundamental research and industrial applications.
References
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González-Aguilar, G. A., et al. (2000). Methyl jasmonate reduces chilling injury and maintains postharvest quality of mango fruit. Journal of Agricultural and Food Chemistry, 48(2), 515-519. Available at: [Link]
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Hashemabadi, D., et al. (2014). Study the Effects of Methyl jasmonate Vapour Treatment on Postharvest Quality and Vase Life of Gerbera (Gerbera jamesonii) Cut Flower. ResearchGate. Available at: [Link]
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Zarei, A., et al. (2014). Effect of methyl jasmonate fumigation on physio-biochemical characteristics and postharvest quality of gerbera cut flowers cv. Pink Elegance. Journal of Ornamental Plants, 4(4), 223-232. Available at: [Link]
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Liu, Y., et al. (2022). Effect of Methyl Jasmonate Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives. Frontiers in Nutrition, 9, 868981. Available at: [Link]
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Talavera-Mateo, L., et al. (2023). Methyl Jasmonate Seed Priming Mitigates the Defence-Growth Trade-Off and Tailors Plant Response to Specific Pests. Plant, Cell & Environment. Available at: [Link]
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Liu, Y., et al. (2022). Effect of Methyl Jasmonate Treatment on Primary and Secondary Metabolites and Antioxidant Capacity of the Substrate and Hydroponically Grown Chinese Chives. Frontiers in Nutrition, 9. Available at: [Link]
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Mäntylä, E., et al. (2020). Exogenous Application of Methyl Jasmonate Increases Emissions of Volatile Organic Compounds in Pyrenean Oak Trees, Quercus pyrenaica. Insects, 11(10), 679. Available at: [Link]
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Balcázar-Pérez, P. J., et al. (2016). Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits. Molecules, 21(6), 723. Available at: [Link]
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Ho, T. T., & Murthy, H. N. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 1079339. Available at: [Link]
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Jenkins, T., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Scientific Reports, 13(1), 4627. Available at: [Link]
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Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681-697. Available at: [Link]
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Öztürk, B., et al. (2015). Postharvest Treatments with Methyl Jasmonate and Salicylic Acid for Maintaining Physico-Chemical Characteristics and Sensory Quality Properties of Apricot Fruit during Cold Storage and Shelf-Life. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 43(2), 483-490. Available at: [Link]
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Szymańska, E., et al. (2020). Jasmonic acid, methyl jasmonate and methyl dihydrojasmonate as active compounds of topical formulations. International Journal of Pharmaceutics, 580, 119232. Available at: [Link]
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Singh, P., et al. (2019). Pre-and/or Post-harvest application of methyl jasmonate, methyl salicylate and salicylic acid to maintain post-harvest quality of horticultural crops: A review. ResearchGate. Available at: [Link]
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Savić, S., et al. (2023). Alterations in Physiological, Biochemical, and Molecular Responses of Impatiens walleriana to Drought by Methyl Jasmonate Foliar Application. Plants, 12(1), 198. Available at: [Link]
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Kettles, G. J., et al. (2013). Effects of methyl jasmonate on plant growth and leaf properties. ResearchGate. Available at: [Link]
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Shaik, R., et al. (2023). Seed Priming with MeJa Prevents Salt-Induced Growth Inhibition and Oxidative Damage in Sorghum bicolor by Inducing the Expression of Jasmonic Acid Biosynthesis Genes. Plants, 12(17), 3058. Available at: [Link]
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Talavera-Mateo, L., et al. (2023). Methyl Jasmonate Seed Priming Mitigates the Defence-Growth Trade-Off and Tailors Plant Response to Specific Pests. ResearchGate. Available at: [Link]
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Savić, S., et al. (2023). Foliar application of methyl jasmonate affects impatiens walleriana growth and leaf physiology under drought stress. Plant Signaling & Behavior, 18(1), 2219936. Available at: [Link]
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Parra-Torrejón, B., et al. (2022). Foliar application of methyl jasmonate and methyl jasmonate supported on nanoparticles: Incidence on grape phenolic composition over two seasons. OENO One, 56(3), 223-238. Available at: [Link]
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Ali, B., et al. (2024). Foliar Application of Methyl Jasmonate and Chitosan Improve Growth, Yield, and Quality of Guar (Cyamopsis tetragonoloba L.) Under Water-Deficit Stress. Plants, 13(5), 659. Available at: [Link]
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Talavera-Mateo, L., et al. (2023). Methyl Jasmonate Seed Priming Mitigates the Defence-Growth Trade-Off and Tailors Plant Response to Specific Pests. PubMed. Available at: [Link]
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Sharma, A., et al. (2023). Seed Priming: Molecular and Physiological Mechanisms Underlying Biotic and Abiotic Stress Tolerance. Plants, 12(17), 3125. Available at: [Link]
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A Senior Application Scientist's Guide to Methyl Jasmonate (MeJA) Detection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of signaling molecules like Methyl Jasmonate (MeJA) is paramount. As a key phytohormone, MeJA orchestrates a plant's response to a wide array of developmental cues and environmental stresses, from defense against pathogens to fruit ripening. Its multifaceted role has also sparked interest in its therapeutic potential, including applications in cancer therapy. Consequently, the ability to accurately measure MeJA concentrations in complex biological matrices is not just an analytical challenge, but a critical step in unlocking its full biological and therapeutic significance.
This guide provides an in-depth, side-by-side comparison of the three principal analytical methodologies for MeJA detection: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help you select the most fitting technique for your research objectives.
The Core Methodologies: An Overview
The choice of an analytical method is a pivotal decision in experimental design, directly impacting the quality, reliability, and throughput of your results. The three techniques discussed here represent distinct approaches to MeJA quantification, each with a unique set of strengths and limitations.
-
Chromatography-Based Methods (GC-MS & HPLC-MS): These techniques are the gold standard for identification and quantification. They first physically separate MeJA from other components in a sample before detecting it with a mass spectrometer.[1] This dual process provides a high degree of specificity and confidence in the results.
-
Immunoassay-Based Method (ELISA): This method leverages the highly specific binding between an antibody and its target antigen (MeJA). It is a powerful tool for high-throughput screening and is generally less instrument-intensive than chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] It has long been regarded as a definitive analytical method for the identification of volatile and semi-volatile compounds.[3]
Principle of Operation: The "Separate and Identify" Paradigm
The core principle of GC-MS involves a two-step process. First, the sample is vaporized and injected into the GC system. An inert carrier gas (the mobile phase) transports the sample through a long, thin column containing a stationary phase. Separation occurs because different compounds, based on their chemical properties like boiling point and polarity, travel through the column at different speeds.
Once separated, the individual compounds enter the mass spectrometer. Here, they are ionized, typically through electron impact, which breaks the molecules into predictable, charged fragments. The MS then sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint".[2] For MeJA, which is volatile, this method is highly effective. However, for related non-volatile compounds like its precursor, jasmonic acid (JA), a chemical derivatization step is required to make them volatile enough for GC analysis.[4]
Experimental Workflow: GC-MS
Caption: Workflow for MeJA analysis using GC-MS.
Detailed Experimental Protocol (GC-MS)
-
Sample Preparation:
-
Homogenization: Weigh approximately 0.1-0.5 g of fresh plant tissue, freeze it in liquid nitrogen, and grind to a fine powder using a mortar and pestle.[5] This step is critical to ensure efficient extraction by breaking down cell walls.
-
Extraction: Add a cold extraction solvent, such as 80% methanol or acetonitrile, to the powdered tissue.[6] Vortex thoroughly and incubate overnight at 4°C to allow for complete extraction of jasmonates.
-
Purification: Centrifuge the extract to pellet debris. The supernatant is then passed through a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering compounds like pigments and lipids.[7][8]
-
Derivatization (for simultaneous JA analysis): If jasmonic acid is also to be analyzed, the purified extract is dried and derivatized (e.g., methylation) to convert the non-volatile JA into the more volatile MeJA.
-
-
GC-MS Analysis:
-
Injection: An aliquot of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. A temperature gradient is typically used to optimize the separation of compounds.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The detector records the abundance of these fragments at their respective mass-to-charge ratios.
-
-
Data Analysis:
-
The resulting chromatogram shows peaks corresponding to different compounds. MeJA is identified by its specific retention time and its unique mass spectrum.
-
Quantification is achieved by comparing the peak area of the sample's MeJA to a calibration curve generated from known concentrations of a MeJA standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS has become an indispensable tool in modern analytical chemistry, offering robust separation for a wide range of molecules.[9] Unlike GC-MS, it is ideally suited for analyzing compounds that are non-volatile, polar, or thermally unstable, making it exceptionally versatile for plant hormone analysis without the need for derivatization.[1][3]
Principle of Operation: Liquid-Phase Precision
In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped under high pressure through a column packed with a solid adsorbent material (the stationary phase).[10] The separation is based on each component's differential interaction with the stationary and mobile phases.[9][10] For MeJA analysis, reversed-phase HPLC is common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, like acetonitrile and water.[11]
After exiting the column, the separated components flow into the mass spectrometer. An interface, such as electrospray ionization (ESI), gently transfers the analyte ions from the liquid phase into the gas phase for MS analysis. This "soft" ionization keeps the molecule intact, providing molecular weight information, which can be followed by fragmentation (in tandem MS, or MS/MS) for structural confirmation.[12]
Experimental Workflow: HPLC-MS
Caption: Workflow for MeJA analysis using HPLC-MS.
Detailed Experimental Protocol (HPLC-MS)
-
Sample Preparation:
-
The initial homogenization and solvent extraction steps are similar to those for GC-MS, using a cold methanol-based solvent.[7][8]
-
Purification: After centrifugation, the supernatant is typically purified using a C18 SPE cartridge to clean the sample. The final eluate is then dissolved in the mobile phase for injection.[7] No derivatization is necessary.
-
-
HPLC-MS Analysis:
-
Injection: A precise volume of the prepared sample is injected into the HPLC system.
-
Separation: The sample is pumped through a C18 analytical column using a mobile phase, often a gradient of acetonitrile and water, at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Detection: The eluent from the column is directed to the MS detector. MeJA is detected based on its retention time and specific mass-to-charge ratio. Tandem MS (MS/MS) can be used for enhanced selectivity by monitoring a specific fragmentation pattern.
-
-
Data Analysis:
-
MeJA is identified by its characteristic retention time and mass spectral data.
-
Quantification is performed using a calibration curve generated from a series of MeJA standards. The concentration is determined by the peak area.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[13] Its high sensitivity and suitability for high-throughput screening make it a valuable alternative to chromatography, especially when a large number of samples need to be analyzed.
Principle of Operation: Antibody-Antigen Specificity
The foundation of ELISA is the specific and high-affinity binding of an antibody to its target antigen. For MeJA detection, a competitive ELISA format is typically used.[14] In this setup, a known amount of MeJA is coated onto the wells of a microplate. The sample (containing an unknown amount of MeJA) is mixed with a specific anti-MeJA monoclonal antibody and added to the wells.
The MeJA in the sample competes with the MeJA coated on the plate for binding to the limited amount of antibody. After an incubation period, the plate is washed to remove unbound antibody. A secondary antibody, linked to an enzyme, is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of MeJA in the original sample—the more MeJA in the sample, the less antibody binds to the plate, resulting in a weaker color signal.[15]
Experimental Workflow: ELISA
Caption: Workflow for MeJA analysis using competitive ELISA.
Detailed Experimental Protocol (ELISA)
-
Sample Preparation:
-
Homogenization and solvent extraction are performed similarly to the chromatography methods.
-
Some protocols utilize specific extraction methods to measure JA and MeJA separately or together. For total jasmonates, a methylation step can be included to convert all endogenous JA into MeJA, as the antibody may show higher recognition for MeJA.[15][16]
-
-
ELISA Procedure (Competitive Format):
-
Coating: Microplate wells are coated with a MeJA-protein conjugate.
-
Competition: A mixture of the plant extract and a limited amount of anti-MeJA primary antibody is added to the wells. The plate is incubated to allow competition for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: An enzyme-linked secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: After another wash step, a chromogenic substrate is added. The enzyme catalyzes a reaction that produces a visible color change.
-
-
Data Analysis:
-
The absorbance of each well is read using a microplate reader.
-
A standard curve is generated using known concentrations of MeJA. The concentration of MeJA in the samples is determined by interpolating their absorbance values against the standard curve.
-
Side-by-Side Performance Comparison
To facilitate an objective choice, the following table summarizes the key performance characteristics of each method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-MS (HPLC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of volatile compounds followed by mass-based detection and fragmentation.[2] | Separation of soluble compounds in a liquid phase followed by mass-based detection.[10] | Antibody-antigen recognition and competitive binding.[14][15] |
| Sample Prep | Moderate to complex; requires derivatization for non-volatile analytes like JA.[4] | Relatively simple and fast; derivatization is not required.[12] | Simple extraction; may require a methylation step for total jasmonate measurement.[15][16] |
| Throughput | Low to medium. | Medium. | High; ideal for screening large numbers of samples. |
| Sensitivity (LOD) | High (ng/mL to pg/mL range). | Very high (ng/mL to pg/mL range). A reported LOD for MeJA is 0.075 ng/mL. | High. A reported LOD for MeJA is 0.20 ng/mL.[15][16] |
| Specificity | Very high; based on retention time and unique mass fragmentation pattern.[2] | Very high; based on retention time and mass-to-charge ratio (enhanced with MS/MS).[12] | High, but can be subject to cross-reactivity with structurally similar molecules. |
| Cost | High initial instrument cost; moderate running costs. | High initial instrument cost; moderate to high running costs. | Low instrument cost; low cost per sample for large batches. |
| Expertise | Requires significant operator expertise for method development, operation, and maintenance. | Requires significant operator expertise. | Relatively simple to perform with commercial kits. |
| Key Advantage | "Gold standard" for structural confirmation of volatile compounds.[2] Extensive spectral libraries available. | Excellent for non-volatile and polar compounds; high versatility and sensitivity. | High throughput, cost-effective, and requires minimal equipment. |
| Key Limitation | Limited to volatile or derivable compounds; thermal degradation of some molecules is possible.[1][2] | Can be subject to matrix effects (ion suppression); lower resolution than GC for some compounds. | Antibody cross-reactivity can lead to overestimation; provides less structural information. |
LOD: Limit of Detection. The lowest possible concentration at which the method can reliably detect the analyte.[17][18]
Senior Application Scientist's Recommendation
The optimal method for MeJA detection is not a one-size-fits-all answer; it is dictated by the specific goals of your research.
-
For Unambiguous Identification and Structural Confirmation: GC-MS is the authoritative choice. When you need absolute certainty about the identity of a volatile compound, the combination of chromatographic separation and a unique fragmentation fingerprint is unparalleled. It is the method of choice for metabolic profiling where precise identification is critical.
-
For High-Sensitivity Quantification of MeJA and its Precursors: HPLC-MS/MS is the most powerful and versatile option. Its ability to analyze MeJA, its non-volatile precursor jasmonic acid, and other related conjugates in a single run without derivatization makes it highly efficient.[12] The superior sensitivity and specificity of tandem mass spectrometry make it the preferred method for accurate quantification in complex plant matrices.
-
For High-Throughput Screening and Large-Scale Studies: ELISA is the clear winner. If your research involves screening a large number of samples—for example, in genetic screens, stress-response time courses, or initial drug discovery phases—the speed, cost-effectiveness, and simplicity of ELISA are major advantages.[15] While it lacks the structural detail of MS methods, its quantitative data is highly reliable when validated, often showing good correlation with HPLC results.[15]
By understanding the fundamental principles and practical trade-offs of each technique, you can confidently select the analytical method that will best serve your scientific inquiry and deliver the accurate, reliable data needed to advance your research.
References
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Yi, M., Zhao, L., Wu, K., Liu, C., Deng, D., Zhao, K., Li, J., & Deng, A. (2020). Simultaneous detection of plant growth regulators jasmonic acid and methyl jasmonate in plant samples by a monoclonal antibody-based ELISA. The Analyst, 145(11), 3895-3904. [Link]
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Deng, A., Wen, K., Li, J., Yang, Y., Liu, A., & He, J. (2012). Monoclonal antibody-based enzyme linked immunosorbent assay for the analysis of jasmonates in plants. Journal of Zhejiang University. Science. B, 13(1), 33–42. [Link]
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Kar, A., Deb, L., Roy, A., & Mazumder, U. (2019). Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation. Heliyon, 5(4), e01484. [Link]
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Yi, M., et al. (2020). Simultaneous detection of plant growth regulators jasmonic acid and methyl jasmonate in plant samples by a monoclonal antibody-based ELISA. RSC Publishing. [Link]
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Liu, X., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Replicating Key Findings on Methyl Jasmonate's Role in Plant Immunity: A Comparative Guide for Researchers
Introduction: The Central Role of Methyl Jasmonate in Plant Defense
Plants, though sessile, possess a sophisticated biochemical defense system to combat a myriad of threats, from chewing insects to pathogenic microbes. Central to this defense arsenal is a class of lipid-derived hormones known as jasmonates. Methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid (JA), acts as a critical signaling molecule, both within the plant and between plants, to orchestrate a robust immune response.[1] Elicitation with MeJA triggers a sweeping transcriptional reprogramming, leading to the synthesis of defense compounds and bolstering the plant's resistance to attack.[2][3]
This guide provides an in-depth, comparative framework for researchers seeking to replicate and build upon the foundational discoveries of MeJA-mediated plant immunity. Moving beyond mere protocols, we will explore the causality behind experimental choices, compare alternative methodologies, and provide the technical details necessary to generate robust, reproducible data. Our focus is on three cornerstone findings: the induction of defense gene expression, the enhancement of herbivore resistance, and the genetic dissection of the core signaling pathway.
Key Finding 1: MeJA Induces a Massive Transcriptional Reprogramming
One of the most immediate and dramatic effects of MeJA perception is the altered expression of hundreds of genes.[2][4] This transcriptional overhaul shuts down growth-related processes and activates potent defense-related genes. In the model plant Arabidopsis thaliana, hallmark marker genes for this response include PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2), whose transcripts accumulate to high levels following MeJA treatment.[5]
Primary Experimental Approach: RT-qPCR of Marker Genes
Reverse Transcription-quantitative PCR (RT-qPCR) is the gold-standard method for validating the induction of specific target genes with high sensitivity and accuracy. It allows for the precise quantification of the relative increase in transcript abundance.
Causality Behind the Method: This approach is chosen for its ability to provide a rapid, quantitative, and reproducible measure of the plant's response to MeJA. By targeting well-characterized marker genes, we can confirm the activation of the jasmonate signaling pathway. The inclusion of a signaling-defective mutant, such as coi1 (coronatine insensitive 1), serves as a critical negative control. The COI1 protein is the receptor for the active form of jasmonate, and mutants lacking a functional COI1 are insensitive to MeJA, thus validating that the observed gene induction is a direct result of the canonical signaling pathway.[5][6]
Detailed Protocol: MeJA Treatment and RT-qPCR Analysis
-
Plant Growth: Grow Arabidopsis thaliana (e.g., ecotype Col-0 for wild-type and a coi1 mutant line) on soil for 3-4 weeks under a 12-hour light/12-hour dark cycle.
-
MeJA Treatment: Prepare a 100 µM MeJA solution containing 0.01% Tween-20 (as a surfactant). Spray the rosettes of half the plants with the MeJA solution and the other half with a mock solution (0.01% Tween-20 only) as a control.
-
Harvesting: After 24 hours, harvest the rosette leaves from all plants and immediately freeze them in liquid nitrogen to prevent RNA degradation.
-
RNA Extraction: Extract total RNA from the leaf tissue using a reputable kit or a Trizol-based method. Quantify the RNA and assess its integrity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green master mix with primers specific for your target genes (PDF1.2, VSP2) and a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization.[7][8]
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[8]
Comparative Approach: RNA-Sequencing (RNA-Seq)
While RT-qPCR is excellent for targeted analysis, RNA-Seq offers a global, unbiased view of the entire transcriptome. This is invaluable for discovering novel MeJA-responsive genes and understanding the broader network of regulated pathways.
| Feature | RT-qPCR | RNA-Sequencing (RNA-Seq) |
| Scope | Targeted (few genes) | Global (entire transcriptome) |
| Discovery Potential | Low (validates known genes) | High (discovers novel genes/pathways) |
| Cost per Sample | Low | High |
| Data Analysis | Relatively Simple (e.g., ΔΔCt) | Complex (requires bioinformatics expertise) |
| Primary Use | Validation of specific hypotheses | Exploratory analysis, pathway discovery |
Workflow for MeJA-Induced Gene Expression Analysis
Caption: Experimental workflow for analyzing MeJA-induced gene expression.
Key Finding 2: MeJA Enhances Resistance to Insect Herbivores
A critical outcome of MeJA-induced defenses is increased resistance to herbivorous insects.[9][10] The production of anti-digestive proteins, such as proteinase inhibitors, and toxic secondary metabolites makes the plant tissue less palatable and nutritious for feeding larvae.[11]
Primary Experimental Approach: Detached Leaf Feeding Bioassay
This bioassay provides a controlled and quantifiable method to assess plant resistance by measuring the impact on insect performance.
Causality Behind the Method: By using detached leaves, we can standardize the amount of tissue provided to each insect, minimizing variability. Measuring larval weight gain is a direct and sensitive indicator of the plant's nutritional quality and the effectiveness of its induced chemical defenses. Comparing results from mock- and MeJA-treated plants directly demonstrates the efficacy of the induced immune response.[12] Generalist herbivores like the beet armyworm (Spodoptera exigua) or cabbage looper (Trichoplusia ni) are often used as they feed on a wide range of plants and are sensitive to common defense compounds.
Detailed Protocol: Insect Feeding Bioassay
-
Plant Treatment: Treat 4-week-old Arabidopsis plants with 100 µM MeJA or a mock solution as described previously.
-
Leaf Detachment: After 24-48 hours, detach one healthy, fully expanded leaf from each plant.
-
Assay Setup: Place each leaf on a moist filter paper inside a petri dish.
-
Insect Infestation: Weigh a pre-starved (for ~2 hours) third-instar larva of Spodoptera exigua and place it in the petri dish. Seal the dish with a ventilated lid.
-
Incubation: Keep the dishes in a controlled growth chamber for 48-72 hours.
-
Data Collection: After the incubation period, remove and re-weigh each larva.
-
Data Analysis: Calculate the percent weight gain for each larva. Compare the average weight gain of larvae fed on mock-treated leaves versus MeJA-treated leaves using a t-test.
Comparative Approaches: Whole Plant Assays
While detached leaf assays are excellent for controlled quantification, whole-plant assays can provide more ecologically relevant data.
| Assay Type | Description | Advantages | Disadvantages |
| No-Choice Assay | Insects are confined to a single whole plant (e.g., using a mesh bag). | Measures overall plant resistance in a more natural context; includes systemic effects. | More variable; difficult to precisely quantify leaf consumption. |
| Choice Assay | Insects are placed in an arena with both a control and a MeJA-treated plant and allowed to choose. | Measures deterrence and feeding preference. | Does not directly measure the impact on insect growth (antibiosis). |
Expected Quantitative Data Comparison
| Treatment Group | Initial Larval Weight (mg) | Final Larval Weight (mg) | Average % Weight Gain |
| Mock Control | 5.1 ± 0.4 | 15.3 ± 1.2 | 200% |
| 100 µM MeJA | 5.0 ± 0.5 | 8.5 ± 0.9 | 70% |
| Data are presented as mean ± standard error and are hypothetical. |
Key Finding 3: Genetic Dissection of the Core JA Signaling Pathway
The ability of plants to respond to MeJA is governed by a core signaling module. Understanding this pathway is crucial for interpreting experimental results. The key players are:
-
COI1: An F-box protein that is part of an SCF E3 ubiquitin ligase complex and functions as the receptor for the active hormone, jasmonoyl-isoleucine (JA-Ile).[6][13]
-
JAZ Proteins (Jasmonate ZIM-domain): A family of repressor proteins that bind to and inhibit transcription factors.[13][14]
-
MYC2: A basic helix-loop-helix transcription factor that activates the expression of early JA-responsive genes.[14][15]
In the absence of a stimulus, JAZ proteins are bound to MYC2, preventing it from activating gene expression. Upon herbivore attack or wounding, JA-Ile is synthesized and binds to COI1, promoting the interaction between COI1 and the JAZ proteins. This targets the JAZ repressors for degradation by the 26S proteasome, thereby liberating MYC2 to activate downstream defense gene expression.[13][15][16]
The Core MeJA Signaling Pathway
Caption: The core COI1-JAZ-MYC2 module in methyl jasmonate signaling.
Experimental Validation: MeJA Root Growth Inhibition Assay
A classic and highly reproducible method to validate the functionality of the JA signaling pathway is the root growth inhibition assay.[17][18] Wild-type seedlings grown on media containing MeJA exhibit severely stunted root growth, while signaling mutants like coi1 or myc2 are largely insensitive and show normal root elongation.[11]
Causality Behind the Method: This assay leverages the fact that jasmonates are potent inhibitors of cell division and elongation in the root meristem.[11][19] This provides a simple, scorable, and robust phenotype that is directly linked to the integrity of the signaling pathway. Its simplicity and high throughput make it an ideal method for screening mutants or comparing different genetic backgrounds.[20][21]
Detailed Protocol: Root Growth Inhibition Assay
-
Seed Sterilization: Surface sterilize seeds of wild-type, coi1, and myc2Arabidopsis lines.
-
Plating: Sow seeds on square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Prepare two sets of plates: one with no MeJA (control) and one with 10 µM MeJA.
-
Stratification & Germination: Cold-stratify the plates at 4°C for 2 days in the dark, then transfer them to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Growth: Grow the seedlings for 7-10 days.
-
Data Collection: Remove the plates and scan them to create a high-resolution image. Measure the length of the primary root for at least 15 seedlings per genotype per condition using software like ImageJ.
-
Data Analysis: Calculate the average root length for each group and compare them. Wild-type roots on MeJA should be significantly shorter than on control media, while coi1 and myc2 roots should show little to no difference in length between the two conditions.
Expected Quantitative Data Comparison
| Genotype | Treatment | Average Primary Root Length (cm) |
| Wild-Type (Col-0) | Control | 4.5 ± 0.3 |
| Wild-Type (Col-0) | 10 µM MeJA | 0.8 ± 0.1 |
| coi1 mutant | Control | 4.4 ± 0.4 |
| coi1 mutant | 10 µM MeJA | 4.2 ± 0.3 |
| Data are presented as mean ± standard error and are hypothetical. |
Conclusion and Future Directions
The experimental frameworks detailed in this guide represent the foundational pillars for studying methyl jasmonate-mediated plant immunity. By systematically applying MeJA and quantifying the downstream effects on gene expression, herbivore resistance, and root growth, researchers can generate robust and reproducible data. The use of genetic mutants like coi1 is indispensable for confirming that these responses are dependent on the core signaling pathway. While these methods are well-established, the field continues to evolve. Future research is increasingly focused on the intricate crosstalk between jasmonate signaling and other hormone pathways, the role of specific JAZ and MYC family members in tailoring responses to different attackers, and the translation of this fundamental knowledge into strategies for enhancing crop protection.
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Staswick, P.E., Su, W., & Howell, S.H. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840. [Link]
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Chini, A., Boter, M., & Solano, R. (2009). Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module. The FEBS Journal, 276(17), 4682-4692. [Link]
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Turner, J.G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153-S164. [Link]
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Browse, J. (2009). Jasmonate passes muster: a receptor and targets emerge. Annual Review of Plant Biology, 60, 183-205. [Link]
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Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]
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Pfaffl, M.W. (2001). A new mathematical model for relative quantification in real-time RT-PCR. Nucleic Acids Research, 29(9), e45. [Link]
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Van Wees, S.C., Van der Ent, S., & Pieterse, C.M. (2008). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology, 452, 39-51. [Link]
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Sasaki, Y., Asamizu, E., Shibata, D., Nakamura, Y., Kaneko, T., Awai, K., ... & Ohta, H. (2001). Monitoring of methyl jasmonate-responsive genes in Arabidopsis by cDNA macroarray. Plant Science, 161(3), 485-492. [Link]
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Zhang, F., Yao, J., & Ke, J. (2015). Structural basis of JAZ repression of MYC transcription factors in jasmonate signalling. Nature, 525(7568), 269-273. [Link]
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A Researcher's Guide to Quantitative Comparison of Defense Protein Induction by Methyl Jasmonate (MeJA) and Mechanical Wounding
Introduction: The "Fight or Flight" Response in Plants
Plants, being sessile, cannot flee from threats. Instead, they have evolved sophisticated biochemical defense systems to deter herbivores and combat pathogens. A key component of this system is the rapid, inducible synthesis of a suite of defense-related proteins. This response is largely orchestrated by phytohormones, with jasmonates playing a central role.[1][2]
Researchers commonly use two methods to artificially trigger these defenses:
-
Mechanical Wounding: Simulates the physical damage caused by an herbivore's chewing action.
-
Methyl Jasmonate (MeJA) Application: MeJA is a volatile ester of jasmonic acid (JA) that can be applied exogenously to bypass the initial damage perception and directly activate the jasmonate signaling cascade.[3]
Understanding the quantitative and qualitative differences between the protein suites induced by these two methods is critical for designing precise experiments and accurately interpreting results. This guide provides the mechanistic background and practical methodologies to perform this comparison effectively.
Mechanistic Underpinnings: Two Triggers, One Core Pathway
While both wounding and MeJA application lead to the accumulation of defense proteins, their initiation points and the breadth of the initial signals differ.
Mechanical Wounding: This process initiates a complex cascade of signals.[4][5]
-
Immediate Signals: Physical damage causes the release of intracellular contents, creating Damage-Associated Molecular Patterns (DAMPs). These include cell wall fragments (oligogalacturonides) and peptides like systemin in solanaceous plants.[6][7][8] Rapid electrical and calcium waves also propagate from the wound site.[5]
-
Hormone Biosynthesis: These initial signals trigger the synthesis of jasmonic acid (JA) from linolenic acid released from cell membranes via the octadecanoid pathway.[6]
-
Signal Transduction: JA is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which then initiates the core signaling cascade.[9][10]
MeJA Application: This method acts as a direct chemical trigger.
-
Pathway Entry: Exogenously applied MeJA is readily absorbed and converted to JA, directly feeding into the core signaling pathway and bypassing the need for initial damage perception and JA biosynthesis.[3]
-
Core Cascade Activation: Like wound-induced JA, the resulting JA-Ile binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[2][9] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of defense-related genes.[9]
The following diagram illustrates the convergence of these two stimuli on a common signaling pathway.
Experimental Design: A Framework for Robust Comparison
A rigorous quantitative comparison requires a well-controlled experimental setup. The causality behind these choices is to isolate the treatment effect from other variables.
Causality Behind Experimental Choices:
-
Uniform Plant Material: Using plants of the same age, developmental stage, and genetic background minimizes biological variability.
-
Controlled Environment: Maintaining constant light, temperature, and humidity prevents confounding stress responses.
-
Time-Course Sampling: Defense protein induction is a dynamic process. Sampling at multiple time points (e.g., 0, 6, 12, 24, 48 hours) is essential to capture the peak and duration of the response, which may differ between treatments.
-
Appropriate Controls: A mock treatment (e.g., spraying with the solvent used for MeJA) is crucial to control for any effects of the application itself. Untreated plants serve as a baseline.
-
Systemic vs. Local Tissues: Analyzing both the treated (local) leaf and untreated (systemic) leaves provides insight into signal propagation. Wounding, in particular, is known to induce a strong systemic response.[6]
The diagram below outlines a robust workflow for this comparative study.
Detailed Methodologies for Protein Quantification
The accuracy of the comparison hinges on the quality of the protein analysis. Plant tissues present unique challenges, such as rigid cell walls and high concentrations of proteases and secondary metabolites, which must be addressed.[11][12]
Protocol 1: Plant Protein Extraction
This protocol is a general method adaptable for many species, such as Arabidopsis or tomato.
-
Preparation: Pre-chill mortars and pestles with liquid nitrogen. Prepare extraction buffer on ice: [50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% (v/v) Triton X-100, and 1x protease inhibitor cocktail].
-
Homogenization: Weigh ~100 mg of frozen leaf tissue and grind to a fine powder in the liquid nitrogen-chilled mortar.
-
Lysis: Add 500 µL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Incubation: Transfer the slurry to a 1.5 mL microcentrifuge tube and incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
Protocol 2: Western Blotting (Semi-Quantitative)
Western blotting allows for the visualization of specific proteins and a semi-quantitative estimation of their abundance.[13]
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with Laemmli sample buffer. Heat at 70°C for 10 minutes (Note: Avoid boiling if analyzing membrane proteins).[14]
-
Electrophoresis: Load samples onto a 12% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour in a cold room or with an ice pack.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the defense protein of interest (e.g., anti-VSP1, anti-PR-1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify band intensity relative to a loading control (e.g., Actin or Rubisco).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) (Quantitative)
ELISA provides more precise quantification than Western blotting and is suitable for high-throughput analysis.[15][16] Custom or commercially available kits can be used.[17]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Sample Incubation: Add diluted protein extracts and a standard curve of known protein concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with 2N H₂SO₄.
-
Measurement: Read the absorbance at 450 nm. Calculate protein concentration by comparing sample absorbance to the standard curve.
Comparative Data: What the Proteome Reveals
Quantitative proteomic studies have directly compared the effects of MeJA and wounding. While both treatments induce a core set of defense proteins, the timing, magnitude, and specific composition of the response can differ significantly. For example, a proteomic analysis in rice revealed that while both stimuli up-regulated defense and immunity proteins, the amplitude and specific proteins affected varied.[18][19]
The table below synthesizes potential data from such a comparative experiment, illustrating typical trends for key defense protein classes.
| Protein Class | Protein Example | Elicitor | Fold Induction (vs. Control) at 12h | Fold Induction (vs. Control) at 48h | Rationale & Interpretation |
| Pathogenesis-Related | PR-1 | MeJA | 15.2 | 8.5 | MeJA often causes a rapid, strong, but more transient induction of PR proteins. |
| Wounding | 9.8 | 12.3 | Wounding may lead to a slower but more sustained systemic accumulation. | ||
| Proteinase Inhibitor | PI-II | MeJA | 25.6 | 18.1 | PIs are classic jasmonate-responsive proteins, strongly induced by both stimuli.[6] |
| Wounding | 22.3 | 24.5 | The sustained response to wounding is critical for long-term herbivore deterrence. | ||
| Vegetative Storage | VSP1 | MeJA | 18.9 | 10.2 | VSPs have both storage and anti-insect activity and are reliable markers of the JA pathway.[20] |
| Wounding | 12.1 | 15.8 | The response profile often mirrors that of other key defense proteins. | ||
| Oxidative Stress | Peroxidase | MeJA | 7.3 | 4.1 | Both treatments induce proteins related to managing oxidative stress. |
| Wounding | 10.5 | 9.7 | The more extensive cellular damage from wounding can lead to a stronger oxidative response.[18] |
Data are hypothetical but representative of trends observed in proteomic studies.[3][18]
Conclusion and Field-Proven Insights
Both mechanical wounding and MeJA application are effective methods for inducing plant defense proteins, converging on the core jasmonate signaling pathway. However, they are not experimentally interchangeable.
-
MeJA application is a highly specific and reproducible method for directly activating the JA signaling cascade. It typically produces a rapid, potent, and relatively synchronous induction of defense proteins, making it ideal for studying the downstream components of the JA pathway itself.
-
Mechanical wounding initiates a broader and more complex response. It includes signals beyond jasmonates (e.g., electrical signals, other hormones) and often results in a more sustained and systemic protein accumulation. This method is more physiologically relevant for simulating herbivory and studying the integrated plant defense response, including wound healing.
The choice between these elicitors should be a deliberate one, guided by the specific research question. For studies focused on the molecular dissection of JA signaling, MeJA is often preferred. For those investigating whole-plant resistance to herbivores or the interplay of multiple signaling pathways, wounding provides a more holistic model. This guide provides the framework to not only make that choice but to quantitatively validate its consequences.
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Cross-validation of transcriptome data with proteomic analysis of MeJA response
This integrated multi-omics approach delivers a far more comprehensive understanding than either method could alone. [33][34]Future studies can build upon this framework by incorporating additional layers of data, such as the phosphoproteome to understand signaling events, and metabolomics to measure the downstream biochemical outputs of these genetic and protein changes. [3][31][35]The continued development of technologies like single-cell omics promises to add even greater resolution, allowing us to dissect the MeJA response on a cell-by-cell basis. [36][37]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Jasmonic Acid Methyl Ester
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Jasmonic Acid Methyl Ester (Methyl Jasmonate). However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl jasmonate, grounded in safety principles and regulatory awareness. The procedures outlined here are designed to ensure that waste is handled in a manner that protects personnel, facilities, and the environment.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's hazards is essential. This compound is not benign; it presents specific risks that dictate our handling and disposal precautions.
According to safety data sheets (SDS), methyl jasmonate is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity: It is harmful if swallowed.[1]
-
Serious Eye Irritation: It can cause significant, potentially damaging, eye irritation.[1][2]
-
Skin Irritation: It may cause skin irritation upon contact.[2][3]
While not classified as environmentally hazardous, large or undiluted releases should be prevented from entering drains, waterways, or soil to avoid potential harm to aquatic organisms.[2][4] The imperative is clear: our disposal strategy must be designed to contain the chemical and neutralize its potential harm to human health.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling methyl jasmonate, including during disposal. The choice of PPE is directly linked to the hazards identified above.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][6] | Protects against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl). | Protects against skin irritation. Esters can degrade certain glove materials; nitrile and butyl rubber generally offer good resistance, but it's crucial to check specific manufacturer guidelines.[7] If a splash occurs, gloves should be removed and replaced immediately. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Generally not required if working in a well-ventilated area or fume hood.[1][5] | Vapors are not a primary hazard under normal conditions, but ventilation controls exposure. |
Always wash hands thoroughly after handling the chemical, even when gloves have been worn.[5]
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of methyl jasmonate is that it must be treated as hazardous chemical waste. Under no circumstances should it be poured down the sink or disposed of in regular trash. [1][8][9] Evaporation in a fume hood is also not a recommended or compliant disposal method in many jurisdictions, as it releases chemicals into the atmosphere.[8][9]
The correct procedure involves collection for pickup by a licensed waste contractor.
An SAA is a location at or near the point of waste generation where hazardous waste is collected.[10][11]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
It should be in a secondary containment tray to capture any potential leaks.
-
Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][12]
-
Compatibility: Use a container made of material compatible with methyl jasmonate. The original product container is often the best choice.[8] If unavailable, a clean, high-density polyethylene (HDPE) or glass bottle with a screw cap is suitable.
-
Condition: The container must be in good condition, free of leaks, and clean on the outside.[8]
-
Labeling: This is a critical regulatory requirement.[10][13] The label must clearly state:
-
Carefully pour the waste methyl jasmonate into the designated hazardous waste container using a funnel.
-
Keep the container closed at all times except when adding waste.[8][14] This minimizes vapor release and prevents spills.
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.[14]
A container that held methyl jasmonate is not considered empty until it has been properly rinsed.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[15]
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[8] Add it to your solvent waste stream.
-
Deface and Dispose: Once triple-rinsed, deface or remove the original label, and dispose of the container in the regular trash or recycling, as per your institution's policy.[8][15]
-
Once the waste container is full, move it to your facility's central accumulation area (CAA) or request a pickup from your institution's Environmental Health & Safety (EHS) department.[9][10]
-
Follow your institution's specific procedures for waste pickup requests.
Spill Management Protocol
Accidents happen. A clear, pre-defined plan for spill cleanup is essential.
-
Alert Personnel: Inform others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Absorb: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or chemical absorbent pads.[2][16]
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean: Wipe the spill area with a cloth and a suitable solvent (like ethanol), collecting the cloth and rinsate as hazardous waste.
-
Dispose: Label the waste container appropriately and dispose of it through your EHS department.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Alert: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling methyl jasmonate waste, from generation to final disposal.
Caption: Decision workflow for this compound waste handling.
By adhering to these protocols, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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PhytoTech Labs. (n.d.). Safety Data Sheet: Methyl Jasmonate. Retrieved from [Link]
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Regulations.gov. (2011). Methyl Jasmonate Technical Grade. Retrieved from [Link]
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Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
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Meta-Sci. (n.d.). Safety Data Sheet: Methyl Jasmonate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methyl jasmonate. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Identifying Hazardous Wastes in Your Laboratory. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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MDPI. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Navigating the Nuances of Safety: A Researcher's Guide to Handling Jasmonic Acid Methyl Ester
For the dedicated researcher, Jasmonic acid methyl ester (also known as methyl jasmonate) is a compound of significant interest. It is a key plant hormone involved in stress signaling and defense, and its derivatives are being explored for their potential as anti-inflammatory and anti-cancer agents.[1] This dual role in fundamental plant biology and therapeutic development makes it a valuable tool in many laboratories.[2] However, like any biologically active compound, its effective use is predicated on a foundation of rigorous safety and handling protocols.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the causal logic behind each safety recommendation, empowering you to build a self-validating system of protection. We will delve into the essential personal protective equipment (PPE), operational plans for handling and disposal, and the immediate steps to take in an emergency. Our goal is to foster a culture of safety that is as robust and reliable as your experimental data.
Hazard Identification: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards. A comprehensive risk assessment should be performed before any new procedure involving this chemical.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale for Precaution | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Accidental ingestion can lead to adverse health effects. This underscores the importance of strict hygiene measures and prohibiting eating or drinking in the lab. | [3][4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially damaging, irritation. This makes robust eye protection non-negotiable. | [3][5][6][7] |
| Skin Irritation/Sensitization | H315: Causes skin irritationH317: May cause an allergic skin reaction | While some data suggests it is not a primary skin irritant, other classifications indicate it can cause irritation and, more critically, may act as a skin sensitizer, leading to an allergic response upon repeated exposure. | [6][7][8] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is the most critical barrier between you and the chemical. Its selection and use should be deliberate and informed by the hazards identified above. The following protocol represents the minimum standard for handling this compound.
Primary Controls: Engineering and Administrative
Before PPE is even considered, engineering and administrative controls must be in place.
-
Engineering Control: All handling of this compound, especially when dealing with the neat oil or preparing stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Administrative Control: Never work alone when handling hazardous chemicals. Ensure you are familiar with the location and operation of safety showers and eyewash stations.[10]
Essential PPE Ensemble
-
Eye and Face Protection:
-
Mandatory: Due to the "serious eye irritation" classification, ANSI Z87.1-compliant chemical splash goggles are required at all times.[3][10] Standard safety glasses with side shields do not provide adequate protection from splashes.
-
Recommended for large volumes (>50 mL): When handling larger quantities where the risk of a significant splash is higher, a full-face shield should be worn in addition to chemical splash goggles.
-
-
Hand Protection:
-
The Challenge: The selection of the appropriate glove material is critical and depends on the solvent being used and the duration of exposure. This compound is an ester, often dissolved in organic solvents.
-
Selection Protocol: Nitrile gloves are a common choice for general laboratory use and provide good short-term splash protection against many organic compounds.[11] However, for prolonged contact or when working with aggressive solvents, a more robust glove material may be necessary. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[3][12]
-
Best Practice: Employ the "double-gloving" technique. This involves wearing two pairs of nitrile gloves, which significantly increases protection time and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Table 2: Glove Selection Guidance
| Glove Material | Suitability for Incidental Contact (Splashes) | Suitability for Prolonged/Immersive Contact | Key Considerations |
| Nitrile | Good | Poor to Fair | Good for short-term splash protection. Change immediately upon any contact. Not recommended for prolonged use with many organic solvents.[11] |
| Butyl Rubber | Excellent | Good to Excellent | Offers superior resistance to ketones, esters, and aldehydes. A good choice when preparing concentrated stock solutions.[13] |
| Viton® | Excellent | Excellent | Provides the highest level of resistance to a broad range of chemicals, including aromatic and chlorinated solvents, but can be less dexterous.[13] |
-
Skin and Body Protection:
-
A buttoned, long-sleeved laboratory coat is mandatory.
-
For procedures with a high risk of splashing, such as transferring large volumes or cleaning up spills, supplement your lab coat with a chemical-resistant apron made of a material like neoprene or PVC.[14]
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection:
-
Under normal conditions of use within a certified fume hood, respiratory protection is not required.[3]
-
Exception: If you must work outside of a fume hood (not recommended), or if there is a potential for aerosol generation (e.g., via sonication), a risk assessment is required. This may indicate the need for a NIOSH-approved respirator with organic vapor cartridges.[15]
-
Operational Plan: From Receiving to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within your laboratory.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][6]
-
For long-term stability, storage at -20°C is recommended.[2][16] Ensure the container is tightly sealed to prevent leakage.[15]
-
-
Preparation of Solutions (in a Fume Hood):
-
Assemble all necessary materials (solvents, glassware, balance, etc.) inside the fume hood before retrieving the chemical.
-
Don the complete PPE ensemble as described above.
-
Carefully weigh the required amount of this compound (a neat oil) directly into a suitable vessel.
-
Slowly add the desired solvent (e.g., ethanol, DMSO) to the vessel.[16] this compound is soluble in many common organic solvents.
-
Cap and gently swirl or vortex to dissolve. Avoid sonication unless absolutely necessary and with appropriate respiratory protection.
-
Clearly label the resulting solution with the chemical name, concentration, solvent, date, and your initials.
-
PPE Donning and Doffing Workflow
Incorrectly removing PPE can lead to exposure. This sequence is designed to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Preparedness: Spill and Exposure Response
Preparedness is paramount. Every member of the laboratory should be trained on these immediate actions.
Spill Response Plan
The response to a spill depends on its size and location.
Caption: this compound Spill Response Workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Contaminated Solids: All used gloves, absorbent materials from spills, and contaminated labware (e.g., pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or rinsates should be collected in a designated, labeled hazardous waste container for liquids. Do not pour this compound down the drain.[3]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9]
By integrating these detailed protocols into your daily workflow, you build a resilient safety culture. This allows the exciting scientific potential of this compound to be explored with confidence and professionalism, ensuring that the only impact of your work is the advancement of knowledge.
References
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PubChem. (n.d.). (-)-Methyl jasmonate. National Center for Biotechnology Information. [Link]
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Rys, M., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. MDPI. [Link]
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Bertin Bioreagent. (n.d.). This compound - Applications. [Link]
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Khan, M. I. R., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. PMC. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methyl jasmonate. [Link]
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Taylor & Francis Online. (n.d.). Methyl jasmonate – Knowledge and References. [Link]
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PhytoTech Labs. (n.d.). Safety Data Sheet: Jasmonic Acid, Methyl Ester. [Link]
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J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]
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University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
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Office of the Secretary of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]
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University of Pennsylvania - EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
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University of California, San Diego - EH&S. (n.d.). Chemical Resistance of Gloves. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
